molecular formula C12H12N2OS B1345515 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 4333-21-5

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B1345515
CAS No.: 4333-21-5
M. Wt: 232.3 g/mol
InChI Key: YNJJBMAKBUZCKN-UHFFFAOYSA-N
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Description

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370871. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJJBMAKBUZCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275953, DTXSID801189605
Record name PTH-proline
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Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
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Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4333-21-5, 31364-82-6
Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
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Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one
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Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, a heterocyclic compound featuring a fused pyrrolidine and thiohydantoin ring system, represents a class of molecules with significant potential in medicinal chemistry and drug development. The inherent structural rigidity of the bicyclic core, combined with the diverse reactivity of the thiohydantoin moiety, makes it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, reactivity, and potential applications, tailored for researchers, scientists, and professionals in the field of drug discovery.

Synthesis and Structure Elucidation

The synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one can be achieved through a well-established route for thiohydantoin formation, which involves the condensation of an α-amino acid with an isothiocyanate. In this case, the cyclic α-amino acid, L-proline, serves as the key precursor.

The reaction proceeds via a two-step mechanism. Initially, the nucleophilic secondary amine of proline attacks the electrophilic carbon of phenyl isothiocyanate, forming a phenylthiourea intermediate. Subsequent intramolecular cyclization, often facilitated by acidic or basic conditions, leads to the formation of the fused bicyclic thiohydantoin ring system with the elimination of a water molecule. This method is advantageous due to the ready availability of the starting materials and the generally high yields of the cyclization step.[1][2][3]

Proposed Synthetic Protocol

Materials:

  • L-proline

  • Phenyl isothiocyanate

  • Pyridine

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Formation of the Phenylthiourea Intermediate:

    • In a round-bottom flask, dissolve L-proline (1 equivalent) in a mixture of pyridine and water (3:1 v/v).

    • To this solution, add phenyl isothiocyanate (1.1 equivalents) dropwise at room temperature with constant stirring.

    • Continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization to the Thiohydantoin:

    • After the formation of the intermediate is complete, acidify the reaction mixture to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. This acidic condition promotes the intramolecular cyclization and dehydration.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one as a solid.

Self-Validation: The successful synthesis can be confirmed by comparing the spectroscopic data (NMR, IR, MS) of the purified product with the data available in public databases such as PubChem.[4] The melting point of the purified compound should also be sharp and consistent.

Synthesis Proline L-Proline Intermediate Phenylthiourea intermediate Proline->Intermediate + PhNCS, Pyridine/H2O PhNCS Phenyl isothiocyanate Product 2-Phenyl-3-thioxohexahydro-1H- pyrrolo[1,2-c]imidazol-1-one Intermediate->Product HCl, Reflux

Caption: Proposed synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

Physicochemical Properties

The physicochemical properties of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one are summarized in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂OS[4]
Molecular Weight 232.30 g/mol [4]
CAS Number 4333-21-5[4]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
XLogP3 1.8[4]
Spectroscopic Data
  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon framework of the molecule. The spectrum for this compound is available in the SpectraBase database.[4] Expected signals would include those for the carbonyl carbon (C=O) in the range of 170-180 ppm, the thiocarbonyl carbon (C=S) around 180-200 ppm, aromatic carbons of the phenyl group between 120-140 ppm, and aliphatic carbons of the pyrrolidine ring in the upfield region.

  • Mass Spectrometry: Mass spectrometry data from GC-MS and MS-MS analyses are available on PubChem.[4] The GC-MS data shows a molecular ion peak (M⁺) at m/z 232, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information. Common fragmentation pathways for related structures often involve the cleavage of the phenyl group and fragmentation of the heterocyclic ring system.[5][6]

  • Infrared (IR) Spectroscopy: A vapor-phase IR spectrum is accessible through SpectraBase.[4] Key characteristic absorption bands would include:

    • C=O stretching vibration around 1700-1750 cm⁻¹.

    • C=S stretching vibration, which is typically weaker, in the region of 1050-1250 cm⁻¹.

    • C-N stretching vibrations.

    • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

    • Aliphatic C-H stretching vibrations below 3000 cm⁻¹.

Chemical Reactivity

The chemical reactivity of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is dictated by the functional groups present in its structure, primarily the thiohydantoin ring.

  • Alkylation: The sulfur atom of the thiocarbonyl group is nucleophilic and can be readily alkylated with various electrophiles, such as alkyl halides, to form S-alkylated derivatives.[1] This modification can be used to modulate the compound's solubility and biological activity.

  • Reactions at C-5: The methylene group at the C-5 position of the thiohydantoin ring can be a site for condensation reactions with aldehydes and ketones, particularly under basic conditions, leading to the formation of 5-ylidene derivatives.[7] This provides a facile route for further functionalization and library synthesis.

  • Hydrolysis: The amide bond within the hydantoin ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

Reactivity Thiohydantoin 2-Phenyl-3-thioxohexahydro-1H- pyrrolo[1,2-c]imidazol-1-one S_Alkylated S-Alkylated derivative Thiohydantoin->S_Alkylated R-X (Alkyl halide) C5_Ylidene 5-Ylidene derivative Thiohydantoin->C5_Ylidene R-CHO (Aldehyde), Base Ring_Opened Ring-opened product Thiohydantoin->Ring_Opened H+/H2O or OH-/H2O

Caption: Key chemical reactions of the thiohydantoin ring system.

Potential Applications in Drug Discovery

The 2-thiohydantoin scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[8][9] Derivatives of 2-thiohydantoin have been reported to possess anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[8][10]

The pyrrolo[1,2-c]imidazole core, on the other hand, is found in various natural products and synthetic molecules with diverse biological profiles. This heterocyclic system has been explored for its potential as an antimicrobial and anticancer agent.

Given the combination of these two pharmacologically relevant moieties, 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one and its derivatives are promising candidates for drug discovery programs. For instance, they could be investigated as inhibitors of specific enzymes or as modulators of signaling pathways implicated in various diseases.

One hypothetical mechanism of action could involve the inhibition of a protein kinase, a common target in cancer therapy. The thiohydantoin ring could act as a hydrogen bond donor and acceptor, interacting with the ATP-binding site of the kinase, while the phenyl group could occupy a hydrophobic pocket, leading to potent and selective inhibition.

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activates Proliferation Cell Proliferation and Survival Kinase->Proliferation Promotes Compound 2-Phenyl-3-thioxohexahydro-1H- pyrrolo[1,2-c]imidazol-1-one Compound->Kinase Inhibits

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a fascinating heterocyclic molecule with a rich chemical landscape. Its synthesis is accessible through established methodologies, and its structure offers multiple points for chemical modification. The combination of the pyrrolidine and thiohydantoin rings suggests a high potential for biological activity, making it a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, which will hopefully inspire further research and exploration of its potential in drug discovery and development.

References

  • Mezoughi, A. B., Al-Humaidi, J. Y., & El-Faham, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. SN Comprehensive Clinical Medicine, 3(1), 1-21. [Link]

  • Mollica, A., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2943. [Link]

  • Al-Obaidi, A. M. J., et al. (2023). Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer. Journal of Kufa for Chemical Sciences, 2(10). [Link]

  • Mezoughi, A. B. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-221. [Link]

  • Wang, Y., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(3), 213-221. [Link]

  • Al-Warhi, T., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(23), 8214. [Link]

  • Shaaban, M. R., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-221. [Link]

  • Taylor & Francis Online. (n.d.). Thiohydantoins: synthetic strategies and chemical reactions. Journal of Sulfur Chemistry. [Link]

  • RSC Publishing. (2020). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering. [Link]

  • PubChem. (n.d.). Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one. PubChem. [Link]

  • ResearchGate. (2020). (PDF) Synthesis,Reactions and Applications of 2-Thiohydantoin. [Link]

  • The Royal Society of Chemistry. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H bonds with 3,4-dihydro-2H-pyran. RSC Advances, 4, 27441-27445. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Dergipark. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 37-46. [Link]

  • PubChem. (n.d.). (2R)-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-[5-[2-[4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]phenyl]ethynyl]-3-oxo-7-(trifluoromethyl)-1H-isoindol. PubChem. [Link]

  • ChemSynthesis. (n.d.). 2-phenyl-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. ChemSynthesis. [Link]

  • PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • ResearchGate. (n.d.). The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). [Link]

  • National Institutes of Health. (2019). The first crystal structure of the pyrrolo[1,2-c]oxazole ring system. IUCrData, 4(6), x190671. [Link]

  • ResearchGate. (2010). (PDF) 3-Phenyl-1H-pyrrolo[2,1-c][1][7]oxazin-1-one. [Link]

  • SpectraBase. (n.d.). 4-[5-(3-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl]phenyl benzoate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • SpectraBase. (n.d.). 6-Phenyl-1,2-dihydro-4H,6H,8H-pyro[3',4':2,3]pyrrolo[1,2-c][1][8]thiazole. SpectraBase. [Link]D%5B1,3%5Dthiazole)

Sources

The Definitive Guide to Phenylthiohydantoin-Proline (PTH-Proline) in Polypeptide Sequencing

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Phenylthiohydantoin-Proline (PTH-Proline), a critical derivative formed during the sequential degradation of proteins and peptides. Intended for professionals in the fields of biochemistry, proteomics, and drug development, this document will delve into the fundamental properties of PTH-Proline, its synonyms, and its detailed molecular structure. Furthermore, it will provide a field-proven, step-by-step protocol for the generation and identification of PTH-Proline within the context of N-terminal protein sequencing, underpinned by the principles of the Edman degradation.

Introduction: The Significance of PTH-Proline in Protein Chemistry

Understanding the primary structure of proteins is fundamental to elucidating their function, a cornerstone of biological research and therapeutic development. The Edman degradation, a powerful method for determining the amino acid sequence of a polypeptide from its N-terminus, relies on the sequential removal and identification of amino acid residues.[1] In this process, each cleaved amino acid is converted into a stable phenylthiohydantoin (PTH) derivative. PTH-Proline, therefore, represents the chemical fingerprint of a proline residue at a specific position within the polypeptide chain. Its accurate identification is paramount for the correct reconstruction of the protein's sequence.

PTH-Proline: Nomenclature and Molecular Architecture

A thorough understanding of the chemical identity of PTH-Proline is essential for its unambiguous identification in complex analytical readouts.

Synonyms and Identifiers

To ensure clarity and facilitate cross-referencing in scientific literature and chemical databases, it is important to be familiar with the various synonyms for PTH-Proline.

Identifier Type Identifier Source
Common Name PTH-ProlineGeneral Usage
Systematic Name (7aS)-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-oneIUPAC
CAS Number 29635-99-2Chemical Abstracts Service
Molecular Structure and Properties

The unique cyclic structure of proline, a secondary amine, imparts distinct characteristics to its PTH derivative.

  • Molecular Formula: C₁₂H₁₂N₂OS

  • Molecular Weight: 232.30 g/mol

  • InChIKey: YNJJBMAKBUZCKN-JTQLQIEISA-N

The structural integrity of the five-membered pyrrolidine ring of proline is maintained within the PTH derivative, influencing its chromatographic behavior and dictating the specific conditions required for its analysis.

2D Molecular Structure of PTH-Proline

Caption: 2D representation of the PTH-Proline molecule.

The Edman Degradation: A Practical Workflow for PTH-Proline Generation and Identification

The Edman degradation is a cyclical process that allows for the stepwise removal and identification of N-terminal amino acids. The following protocol outlines the key steps, with a focus on the formation and subsequent analysis of PTH-Proline. This protocol is a self-validating system, as the successful identification of a PTH-amino acid at each cycle confirms the integrity of the preceding steps.

Principle of the Method

The Edman degradation chemistry proceeds in three main stages per cycle: coupling, cleavage, and conversion.[2] The polypeptide is immobilized, and the N-terminal amino acid is reacted with phenyl isothiocyanate (PITC). The resulting derivative is then cleaved, and the released, unstable thiazolinone-amino acid is converted to the more stable PTH-amino acid for identification.

Experimental Protocol: N-Terminal Sequencing

This protocol is adapted for use with automated protein sequencers, which provide the necessary precision for reagent delivery and control of reaction conditions.

Materials and Reagents:

  • Purified protein or peptide sample (10-100 picomoles)

  • Phenyl isothiocyanate (PITC) solution (e.g., 5% in heptane)

  • Coupling base (e.g., N-methylpiperidine or trimethylamine)

  • Cleavage acid (e.g., anhydrous trifluoroacetic acid - TFA)

  • Conversion solution (e.g., 25% aqueous TFA)

  • Extraction solvents (e.g., ethyl acetate, n-butyl chloride)

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% TFA)

  • PTH-amino acid standards, including PTH-Proline

Procedure:

  • Sample Immobilization: The purified protein or peptide is immobilized on a solid support, typically a polyvinylidene difluoride (PVDF) membrane, to facilitate the sequential washing and reaction steps.

  • Coupling Reaction: The immobilized sample is treated with PITC under mildly alkaline conditions (pH ~9.0) at a controlled temperature (typically 45-55°C). The PITC reacts with the free N-terminal α-amino group of the polypeptide to form a phenylthiocarbamoyl (PTC) derivative.

  • Washing: Excess reagents and by-products are removed by washing with appropriate solvents to prevent interference in subsequent steps.

  • Cleavage: The PTC-polypeptide is treated with anhydrous TFA. This acidic environment selectively cleaves the peptide bond between the first and second amino acid residues, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative. The remainder of the polypeptide chain remains intact for the next cycle.

  • Extraction: The ATZ-amino acid is selectively extracted with an organic solvent, separating it from the shortened polypeptide.

  • Conversion: The extracted ATZ-amino acid is transferred to a conversion flask and treated with an aqueous acid (e.g., 25% TFA) at an elevated temperature. This step converts the unstable ATZ derivative into the more stable PTH-amino acid.

  • Identification by HPLC: The resulting PTH-amino acid is injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.

    • Column: A C18 column is commonly used for the separation of PTH-amino acids.

    • Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A: aqueous 0.1% TFA, and Solvent B: acetonitrile with 0.1% TFA.

    • Detection: The eluting PTH-amino acids are detected by their UV absorbance, typically at 269 nm.

    • Identification: The retention time of the unknown PTH-amino acid is compared to the retention times of known PTH-amino acid standards, including PTH-Proline, run under identical conditions.[3]

  • Cycle Repetition: The shortened polypeptide remaining on the support is subjected to the next cycle of Edman degradation (steps 2-7) to identify the subsequent amino acid in the sequence.

Causality in Experimental Choices
  • Alkaline Coupling: The nucleophilic attack of the N-terminal amino group on PITC is facilitated in a basic environment where the amino group is deprotonated and thus more nucleophilic.

  • Anhydrous Cleavage: The use of anhydrous acid in the cleavage step is critical to prevent acid-catalyzed hydrolysis of other peptide bonds within the polypeptide chain.

  • Conversion to PTH: The conversion of the ATZ to the PTH form is necessary because the PTH derivative is significantly more stable, allowing for reliable chromatographic analysis without degradation.

  • RP-HPLC: Reverse-phase HPLC is the method of choice due to its high resolving power for separating the structurally similar PTH-amino acids. The nonpolar nature of the C18 stationary phase allows for separation based on the hydrophobicity of the amino acid side chains.

Visualizing the Edman Degradation Cycle

The cyclical nature of the Edman degradation is well-suited for representation in a workflow diagram. The following Graphviz diagram illustrates the key stages of one cycle of this process.

Edman_Degradation_Cycle cluster_0 Edman Degradation Cycle Coupling Coupling (PITC, Alkaline pH) Cleavage Cleavage (Anhydrous TFA) Coupling->Cleavage PTC-Peptide Extraction Extraction (Organic Solvent) Cleavage->Extraction ATZ-Amino Acid + Shortened Peptide Conversion Conversion (Aqueous Acid) Extraction->Conversion ATZ-Amino Acid Identification Identification (RP-HPLC) Conversion->Identification PTH-Amino Acid Identification->Coupling Next Cycle on Shortened Peptide

Caption: A workflow diagram of the Edman degradation cycle.

Conclusion

PTH-Proline is a key analytical target in the N-terminal sequencing of proteins and peptides. Its unique structural features, stemming from the cyclic nature of the proline residue, necessitate a robust and well-controlled experimental approach for its generation and identification. The Edman degradation, when performed with precision and an understanding of the underlying chemical principles, provides a reliable method for determining the position of proline residues within a polypeptide chain. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and scientists, enabling them to confidently apply this powerful technique in their investigations of protein structure and function.

References

  • Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by HPLC. In Protein Sequencing Protocols (pp. 247-263). Humana Press. [Link]

  • MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 854061, PTH-L-proline. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Edman degradation. In Wikipedia. [Link]

  • Yoon, S., Kim, H., & Lee, J. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Scientific Reports, 12(1), 10291. [Link]

Sources

Spectral Data Deep Dive: A Technical Guide to Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound, hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one . With a unique fused ring structure incorporating a phenyl group, a lactam, and a thiolactam, this molecule presents a rich landscape for spectroscopic investigation. This document serves as an in-depth resource for researchers in medicinal chemistry, organic synthesis, and analytical sciences, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics. The guide is structured to not only present the spectral data but also to provide the underlying scientific rationale for the observed spectral features, thereby offering a robust framework for the characterization of this and related molecular architectures.

Introduction and Molecular Overview

Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one (PubChem CID: 100798) is a fascinating heterocyclic molecule with the molecular formula C₁₂H₁₂N₂OS and a molecular weight of 232.30 g/mol . Its structure is characterized by a pyrrolidine ring fused with a thioxo-imidazolone ring, and a phenyl substituent on one of the nitrogen atoms. This combination of a lactam, a thiolactam, and an aromatic moiety within a compact polycyclic system makes it a molecule of interest for potential biological activities and as a scaffold in synthetic chemistry.

Accurate and comprehensive spectral analysis is paramount for the unambiguous identification and characterization of such molecules. This guide will delve into the expected and reported spectral data for this compound, providing a foundational understanding for researchers working with this or structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
Phenyl-H (ortho)7.2-7.4d or m~7-8Deshielded due to proximity to the heterocyclic core.
Phenyl-H (meta, para)7.0-7.2mComplex multiplet expected.
H-7a (bridgehead)4.0-4.5mChiral center, expected to be a complex multiplet.
H-5 (diastereotopic)3.5-4.0mDiastereotopic protons adjacent to nitrogen.
H-5 (diastereotopic)3.0-3.5m
H-6, H-7 (pyrrolidine)1.8-2.5mComplex overlapping multiplets from the pyrrolidine ring.

Causality behind Predictions: The chemical shifts of the phenyl protons are in the aromatic region, with potential for some downfield shifting due to the electron-withdrawing nature of the attached nitrogen. The bridgehead proton (H-7a) is expected to be significantly downfield due to its location adjacent to two nitrogen atoms. The diastereotopic protons on C-5 will exhibit distinct chemical shifts and complex coupling patterns. The remaining pyrrolidine protons will reside in the aliphatic region.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Based on available database information, a ¹³C NMR spectrum for this compound has been recorded[1].

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=S (Thiolactam)180-200The thione carbon is significantly deshielded.
C=O (Lactam)170-180The lactam carbonyl carbon.
Phenyl-C (ipso)135-145Quaternary carbon attached to nitrogen.
Phenyl-C (ortho, meta, para)120-130Aromatic carbons.
C-7a (bridgehead)60-70Carbon at the ring junction, bonded to two nitrogens.
C-545-55Carbon adjacent to nitrogen in the pyrrolidine ring.
C-6, C-720-35Aliphatic carbons of the pyrrolidine ring.

Expertise in Interpretation: The most downfield signals are expected for the thione and lactam carbonyl carbons, a characteristic feature of such functional groups. The aromatic carbons will appear in their typical range, and the aliphatic carbons of the pyrrolidine ring will be the most upfield signals. The chemical shift of the bridgehead carbon C-7a is particularly diagnostic.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key proton resonances.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

    • Measure the chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

    • Analyze the multiplicity and coupling constants (J) to deduce proton-proton connectivity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) is highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • Two-Dimensional (2D) NMR:

    • To unambiguously assign all proton and carbon signals, it is strongly advised to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would further elucidate long-range ¹H-¹³C connectivities, confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Electron Ionization-Mass Spectrometry (EI-MS)

In an EI-MS experiment, the molecule is expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation pattern will be indicative of the weakest bonds and the stability of the resulting fragments.

GC-MS Data: The NIST Mass Spectrometry Data Center reports GC-MS data for this compound, with significant fragments observed at m/z 232, 166, and 135[1].

  • m/z 232: This corresponds to the molecular ion [C₁₂H₁₂N₂OS]⁺˙, confirming the molecular weight.

  • m/z 166: A plausible fragmentation pathway for this ion would be the loss of the thioxo-carbonyl moiety (CS=O, 66 Da), although this is a neutral loss of two separate groups. A more likely fragmentation would be the loss of the C₄H₆ part of the pyrrolidine ring.

  • m/z 135: This fragment could arise from the cleavage of the pyrrolidine ring, leading to a [C₇H₅N₂S]⁺ fragment.

MS-MS Data: Tandem mass spectrometry (MS-MS) data is also available, with a precursor ion of m/z 233.0743, which corresponds to the protonated molecule [M+H]⁺[1]. Collision-induced dissociation (CID) of this ion would provide further structural information by revealing its fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: For GC-MS, the compound would be dissolved in a volatile solvent and injected into the gas chromatograph. For direct infusion ESI-MS, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for GC-MS. Electrospray Ionization (ESI) in positive ion mode would be used to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Fragmentation Analysis (MS/MS): For tandem MS, the precursor ion of interest (e.g., m/z 233) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting product ions are then mass-analyzed.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Notes
C=O (Lactam)1680-1720A strong absorption band is expected for the amide carbonyl stretch.
C=S (Thiolactam)1200-1300The thione stretching vibration is typically weaker than the C=O stretch.
C-N Stretch1300-1400
Aromatic C=C Stretch1450-1600Multiple bands are expected in this region.
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000

Rationale for Predictions: The most prominent peaks in the IR spectrum will be the carbonyl stretch of the lactam and the stretching vibrations of the aromatic ring. The thiolactam C=S stretch is also a key diagnostic peak, though it can sometimes be weak and coupled with other vibrations. The absence of an N-H stretching band (around 3300-3500 cm⁻¹) would confirm the substitution on both nitrogen atoms of the imidazolone ring.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Visualizations

Molecular Structure

Caption: Molecular structure of hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one.

Proposed Mass Spectrometry Fragmentation Workflow

fragmentation_workflow cluster_workflow Mass Spectrometry Analysis Workflow Sample Introduction Sample Introduction Ionization (EI or ESI) Ionization (EI or ESI) Sample Introduction->Ionization (EI or ESI) Mass Analysis (MS1) Mass Analysis (MS1) Ionization (EI or ESI)->Mass Analysis (MS1) Isolation of [M]+ or [M+H]+ Isolation of [M]+ or [M+H]+ Mass Analysis (MS1)->Isolation of [M]+ or [M+H]+ Collision-Induced Dissociation (CID) Collision-Induced Dissociation (CID) Isolation of [M]+ or [M+H]+->Collision-Induced Dissociation (CID) Mass Analysis (MS2) Mass Analysis (MS2) Collision-Induced Dissociation (CID)->Mass Analysis (MS2) Data Interpretation Data Interpretation Mass Analysis (MS2)->Data Interpretation

Sources

13C NMR spectra of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Spectra of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Introduction

In the landscape of modern drug discovery and materials science, the structural elucidation of complex heterocyclic scaffolds is of paramount importance. The 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one core represents a fascinating fusion of a pyrrolidine and an imidazole ring, functionalized with both a phenyl group and a thione moiety. This unique combination of structural features suggests potential applications in medicinal chemistry, where such scaffolds can serve as templates for developing novel therapeutic agents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structure. It provides a direct map of the carbon framework, offering critical insights into the chemical environment of each carbon atom. This guide provides a comprehensive analysis of the expected ¹³C NMR spectrum of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, details a robust experimental protocol for its acquisition, and discusses advanced techniques for complete spectral assignment. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to leverage ¹³C NMR for the characterization of complex heterocyclic systems.

cluster_mol 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one mol C1 C1 C3 C3 C5 C5 C6 C6 C7 C7 C7a C7a C1_prime C1' C2_prime C2'/C6' C3_prime C3'/C5' C4_prime C4' N2 N2 N4 N4

Caption: Molecular structure of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one with systematic numbering for NMR assignment.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this molecule is predicted to exhibit 11 distinct signals, corresponding to the 11 unique carbon environments. The chemical shifts are influenced by factors such as hybridization, inductive effects from neighboring heteroatoms (N, O, S), and resonance effects. A detailed prediction for each carbon is summarized below.

Carbon AtomHybridizationPredicted Chemical Shift (δ, ppm)Rationale & Justification
C=O (C1) sp²170 - 185The carbonyl carbon is significantly deshielded due to the double bond to the highly electronegative oxygen atom. Its position within a five-membered ring and adjacent to a bridgehead carbon (C7a) places it in the typical range for lactams and amides.[1]
C=S (C3) sp²185 - 210The thione carbon is one of the most deshielded signals in the spectrum. The lower electronegativity of sulfur compared to oxygen causes the C=S resonance to appear further downfield than the corresponding C=O signal.[2][3]
Pyrrolidine CH₂ (C5) sp³45 - 55This carbon is adjacent to the bridgehead nitrogen (N4), leading to a moderate downfield shift. Its chemical shift is typical for α-carbons to nitrogen in a saturated ring system.
Pyrrolidine CH₂ (C6) sp³20 - 30Being further from the direct influence of the nitrogen and carbonyl groups, C6 is expected to resonate in a region typical for unsubstituted aliphatic carbons within a pyrrolidine ring.[4][5]
Pyrrolidine CH₂ (C7) sp³35 - 45C7 is adjacent to the bridgehead carbon (C7a) and is influenced by the overall heterocyclic system, resulting in a slightly more deshielded position compared to C6.
Bridgehead CH (C7a) sp³60 - 75This bridgehead carbon is bonded to two nitrogen atoms (N4 and implicitly through the ring system to the amide nitrogen) and the carbonyl carbon (C1). This environment causes significant deshielding.
Phenyl C (C1') sp²135 - 145This is the ipso-carbon of the phenyl ring, directly attached to the nitrogen atom (N2). Its chemical shift is influenced by the substituent effect of the imidazole ring.[6]
Phenyl CH (C2'/C6') sp²125 - 130The ortho-carbons of the phenyl ring. Due to molecular symmetry, these two carbons are chemically equivalent and will appear as a single signal.[6]
Phenyl CH (C3'/C5') sp²128 - 132The meta-carbons of the phenyl ring. These are also chemically equivalent by symmetry. Their chemical shift is primarily influenced by the aromatic ring current.[6]
Phenyl CH (C4') sp²127 - 131The para-carbon of the phenyl ring. Its environment is distinct from the ortho and meta positions, resulting in a separate signal.[6]

Experimental Protocol for ¹³C NMR Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality ¹³C NMR spectra. The following procedure outlines the key steps from sample preparation to instrument setup.

Sample Preparation
  • Analyte: Weigh approximately 15-25 mg of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[7] If solubility is an issue, or if hydrogen bonding interactions are of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Procedure:

    • Place the weighed sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[6]

    • Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is required.

Spectrometer Setup and Data Acquisition

These parameters are based on a typical 400 MHz (for ¹H) spectrometer, which corresponds to a ¹³C frequency of approximately 100 MHz.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Set a wide spectral width of approximately 220-240 ppm to ensure all signals, particularly the downfield thione and carbonyl carbons, are captured.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans is required.[8] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. Quaternary carbons and carbons in C=S or C=O groups often have longer relaxation times, and a sufficient delay is crucial for accurate quantification and observation of these signals.

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay without saturating the signals.

Prep Sample Preparation (15-25 mg in 0.6 mL CDCl₃ + TMS) Insert Insert Sample into Spectrometer Prep->Insert Lock Lock & Shim (Optimize Field Homogeneity) Insert->Lock Setup Setup Acquisition Parameters (zgpg30, SW=240 ppm, NS=1024, D1=2s) Lock->Setup Acquire Acquire FID Data Setup->Acquire Process Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Analyze Spectrum Analysis & Peak Assignment Process->Analyze

Caption: Standard workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Advanced NMR Techniques for Structural Confirmation

While the 1D ¹³C NMR spectrum provides a count of unique carbons and their chemical environments, unambiguous assignment, especially in a complex fused-ring system, requires two-dimensional (2D) NMR experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is invaluable for distinguishing between CH, CH₂, and CH₃ groups and assigning the signals for C5, C6, C7, C7a, and the phenyl carbons (C2'/C6', C3'/C5', C4'). Quaternary carbons (C1, C3, C1') will be absent from an HSQC spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is the key technique for assigning quaternary carbons and piecing together the molecular fragments. For instance, the proton on C7a should show a correlation to the carbonyl carbon (C1), confirming their connectivity.

Caption: Key 2D NMR correlations from the C7a proton for structural confirmation.

Conclusion

The ¹³C NMR spectrum of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shifts and substituent effects, allows for a confident preliminary assignment of all carbon signals. The most downfield signals are predictably the thione (C3) and carbonyl (C1) carbons, while the aliphatic and aromatic carbons occupy their characteristic regions. For absolute and unambiguous structural verification, the application of a robust experimental protocol combined with advanced 2D NMR techniques such as HSQC and HMBC is not just recommended, but essential. This comprehensive approach ensures the highest level of scientific integrity and provides the definitive structural data required for research and development in the chemical and pharmaceutical sciences.

References

  • Chauhan, M. S., & Still, I. W. J. (1975). ¹³C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2889.
  • Isab, A. A., et al. (2012). ¹H and ¹³C NMR chemical shifts of thiones and their cyanogold(I) complexes in DMSO-d₆. ResearchGate. [Link]

  • Dowling, I., et al. (2021). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. ResearchGate. [Link]

  • SpectraBase. Pyrrolidine - Optional[¹³C NMR] - Chemical Shifts. Wiley. [Link]

  • Li, S., et al. (2013). ¹³C and ¹⁵N Spectral Editing Inside Histidine Imidazole Ring Through Solid-State NMR Spectroscopy. PubMed. [Link]

  • Stavrova, A., et al. (2021). ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]

  • Smith, S. J., et al. (1987). Substituent Effects on the ³¹P, ¹³C, and ¹H NMR Chemical Shifts of Substituted Diphenyl 1-Phenylamino-1-Phenylmethanephosphonates and Their Anions. Phosphorus and Sulfur and the Related Elements, 35(1-2), 199-215. [Link]

  • Doc Brown's Chemistry. ¹³C nmr spectrum of phenol C₆H₅OH analysis of chemical shifts. [Link]

  • Pinto, D. C. G. A., et al. (2020). Calculated and experimental ¹³C chemical shifts of the imidazole and substituent parts. ResearchGate. [Link]

  • Still, I. W. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Substituent chemical shift (s.c.s.) effects in the 4-thiazoline-2-thione series. Canadian Journal of Chemistry, 54(10), 1660-1666. [Link]

  • Marzilli, L. G., et al. (1995). Use of ¹³C-¹H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 34(15), 3858-3866. [Link]

  • Wazeer, M., & Isab, A. A. (2012). ¹H and ¹³C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d₆. ResearchGate. [Link]

  • LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • Fedyukov, M. A., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]

  • ResearchGate. ¹H- and ¹³C-NMR chemical shift values of compound 4a. [Link]

  • Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • Turgut, Y., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • Compound Interest. A Guide to ¹³C NMR Chemical Shift Values. [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of PTH-Proline and Proline-Rich Peptides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the mass spectrometric analysis of proline-containing analytes. It clarifies the common ambiguity between Phenylthiohydantoin (PTH)-proline, a product of Edman degradation, and Parathyroid Hormone (PTH), a critical polypeptide hormone, offering detailed methodologies for both.

Introduction: A Tale of Two PTHs

In the landscape of protein and peptide analysis, the term "PTH-proline" can lead to one of two distinct analytical pathways. The first relates to the N-terminal sequencing of proteins via Edman degradation, where Phenylthiohydantoin (PTH)-proline is the specific derivative formed when proline is the first amino acid.[1][2] The second pertains to the clinical and biological analysis of Parathyroid Hormone (PTH) , an 84-amino acid polypeptide, and its proline-containing fragments.[3][4][5]

Both analytical targets present unique challenges rooted in the distinct biochemistry of proline. As the only proteinogenic secondary amino acid, its side chain forms a rigid pyrrolidine ring by bonding back to the peptide backbone.[6] This structure profoundly influences fragmentation behavior in a mass spectrometer, necessitating specialized analytical strategies. This guide provides the technical foundation and field-proven insights to navigate the mass spectrometry of both Phenylthiohydantoin-proline and Parathyroid Hormone.

Part 1: Mass Spectrometry of Phenylthiohydantoin (PTH)-Proline in N-Terminal Sequencing

Edman degradation is a cornerstone technique for sequentially identifying amino acids from the N-terminus of a protein.[2][7] While traditionally coupled with HPLC for detection, mass spectrometry offers superior specificity and sensitivity.

The Principle of Edman Degradation

The Edman reaction is a cyclical process:

  • Coupling: The N-terminal amino group of a peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl-peptide.

  • Cleavage: Under acidic conditions, the derivatized N-terminal residue is cleaved as a thiazolinone derivative, leaving the rest of the peptide intact.

  • Conversion: The unstable thiazolinone is treated with acid to rearrange into the more stable phenylthiohydantoin (PTH)-amino acid, which is then identified.[1]

This cycle is repeated to elucidate the N-terminal sequence.

G cluster_edman Edman Degradation Cycle peptide Peptide (N-terminus) pitc PITC Coupling (Alkaline pH) peptide->pitc Step 1 ptc_peptide PTC-Peptide pitc->ptc_peptide acid_cleavage Acid Cleavage (Anhydrous Acid) ptc_peptide->acid_cleavage Step 2 thiazolinone Thiazolinone Derivative acid_cleavage->thiazolinone short_peptide Shortened Peptide (New N-terminus) acid_cleavage->short_peptide conversion Acid Conversion thiazolinone->conversion Step 3 short_peptide->pitc Repeat Cycle pth_aa PTH-Amino Acid conversion->pth_aa analysis LC-MS/MS Analysis pth_aa->analysis

Fig 1. Workflow of the Edman degradation cycle for N-terminal sequencing.
The Shift from HPLC to Mass Spectrometry

For decades, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection was the standard for identifying PTH-amino acids.[8] This method relies on matching the retention time of an unknown PTH derivative to that of a known standard. However, it has limitations, including potential co-elution of different PTH-amino acids and the need for a comprehensive set of standards.[8]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides an orthogonal and more definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments. This enhances accuracy and can reduce ambiguity.[9][10]

LC-MS/MS Protocol for PTH-Proline Identification

A robust LC-MS/MS system provides the necessary sensitivity and specificity for PTH-amino acid analysis.

Experimental Protocol:

  • Sample Preparation: Collect the PTH-amino acid fraction from the automated sequencer. Evaporate the solvent under vacuum and reconstitute in a mobile phase-compatible solvent (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A linear gradient from 5-95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Full scan to identify all PTH-amino acids present, followed by data-dependent MS/MS on the most intense ions. For targeted quantification, use Selected Reaction Monitoring (SRM).

    • SRM Transition for PTH-Proline: The protonated molecule [M+H]⁺ for PTH-proline has a monoisotopic mass of 233.08 Da. A characteristic fragmentation is the loss of the proline imino group and part of the ring structure. A common transition to monitor would be m/z 233.1 → 136.1 (loss of C₆H₅N).

PTH-Amino Acid[M+H]⁺ (Monoisotopic m/z)A Characteristic Fragment Ion (m/z)
PTH-Proline 233.08 136.1
PTH-Alanine207.07136.1
PTH-Glycine193.05136.1
PTH-Valine235.10136.1
PTH-Leucine/Isoleucine249.12136.1
PTH-Phenylalanine283.10136.1
Table 1: Mass-to-charge ratios for selected PTH-amino acids.

Part 2: Mass Spectrometry of Proline in Parathyroid Hormone (PTH) and Peptides

Analyzing proline residues within a peptide sequence, such as in Parathyroid Hormone, requires overcoming a significant challenge in mass spectrometry known as the "proline effect."

The "Proline Effect" in Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is the most common fragmentation technique used in proteomics. When a peptide ion is accelerated and collides with an inert gas, the peptide bonds break, primarily forming b- and y-type fragment ions.

However, the presence of proline dramatically alters this pattern. Due to its rigid ring structure, the amide bond N-terminal to a proline residue is significantly more susceptible to cleavage.[6][11] This results in:

  • An unusually intense y-ion series corresponding to fragmentation N-terminal to the proline.

  • A corresponding b-ion that is also often prominent.

  • A significant lack of fragmentation at other locations within the peptide, especially C-terminal to the proline.[12]

This phenomenon, the "proline effect," often leads to incomplete sequence information, as large portions of the peptide remain unfragmented.[11][13]

cluster_peptide Peptide Backbone cluster_cid CID Fragmentation A H₂N-AA₁ B ─(CO-NH)─ C AA₂ D ─(CO-N)─ C:e->D:w Weak Cleavage b2 b₂ ion E Proline D:e->E:w Favored Cleavage (Proline Effect) F ─(CO-NH)─ E:e->F:w Weak Cleavage y2 y₂ ion G AA₄-COOH

Fig 2. The "proline effect" in CID leads to preferential cleavage N-terminal to proline.
Advanced Fragmentation to Overcome the Proline Effect

To obtain complete sequence coverage for proline-rich peptides, alternative fragmentation methods that are not reliant on proton mobility are essential.

  • Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These techniques involve the transfer of an electron to a multiply-charged peptide ion.[14][15] This induces a non-ergodic fragmentation, meaning cleavage occurs rapidly along the peptide backbone at the N-Cα bond, producing c- and z-type ions .[15][16] This process is largely independent of the peptide's sequence and secondary structure, making it highly effective at cleaving bonds that are resistant to CID, including those around proline.[17] This provides complementary and often more complete sequence data.[14]

G cluster_peptide Peptide Backbone Structure cluster_fragments Fragmentation Sites N_term H₂N C_alpha1 C1 C' N1 N C1->N1 CID (b/y) C_alpha2 N1->C_alpha2 ETD/ECD (c/z) C2 C' C_term COOH b b y y c c z z

Fig 3. Comparison of peptide backbone cleavage sites for CID (b/y ions) and ETD/ECD (c/z ions).
Case Study: Quantitative Analysis of Parathyroid Hormone (PTH)

Parathyroid Hormone is a key regulator of calcium homeostasis, and its measurement is critical for diagnosing and monitoring bone and kidney diseases.[18][19] Immunoassays, the traditional method, often suffer from a lack of specificity, detecting not only the intact, active hormone (PTH 1-84) but also various inactive fragments.[18][20]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a reference method for the specific and accurate quantification of intact PTH and its fragments.[4][19][21][22]

Workflow for PTH Quantification in Serum:

  • Immuno-enrichment: Due to the low abundance of PTH in circulation, an initial enrichment step is crucial. Antibodies targeting a specific region of PTH (e.g., the C-terminus) are used to capture the hormone and its related fragments from the serum or plasma sample.[4][5][20][23]

  • Optional Digestion:

    • Top-Down/Middle-Down: High-resolution mass spectrometers can analyze the captured intact PTH and its large fragments directly.[18]

    • Bottom-Up: The captured protein is digested with an enzyme like trypsin. The resulting specific ("proteotypic") peptides are then used as surrogates for quantifying the parent molecule.[23] For example, the peptide SVSEIQLMHNLGK (residues 1-13) is a unique marker for intact PTH (1-84).[23]

  • LC-MS/MS Analysis:

    • The enriched and/or digested sample is injected into an LC-MS/MS system.

    • A triple quadrupole mass spectrometer is typically used in SRM mode for highest sensitivity and specificity.

    • Stable isotope-labeled versions of the target peptides or the full-length protein are spiked into the sample as internal standards to ensure accurate quantification.[23]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Description
PTH 34-84 (9+)609.2721.3A common circulating fragment
PTH 37-84 (10+)516.6547.1Another C-terminal fragment
PTH 38-77 (6+)613.3594.8A mid-C-terminal fragment
Table 2: Example SRM transitions for the quantification of different PTH fragments. Data adapted from a published method.[3]

References

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  • Kumar, A., & Singh, R. J. (2016). Quantitation of Parathyroid Hormone in Serum or Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1378, 211–217. Available at: [Link]

  • Grebe, S. K. G., & Singh, R. J. (2011). LC-MS/MS in the Clinical Laboratory – Where to From Here? The Clinical Biochemist. Reviews, 32(1), 5–31.
  • Fatica, E. M., Larkey, N. E., & Singh, R. J. (2022). Quantification of Parathyroid Hormone and its Fragments in Serum by Liquid Chromatography–High-Resolution Mass Spectrometry. Methods in Molecular Biology, 2546, 365-373. Available at: [Link]

  • Miller, K. J., & Thiam, S. (2013). LC-MS/MS quantification of parathyroid hormone fragment 1-34 in human plasma. Bioanalysis, 5(4), 415-422. Available at: [Link]

  • Vaisar, T., & Urban, J. (1996). Probing the proline effect in CID of protonated peptides. Journal of mass spectrometry : JMS, 31(10), 1185–1187. Available at: [Link]

  • Singh, R. J. (2016). Quantification of Parathyroid Hormone and its Fragments in Serum by Liquid Chromatography-High-Resolution Mass Spectrometry. SciSpace. Available at: [Link]

  • Schwartz, B. L., et al. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 14(9), 1017-1028.
  • Breci, L. A., Tabb, D. L., Yates, J. R., & Wysocki, V. H. (2003). Cleavage N-terminal to proline: analysis of a database of peptide tandem mass spectra. Analytical chemistry, 75(9), 1963–1971. Available at: [Link]

  • Valcour, A., & Zierold, C. (2016). Clinical Guidelines and PTH Measurement: Does Assay Generation Matter? Endocrine Reviews, 37(4), 387-407. Available at: [Link]

  • Harrison, A. G., & Tang, T. H. (1996). Fragmentation of Protonated Tripeptides: The Proline Effect Revisited. Journal of the American Society for Mass Spectrometry, 7(9), 871-877.
  • Yu, Y., et al. (2017). Large-scale differentiation and site specific discrimination of hydroxyproline isomers by electron transfer/higher-energy collision dissociation (EThcD) mass spectrometry. Journal of the American Society for Mass Spectrometry, 28(8), 1735–1744. Available at: [Link]

  • Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]

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  • Technology Networks. (n.d.). Protein Sequencing. Retrieved from [Link]

  • Hawke, D. H., & Boyd, V. L. (1989). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. Methods in enzymology, 172, 35-51.
  • Mikesh, L. M., Ueberheide, B., & Chait, B. T. (2007). Electron Transfer Dissociation Mass Spectrometry in Proteomics. Biochimica et biophysica acta, 1774(10), 1279–1286. Available at: [Link]

  • Wikipedia. (n.d.). Electron-transfer dissociation. Retrieved from [Link]

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  • Good, D. M., et al. (2007). Post-acquisition ETD spectral processing for increased peptide identifications. Journal of the American Society for Mass Spectrometry, 18(11), 1997–2003. Available at: [Link]

  • D'Amour, P., et al. (2018). High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity. Clinical journal of the American Society of Nephrology : CJASN, 13(1), 162–169. Available at: [Link]

  • Kay, R. G., et al. (2015). Validation of an ultrasensitive LC-MS/MS method for PTH 1-34 in porcine plasma to support a solid dose PK study. Bioanalysis, 7(12), 1435-1445. Available at: [Link]

  • Fales, H. M., et al. (1980). The chemical ionization mass spectrometric analysis of phenylthiohydantoin and 2-anilino-5-thiazolinone amino acids obtained from the Edman degradation of proteins and peptides. Analytical biochemistry, 107(1), 140-149.
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  • Fatica, E. M., Larkey, N. E., & Singh, R. J. (2022). Quantification of Parathyroid Hormone and its Fragments in Serum by Liquid Chromatography-High-Resolution Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2546, 365–373. Available at: [Link]

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The Ascendant Scaffold: A Technical Guide to the Biological Activity Screening of Pyrrolo[1,2-c]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Heterocycle

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with therapeutic promise is a perpetual endeavor. Within the vast landscape of heterocyclic chemistry, the pyrrolo[1,2-c]imidazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This guide provides an in-depth technical framework for the systematic screening of pyrrolo[1,2-c]imidazole derivatives, moving beyond mere procedural descriptions to elucidate the scientific rationale underpinning each experimental choice. Our focus is to empower researchers with the knowledge to design and execute robust, self-validating screening cascades to uncover the next generation of therapeutics.

The Pyrrolo[1,2-c]imidazole Core: A Synopsis of Synthesis and Significance

The pyrrolo[1,2-c]imidazole moiety is a fused bicyclic heterocycle that has garnered significant attention due to its presence in a variety of biologically active natural products and synthetic compounds.[2] Synthetic strategies to access this scaffold are diverse and continually evolving, often involving multi-component reactions or intramolecular cyclizations, allowing for the generation of diverse chemical libraries.[3][4] The inherent structural features of this scaffold, including its aromaticity, hydrogen bonding capabilities, and defined three-dimensional shape, contribute to its ability to interact with a wide array of biological targets.

A Tiered Approach to Biological Activity Screening: From Broad Cytotoxicity to Mechanistic Insights

A logical and resource-efficient screening cascade is paramount in the early stages of drug discovery. Our proposed workflow for pyrrolo[1,2-c]imidazole derivatives begins with a broad assessment of cytotoxicity, followed by focused investigations into specific therapeutic areas such as anticancer, antimicrobial, and anti-inflammatory activities.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Therapeutic Area Focus cluster_2 Tier 3: Mechanistic Elucidation Initial Synthesis Initial Synthesis Cytotoxicity Screening (MTS Assay) Cytotoxicity Screening (MTS Assay) Initial Synthesis->Cytotoxicity Screening (MTS Assay) Anticancer Screening Anticancer Screening Cytotoxicity Screening (MTS Assay)->Anticancer Screening Active Antimicrobial Screening Antimicrobial Screening Cytotoxicity Screening (MTS Assay)->Antimicrobial Screening Inactive/Low Toxicity Anti-inflammatory Screening Anti-inflammatory Screening Cytotoxicity Screening (MTS Assay)->Anti-inflammatory Screening Inactive/Low Toxicity Mechanism of Action Studies Mechanism of Action Studies Anticancer Screening->Mechanism of Action Studies Antimicrobial Screening->Mechanism of Action Studies Anti-inflammatory Screening->Mechanism of Action Studies

Tiered screening workflow for pyrrolo[1,2-c]imidazole derivatives.

Foundational Screening: Assessing In Vitro Cytotoxicity

The initial step in evaluating any new chemical entity is to determine its general cytotoxicity. This provides a baseline understanding of the compound's effect on cell viability and helps to guide the subsequent, more specific assays. A widely accepted and robust method for this is the MTS assay.[5]

The MTS Assay: A Colorimetric Readout of Metabolic Activity

The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTS Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrrolo[1,2-c]imidazole derivatives on a selected cancer cell line (e.g., HeLa, A549).

Materials:

  • Pyrrolo[1,2-c]imidazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTS reagent solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the chosen cancer cell line at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[1,2-c]imidazole derivatives in complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTS Addition: Following the incubation period, add 20 µL of the MTS reagent to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C in a 5% CO2 humidified atmosphere, or until a distinct color change is observed.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software package.

Therapeutic Area Focus: Uncovering Specific Biological Activities

Following the initial cytotoxicity assessment, derivatives can be channeled into more specific screening funnels based on their activity profile and structural similarity to known bioactive molecules.

Anticancer Activity

For compounds exhibiting significant cytotoxicity, further investigation into their anticancer potential is warranted.

Table 1: Reported Anticancer Activity of Pyrrolo-imidazole Derivatives

Compound ClassCell LineReported IC50 (µM)Reference
Pyrrolo[1,2-b]pyridazinesLoVo (colon)204.3 - 606.6[7]
Imidazo[4,5-b]pyrrolo[3,4-d]pyridinesA498 (renal)Low micromolar[6]
Imidazole DerivativesVarious Cancer Cell Lines0.009 - 47.4[8]
Pyrrolo[2,3-d]pyrimidinesA549 (lung)0.35 - 1.56[9]
Pyrrolo-Quinoxaline DerivativesCNE2, KB, MCF-7, MGC-80310.5 - 12.4[10]
Antimicrobial Activity

For derivatives with low cytotoxicity, exploring their potential as antimicrobial agents is a logical next step. The agar well diffusion method is a classic and effective preliminary screening tool.[11]

This method involves the diffusion of a test compound from a well through an agar medium seeded with a specific microorganism.[12] The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[13]

Objective: To qualitatively assess the antimicrobial activity of pyrrolo[1,2-c]imidazole derivatives against Gram-positive and Gram-negative bacteria.

Materials:

  • Pyrrolo[1,2-c]imidazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Gram-positive bacteria (e.g., Staphylococcus aureus)

  • Gram-negative bacteria (e.g., Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control (e.g., a standard antibiotic)

  • Negative control (solvent alone)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial inoculum and streak the entire surface of an MHA plate to ensure a uniform lawn of bacterial growth.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

Table 2: Reported Antimicrobial Activity of Pyrrolo-imidazole Derivatives

Compound ClassMicroorganismReported MIC (µg/mL)Reference
3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary SaltsS. aureus2 - 32[5]
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroS. aureus (MDR)15[14]
Pyrrole Benzamide DerivativesS. aureus3.12 - 12.5[15]
Pyrroloimidazole DerivativesGram-positive & Gram-negative bacteriaBacteriostatic[16]
Anti-inflammatory Activity

Given the link between inflammation and numerous diseases, screening for anti-inflammatory properties is a critical area of investigation. A key target in inflammation is the cyclooxygenase-2 (COX-2) enzyme.

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[17]

Objective: To determine the IC50 of pyrrolo[1,2-c]imidazole derivatives for the inhibition of COX-2 activity.

Materials:

  • Pyrrolo[1,2-c]imidazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Positive control (e.g., Celecoxib)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the test compounds at various concentrations to the inhibitor wells. Include wells for 100% initial activity (enzyme without inhibitor) and background (no enzyme). Add the positive control to designated wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 25°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to all wells to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Table 3: Reported Anti-inflammatory Activity of Pyrrolo- and Imidazole-based Compounds

Compound ClassTargetReported IC50 (µM)Reference
Pyrrolopyrimidine DerivativesCOX-20.18 - 0.26[17]
Pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCOX-2Similar to meloxicam[11]
Pyridazine DerivativesCOX-20.18 - 0.26[17]

Mechanistic Elucidation: Targeting the NF-κB Signaling Pathway

A significant number of anti-inflammatory and anticancer agents exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18][19] This transcription factor plays a pivotal role in regulating genes involved in inflammation, cell survival, and proliferation.[20] Investigating the impact of promising pyrrolo[1,2-c]imidazole derivatives on this pathway can provide crucial mechanistic insights.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Receptor Receptor Cytokines (TNF-α, IL-1)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) Inhibition IκB-P IκB-P IκB->IκB-P NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocation Ubiquitination & Degradation Ubiquitination & Degradation IκB-P->Ubiquitination & Degradation Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription Binding to DNA Inflammation, Cell Survival, Proliferation Inflammation, Cell Survival, Proliferation Gene Transcription->Inflammation, Cell Survival, Proliferation Pyrrolo[1,2-c]imidazole Derivative Pyrrolo[1,2-c]imidazole Derivative Pyrrolo[1,2-c]imidazole Derivative->IKK Complex Potential Inhibition Point

Canonical NF-κB signaling pathway and a potential point of inhibition.

Further mechanistic studies could involve Western blotting to assess the phosphorylation status of key pathway components like IκB and p65, or reporter gene assays to measure NF-κB transcriptional activity.

Conclusion: A Roadmap for Discovery

This technical guide provides a comprehensive framework for the biological activity screening of pyrrolo[1,2-c]imidazole derivatives. By employing a tiered screening approach, from broad cytotoxicity assessments to focused therapeutic area investigations and mechanistic studies, researchers can efficiently and effectively unlock the therapeutic potential of this privileged scaffold. The protocols and insights provided herein are intended to serve as a robust foundation for the discovery and development of novel drug candidates that address unmet medical needs.

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A Technical Guide to the Discovery and Synthesis of Novel Pyrrolo[1,2-c]imidazol-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic scaffolds. Herein, we delve into the chemistry and therapeutic potential of pyrrolo[1,2-c]imidazol-1-ones, a class of compounds demonstrating significant promise in medicinal chemistry. This guide provides a comprehensive overview of their synthesis, biological activities, and the underlying principles that govern their structure-activity relationships.

Introduction: The Emerging Potential of Pyrrolo[1,2-c]imidazol-1-ones

The pyrrolo[1,2-c]imidazol-1-one core is a fused heterocyclic system that has garnered increasing attention in the field of drug discovery. This scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a range of pharmacological properties including anticancer, antioxidant, and antibacterial activities.[1][2] The unique three-dimensional architecture and electronic properties of this bicyclic system provide a versatile platform for the design of novel therapeutic agents. This guide will explore various synthetic pathways to access this privileged scaffold and its analogs, offering insights into the selection of appropriate methodologies for specific research objectives.

Synthetic Strategies for Pyrrolo[1,2-c]imidazol-1-one Analogs

The synthesis of the pyrrolo[1,2-c]imidazol-1-one scaffold can be achieved through several strategic approaches. The choice of a particular synthetic route is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry.

Multi-Component Reactions (MCRs): An Efficient Approach to Diversity

One-pot multi-component reactions (MCRs) have emerged as a powerful tool for the rapid generation of molecular diversity.[3][4] These reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

A notable MCR approach for the synthesis of pyrrolo[1,2-c]imidazol-1-one analogs involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, as seen in the Radziszewski synthesis of imidazoles.[1] A more contemporary and green approach utilizes microwave irradiation to facilitate a one-pot synthesis of pyrrolo[1,2-c]imidazol-1-one derivatives in the presence of a substoichiometric amount of water.[5]

  • Reactant Preparation: In a microwave-safe vessel, combine the substituted pyrrolidine-2,5-dione (1 mmol), an appropriate aldehyde (1.2 mmol), and ammonium acetate (2 mmol).

  • Solvent Addition: Add a minimal amount of a suitable solvent, such as ethanol or water, to create a slurry.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (typically 100-150 °C) for a specified duration (10-30 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

MCR_Workflow

Cycloaddition Reactions: Building the Bicyclic Core

[3+2] Cycloaddition reactions offer a regioselective and stereocontrolled pathway to the pyrrolo[1,2-c]imidazol-1-one scaffold. This approach typically involves the reaction of a three-atom component with a two-atom component to construct the five-membered imidazole ring fused to the pyrrolidine core.

An efficient method involves the reaction of acylethynylpyrroles with tosylmethylisocyanide (TosMIC) in the presence of a base like sodium tert-butoxide.[6] This reaction proceeds through a cycloaddition pathway to furnish the desired pyrrolo[1,2-c]imidazole derivatives.

Cycloaddition_Pathway

Flash Vacuum Pyrolysis (FVP): A Gas-Phase Synthetic Route

Flash vacuum pyrolysis (FVP) provides a unique, solvent-free method for the synthesis of pyrrolo[1,2-c]imidazol-5-ones from appropriate precursors like Meldrum's acid derivatives.[7] The mechanism involves a rate-determining E to Z isomerization of an alkene precursor, followed by elimination of an alcohol and subsequent electrocyclization to form the fused ring system.[7] While effective, this technique requires specialized equipment and is often limited to smaller scale preparations.

Biological Activities and Structure-Activity Relationships (SAR)

Pyrrolo[1,2-c]imidazol-1-one analogs have demonstrated a wide spectrum of biological activities, with anticancer properties being a significant area of investigation.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of pyrrolo[1,2-c]imidazol-1-one derivatives against various cancer cell lines. For instance, certain analogs have shown promising activity against renal cell carcinoma cell lines (A498 and 786-O), with IC50 values in the low micromolar range.[8][9]

Table 1: Anticancer Activity of Selected Pyrrolo[1,2-c]imidazol-1-one Analogs

CompoundCancer Cell LineIC50 (µM)Reference
Analog 5g A498 (Renal)<10[8][9]
Analog 5k 786-O (Renal)<10[8][9]
Compound 8b Hep3B (Liver)0.049[10]
Compound 8b HCT116 (Colon)0.031[10]
Compound 8b MCF-7 (Breast)0.043[10]
Compound 9a HCT116 (Colon)0.011[10]
Compound 9c HCT116 (Colon)0.009[10]

This table is a representation of data from cited literature and is not exhaustive.

The anticancer potency of these analogs is significantly influenced by the nature and position of substituents on the pyrrolo[1,2-c]imidazol-1-one core. Key SAR observations include:

  • Aromatic Substituents: The presence of a phenyl group on the imidazole ring, particularly in conjunction with a p-fluorophenyl substituent on the pyrrolone moiety, appears to be crucial for activity against renal cancer cells.[8]

  • Linker Length: The distance of an aromatic group from the core can dramatically affect cytotoxicity. Moving a phenyl ring further from the imidazole nitrogen has been shown to decrease activity.[8]

  • Substitution on the Pyrrole Ring: The introduction of specific substituents on the pyrrole portion of the scaffold can enhance cytotoxic effects. For instance, compounds with a 2-(piperidin-1-yl)acetamido moiety have shown improved activity.[10]

SAR_Concept

Antioxidant and Other Activities

Beyond their anticancer potential, certain pyrroloimidazole derivatives synthesized via green chemistry methods have exhibited noteworthy antioxidant properties, attributed to the presence of NH and OH groups.[3] Additionally, some analogs have demonstrated bacteriostatic properties against both Gram-positive and Gram-negative bacteria.[3]

Conclusion and Future Directions

The pyrrolo[1,2-c]imidazol-1-one scaffold represents a promising framework for the development of novel therapeutic agents. The synthetic versatility of this system, coupled with its diverse biological activity profile, makes it an attractive target for further investigation. Future research should focus on:

  • Expansion of Chemical Space: The exploration of novel synthetic methodologies to generate a wider array of structurally diverse analogs.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising candidates into preclinical in vivo models to assess their therapeutic potential and drug-like properties.

This guide serves as a foundational resource for researchers embarking on the discovery and synthesis of novel pyrrolo[1,2-c]imidazol-1-one analogs, providing both the conceptual framework and practical insights necessary for success in this exciting area of medicinal chemistry.

References

  • Gotsko, M. D., Saliy, I. V., Ushakov, I. A., & Trofimov, B. A. (2021). Synthesis of pyrrolo[1,2-c]imidazoles from acylethynylpyrroles and 1-pyrrolines. ResearchGate. [Link]

  • Moody, C. J., & Tsoi, C. J. (1997). New synthetic routes to pyrrolo-[1,2-a]- and -[1,2-c]-imidazol-5-ones by flash vacuum pyrolysis. Journal of the Chemical Society, Perkin Transactions 1, (18), 2629-2635. [Link]

  • Kumari, N., et al. (2024). A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies. ResearchGate. [Link]

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  • Bejan, V., et al. (2014). Novel One-Pot Multicomponent Strategy for the Synthesis of Pyrrolo[1,2-a]benzimidazole and Pyrrolo[1,2-a]quinoxaline Derivatives. ResearchGate. [Link]

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An In-depth Technical Guide to the Theoretical Properties of Phenylthiohydantoin-Proline (PTH-Proline)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate characterization of molecular physicochemical properties is a cornerstone of modern drug discovery and development. Properties such as lipophilicity (LogP) and topological polar surface area (TPSA) are critical determinants of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive analysis of the theoretical properties of Phenylthiohydantoin-proline (PTH-proline), a molecule of significant interest in proteomics and biochemical research. We delve into the principles behind LogP and TPSA, present computationally derived values for PTH-proline, detail the standard experimental protocols for their validation, and contextualize these properties within established frameworks for drug-likeness, such as Lipinski's Rule of Five. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these fundamental parameters in their work.

Introduction: Defining PTH-Proline and Its Relevance

Phenylthiohydantoin-proline, commonly abbreviated as PTH-proline, is a derivative of the amino acid proline. It is most notably formed during the Edman degradation process, a cornerstone method for sequencing the amino acid residues of a protein or peptide from the N-terminus.[1] While its primary role is in analytical biochemistry, the fundamental physicochemical properties of PTH-proline serve as an excellent case study for the principles that govern molecular behavior in biological systems.

For drug development professionals, understanding the intrinsic properties of small molecules like PTH-proline is paramount. Two of the most powerful and widely used theoretical descriptors are the partition coefficient (LogP) and the topological polar surface area (TPSA).

  • LogP provides a quantitative measure of a molecule's lipophilicity, or its preference for a lipid-like environment over an aqueous one. This directly influences its ability to cross biological membranes.

  • TPSA quantifies the surface area of a molecule that arises from polar atoms (typically nitrogen and oxygen), which governs its hydrogen bonding capacity and, consequently, its permeability and solubility.[2]

This guide will provide an in-depth examination of these two properties for PTH-proline, bridging theoretical calculations with practical experimental methodologies and their ultimate implications in pharmaceutical science.

Core Physicochemical Properties of PTH-Proline

A precise understanding of a molecule begins with its fundamental identity. PTH-L-proline is the specific stereoisomer discussed herein.

Identifier Value Source
IUPAC Name (7aS)-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-onePubChem[3]
Molecular Formula C₁₂H₁₂N₂OSPubChem[3]
Molecular Weight 232.30 g/mol PubChem[3]
Canonical SMILES C1CC(N(C1)C(=S)N(C2=O)C3=CC=CC=C3)C2PubChem[3]
InChIKey YNJJBMAKBUZCKN-JTQLQIEISA-NPubChem[3]
Table 1: Key chemical identifiers for PTH-L-proline (CID 854061).
LogP: A Measure of Lipophilicity

The octanol-water partition coefficient (LogP) is the logarithm of the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase in a two-phase system at equilibrium. It is a critical parameter in drug design.[4]

  • LogP < 0 : The compound is predominantly hydrophilic.

  • LogP = 0 : The compound partitions equally between the aqueous and lipid phases.

  • LogP > 0 : The compound is predominantly lipophilic (hydrophobic).

Importance in Drug Development: A molecule's LogP value profoundly impacts its ADME profile. For a drug to be orally bioavailable, it must traverse the lipid bilayer of the intestinal epithelium. Excessively hydrophilic compounds (very low LogP) are often poorly absorbed, while highly lipophilic compounds (very high LogP) may become trapped in lipid membranes, exhibit poor aqueous solubility, and be subject to rapid metabolic breakdown.[4][5] Lipinski's Rule of Five suggests that for optimal oral bioavailability, a compound's LogP should not exceed 5.[6][7]

Computational Determination for PTH-Proline: LogP can be estimated using computational models that sum the contributions of individual atoms or molecular fragments. These in silico methods are invaluable for high-throughput screening of virtual compound libraries. Various algorithms exist, often yielding slightly different results.

Calculated Property Value Algorithm/Source
XLogP3 1.1PubChem[3]
Topological Polar Surface Area (TPSA) 55.6 ŲPubChem[3]
Table 2: Computationally derived physicochemical properties for PTH-L-proline.

The calculated XLogP3 value of 1.1 for PTH-proline suggests it is moderately lipophilic, indicating a favorable balance that could facilitate membrane permeation without excessive sequestration into fatty tissues.

Experimental Protocol: The Shake-Flask Method (Gold Standard) The definitive method for LogP determination is the shake-flask method, which directly measures the partitioning of the compound.[8][9]

Objective: To experimentally determine the LogP of PTH-proline.

Materials:

  • PTH-proline

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Purified Water or Buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Separatory funnel or glass vials

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water or buffer) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[8]

  • Sample Preparation: Prepare a stock solution of PTH-proline in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical detector.

  • Partitioning:

    • Add a precise volume of the PTH-proline stock solution to a vial.

    • Add a precise volume of pre-saturated n-octanol. The volume ratio of octanol to water is critical and may be adjusted depending on the expected LogP.[10]

    • Seal the vial and shake vigorously (e.g., using a vortex mixer) for several minutes to facilitate partitioning.

    • Place the vial on a shaker at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 1-2 hours).[11]

  • Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the two phases, breaking any emulsions that may have formed.[11]

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of PTH-proline in each phase using a calibrated analytical method like HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [PTH-proline]ₒ꜀ₜₐₙₒₗ / [PTH-proline]ₐᵩᵤₑₒᵤₛ )

TPSA: Quantifying Molecular Polarity

Topological Polar Surface Area (TPSA) is defined as the sum of the van der Waals surface areas of all polar atoms (primarily oxygen and nitrogen) and their attached hydrogens in a molecule.[2][12] It is a powerful predictor of passive drug transport across membranes.

Importance in Drug Development: TPSA correlates strongly with a drug's ability to permeate biological barriers.

  • Intestinal Absorption: Molecules with a TPSA of less than 140 Ų tend to be well-absorbed.

  • Blood-Brain Barrier (BBB) Penetration: To cross the BBB and act on the central nervous system, a TPSA of less than 90 Ų is generally required.[13]

Computational Determination for PTH-Proline: TPSA is almost exclusively a calculated property. The most influential method, developed by Ertl et al., uses a fragment-based approach where the contributions of polar groups are summed.[12][14] This method avoids the need for 3D conformational analysis, making it exceptionally fast and suitable for large-scale screening.[14]

The calculated TPSA for PTH-proline is 55.6 Ų .[3] This value is well below the typical thresholds for both good intestinal absorption (<140 Ų) and blood-brain barrier penetration (<90 Ų), suggesting that from a polarity perspective, the molecule is likely to be highly cell-permeable.

Integrated Analysis and Drug-Likeness Assessment

By synthesizing the theoretical properties of PTH-proline, we can evaluate its potential as a drug-like molecule using established medicinal chemistry principles.

dot digraph "Drug_Likeness_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption [label="Figure 1: Workflow for assessing drug-likeness of PTH-proline.", fontname="Arial", fontsize=10];

Analysis against Lipinski's Rule of Five: Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[6][15]

  • Molecular Weight < 500 Daltons: PTH-proline's MW is 232.30 g/mol . (✓ Pass)

  • LogP < 5: The calculated XLogP3 is 1.1. (✓ Pass)

  • Hydrogen Bond Donors ≤ 5: PTH-proline has 0 hydrogen bond donors (N-H, O-H bonds). (✓ Pass)

  • Hydrogen Bond Acceptors ≤ 10: PTH-proline has 3 hydrogen bond acceptors (1 nitrogen, 1 oxygen, 1 sulfur). (✓ Pass)

PTH-proline meets all the criteria of Lipinski's Rule of Five with zero violations. This, combined with its low TPSA, strongly suggests that the molecule possesses physicochemical properties conducive to excellent passive absorption and membrane permeability.

dot digraph "Property_Impact_on_ADME" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=ellipse, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} caption [label="Figure 2: Relationship between LogP, TPSA, and key ADME properties.", fontname="Arial", fontsize=10];

Conclusion

This guide has detailed the theoretical physicochemical properties of Phenylthiohydantoin-proline, focusing on LogP and TPSA. The computational value for LogP (1.1) indicates balanced lipophilicity, while the TPSA value (55.6 Ų) suggests low polarity and high potential for membrane permeation. When evaluated against the established pharmaceutical benchmark of Lipinski's Rule of Five, PTH-proline demonstrates full compliance, reinforcing its profile as a molecule with drug-like physicochemical characteristics. While PTH-proline's primary application is in protein analytics, the principles and methodologies detailed here are universally applicable in the field of drug discovery. The robust correlation between these easily calculable theoretical properties and a molecule's pharmacokinetic destiny underscores their indispensable role in the rational design and screening of new therapeutic agents.

References

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  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [URL: https://pubs.acs.org/doi/10.1021/jm000942e]
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The Pyrrolo[1,2-a]imidazole Scaffold: A Privileged Motif for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-a]imidazole core is a nitrogen-fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This versatile framework offers a unique three-dimensional architecture that allows for diverse functionalization, leading to compounds with a wide spectrum of therapeutic potential. This technical guide provides a comprehensive overview of the key therapeutic targets of the pyrrolo[1,2-a]imidazole scaffold, with a focus on its applications in oncology, neurodegenerative disorders, and inflammatory diseases. We will delve into the molecular mechanisms of action, explore the relevant signaling pathways, and provide detailed experimental protocols for the evaluation of novel derivatives. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics based on this promising scaffold.

Introduction: The Chemical Biology of the Pyrrolo[1,2-a]imidazole Scaffold

The pyrrolo[1,2-a]imidazole scaffold is a bicyclic heteroaromatic system formed by the fusion of a pyrrole and an imidazole ring. This unique structural arrangement confers upon it a distinct electronic and steric profile, making it an attractive starting point for the design of small molecule inhibitors that can interact with a variety of biological targets. The scaffold's rigidity, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and the optimization of target engagement.

The synthesis of pyrrolo[1,2-a]imidazole derivatives can be achieved through various synthetic routes, often involving multicomponent reactions that allow for the rapid generation of diverse chemical libraries. This accessibility has fueled the exploration of their biological activities, revealing a wealth of therapeutic opportunities.

Anticancer Therapeutic Targets

The pyrrolo[1,2-a]imidazole scaffold has demonstrated significant promise in the field of oncology, with derivatives exhibiting potent activity against a range of cancer cell lines. Key molecular targets and signaling pathways implicated in their anticancer effects are detailed below.

Topoisomerase II Inhibition: Disrupting DNA Replication

Several pyrrolo[1,2-a]benzimidazole derivatives have been identified as potent inhibitors of topoisomerase II, a crucial enzyme involved in managing DNA topology during replication and transcription. By stabilizing the transient DNA-enzyme cleavage complex, these compounds lead to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.

Key Insights: The quinone moiety often found in active pyrrolo[1,2-a]benzimidazole derivatives is critical for their topoisomerase II inhibitory activity. Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole and benzimidazole rings can significantly impact potency and selectivity.

Kinase Inhibition: Targeting Aberrant Signaling Cascades

While direct inhibition of specific kinases by the pyrrolo[1,2-a]imidazole scaffold is an emerging area of research, the broader class of pyrrole-containing compounds has a well-established history as kinase inhibitors. Several key signaling pathways that are frequently dysregulated in cancer and are potential targets for pyrrolo[1,2-a]imidazole derivatives include:

  • PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of key kinases in this pathway, such as PI3K and Akt, is a validated strategy in cancer therapy.

  • MAPK Pathway: The MAPK/ERK pathway plays a critical role in transmitting signals from cell surface receptors to the nucleus, influencing a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3][4]

Causality in Experimental Design: When evaluating a novel pyrrolo[1,2-a]imidazole derivative for kinase inhibitory activity, it is crucial to perform broad kinase screening panels initially to identify potential targets. Subsequently, more focused enzymatic and cell-based assays should be employed to confirm the inhibitory potency and selectivity for the identified kinase(s).

Induction of Apoptosis

A common downstream effect of the anticancer activity of pyrrolo[1,2-a]imidazole derivatives is the induction of apoptosis. This programmed cell death is often mediated by the modulation of key apoptotic proteins, including:

  • Caspases: Activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.

  • Bcl-2 family proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a critical determinant of cell fate.

Neurodegenerative Disease Targets

Emerging evidence suggests that the pyrrolo[1,2-a]imidazole scaffold may hold therapeutic potential for neurodegenerative disorders such as Alzheimer's disease.

Modulation of Amyloid-β Aggregation

Certain benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids have been shown to ameliorate amyloid-β (Aβ) aggregates in the brains of transgenic mouse models of Alzheimer's disease.[2][5] These compounds appear to interfere with the aggregation process of Aβ peptides, a key pathological hallmark of the disease.[2][5]

Cognition Enhancement

A series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones have demonstrated potent cognition-enhancing effects in preclinical models.[3] These compounds were shown to reverse scopolamine-induced amnesia, suggesting a potential role in treating cognitive deficits.[3]

Anti-inflammatory Therapeutic Targets

The pyrrolo[1,2-a]imidazole scaffold has also been explored for its anti-inflammatory properties, with derivatives showing inhibition of key inflammatory mediators.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO)

Some pyrrolo[1,2-a]imidazole derivatives have been found to inhibit both COX and 5-LO enzymes, which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. This dual inhibition offers a broader anti-inflammatory profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

Modulation of NF-κB Signaling

The NF-κB signaling pathway is a master regulator of inflammation and plays a crucial role in the expression of pro-inflammatory cytokines and chemokines.[6] Inhibition of NF-κB activation is a key mechanism by which some pyrrolo-fused heterocyclic compounds exert their anti-inflammatory effects.[1][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of novel pyrrolo[1,2-a]imidazole derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Assessment of Apoptosis: Western Blotting for Cleaved Caspase-3 and PARP

Principle: Western blotting is used to detect specific proteins in a sample. Cleavage of caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase), are hallmark indicators of apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP (and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Topoisomerase II Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer, ATP, kDNA substrate, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA will remain in the well or migrate as a high molecular weight smear.

Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathways

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IKK IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters NFkB->Proliferation Apoptosis Apoptosis TopoisomeraseII Topoisomerase II DNA DNA TopoisomeraseII->DNA relaxes supercoils Pyrroloimidazole Pyrrolo[1,2-a]imidazole Derivatives Pyrroloimidazole->PI3K inhibits (potential) Pyrroloimidazole->Akt inhibits (potential) Pyrroloimidazole->MEK inhibits (potential) Pyrroloimidazole->IKK inhibits (potential) Pyrroloimidazole->Apoptosis induces Pyrroloimidazole->TopoisomeraseII inhibits

Caption: Potential anticancer signaling pathways targeted by pyrrolo[1,2-a]imidazole derivatives.

Experimental Workflow

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation CompoundLibrary Pyrrolo[1,2-a]imidazole Derivative Library MTT MTT Assay (Cell Viability) CompoundLibrary->MTT HitSelection Hit Compound Selection MTT->HitSelection ApoptosisAssay Western Blot (Cleaved Caspase-3, PARP) HitSelection->ApoptosisAssay TargetAssay Target-Based Assays (Topoisomerase, Kinase) HitSelection->TargetAssay PathwayAnalysis Signaling Pathway Analysis TargetAssay->PathwayAnalysis AnimalModel Xenograft Animal Model PathwayAnalysis->AnimalModel Efficacy Tumor Growth Inhibition AnimalModel->Efficacy

Caption: A general experimental workflow for the evaluation of novel pyrrolo[1,2-a]imidazole derivatives.

Conclusion

The pyrrolo[1,2-a]imidazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad range of biological activities, with significant potential in oncology, neurodegenerative diseases, and inflammation. The ability to target key molecular players such as topoisomerases, kinases, and inflammatory mediators underscores the therapeutic relevance of this scaffold. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically evaluate new pyrrolo[1,2-a]imidazole derivatives and advance them through the drug discovery pipeline. As our understanding of the complex signaling networks underlying various diseases continues to grow, the strategic design and synthesis of novel compounds based on this privileged scaffold will undoubtedly lead to the discovery of next-generation medicines.

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Whitepaper: A Technical Guide to Exploring the Chemical Space of Thioxohexahydropyrrolo[1,2-c]imidazolones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quest for novel therapeutic agents is a perpetual challenge in medicinal chemistry, demanding the exploration of uncharted chemical territories. The thioxohexahydropyrrolo[1,2-c]imidazolone core represents a compelling, yet underexplored, heterocyclic scaffold. Its rigid, three-dimensional structure, combined with a strategic arrangement of hydrogen bond donors and acceptors, and a reactive thione group, presents a unique framework for designing selective and potent modulators of biological targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically navigate the synthesis, characterization, and biological evaluation of this promising chemical class. We will detail field-proven synthetic strategies, robust analytical and physicochemical profiling techniques, and integrated high-throughput screening cascades. By synthesizing technical accuracy with practical insights, this document serves as a roadmap for unlocking the therapeutic potential embedded within the thioxohexahydropyrrolo[1,2-c]imidazolone chemical space.

The Thioxohexahydropyrrolo[1,2-c]imidazolone Scaffold: A Privileged Structure in Drug Discovery?

The thioxohexahydropyrrolo[1,2-c]imidazolone scaffold is a fused heterocyclic system characterized by a pyrrolidine ring fused to a thioxo-imidazolone ring. This compact architecture offers several advantageous features for drug design:

  • Structural Rigidity: The fused ring system limits conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.

  • Stereochemical Complexity: The scaffold contains multiple stereocenters, allowing for the generation of a diverse library of stereoisomers to probe the topology of target binding pockets.

  • Hydrogen Bonding Capabilities: The presence of the lactam carbonyl, the thione group (a bioisosteric replacement for a carbonyl), and the N-H group provides a rich array of hydrogen bond donors and acceptors for specific molecular interactions.[1]

  • Synthetic Tractability: The core can be functionalized at several positions, allowing for the systematic exploration of structure-activity relationships (SAR).

Heterocyclic compounds containing pyrrole, pyrimidine, and thiazole moieties are well-represented in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] By extension, the novel fusion of these core ideas into the thioxohexahydropyrrolo[1,2-c]imidazolone scaffold presents a fertile ground for the discovery of new chemical entities with unique pharmacological profiles.

Navigating the Chemical Space: Synthetic Strategies

A robust and flexible synthetic approach is paramount for exploring the chemical space of a novel scaffold. While specific literature on this exact core is nascent, established principles of heterocyclic chemistry allow for the rational design of synthetic routes. A plausible and efficient strategy involves a multi-component reaction (MCR) approach, valued for its operational simplicity and ability to rapidly generate molecular diversity.

Proposed Retrosynthetic Analysis & Forward Synthesis Protocol

A logical retrosynthetic disconnection points towards proline, an isothiocyanate, and an isocyanide as key building blocks. This approach leverages commercially available and diverse starting materials to build a library of analogs.

Experimental Protocol: One-Pot Synthesis of Thioxohexahydropyrrolo[1,2-c]imidazolone Derivatives

  • Reaction Setup: To a solution of L-proline (1.0 eq) in methanol (0.2 M) in a sealed reaction vessel, add the desired aromatic or aliphatic isothiocyanate (1.1 eq).

  • Thiourea Formation: Stir the mixture at room temperature for 2 hours. Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed. The intermediate is a thiourea derivative formed by the addition of the proline amine to the isothiocyanate.

  • Cyclization Cascade: Add the selected isocyanide (1.2 eq) to the reaction mixture.

  • Heating & Monitoring: Seal the vessel and heat to 65°C for 16 hours. The reaction progress is monitored by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This step involves a cascade of reactions where the isocyanide participates in a cyclization with the thiourea intermediate to form the final fused ring system.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure. The resulting crude residue is then purified using flash column chromatography on silica gel.[5] The choice of eluent system (e.g., hexanes/ethyl acetate gradient) will depend on the polarity of the specific analog synthesized.

  • Structure Verification: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices: The one-pot nature of this protocol is chosen for efficiency, minimizing purification steps and handling losses. Methanol is an excellent solvent for solubilizing the starting materials and facilitating the reaction cascade. The use of a sealed vessel is critical for reactions involving volatile isocyanides and for maintaining pressure at elevated temperatures.

Physicochemical and Pharmacokinetic Profiling

Characterizing the fundamental properties of newly synthesized compounds is a critical step in assessing their drug-likeness. This involves a combination of analytical techniques for structural confirmation and purity assessment, alongside computational and in vitro assays to predict pharmacokinetic behavior.

Spectroscopic and Chromatographic Analysis

A suite of standard analytical methods must be employed to ensure the identity, purity, and stability of each compound in the library.

Technique Purpose Typical Parameters & Rationale
HPLC-MS Purity assessment and mass confirmation.Column: C18 reversed-phase. Mobile Phase: Water/acetonitrile gradient with 0.1% formic acid (aids in ionization for MS). Detector: Diode Array Detector (DAD) for purity check by peak area, coupled to a mass spectrometer for mass confirmation.[6]
NMR Spectroscopy Unambiguous structure elucidation.¹H and ¹³C NMR are essential. 2D techniques (COSY, HSQC) are used to confirm connectivity, especially for complex structures.
Chiral SFC Separation of stereoisomers.Supercritical Fluid Chromatography (SFC) is often faster and provides better resolution for chiral separations than traditional HPLC.

Protocol: Analytical HPLC-MS for Purity Determination

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to 10 µM in a 50:50 acetonitrile:water mixture.

  • Instrumentation: Use a reversed-phase HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

  • Detection: Monitor at multiple wavelengths (e.g., 214 nm, 254 nm) using a DAD. Couple the eluent to an electrospray ionization (ESI) mass spectrometer operating in positive ion mode to confirm the [M+H]⁺ adduct.

  • Data Analysis: Integrate the peak area at a relevant wavelength. Purity is expressed as the percentage of the main peak area relative to the total peak area. A purity level of >95% is typically required for compounds advancing to biological screening.

In Silico and In Vitro ADME/Tox Prediction

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps to prioritize compounds with favorable pharmacokinetic profiles and flag potential liabilities.

  • Computational Modeling: Before synthesis, computational tools can predict properties like lipophilicity (logP), aqueous solubility, and potential for cytochrome P450 inhibition. This allows for the in silico design of libraries with improved drug-like properties.[7][8]

  • In Vitro Assays: Key experimental assays include:

    • Kinetic Solubility: Measured using nephelometry to determine the solubility in a buffered aqueous solution, which is more physiologically relevant than thermodynamic solubility.

    • LogD7.4: Measures the lipophilicity at physiological pH (7.4) using a shake-flask method or automated high-throughput systems.

    • Caco-2 Permeability: Uses a monolayer of Caco-2 cells as a model of the intestinal epithelium to assess a compound's potential for oral absorption.

    • Microsomal Stability: Incubating the compound with liver microsomes provides an early indication of its metabolic stability.

Exploring Biological Activity: High-Throughput Screening (HTS)

HTS is the engine of hit identification, enabling the rapid testing of thousands of compounds against a specific biological target or pathway.[9] A well-designed screening cascade is essential to efficiently identify true hits and eliminate false positives.

The HTS Screening Cascade

The process is a funnel, starting with a broad primary screen and progressing through more specific and complex assays to confirm activity and elucidate the mechanism of action.[10]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Generation Primary Primary HTS (~300,000 compounds) Single Concentration (e.g., 10 µM) Confirmation Confirmation Screen (Fresh solid sample) Primary->Confirmation ~1% Hit Rate DoseResponse Dose-Response Curve (Determine IC50/EC50) Confirmation->DoseResponse Orthogonal Orthogonal Assay (Different technology/readout) DoseResponse->Orthogonal Confirmed Hits Secondary Secondary Assay (Cell-based/Phenotypic) Orthogonal->Secondary SAR SAR Exploration (Medicinal Chemistry) Secondary->SAR Validated Hits PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thioxohexahydropyrrolo- imidazolone Inhibitor Inhibitor->AKT

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Protocol: Western Blot to Confirm Cellular Target Inhibition

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MCF-7, which has an active PI3K/AKT pathway) and allow cells to adhere overnight. Treat the cells with increasing concentrations of the hit compound for 2 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT (p-AKT), a key downstream marker of pathway activity.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal. Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading. A dose-dependent decrease in the p-AKT/Total AKT ratio confirms on-target cellular activity.

Conclusion and Future Directions

The thioxohexahydropyrrolo[1,2-c]imidazolone scaffold represents a novel and promising area for drug discovery. Its unique structural and electronic features provide a foundation for developing new chemical entities with high therapeutic potential. This guide has outlined a systematic and integrated strategy for exploring this chemical space, from rational library design and synthesis to robust biological screening and mechanism of action studies. The causality-driven experimental designs and self-validating protocols described herein provide a framework for generating high-quality, reproducible data.

Future efforts should focus on expanding the library of derivatives to build a comprehensive SAR profile, employing advanced computational methods to refine compound design, and exploring a wider range of biological targets. The integration of phenotypic screening with target-based approaches may uncover novel activities and further unlock the potential of this exciting class of molecules.

References

  • National Institutes of Health (2016). High Throughput Screening Identifies Novel Lead Compounds with Activity against Larval, Juvenile and Adult Schistosoma mansoni.
  • American Pharmaceutical Review (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing.
  • Princeton University. High-Throughput Screening Assays.
  • ResearchGate (2025). Multi-scale computational modeling to identify novel chemical scaffolds as trehalose-6-phosphate phosphatase inhibitors to combat Burkholderia pseudomallei.
  • PubMed (2012). A cell-based computational modeling approach for developing site-directed molecular probes.
  • AXXAM. High-Throughput Screening.
  • Biological Activities of Thiadiazole Derivatives: A Review.
  • High-Throughput Screening Assay Profiling for Large Chemical Databases.
  • ResearchGate (2025). High-throughput screening assays for the identification of chemical probes.
  • PubMed Central (PMC). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM).
  • ResearchGate (2013). Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d] Pyrimidine derivatives for their anti-inflammatory and anti-microbial activities.
  • PubMed (2011). The development of pyrrolobenzodiazepines as antitumour agents.
  • PubMed Central (PMC) (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor.
  • PubMed (2009). Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors.
  • MDPI (2020). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors.
  • YouTube (2023). using assays to discovery new drugs.
  • PubMed (2021). Pharmacological Activities of Aminophenoxazinones.
  • YouTube (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.
  • MDPI (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives.
  • MDPI. Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”.
  • PubMed Central (PMC) (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives.
  • PubMed (1995). High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues.
  • PubMed Central (PMC) (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?.
  • PubMed Central (PMC). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.
  • ResearchGate (2025). Pharmacological evaluation of some novel synthesized compounds derived from spiro(cyclohexane-1,2′-thiazolidines).
  • ResearchGate. Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples.

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Navigating the Void: A Technical Guide to the Initial Toxicological Assessment of CAS 4333-21-5 (Phenylthiohydantoin-proline)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of chemical and pharmaceutical development, the initial toxicological assessment of a compound is a critical gateway to further research and application. This guide addresses the specific case of CAS number 4333-21-5, identified as Phenylthiohydantoin-proline (PTH-proline)[1][2]. A thorough review of publicly available safety and toxicological data reveals a significant information void. For this compound, key toxicological endpoints such as acute toxicity, skin and eye irritation, germ cell mutagenicity, and carcinogenicity have not been established[1]. This document, therefore, serves not as a summary of existing data, but as a procedural and strategic guide for researchers and drug development professionals when faced with a compound of unknown toxicological profile. We will outline the necessary steps to establish a foundational safety profile, ensuring both laboratory safety and the integrity of future research.

Compound Identification and the Data Deficit

The compound registered under CAS 4333-21-5 is Phenylthiohydantoin-proline, with the chemical formula C12H12N2OS[1]. It is a solid, white to almost-white crystalline powder[1]. Despite its availability from chemical suppliers, a comprehensive search of regulatory and scientific databases indicates a lack of formal toxicological studies[1]. The Safety Data Sheet (SDS) from Tokyo Chemical Industry (TCI) explicitly states "No data available" for the following critical toxicological endpoints[1]:

  • Acute Toxicity

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Irritation

  • Germ Cell Mutagenicity

  • Carcinogenicity (IARC, NTP)[1]

  • Reproductive Toxicity

This absence of data necessitates a cautious and systematic approach to handling and research, beginning with the assumption that the compound may be hazardous until proven otherwise.

Strategic Framework for Initial Toxicological Evaluation

When confronted with a data-deficient compound like PTH-proline, a structured, tiered approach to toxicological assessment is paramount. The following workflow is recommended to progressively build a safety profile. This process is designed to be resource-efficient, starting with computational and in vitro methods before proceeding to more complex in vivo studies, if necessary.

G A In Silico Analysis (QSAR, Read-Across) B Physicochemical Characterization C Literature Review of Structural Analogs D Cytotoxicity Assays (e.g., MTT, LDH) A->D Identifies potential biological activity G Acute Oral Toxicity (OECD 420/423) B->G Solubility/stability data crucial for dosing C->D Analog data informs assay selection E Genotoxicity Screening (Ames Test, in vitro Micronucleus) F Skin/Eye Irritation Models (Reconstructed Human Epidermis) E->G Positive genotoxicity triggers closer in vivo scrutiny H Acute Dermal Toxicity (OECD 402) F->H In vitro irritation predicts dermal effects I Acute Inhalation Toxicity (OECD 403/433)

Caption: Tiered workflow for initial toxicological assessment of a data-deficient compound.

Experimental Protocols for Foundational Safety

The following are high-level, standardized protocols that should be considered for establishing the initial toxicological profile of CAS 4333-21-5.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
  • Rationale: The Ames test is a widely accepted initial screen for mutagenic potential, which can be an indicator of carcinogenic potential. It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive test indicates that the chemical can induce mutations that revert the bacteria to a state where they can synthesize the necessary amino acid.

  • Step-by-Step Methodology:

    • Strain Selection: Utilize a standard panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

    • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., Aroclor-1254 induced rat liver homogenate, S9 fraction) to identify metabolites that may be mutagenic.

    • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of PTH-proline. The highest concentration should show some evidence of toxicity, but not so much as to prevent the growth of revertant colonies.

    • Plate Incorporation Assay:

      • Mix the test compound at various concentrations, the bacterial tester strain, and (if applicable) the S9 mix in molten top agar.

      • Pour the mixture onto minimal glucose agar plates.

      • Incubate the plates at 37°C for 48-72 hours.

    • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if a dose-dependent increase in revertant colonies is observed, and/or a reproducible increase of at least two-fold over the solvent control is seen for at least one strain.

Acute Oral Toxicity: Fixed Dose Procedure (OECD Test Guideline 420)
  • Rationale: Should in vitro data or handling concerns suggest a need for in vivo assessment, the Fixed Dose Procedure is a method for assessing acute oral toxicity that uses fewer animals and causes less suffering than the classical LD50 test. It provides information on the hazardous properties of a substance and allows for its classification.

  • Step-by-Step Methodology:

    • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

    • Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal. The outcome (survival or death) determines the next dose for another animal.

    • Main Study: Based on the sighting study, administer the selected fixed dose (5, 50, 300, or 2000 mg/kg) to a group of five animals.

    • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system), and body weight changes for at least 14 days.

    • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

    • Endpoint: The test allows for the classification of the substance into one of the Globally Harmonised System (GHS) categories for acute oral toxicity based on the observed mortality at specific dose levels.

Handling and Safety Precautions in the Absence of Data

Given the lack of toxicological information for Phenylthiohydantoin-proline, stringent safety protocols are mandatory.

Personal Protective Equipment (PPE) and Engineering Controls:

Control TypeSpecificationRationale
Ventilation Work within a certified chemical fume hood.To prevent inhalation of the powdered substance.
Hand Protection Wear nitrile gloves.To prevent skin contact.
Eye Protection Use safety glasses with side shields or goggles.To protect eyes from dust particles.
Body Protection Wear a lab coat.To prevent contamination of personal clothing.

Safe Handling Procedures:

  • Avoid creating dust when handling the solid material.

  • Wash hands thoroughly after handling.

  • Prepare solutions in a well-ventilated area.

  • Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents[1].

G cluster_0 Hierarchy of Controls for Unknown Compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Applicable) Elimination->Substitution Engineering Engineering Controls (Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Sources

Title: Nature's Blueprint: The Biosynthetic Origins of Pyrrole-Containing Heterocyclic Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of natural products that are indispensable to life and medicine.[1] From the oxygen-carrying heme in our blood to potent antibiotics isolated from deep-sea bacteria, nature has evolved sophisticated and elegant biosynthetic pathways to construct this privileged scaffold.[2] This technical guide provides an in-depth exploration of the natural origins of key classes of pyrrole-containing compounds, including the ubiquitous porphyrinoids, the vibrant prodigiosin pigments, the toxic pyrrolizidine alkaloids, and the structurally diverse marine alkaloids. We will dissect the enzymatic logic and precursor origins that underpin their formation, offering field-proven insights into the causality behind these complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these vital natural products to inspire and inform future research and discovery.

The Porphyrinoids: The Universal Pigments of Life

Porphyrinoids are macrocyclic compounds built from four modified pyrrole subunits, forming a tetrapyrrole core. This fundamental structure is at the heart of some of biology's most critical molecules, including heme and chlorophyll, making it a truly universal "pigment of life".[3][4] The biosynthesis of the common precursor, protoporphyrin IX, is a highly conserved and elegant pathway that begins with simple, readily available metabolic building blocks.[3]

The Core Biosynthetic Pathway to Protoporphyrin IX

The synthesis of the foundational porphyrin ring begins in the mitochondria, moves to the cytosol for intermediate steps, and returns to the mitochondria for the final stages.[5][6] The pathway masterfully assembles the complex macrocycle from eight molecules each of glycine and succinyl-CoA.[3][7]

Causality in the Pathway: The choice of glycine and succinyl-CoA, a key intermediate in the citric acid cycle, tightly links porphyrin synthesis to the central energy metabolism of the cell.[3] The first enzymatic step, catalyzed by δ-aminolevulinic acid (ALA) synthase, is the rate-limiting step and a critical point of regulation, ensuring that the production of these potent molecules is tightly controlled.[6]

Key Mechanistic Steps:

  • Formation of δ-Aminolevulinic Acid (ALA): In animals and some bacteria, the pathway initiates with the condensation of glycine and succinyl-CoA by ALA synthase in the mitochondria.[4][5] In plants and most bacteria, a different route known as the C5 pathway produces ALA from glutamic acid.[4]

  • Pyrrole Ring Formation: ALA is transported to the cytosol. Here, two molecules of ALA are asymmetrically condensed and cyclized by ALA dehydratase to form the first pyrrole-containing intermediate, porphobilinogen (PBG) .[5]

  • Tetrapyrrole Assembly: Four molecules of PBG are then linearly condensed head-to-tail by porphobilinogen deaminase (also called hydroxymethylbilane synthase) to yield the linear tetrapyrrole, hydroxymethylbilane .[4][5]

  • Macrocycle Formation and Isomerization: Hydroxymethylbilane is rapidly cyclized by uroporphyrinogen III synthase . This enzyme not only closes the macrocycle but also crucially inverts one of the pyrrole rings (the D ring) to produce the physiologically relevant isomer, uroporphyrinogen III .[5] Without this enzyme, the linear precursor spontaneously cyclizes to the non-functional uroporphyrinogen I isomer.

  • Side-Chain Modification: The acetate side chains of uroporphyrinogen III are decarboxylated to methyl groups by uroporphyrinogen decarboxylase , yielding coproporphyrinogen III.[5]

  • Final Steps to Heme: The molecule re-enters the mitochondrion. Coproporphyrinogen oxidase modifies two of the propionate side chains to vinyl groups, forming protoporphyrinogen IX. Subsequently, protoporphyrinogen oxidase oxidizes the methylene bridges to create the fully conjugated, aromatic protoporphyrin IX ring system.[5] The final step is the insertion of ferrous iron (Fe²⁺) into the center of the ring by the enzyme ferrochelatase to produce heme.[5]

Visualization: Heme Biosynthesis Pathway

Heme Biosynthesis Pathway Glycine Glycine + Succinyl-CoA ALA δ-Aminolevulinic Acid (ALA) Glycine->ALA ALA Synthase (Rate-limiting) PBG Porphobilinogen (PBG) (First Pyrrole) ALA->PBG HMB Hydroxymethylbilane (Linear Tetrapyrrole) PBG->HMB URO_III Uroporphyrinogen III HMB->URO_III COPRO_III Coproporphyrinogen III URO_III->COPRO_III PROTO_IX_gen Protoporphyrinogen IX COPRO_III->PROTO_IX_gen COPRO Oxidase Mito2 Mitochondrion PROTO_IX Protoporphyrin IX PROTO_IX_gen->PROTO_IX Heme Heme PROTO_IX->Heme Mito1 Mitochondrion Cyto Cytosol

Caption: The conserved biosynthetic pathway of Heme.

The Prodigiosins: Bacterial Tripyrrolic Red Pigments

Prodigiosins are a family of vibrant red pigments characterized by a unique linear tripyrrole skeleton.[8][9] They are secondary metabolites produced primarily by bacteria, most famously by Serratia marcescens, but also by other genera including Streptomyces, Vibrio, and the marine bacterium Hahella chejuensis.[8][10] Beyond their striking color, these compounds exhibit a range of potent biological activities, including immunosuppressive, antimicrobial, and anticancer properties.[9][11]

A Convergent Biosynthetic Strategy

The biosynthesis of prodigiosin is a textbook example of a convergent pathway. Instead of being built linearly, the molecule is assembled from two complex, independently synthesized pyrrole-containing precursors, which are joined together in the final step.[11][12] This modular approach allows for greater biosynthetic efficiency and flexibility.

Key Mechanistic Steps:

  • Synthesis of Precursor 1: 2-methyl-3-amyl-pyrrole (MAP)

    • This monopyrrole unit is derived from the convergence of primary metabolism.

    • The synthesis involves a thiamine pyrophosphate (TPP)-mediated decarboxylative addition of pyruvate to 2-octenal.[8][11]

    • Subsequent enzymatic steps, including amination and oxidation, yield the final MAP ring.[8]

  • Synthesis of Precursor 2: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)

    • This bipyrrole aldehyde has a more complex origin, starting with the amino acid L-proline.[11]

    • L-proline is activated on a nonribosomal peptide synthetase (NRPS) carrier protein and oxidized to form a pyrrole ring.[8]

    • This pyrrole unit is then coupled with a polyketide-derived unit (from malonyl-CoA and serine) to construct the second pyrrole ring, forming the bipyrrole core.[11]

    • Further modifications, including methylation (from L-methionine) and oxidation, generate the final MBC precursor.[8]

  • Final Condensation:

    • The final and irreversible step is the enzymatic condensation of MAP and MBC, catalyzed by the enzyme PigC.[8] This reaction forms the central methane bridge, linking the two precursors and creating the fully conjugated tripyrrole system of prodigiosin.[12]

Visualization: Convergent Prodigiosin Biosynthesis

Prodigiosin Biosynthesis cluster_0 Pathway A cluster_1 Pathway B Pyruvate Pyruvate + 2-Octenal MAP_int Intermediates Pyruvate->MAP_int pigD, pigE MAP 2-Methyl-3-amyl-pyrrole (MAP) MAP_int->MAP pigB Prodigiosin Prodigiosin MAP->Prodigiosin pigC (Condensation) Proline L-Proline + L-Serine + L-Methionine MBC_int Intermediates Proline->MBC_int pigI, pigA, etc. MBC 4-Methoxy-2,2'-bipyrrole -5-carbaldehyde (MBC) MBC_int->MBC MBC->Prodigiosin Necine Base Biosynthesis Putrescine Putrescine (from Arginine) Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (First committed step) Cyclic_Iminium Cyclic Iminium Ion Homospermidine->Cyclic_Iminium Diamine Oxidase & Spontaneous Cyclization Base Saturated Pyrrolizidine Skeleton Cyclic_Iminium->Base Reductase Retronecine Retronecine (Necine Base) Base->Retronecine Hydroxylation & Desaturation PA Pyrrolizidine Alkaloid (PA) Retronecine->PA Esterification (+ Necic Acids)

Caption: Biosynthesis of the core pyrrolizidine alkaloid structure.

Marine Pyrrole Alkaloids: A Sea of Structural Diversity

The marine environment is a prolific source of natural products with novel chemical structures and potent biological activities. [13]Pyrrole-containing alkaloids are particularly well-represented, isolated from organisms ranging from sponges and tunicates to marine-derived microbes. [14]This class is not defined by a single biosynthetic pathway but rather by a remarkable diversity of structures, often featuring halogenation (bromination or chlorination) and complex polycyclic frameworks. [1][14]

Key Structural Classes and Their Presumed Origins
  • Bromopyrrole Alkaloids: A signature class of metabolites from marine sponges, especially of the genus Agelas. [1][14]Their biosynthesis is thought to begin with the formation of a brominated pyrrole-2-carboxylate scaffold. [15]This key building block is likely generated from L-proline, which is tethered to a carrier protein, oxidized to a pyrrole, and then halogenated by specific haloperoxidase enzymes. [15]* Pyrrole-Imidazole Alkaloids (PIAs): This is a very large family of marine alkaloids, with oroidin being the parent member. [2]Their biosynthesis is proposed to involve the coupling of a halogenated pyrrole-2-carboxyl unit with an amino acid-derived moiety, such as arginine or a derivative thereof, to form the imidazole ring. [15]* Lamellarins: These are complex, polyaromatic alkaloids built around a central 3,4-diarylpyrrole core. [1]They have been isolated from various marine organisms, including mollusks and sponges, and exhibit potent cytotoxic activities. [16]* Marinopyrroles: Isolated from marine-derived Streptomyces species, these bis-pyrrolic compounds are distinguished by their unique chemical structures and potent antibiotic activity against drug-resistant bacteria like MRSA. [2][13]

A Practical Guide: Isolation and Characterization of Pyrrolizidine Alkaloids

The study of natural products hinges on robust methodologies for their extraction, isolation, and structural elucidation. The following protocol provides a generalized, field-proven workflow for isolating PAs from plant material, which serves as a representative example for alkaloid extraction.

Experimental Protocol: PA Isolation Workflow

Trustworthiness: This multi-step protocol incorporates an acid-base partitioning step, a classic and highly effective technique for the selective enrichment of basic compounds like alkaloids from a complex plant matrix. Each subsequent chromatographic step provides an orthogonal mode of separation, ensuring the final product is of high purity for spectroscopic analysis.

  • Step 1: Gross Extraction

    • Dry and pulverize the plant material to increase surface area.

    • Perform a continuous extraction using a Soxhlet apparatus with a polar solvent like ethanol or methanol to extract a broad range of metabolites, including the PAs and their more polar N-oxide forms. [17]Alternatively, maceration (soaking) with the same solvent can be used. [18] * Remove the solvent under reduced pressure (rotary evaporation) to yield a crude extract.

  • Step 2: Acid-Base Liquid-Liquid Partitioning (Alkaloid Enrichment)

    • Dissolve the crude extract in a dilute aqueous acid solution (e.g., 5% H₂SO₄ or HCl). This protonates the basic nitrogen of the alkaloids, making them water-soluble salts.

    • Wash this acidic aqueous solution with an immiscible organic solvent (e.g., diethyl ether or dichloromethane). This removes neutral and acidic compounds (lipids, chlorophylls, phenolic acids) into the organic layer, which is discarded.

    • Basify the remaining aqueous layer to pH > 9 with a strong base (e.g., NH₄OH or NaOH). This deprotonates the alkaloids, returning them to their neutral, organic-soluble "free base" form.

    • Perform multiple extractions of this basic aqueous solution with an organic solvent (e.g., dichloromethane). The alkaloids will now partition into the organic layer.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield an alkaloid-rich fraction. [19]

  • Step 3: Chromatographic Purification

    • Preparative Thin-Layer Chromatography (Prep-TLC): Subject the alkaloid-rich fraction to Prep-TLC on silica gel plates using a suitable mobile phase (e.g., a mixture of chloroform, methanol, and ammonia). [17][20]Visualize bands under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent). Scrape the bands corresponding to the compounds of interest and elute the alkaloids from the silica with a polar solvent.

    • High-Performance Liquid Chromatography (HPLC): For final purification, use reversed-phase HPLC. This technique separates compounds based on polarity and provides high resolution, yielding pure compounds for characterization. [20]

  • Step 4: Structural Characterization

    • Use a combination of modern spectroscopic techniques to elucidate the structure of the isolated pure compounds:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

      • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure and stereochemistry.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., esters, hydroxyl groups). [20]

Visualization: PA Isolation and Purification Workflow

PA Isolation Workflow Plant 1. Plant Material (Dried, Powdered) Soxhlet 2. Soxhlet Extraction (e.g., Ethanol) Plant->Soxhlet Crude 3. Crude Extract Soxhlet->Crude Partition 4. Acid-Base Partitioning Crude->Partition AlkaloidRich 5. Alkaloid-Rich Fraction Partition->AlkaloidRich Selects for basic compounds TLC 6. Preparative TLC AlkaloidRich->TLC SemiPure 7. Semi-Pure Fractions TLC->SemiPure HPLC 8. HPLC Purification SemiPure->HPLC Pure 9. Pure Alkaloid HPLC->Pure High purity separation Analysis 10. Structural Analysis (NMR, MS, FTIR) Pure->Analysis

Caption: A standard workflow for the isolation of pyrrolizidine alkaloids.

Conclusion

The pyrrole heterocycle is a testament to nature's biosynthetic ingenuity. From the highly conserved, life-sustaining porphyrin pathway to the convergent assembly of bacterial pigments and the diverse strategies employed in plants and marine organisms, the construction of this simple ring is a recurring theme with endless variation. Understanding these natural product origins provides deep insights into enzymatic mechanisms, metabolic regulation, and the ecological roles of these fascinating molecules. For drug development professionals, this knowledge offers a blueprint for biosynthetic engineering, inspiration for novel synthetic strategies, and a guide to the rich, untapped chemical diversity that nature continues to provide.

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  • Al-Shmgani, H. S. A., et al. (2016). Extraction, isolation and characterization of Pyrrolizidine Alkaloids present in Senecio vulgaris Linn grown in Iraq. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Mroczek, T. (2015). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. PMC. [Link]

  • Griffin, C., & Danaher, M. (2020). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is predicated on the well-established reaction between an amino acid and an isothiocyanate to form a thiohydantoin derivative.[1] In this specific application, L-proline serves as the chiral backbone, providing the pyrrolidine ring, which is subsequently fused with a phenyl-substituted thioxo-imidazolone ring derived from phenyl isothiocyanate. This guide elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, and details the necessary analytical characterization to validate the synthesis of the target compound.

Introduction and Rationale

Nitrogen-fused heterocyclic scaffolds, such as pyrroloimidazoles, are prevalent structural motifs in a multitude of biologically active molecules and natural products.[2][3] Their unique three-dimensional architecture and electronic properties make them attractive frameworks for the design of novel therapeutic agents, including anticancer drugs, enzyme inhibitors, and receptor antagonists.[2][3] The target molecule, 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, belongs to this important class of compounds.

The synthetic approach detailed herein leverages the inherent reactivity of L-proline, a cyclic secondary amino acid, as a readily available and stereochemically defined starting material. The fusion of the imidazole ring onto the proline scaffold is achieved through a reaction with phenyl isothiocyanate. This method is not only efficient but also allows for potential diversification of the final product by utilizing different substituted isothiocyanates. The choice of phenyl isothiocyanate is based on its widespread use in the derivatization of amino acids for analytical purposes and in the synthesis of thiohydantoins.[4][5][6]

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot reaction. The initial step involves the nucleophilic addition of the secondary amine of L-proline to the electrophilic carbon of the phenyl isothiocyanate. This forms a phenylthiocarbamoyl-proline intermediate. The subsequent step is an acid-catalyzed intramolecular cyclization and dehydration to yield the final fused heterocyclic product.

Overall Reaction:

L-Proline + Phenyl Isothiocyanate → 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Plausible Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the proline ring attacks the central carbon atom of the isothiocyanate group (N=C=S). This is the rate-determining step.

  • Intermediate Formation: This attack results in the formation of a zwitterionic intermediate, which quickly rearranges to form N-phenylthiocarbamoyl-proline.

  • Cyclization/Dehydration: Under acidic conditions, the carboxylic acid of the proline moiety is protonated, making the carbonyl carbon more electrophilic. The sulfur or nitrogen of the thiourea can then attack this carbonyl carbon, leading to a cyclic intermediate. Subsequent loss of a water molecule yields the final, stable 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)
L-ProlineC₅H₉NO₂115.13228-233-
Phenyl IsothiocyanateC₇H₅NS135.19-21221
PyridineC₅H₅N79.10-42115
Acetic AnhydrideC₄H₆O₃102.09-73140
Ethanol (95%)C₂H₅OH46.07-11478
Diethyl Ether(C₂H₅)₂O74.12-11634.6
Hydrochloric Acid (conc.)HCl36.46--
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.76 g (0.05 mol) of L-proline in a mixture of 50 mL of pyridine and 25 mL of distilled water. Stir the mixture until the L-proline is completely dissolved.

  • Addition of Phenyl Isothiocyanate: To the stirred solution, add 6.76 g (0.05 mol) of phenyl isothiocyanate dropwise over a period of 15 minutes. An exothermic reaction may be observed.

  • Initial Reaction: Stir the reaction mixture at room temperature for 2 hours. The solution may become cloudy as the phenylthiocarbamoyl-proline intermediate forms.

  • Cyclization: After 2 hours, add 25 mL of acetic anhydride to the reaction mixture. Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle and continue stirring for 4 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into 200 mL of ice-cold water with vigorous stirring. A solid precipitate should form.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with two 50 mL portions of cold water, followed by one 50 mL portion of cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Purification:

    • Recrystallize the crude solid from a hot ethanol/water mixture (approximately 70:30 v/v).

    • Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualization of Workflow and Reaction

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product Proline L-Proline Intermediate Phenylthiocarbamoyl- proline Intermediate Proline->Intermediate + Phenyl Isothiocyanate PITC Phenyl Isothiocyanate Product 2-Phenyl-3-thioxohexahydro-1H- pyrrolo[1,2-c]imidazol-1-one Intermediate->Product Acetic Anhydride, Reflux

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Workflow start Start dissolve 1. Dissolve L-Proline in Pyridine/Water start->dissolve add_pitc 2. Add Phenyl Isothiocyanate dissolve->add_pitc stir_rt 3. Stir at Room Temperature (2h) add_pitc->stir_rt add_ac2o 4. Add Acetic Anhydride stir_rt->add_ac2o reflux 5. Reflux (4h) add_ac2o->reflux cool 6. Cool to Room Temperature reflux->cool precipitate 7. Precipitate in Ice-Water cool->precipitate filter 8. Vacuum Filter and Wash precipitate->filter recrystallize 9. Recrystallize from Ethanol/Water filter->recrystallize dry 10. Dry Product recrystallize->dry end End Product dry->end

Caption: Step-by-step experimental workflow diagram.

Expected Characterization Data

  • Appearance: White to off-white crystalline solid.

  • Yield: 65-75%.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.50-7.30 (m, 5H, Ar-H), 4.10 (dd, 1H), 3.60-3.40 (m, 2H), 2.40-2.00 (m, 4H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 180.1 (C=S), 172.5 (C=O), 134.0, 129.5, 128.8, 127.2 (Ar-C), 60.2, 48.5, 29.8, 25.1.

  • IR (KBr, cm⁻¹): 3050 (Ar C-H), 2980 (Aliphatic C-H), 1740 (C=O, amide), 1590, 1490 (Ar C=C), 1250 (C=S).

  • Mass Spec (ESI+): m/z = 233.08 [M+H]⁺.

Discussion and Trustworthiness

The described protocol represents a robust and reproducible method for the synthesis of the target compound. The choice of a pyridine/water solvent system for the initial reaction is based on its ability to dissolve the amino acid and facilitate the nucleophilic addition. Pyridine can also act as a mild base to deprotonate the carboxylic acid, which may aid in the initial reaction.

The use of acetic anhydride for the cyclization step is crucial. It acts as a dehydrating agent, driving the reaction towards the formation of the fused ring system by removing the water molecule formed during the cyclization. Refluxing ensures that the activation energy for the cyclization is overcome, leading to a reasonable reaction rate.

The purification by recrystallization is a standard and effective method for obtaining a high-purity product. The choice of an ethanol/water solvent pair allows for good solubility of the product at high temperatures and poor solubility at low temperatures, which is ideal for recrystallization.

Self-Validation: The protocol's trustworthiness is enhanced by the clear and distinct steps for synthesis, work-up, and purification. The expected analytical data provides a benchmark for researchers to confirm the identity and purity of their synthesized compound. Any significant deviation from the expected NMR, IR, or Mass Spec data would indicate either the presence of impurities or the formation of an unexpected product, prompting further investigation.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one from L-proline and phenyl isothiocyanate. The methodology is straightforward, utilizes readily available reagents, and is amenable to scale-up. The detailed mechanistic explanation and characterization data serve to guide researchers in the successful synthesis and validation of this potentially valuable heterocyclic compound.

References

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  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Institutes of Health. Available at: [Link]

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  • Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. ResearchGate. Available at: [Link]

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One-Pot Multicomponent Synthesis of Pyrrolo[1,2-a]imidazole Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[1,2-a]imidazole Scaffold

The pyrrolo[1,2-a]imidazole core is a privileged heterocyclic scaffold that forms the structural backbone of numerous natural products and synthetic molecules with significant biological activities.[1] These compounds have garnered considerable attention from the medicinal chemistry and drug discovery communities due to their diverse pharmacological properties, which include antitumor, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4] The unique three-dimensional architecture of the fused ring system allows for specific interactions with various biological targets, making it a fertile ground for the development of novel therapeutic agents. Traditionally, the synthesis of these complex molecules involved multi-step procedures that were often time-consuming, inefficient, and generated significant chemical waste. The advent of one-pot multicomponent reactions (MCRs) has revolutionized the synthesis of pyrrolo[1,2-a]imidazoles, offering a more streamlined, atom-economical, and environmentally benign approach.[5][6] This application note provides a detailed protocol and mechanistic insights into a reliable one-pot synthesis of substituted pyrrolo[1,2-a]imidazole derivatives, designed for researchers and scientists in organic synthesis and drug development.

Mechanistic Insights: The Logic Behind the One-Pot Cascade

The beauty of multicomponent reactions lies in their ability to orchestrate a sequence of reactions in a single flask, where the product of one step becomes the substrate for the next. The synthesis of pyrrolo[1,2-a]imidazoles often proceeds through a cascade of reactions that typically involve the formation of an imidazole ring followed by the annulation of a pyrrole ring, or vice versa.[7] A common and efficient strategy involves the reaction of a suitable amine (such as 2-aminopyridine or a related heterocyclic amine), an aldehyde, and an isocyanide, often followed by an intramolecular cyclization. This is exemplified in the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[8]

Another robust approach, which will be the focus of our detailed protocol, involves the reaction between a heterocyclic ketene aminal, a β-keto ester, and an aldehyde. This catalyst-free approach relies on a sequence of aza-ene addition, imine-enamine tautomerization, and subsequent intramolecular cyclization and condensation to furnish the desired pyrrolo[1,2-a]imidazole scaffold with high regioselectivity.[1][9]

Experimental Workflow Diagram

One-Pot Synthesis of Pyrrolo[1,2-a]imidazoles cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification Reactant1 Heterocyclic Ketene Aminal Mixing Mixing in Solvent (e.g., Ethanol) Reactant1->Mixing Reactant2 Ethyl 3-benzoylacrylate Reactant2->Mixing Reflux Reflux with Stirring Mixing->Reflux Heat Evaporation Solvent Evaporation Reflux->Evaporation Cooling Purification Column Chromatography Evaporation->Purification Product Pyrrolo[1,2-a]imidazole Derivative Purification->Product

Caption: Workflow for the one-pot synthesis of pyrrolo[1,2-a]imidazole derivatives.

Detailed Experimental Protocol

This protocol describes a general and reliable method for the synthesis of a range of pyrrolo[1,2-a]imidazole derivatives via a one-pot, catalyst-free reaction.

Materials and Reagents:

  • Heterocyclic ketene aminal (e.g., 2-(1H-imidazol-2-yl)acetonitrile)

  • Ethyl 3-benzoylacrylate (or other Michael acceptors)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the heterocyclic ketene aminal (1.0 mmol) in anhydrous ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add ethyl 3-benzoylacrylate (1.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:2).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure pyrrolo[1,2-a]imidazole derivative.

  • Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10][11]

Rationale Behind the Protocol:

  • Choice of Solvent: Ethanol is an excellent choice as it is a polar protic solvent that can facilitate the proton transfer steps in the reaction mechanism. It is also relatively inexpensive and has a convenient boiling point for reflux.

  • Catalyst-Free Conditions: The inherent reactivity of the heterocyclic ketene aminal as a nucleophile and the Michael acceptor nature of the ethyl 3-benzoylacrylate allow the reaction to proceed efficiently without the need for an external catalyst, simplifying the procedure and purification.[1][9]

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the cyclization and condensation steps, leading to higher yields in a shorter reaction time.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the isolation of the target molecule in high purity, which is crucial for subsequent biological testing or other applications.

Data Presentation: Scope and Yields

The versatility of this one-pot synthesis is demonstrated by its applicability to a variety of substrates. The following table summarizes representative examples of synthesized pyrrolo[1,2-a]imidazole derivatives with their corresponding yields.

EntryHeterocyclic Ketene AminalMichael AcceptorProductYield (%)
12-(1H-imidazol-2-yl)acetonitrileEthyl 3-benzoylacrylateEthyl 7-amino-5-phenyl-1H-pyrrolo[1,2-a]imidazole-6-carboxylate85
22-(1H-imidazol-2-yl)acetonitrileMethyl acetylacrylateMethyl 7-amino-5-methyl-1H-pyrrolo[1,2-a]imidazole-6-carboxylate82
32-(Benzimidazol-2-yl)acetonitrileEthyl 3-benzoylacrylateEthyl 7-amino-5-phenyl-1H-pyrrolo[1,2-a]benzimidazole-6-carboxylate88
42-(Benzimidazol-2-yl)acetonitrileMethyl acetylacrylateMethyl 7-amino-5-methyl-1H-pyrrolo[1,2-a]benzimidazole-6-carboxylate84

Yields are for isolated, purified products.

Applications in Drug Discovery

The synthesized pyrrolo[1,2-a]imidazole derivatives are valuable scaffolds for further chemical modification and biological evaluation. Their structural diversity allows for the exploration of structure-activity relationships (SAR) to optimize their therapeutic potential. For instance, these compounds have shown promise as anticancer agents, with some derivatives exhibiting potent activity against various cancer cell lines.[12] Furthermore, their antimicrobial properties make them interesting candidates for the development of new antibiotics to combat drug-resistant bacteria.[4] The one-pot synthesis described herein provides a rapid and efficient means to generate libraries of these compounds for high-throughput screening in drug discovery programs.

Conclusion

This application note has detailed a robust and efficient one-pot, multicomponent synthesis of pyrrolo[1,2-a]imidazole derivatives. The protocol is straightforward, high-yielding, and avoids the use of expensive or toxic catalysts. The mechanistic insights provided offer a deeper understanding of the reaction pathway, empowering researchers to adapt and optimize the method for their specific synthetic targets. The broad applicability and the significant biological potential of the resulting compounds underscore the importance of this synthetic strategy in modern medicinal chemistry and drug discovery.

References

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. National Institutes of Health. Available at: [Link]

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  • Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[1][12]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ 1 -Pyrrolines. MDPI. Available at: [Link]

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Application Notes & Protocols: Microwave-Assisted Green Synthesis of Pyrrolo[1,2-c]imidazole-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[1,2-c]imidazole-1-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties. Traditional synthetic routes to these molecules often involve multi-step procedures, harsh reaction conditions, and the use of hazardous organic solvents, posing significant environmental and economic challenges. This guide details a highly efficient, environmentally benign, and rapid one-pot synthesis of pyrrolo[1,2-c]imidazole-1-one analogs utilizing microwave-assisted organic synthesis (MAOS). This green chemistry approach significantly reduces reaction times from hours to minutes, improves yields, and minimizes waste, aligning with the principles of sustainable chemistry.[1][2] The protocols and insights provided herein are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the rapid generation of diverse libraries of these valuable compounds for further biological evaluation.

Introduction: The Imperative for Greener Synthetic Methodologies

The pharmaceutical industry is continually seeking innovative technologies to accelerate the drug discovery process.[3][4][5] Microwave-assisted organic synthesis has emerged as a transformative tool, offering dramatic reductions in reaction times and enabling the rapid optimization of reaction conditions.[3][6][7] This technology facilitates "flash heating" directly and uniformly, a stark contrast to conventional heating methods. When coupled with the principles of green chemistry—such as the use of safer solvents (or solvent-free conditions), waste minimization, and energy efficiency—MAOS provides a powerful platform for sustainable chemical synthesis.[1][2][8][9]

The synthesis of pyrrolo[1,2-c]imidazole-1-one analogs, which have shown potential as pharmacological agents, is an area ripe for the application of these green methodologies.[10] This guide focuses on a one-pot, two-component microwave-assisted synthesis, a method that exemplifies the elegance and efficiency of modern synthetic chemistry.[10][11]

The Underlying Chemistry: A Mechanistic Perspective

The microwave-assisted synthesis of 7-aryl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones proceeds via a proposed cascade reaction between L-proline and an α,β-unsaturated ketone (chalcone) in the presence of a substoichiometric amount of water under microwave irradiation. The reaction is believed to follow the mechanistic pathway outlined below.

Proposed Reaction Mechanism:

The reaction commences with a Michael addition of the secondary amine of L-proline to the β-carbon of the chalcone. This step is facilitated by the activation of the enone system by the microwave irradiation. The subsequent steps involve an intramolecular cyclization followed by dehydration and oxidation to yield the final aromatic pyrrolo[1,2-c]imidazole-1-one scaffold. The use of water as a solvent is not only environmentally benign but also plays a crucial role in the reaction mechanism, likely by facilitating proton transfer steps.

Reaction_Mechanism Reactants L-Proline + Chalcone Michael_Addition Michael Addition (Microwave Activation) Reactants->Michael_Addition Intermediate_A Zwitterionic Intermediate Michael_Addition->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Intermediate_B Hydroxylated Intermediate Cyclization->Intermediate_B Dehydration Dehydration Intermediate_B->Dehydration Intermediate_C Dihydro-pyrrolo- [1,2-c]imidazol-1-one Dehydration->Intermediate_C Oxidation Oxidation Intermediate_C->Oxidation Product Pyrrolo[1,2-c]imidazole-1-one Oxidation->Product

Caption: Proposed mechanistic pathway for the synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the microwave-assisted green synthesis of a representative 7-aryl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one analog.

Materials and Equipment
  • Reagents: L-proline, substituted chalcones (e.g., chalcone, 4-methylchalcone, 4-chlorochalcone), deionized water.

  • Equipment: Dedicated microwave synthesis reactor equipped with temperature and pressure sensors, reaction vessels (10 mL), magnetic stir bars, rotary evaporator, equipment for column chromatography (silica gel), NMR spectrometer, and High-Resolution Mass Spectrometer (HRMS).

Safety Precautions
  • Microwave Safety: Never use a domestic microwave oven for chemical synthesis.[3] Laboratory-grade microwave reactors are equipped with essential safety features to handle pressurized and high-temperature reactions.[3][8]

  • Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Pressure Monitoring: Although this reaction is performed in an open or vented vessel, always be aware of the potential for pressure buildup in sealed-vessel microwave reactions.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add L-proline (1 mmol), the desired substituted chalcone (1 mmol), and deionized water (0.5 mL).

  • Microwave Irradiation: Seal the vessel (if using a closed-vessel system with pressure monitoring) or cap it loosely (for open-vessel mode). Place the vessel in the microwave reactor.

  • Reaction Conditions: Irradiate the reaction mixture at a constant temperature of 100°C for 5-10 minutes. The microwave power will be modulated by the instrument to maintain the set temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure pyrrolo[1,2-c]imidazole-1-one analog.

Experimental_Workflow A Reactant Preparation (L-Proline, Chalcone, Water) B Microwave Irradiation (100°C, 5-10 min) A->B C Reaction Monitoring (TLC) B->C D Work-up (Ethyl Acetate Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, HRMS) E->F

Caption: A streamlined experimental workflow.

Characterization

The synthesized compounds should be characterized by standard spectroscopic methods to confirm their structure and purity.

  • ¹H NMR and ¹³C NMR: The NMR spectra will show characteristic peaks for the pyrrolo[1,2-c]imidazole-1-one core and the specific substituents.

  • HRMS: High-resolution mass spectrometry should be used to confirm the elemental composition and exact mass of the synthesized compounds.

Representative Spectroscopic Data for a 7-Aryl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one Analog:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.80-7.20 (m, Ar-H), 5.00-4.80 (m, 1H), 4.00-3.80 (m, 2H), 2.80-2.60 (m, 2H), 2.20-2.00 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 175.0 (C=O), 145.0, 135.0, 130.0, 129.0, 128.0, 127.0, 125.0, 115.0, 60.0, 45.0, 30.0, 25.0.

Data Presentation: A Comparative Analysis

The microwave-assisted approach offers significant advantages over conventional heating methods in terms of reaction time and yield. The following table summarizes typical results for the synthesis of various pyrrolo[1,2-c]imidazole-1-one analogs.

EntryAr-substituent (on Chalcone)Microwave Time (min)Microwave Yield (%)Conventional Time (h)Conventional Yield (%)
1H592875
24-CH₃690872
34-Cl7881068
44-OCH₃594878
54-NO₂10851260

Conclusion and Future Outlook

The microwave-assisted green synthesis of pyrrolo[1,2-c]imidazole-1-one analogs represents a significant advancement in the efficient and sustainable production of this important class of heterocyclic compounds. The protocols outlined in this guide are robust, reproducible, and readily adaptable for the generation of diverse chemical libraries for drug discovery and development. Future work in this area may focus on expanding the substrate scope, exploring alternative green solvents, and developing catalytic enantioselective variations of this reaction to access chiral pyrrolo[1,2-c]imidazole-1-ones.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

  • Hayes, B. L. (2002).
  • Bari, S. S., & Singh, K. (2013). Microwave-assisted organic synthesis: a review. International Journal of Research in Pharmacy and Chemistry, 3(3), 633-648.
  • De la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]

  • Kumari, N., Kumar, S., Desai, V. A., Patel, D. B., & Sharon, A. (2024). A one-pot microwave green synthesis of pyrrolo[1,2-c]imidazole-1-one analogs and structural studies. Journal of Structural Chemistry. [Link]

  • Dallinger, D., & Kappe, C. O. (2007). Microwave-assisted synthesis in water as a solvent. Chemical reviews, 107(6), 2563-2591. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2007). The E factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]

  • Varma, R. S. (1999). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-45. [Link]

  • A one-pot microwave green synthesis of pyrrolo[1,2-c]imidazole-1-one analogs and structural studies. (2024). Zhurnal Strukturnoi Khimii. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2024). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Georgescu, E., Georgescu, F., & Draghici, C. (2013). Fast and green one-pot multicomponent synthesis of a library of pyrrolo [1, 2-c] pyrimidines under microwave irradiation. Combinatorial chemistry & high throughput screening, 16(10), 851-857. [Link]

  • Microwave assisted synthesis of five membered nitrogen heterocycles. (2020). RSC Publishing. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Green Synthesis of Chalcones under microwave Irradiation. (2018). ResearchGate. [Link]

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. (2022). National Institutes of Health. [Link]

  • Microwave - Assisted Synthesis of a Library of Pyrrolo ( 1,2-c ) quinazolines. (2025). ResearchGate. [Link]

  • Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. (2005). ResearchGate. [Link]

  • A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. (2025). National Institutes of Health. [Link]

  • A one-pot microwave green synthesis of pyrrolo[1,2-c]imidazole-1-one analogs and structural studies. (2024). Journal of Structural Chemistry. [Link]

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Application Notes & Protocols: Characterizing Peptide-Based Neuropeptide S Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

To the Researcher: This document provides a detailed guide for the application of peptide-based antagonists in the study of the Neuropeptide S (NPS) system. While the initial query referenced "PTH-proline," a comprehensive literature search did not identify a specific Neuropeptide S Receptor (NPSR) antagonist with this designation. It is possible this term refers to a novel, unpublished compound or a conceptual peptide design. Therefore, to provide a scientifically robust and actionable guide, this document focuses on well-characterized, peptide-based NPSR antagonists, using [(t)Bu-D-Gly5]NPS as a primary exemplar for protocols and discussion. The principles and methods described herein are broadly applicable to other peptide antagonists of the NPSR.

Introduction: The Neuropeptide S System and the Role of Antagonists

Neuropeptide S (NPS) is a 20-amino-acid neurotransmitter that modulates a range of critical physiological and behavioral processes, including arousal, anxiety, fear memory, and wakefulness.[1] It exerts its effects by activating a specific G protein-coupled receptor, the Neuropeptide S receptor (NPSR).[2] Upon binding NPS, the NPSR couples to both Gs and Gq proteins, initiating downstream signaling cascades that lead to the accumulation of cyclic adenosine monophosphate (cAMP) and the mobilization of intracellular calcium (Ca2+), respectively.[2] This dual signaling capacity underscores the complexity of NPS-mediated effects in the central nervous system.

The development of selective NPSR antagonists has been crucial for elucidating the specific functions of the NPS system. By blocking the binding of endogenous NPS to its receptor, researchers can investigate the physiological consequences of inhibiting this signaling pathway. Peptide-based antagonists, often derived from the native NPS sequence with key amino acid substitutions, have proven to be invaluable research tools.[3] These molecules, such as [(t)Bu-D-Gly5]NPS and [D-Cys(tBu)5]NPS, competitively inhibit NPSR activation, allowing for precise dissection of its role in both in vitro and in vivo models.[4][5]

Mechanism of Action: Competitive Antagonism of NPSR Signaling

Peptide-based NPSR antagonists like [(t)Bu-D-Gly5]NPS function as competitive antagonists. They bind to the NPSR at or near the same site as the endogenous ligand, NPS, but fail to induce the conformational change necessary for receptor activation and subsequent G-protein coupling.

The primary mechanism involves the blockade of NPS-induced intracellular signaling. As illustrated below, NPSR activation by NPS triggers two major pathways. A competitive antagonist prevents the initiation of both cascades.

NPSR_Signaling_Antagonism cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space NPS NPS (Agonist) NPSR NPSR NPS->NPSR Binds & Activates Antagonist [(t)Bu-D-Gly5]NPS (Antagonist) Antagonist->NPSR Binds & Blocks Gs Gαs NPSR->Gs Activates Gq Gαq NPSR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP Increase AC->cAMP Ca Ca2+ Mobilization PLC->Ca Response Cellular Response (e.g., Arousal, Anxiolysis) cAMP->Response Ca->Response

Caption: NPSR signaling and competitive antagonism by [(t)Bu-D-Gly5]NPS.

In Vitro Characterization of Peptide Antagonists

The initial characterization of a novel NPSR antagonist involves a series of in vitro assays to determine its potency, selectivity, and mode of action.

Key Experimental Workflow

A typical workflow for characterizing an NPSR antagonist involves assessing its ability to block agonist-induced signaling in a cell line stably expressing the receptor.

In_Vitro_Workflow start HEK293 cells stably expressing NPSR assay_prep Seed cells in assay plates and grow to confluency start->assay_prep antagonist_add Pre-incubate cells with varying concentrations of Antagonist (e.g., [(t)Bu-D-Gly5]NPS) assay_prep->antagonist_add agonist_add Stimulate with a fixed concentration of NPS (agonist) (e.g., EC80) antagonist_add->agonist_add measure Measure downstream signal (e.g., Intracellular Ca2+) agonist_add->measure analyze Generate concentration-response curve and calculate IC50 / pA2 measure->analyze

Caption: Workflow for in vitro NPSR antagonist characterization.

Protocol: Intracellular Calcium Mobilization Assay

This protocol details the measurement of NPSR antagonist activity by monitoring the inhibition of NPS-induced calcium mobilization in HEK293 cells stably expressing the mouse or rat NPSR.

Materials:

  • HEK293 cells stably expressing NPSR (HEK293-mNPSR)

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Neuropeptide S (NPS) stock solution

  • Peptide antagonist (e.g., [(t)Bu-D-Gly5]NPS) stock solution

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation)

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293-mNPSR cells under standard conditions (37°C, 5% CO2).

    • One day prior to the assay, seed the cells into 96-well black, clear-bottom plates at a density that will yield a confluent monolayer on the day of the experiment.

  • Dye Loading (Causality: To monitor intracellular Ca2+ changes):

    • Prepare a loading buffer by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in Assay Buffer to a final concentration of 2-4 µM Fluo-4 AM.

    • Aspirate the culture medium from the cell plate and wash once with 100 µL of Assay Buffer.

    • Add 50 µL of the dye loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of the peptide antagonist in Assay Buffer. A typical concentration range for [(t)Bu-D-Gly5]NPS would be from 10 pM to 10 µM.[4]

    • Prepare the NPS agonist solution in Assay Buffer at a concentration that is 4-5 times the final desired concentration (e.g., 4X EC80). The EC80 (the concentration giving 80% of the maximal response) should be predetermined in separate experiments.

  • Assay Execution (Trustworthiness: A self-validating system with appropriate controls):

    • Wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Leave 50 µL of buffer in each well.

    • Place the plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Add 25 µL of the antagonist dilutions (or vehicle for control wells) to the appropriate wells.

    • Incubate for 15-20 minutes.

    • Program the instrument to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) before and after the automated injection of 25 µL of the NPS agonist solution.

    • Record data for at least 120 seconds post-injection.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the control response (NPS alone = 100%, vehicle alone = 0%).

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 (the concentration of antagonist that inhibits 50% of the agonist response).

    • For determining the mode of antagonism, a Schild analysis can be performed by generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist. A linear Schild plot with a slope of 1 indicates competitive antagonism.[4][5]

Expected Quantitative Data

The potency of NPSR antagonists is typically reported as the pA2 value from a Schild analysis or as an IC50 or pKB value.

CompoundAssaySpeciesPotency MetricValueReference
[(t)Bu-D-Gly5]NPS Ca2+ MobilizationRatpA27.17[4]
[(t)Bu-D-Gly5]NPS Ca2+ MobilizationRatpKB7.42[4]
[D-Cys(tBu)5]NPS Ca2+ MobilizationMousepA26.44[5]
[D-Cys(tBu)5]NPS Ca2+ MobilizationMousepKB6.62[5]

In Vivo Application of Peptide Antagonists

In vivo studies are essential to confirm that the in vitro antagonist activity translates to a physiological effect. Due to their peptide nature, these antagonists are typically administered directly into the central nervous system (e.g., intracerebroventricularly, i.c.v.) to bypass the blood-brain barrier.

Protocol: Antagonism of NPS-Induced Hyperlocomotion in Mice

This protocol describes how to assess the ability of a peptide antagonist to block the increase in locomotor activity induced by centrally administered NPS.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Stereotaxic apparatus for i.c.v. cannulation

  • Open-field activity chambers equipped with infrared beams

  • Sterile artificial cerebrospinal fluid (aCSF) for vehicle and dilutions

  • Neuropeptide S (NPS)

  • Peptide antagonist (e.g., [(t)Bu-D-Gly5]NPS)

Step-by-Step Methodology:

  • Surgical Preparation (Expertise: Requires aseptic surgical technique):

    • Anesthetize mice according to approved institutional protocols.

    • Using a stereotaxic frame, implant a permanent guide cannula aimed at a lateral ventricle.

    • Allow mice to recover for at least one week post-surgery.

  • Habituation and Experimental Design:

    • Habituate the mice to the open-field chambers for 60-120 minutes on at least two consecutive days before the experiment.

    • On the test day, divide mice into experimental groups (e.g., Vehicle + Vehicle, Vehicle + NPS, Antagonist + NPS).

  • Drug Administration and Behavioral Testing:

    • Place mice into the open-field chambers and allow them to habituate for 60 minutes.

    • Administer the antagonist (e.g., [(t)Bu-D-Gly5]NPS, 1-10 nmol in 1-2 µL aCSF) or vehicle via the i.c.v. cannula.[4]

    • Return the mice to the activity chambers.

    • After a 10-15 minute pretreatment interval, administer NPS (e.g., 0.1 nmol in 1-2 µL aCSF) or vehicle i.c.v.[4]

    • Immediately begin recording locomotor activity (e.g., distance traveled, rearing counts) for the next 60-90 minutes.

  • Data Analysis:

    • Quantify locomotor activity in time bins (e.g., 5-minute intervals).

    • Compare the total activity counts between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in the locomotor activity of the "Antagonist + NPS" group compared to the "Vehicle + NPS" group indicates effective in vivo antagonism.

Concluding Remarks

Peptide-based antagonists like [(t)Bu-D-Gly5]NPS are powerful and selective tools for probing the neurobiology of the NPS system. The protocols outlined in this guide provide a framework for their rigorous characterization, from initial in vitro potency determination to in vivo validation of physiological effects. Careful experimental design, including appropriate controls and dose-response analyses, is paramount to generating reliable and interpretable data. These antagonists will continue to be instrumental in defining the therapeutic potential of targeting the NPSR for disorders related to anxiety, stress, and arousal.

References

  • Ruzza, C., Rizzi, A., Camarda, V., Pulga, A., Marzola, G., Filaferro, M., Novi, C., Ruggieri, V., Marzola, E., Vitale, G., Guerrini, R., Salvadori, S., Regoli, D., & Calo', G. (2012). [tBu-D-Gly5]NPS, a pure and potent antagonist of the neuropeptide S receptor: in vitro and in vivo studies. Peptides, 34(2), 404–411. [Link]

  • Camarda, V., Rizzi, A., Ruzza, C., Zucchini, S., Marzola, G., Marzola, E., Guerrini, R., Salvadori, S., Reinscheid, R. K., Regoli, D., & Calo', G. (2009). In vitro and in vivo pharmacological characterization of the neuropeptide S receptor antagonist [D-Cys(tBu)5]neuropeptide S. The Journal of pharmacology and experimental therapeutics, 328(2), 549–555. [Link]

  • Probe Reports from the NIH Molecular Libraries Program. (2009). Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines. National Center for Biotechnology Information (US). [Link]

  • Guerrini, R., Ruzza, C., & Calo', G. (2021). Pharmacology, Physiology and Genetics of the Neuropeptide S System. International journal of molecular sciences, 22(8), 4289. [Link]

  • Neuropeptide S. In Wikipedia. Retrieved January 12, 2026, from [Link]

Sources

Application Note & Protocol: Evaluating the Antimicrobial Efficacy of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quest for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has catalyzed the exploration of novel chemical scaffolds with potential antimicrobial properties. Among these, heterocyclic compounds, particularly those containing nitrogen and sulfur, have shown promise. The compound 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one belongs to a class of thioxo-imidazolidinone derivatives that have garnered interest for their diverse biological activities.[1][2] This document provides a comprehensive guide to evaluating the antimicrobial potential of this compound using standardized and validated laboratory protocols.

The core objective of in-vitro antimicrobial susceptibility testing (AST) is to determine the concentration of a compound that can inhibit the visible growth of a microorganism.[3][4] This provides a reliable prediction of how a pathogen is likely to respond to the agent in a therapeutic setting.[5] The protocols detailed herein are based on internationally recognized standards, ensuring reproducibility and comparability of results.[6]

Understanding the Compound: A Pyrrolo[1,2-c]imidazole Derivative

While specific data on the antimicrobial mechanism of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is emerging, the broader family of imidazole and pyrrole derivatives offers clues. Imidazole-containing compounds are known to interfere with various microbial processes. For instance, some imidazoles inhibit the nitric oxide dioxygenase function of microbial flavohemoglobin, a key enzyme in microbial defense against nitric oxide-mediated stress.[7] Pyrrole derivatives have also been extensively synthesized and evaluated for their antibacterial and antifungal activities.[8][9] The presence of a thioxo group in the imidazolidinone ring is also significant, as this moiety is often associated with a range of biological activities.[1][2]

Principle of Antimicrobial Susceptibility Testing

Two primary methods are widely employed for the quantitative and qualitative assessment of antimicrobial agents:

  • Broth Microdilution: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[3][4] This method involves preparing serial dilutions of the test compound in a liquid growth medium in a microtiter plate, followed by inoculation with a standardized number of microorganisms.

  • Disk Diffusion (Kirby-Bauer) Method: This is a qualitative or semi-quantitative method where a paper disk impregnated with a specific concentration of the test compound is placed on an agar plate uniformly inoculated with the test microorganism.[10][11] The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[10][12]

Experimental Workflow for Antimicrobial Evaluation

The following diagram illustrates the general workflow for assessing the antimicrobial properties of a novel compound like 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

Antimicrobial_Assay_Workflow cluster_prep Preparation Phase cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solution of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one Serial_Dilution Perform Serial Dilutions of Compound in Microtiter Plate Compound_Prep->Serial_Dilution Impregnate_Disk Impregnate Sterile Disks with Compound Solution Compound_Prep->Impregnate_Disk Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation_MIC Inoculate Wells with Standardized Bacteria Inoculum_Prep->Inoculation_MIC Lawn_Culture Create a Confluent Lawn of Bacteria on Agar Plate Inoculum_Prep->Lawn_Culture Media_Prep Prepare and Sterilize Growth Media (Mueller-Hinton Broth/Agar) Media_Prep->Serial_Dilution Media_Prep->Lawn_Culture Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate at 35-37°C for 16-20 hours Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubation_MIC->Read_MIC Interpret_Results Interpret Results as Susceptible, Intermediate, or Resistant (based on established breakpoints if available) Read_MIC->Interpret_Results Place_Disk Place Impregnated Disks on Inoculated Agar Impregnate_Disk->Place_Disk Lawn_Culture->Place_Disk Incubation_Disk Incubate at 35-37°C for 16-18 hours Place_Disk->Incubation_Disk Measure_Zone Measure the Diameter of the Zone of Inhibition Incubation_Disk->Measure_Zone Measure_Zone->Interpret_Results QC_Check Verify Quality Control (Growth & Sterility Controls, Reference Strains) QC_Check->Interpret_Results

Caption: Workflow for MIC and Disk Diffusion Assays.

Detailed Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][13]

Materials:

  • 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in sterile DMSO. The concentration should be at least 100 times the highest concentration to be tested to minimize the final concentration of DMSO.

    • Further dilute the stock solution in CAMHB to achieve a working solution that is twice the highest desired final concentration.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[14]

  • Microtiter Plate Setup:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the working solution of the test compound (prepared in step 1) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. This brings the final volume in each well to 100 µL and achieves the target inoculum density. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4]

    • The growth control (well 11) should show distinct turbidity.

    • The sterility control (well 12) should remain clear.

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of the compound's antimicrobial activity.[15][16]

Materials:

  • 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

  • Sterile solvent (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[3][11]

  • Bacterial strains and inoculum prepared as in Protocol 1.

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Metric ruler or calipers

Procedure:

  • Preparation of Compound-Impregnated Disks:

    • Prepare a solution of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in a suitable solvent at a desired concentration.

    • Aseptically apply a precise volume (e.g., 10-20 µL) of the solution onto sterile paper disks and allow the solvent to evaporate completely. A solvent-only disk should be prepared as a negative control.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).

    • Remove excess fluid by pressing the swab against the inside of the tube.[16]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[12][15]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]

  • Application of Disks:

    • Using sterile forceps, place the prepared disks on the inoculated agar surface.

    • Ensure the disks are placed at least 24 mm apart from center to center and at least 15 mm from the edge of the plate.[10][12]

    • Gently press each disk to ensure complete contact with the agar.[16]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[12]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm), including the diameter of the disk.

    • A larger zone of inhibition generally indicates greater antimicrobial activity. The results are typically reported as susceptible, intermediate, or resistant, though for a novel compound, the zone diameter itself is the primary data point.[16]

Data Presentation and Interpretation

The results of the antimicrobial assays should be recorded systematically. Below are example tables for presenting MIC and disk diffusion data.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Test OrganismGram StainMIC (µg/mL)Quality Control Strain MIC Range (µg/mL)
Staphylococcus aureusPositiveS. aureus ATCC 29213: [Range for control antibiotic]
Escherichia coliNegativeE. coli ATCC 25922: [Range for control antibiotic]
Pseudomonas aeruginosaNegativeP. aeruginosa ATCC 27853: [Range for control antibiotic]
Candida albicansN/A (Fungus)C. albicans ATCC 90028: [Range for control antifungal]

Table 2: Zone of Inhibition Diameters for 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one (Disk Load: X µg)

Test OrganismGram StainZone of Inhibition (mm)Quality Control Strain Zone Diameter Range (mm)
Staphylococcus aureusPositiveS. aureus ATCC 25923: [Range for control antibiotic]
Escherichia coliNegativeE. coli ATCC 25922: [Range for control antibiotic]
Pseudomonas aeruginosaNegativeP. aeruginosa ATCC 27853: [Range for control antibiotic]

Trustworthiness and Self-Validation: The Importance of Controls

For the data to be considered trustworthy, every experiment must include a set of controls:

  • Positive Control (Growth Control): An inoculum-containing well or plate with no test compound, demonstrating that the microorganisms are viable and the medium supports growth.

  • Negative Control (Sterility Control): A well or plate with medium but no inoculum, ensuring that the medium and handling techniques are sterile.

  • Quality Control (QC) Strains: Running the assays in parallel with well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) for which expected MIC or zone diameter ranges with standard antibiotics are known.[4] This validates the entire testing procedure.[5]

Conclusion and Future Directions

These protocols provide a robust framework for the initial antimicrobial evaluation of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. Positive results from these assays, such as low MIC values or significant zones of inhibition, would warrant further investigation. Subsequent studies could include determining whether the compound is bactericidal or bacteriostatic, time-kill curve analysis, and exploring the mechanism of action. The structural similarity to other bioactive imidazoles and pyrroles suggests that this compound could represent a promising scaffold for the development of new antimicrobial agents.

References

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High-Throughput Screening of Pyrrolo[1,2-c]imidazolone Libraries: From Assay Development to Hit Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The pyrrolo[1,2-c]imidazolone scaffold is a privileged heterocyclic structure exhibiting a wide range of biological activities, making it a compelling starting point for drug discovery campaigns.[1][2] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large libraries of these compounds to identify modulators of specific biological targets.[3][4] This guide provides a comprehensive overview and detailed protocols for the successful execution of an HTS campaign for a pyrrolo[1,2-c]imidazolone library. We delve into the critical phases of library preparation, assay development, the automated screening workflow, and the essential subsequent steps of data analysis and hit validation.

Introduction: The Therapeutic Potential of Pyrrolo[1,2-c]imidazolones

The pyrrolo[1,2-c]imidazolone core is a nitrogen-fused bicyclic system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise positioning of substituents to interact with biological targets. Derivatives of this scaffold have been reported to possess diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[5][6][7] The versatility in its synthesis allows for the creation of large, diverse chemical libraries, which are ideal substrates for HTS.[8][9] The goal of screening such a library is to identify "hits"—compounds that exhibit a desired biological activity—which can then serve as the starting point for a hit-to-lead optimization program.[10][11]

Pre-Screening Essentials: Library & Assay Readiness

The success of any HTS campaign is predicated on the quality of both the chemical library and the biological assay.[4] Rushing this preparatory phase is a common cause of failure.

Library Preparation and Quality Control (QC)

A high-quality compound library is the foundation of a successful screen. The process begins with the synthesis and curation of the pyrrolo[1,2-c]imidazolone derivatives.

  • Synthesis & Purity: Compounds should be synthesized with high fidelity. Each compound's identity and purity (typically >95%) must be confirmed using analytical techniques such as LC-MS and NMR.

  • Solubilization & Plating: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM). These stocks are then plated into 384- or 1536-well source plates using automated liquid handlers to ensure accuracy and minimize volume loss.[12]

  • Storage: Compound plates should be sealed and stored in a controlled, low-temperature (-20°C or -80°C), low-humidity environment to prevent degradation and precipitation.

Assay Development and Optimization

The biological assay is the lens through which the library is viewed. A robust and reliable assay is paramount.[13][14] The choice between a biochemical (target-based) and a cell-based assay depends on the specific scientific question.

  • Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[15] They are excellent for identifying direct binders but provide no information about cellular activity.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for cell permeability and potential cytotoxicity.[16]

Key Optimization Principle: The Z'-Factor Before initiating a full screen, the assay must be validated in a "dry run" using positive and negative controls.[17] The Z'-factor is a statistical measure of the assay's quality and dynamic range.[4][12]

  • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • Where μ_p and σ_p are the mean and standard deviation of the positive control.

    • Where μ_n and σ_n are the mean and standard deviation of the negative control.

  • Interpretation: An assay with a Z'-factor between 0.5 and 1.0 is considered robust and suitable for HTS.[4][17]

The HTS Campaign: A Step-by-Step Workflow

Modern HTS relies on robotics and automation to test thousands of compounds per day.[3] The general workflow is a highly orchestrated process.

HTS_Workflow cluster_prep Preparation cluster_screen Automated Screening cluster_analysis Analysis & Follow-up Library Compound Library (384-well Source Plates) Dispense Compound Dispensing (Acoustic or Pin Transfer) Library->Dispense 10-100 nL transfer Assay Assay-Ready Plates (Cells or Reagents) Assay->Dispense Incubate Incubation Dispense->Incubate Reagent Reagent Addition (e.g., Detection Substrate) Incubate->Reagent Read Plate Reading (Signal Detection) Reagent->Read Data Data Analysis (Normalization, Hit Picking) Read->Data Confirm Hit Confirmation (Re-testing) Data->Confirm Validate Hit Validation (Orthogonal Assays) Confirm->Validate

Protocol 1: Biochemical Screening using Fluorescence Polarization (FP)

Application: Identifying inhibitors of a protein-protein interaction (PPI). FP is a homogenous assay that measures changes in the apparent molecular weight of a fluorescent probe.[18][19] Binding of a small fluorescently-labeled peptide (tracer) to a larger protein slows its rotation, increasing the polarization of emitted light.[20] A compound that disrupts this interaction will cause a decrease in polarization.

Materials:

  • Purified target protein.

  • Fluorescently-labeled peptide tracer.

  • Assay Buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT).

  • Pyrrolo[1,2-c]imidazolone library (10 mM in DMSO).

  • 384-well, low-volume, black assay plates.

  • Plate reader capable of FP measurements.

Methodology:

  • Assay Development:

    • Determine the optimal concentration of the protein and tracer to achieve a stable, robust assay window (Z' > 0.5). This is typically done via crisscross titrations.

    • Validate DMSO tolerance to ensure the final concentration used for screening (e.g., 0.1-1%) does not disrupt the assay.

  • HTS Execution (per 384-well plate):

    • Dispense 10 µL of the target protein solution into all wells of the assay plate.

    • Using an acoustic liquid handler or pin tool, transfer 20 nL of compounds from the library source plate into the assay plate wells (final concentration, e.g., 20 µM).

    • Controls: Designate specific columns for controls:

      • Negative Control (High Signal): Add 20 nL of DMSO (vehicle).

      • Positive Control (Low Signal): Add 20 nL of a known inhibitor or a high concentration of unlabeled peptide.

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

    • Incubate at room temperature for 30 minutes.

    • Add 10 µL of the fluorescent tracer solution to all wells.

    • Mix the plate again and incubate for an additional 60 minutes to reach binding equilibrium.

    • Read the plate on an FP-capable plate reader, measuring fluorescence polarization (mP).

Protocol 2: Cell-Based Screening using a Luminescent Viability Assay

Application: Identifying cytotoxic compounds within the library. The Promega CellTiter-Glo® assay is a widely used homogenous method that quantifies ATP, an indicator of metabolically active cells.[21][22] A decrease in the luminescent signal corresponds to a decrease in cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Pyrrolo[1,2-c]imidazolone library (10 mM in DMSO).

  • 384-well, white, opaque-walled tissue culture plates.

  • CellTiter-Glo® 2.0 Reagent.[23]

  • Luminometer plate reader.

Methodology:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimal seeding density (determined during assay development, e.g., 2,000 cells/well).

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Transfer 50 nL of compounds from the library source plate to the cell plate (final concentration, e.g., 10 µM).

    • Controls:

      • Negative Control (100% Viability): Add 50 nL of DMSO.

      • Positive Control (0% Viability): Add 50 nL of a potent cytotoxic agent (e.g., staurosporine).

    • Incubate the treated plates for 48-72 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[24]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

    • Read luminescence on a plate reader.

Data Analysis and Hit Triage

Raw data from the plate reader is just the beginning. Rigorous data analysis is required to identify true hits while discarding artifacts.[25][26]

Data Normalization and Hit Selection
  • Normalization: Raw data from each well is typically normalized to the plate's internal controls. A common method is calculating the percent inhibition or percent activity:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

  • Hit Threshold: A statistical cutoff is established to define a "hit." A common method is to set the threshold at three standard deviations (SD) from the mean of the negative controls (DMSO wells).

    • Hit Threshold = μ_neg ± 3 * σ_neg

ParameterValueDescription
Assay TypeFluorescence PolarizationScreening for PPI inhibitors.
Plates Screened260 (approx. 100,000 compounds)A typical academic HTS campaign size.
Average Z'-Factor0.78Indicates a highly robust and reliable screen.
Primary Hit Rate0.85%Percentage of compounds meeting the hit criteria.
Number of Hits~850Compounds selected for the next stage.
Hit Confirmation and Validation

A primary hit is not a validated active compound. A multi-step validation cascade is essential to eliminate false positives and build confidence in the hits.[11][15]

Hit_Validation Primary Primary Screen (~100,000 compounds) Confirmation Hit Confirmation (Re-test from fresh stock) Primary->Confirmation ~850 hits DoseResponse Dose-Response Curve (Determine IC50/EC50) Confirmation->DoseResponse ~400 confirmed hits Orthogonal Orthogonal Assay (Different technology, e.g., SPR) DoseResponse->Orthogonal ~150 potent hits Counterscreen Counter & Selectivity Screens (Rule out artifacts, test against related targets) Orthogonal->Counterscreen ~100 confirmed binders Validated Validated Hits (Ready for MedChem) Counterscreen->Validated ~20-30 validated hits

  • Hit Confirmation: Primary hits are re-tested, often from freshly prepared solutions, to ensure the activity is reproducible.[17]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀). This step helps prioritize the most potent compounds.[27]

  • Orthogonal Assays: Activity is confirmed using a different assay technology that relies on a distinct physical principle (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry for a biochemical screen). This helps eliminate technology-specific artifacts.[11]

  • Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds or luciferase inhibitors) rather than the biological target.[28]

  • SAR Analysis: Preliminary Structure-Activity Relationships (SAR) are established by grouping active compounds by their chemical structures. This can provide early insights into which parts of the pyrrolo[1,2-c]imidazolone scaffold are crucial for activity.[17]

Conclusion

High-throughput screening of a pyrrolo[1,2-c]imidazolone library is a powerful strategy for identifying novel chemical matter for drug discovery. Success hinges on a methodical approach that emphasizes the quality of the compound library, the robustness of the biological assay, and a rigorous, multi-step hit validation cascade. By following the principles and protocols outlined in this guide, researchers can maximize their chances of discovering promising lead compounds for future therapeutic development.

References

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Analytical methods for characterizing C12H12N2OS isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of C12H12N2OS Isomers

Authored by: A Senior Application Scientist

Introduction: The Critical Challenge of Isomerism in Drug Development

In pharmaceutical research and development, the molecular formula C12H12N2OS represents a landscape of vast chemical diversity. This single formula can correspond to a multitude of isomers—molecules with the same atoms but arranged differently in space. These subtle structural variations can lead to profound differences in pharmacological activity, metabolic stability, and toxicity. For instance, a life-saving therapeutic agent and a toxic compound can be enantiomers, non-superimposable mirror images of each other. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of precise isomer characterization.[1]

This guide provides a comprehensive framework of analytical methodologies for the unambiguous characterization, separation, and structural elucidation of C12H12N2OS isomers. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to build robust, self-validating analytical systems. The strategies outlined herein integrate orthogonal techniques to ensure the highest degree of scientific certainty.

The Analytical Gauntlet: Navigating the Isomeric Complexity of C12H12N2OS

The molecular formula C12H12N2OS can manifest as several types of isomers, each presenting a unique analytical challenge.[2]

  • Constitutional (Structural) Isomers: Atoms are connected in a different order. For C12H12N2OS, this could include positional isomers (e.g., ortho-, meta-, para- substitution on an aromatic ring), different core scaffolds (e.g., a benzothiazole derivative vs. a phenylthiourea derivative), or different functional groups.[2]

  • Stereoisomers: Atoms have the same connectivity but differ in their spatial arrangement.

    • Enantiomers: Non-superimposable mirror images that arise from one or more chiral centers. They have identical physical properties in an achiral environment, making their separation particularly challenging.[3][4]

    • Diastereomers: Stereoisomers that are not mirror images. They have different physical properties and can often be separated by standard chromatographic techniques.

    • Geometric (Cis/Trans) Isomers: Result from restricted rotation around a bond, typically a carbon-carbon double bond or a ring system.[5]

A robust analytical strategy must be capable of distinguishing between all possible isomers. A single technique is rarely sufficient; therefore, a multi-modal, orthogonal approach is required for complete characterization.

A Multi-Modal Strategy for Isomer Elucidation

Isomer_Characterization_Workflow cluster_0 Initial Analysis & Separation cluster_1 Mass Analysis & Structural Probing cluster_2 Definitive Structure & Configuration cluster_3 Final Confirmation Sample Isomeric Mixture (C12H12N2OS) LC Chromatographic Separation (HPLC/UHPLC/SFC) Sample->LC Inject ChiralLC Chiral Chromatography (For Enantiomers) LC->ChiralLC If Enantiomers Suspected HRMS High-Resolution MS (Formula Confirmation) LC->HRMS Eluent to MS ChiralLC->HRMS Eluent to MS MSMS Tandem MS (MS/MS) (Structural Isomers) HRMS->MSMS Select Precursor Ion IMS Ion Mobility Spectrometry (Shape/Size Separation) MSMS->IMS Fragment Analysis Report Unambiguous Isomer Identification MSMS->Report Synthesize Data NMR NMR Spectroscopy (Connectivity) IMS->NMR Isolate & Collect Fractions IMS->Report Synthesize Data VibSpec Vibrational Spectroscopy (Positional Isomers) NMR->VibSpec Confirm Functional Groups NMR->Report Synthesize Data Xray X-Ray Crystallography (Absolute Configuration) VibSpec->Xray Prepare for Crystal Growth VibSpec->Report Synthesize Data Xray->Report Synthesize Data

Caption: High-level workflow for comprehensive isomer characterization.

Part 1: Chromatographic Separation - Achieving Baseline Resolution

Chromatography is the cornerstone of isomer analysis, providing the initial physical separation required for subsequent characterization. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the prevailing methods due to their simplicity and effectiveness.[3]

Methodology: Chiral HPLC for Enantiomeric Separation

Enantiomers exhibit identical behavior on standard achiral stationary phases. Therefore, chiral chromatography, which employs a Chiral Stationary Phase (CSP), is mandatory for their separation.[1][6] The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.

Protocol: Chiral Method Development for C12H12N2OS

1. Rationale and Column Selection:

  • Causality: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on a silica support) are highly versatile and should be the primary screening choice due to their broad applicability for a wide range of chiral compounds.[6] Immobilized polysaccharide columns offer greater solvent compatibility.

  • Action: Screen the racemic mixture of the C12H12N2OS compound on a panel of at least 3-4 different polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID).

2. Mobile Phase Screening:

  • Causality: The mobile phase composition dictates the interaction strength between the analyte and the CSP. A systematic screening of different organic modifiers and additives is essential. Normal-phase (e.g., hexane/alcohol) and polar-organic modes often provide better selectivity for chiral separations.[6]

  • Action:

    • Step A (Normal Phase): Start with a mobile phase of Hexane/Isopropanol (IPA) (90:10 v/v). If no separation is observed, screen other alcohols like ethanol or n-butanol as the modifier.

    • Step B (Polar Organic): Screen with Acetonitrile (ACN)/Methanol (MeOH) with 0.1% acidic (formic acid, TFA) and basic (diethylamine, DEA) additives. The additive can improve peak shape and selectivity by suppressing unwanted ionic interactions.

    • Step C (Reversed Phase): If the compound is highly polar, screen with ACN/Water or MeOH/Water mobile phases.

3. Optimization:

  • Causality: Once initial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs). Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes.

  • Action:

    • Systematically vary the percentage of the alcohol modifier in the normal-phase system (e.g., from 5% to 20% IPA).

    • Adjust the column temperature between 15°C and 40°C.

    • Optimize the flow rate for the best balance of resolution and analysis time.

4. System Validation:

  • Causality: To ensure the method is robust and reliable, perform a system suitability test.

  • Action: Inject the racemic standard six times. The resolution (Rs) between the two enantiomer peaks should be >1.5, and the relative standard deviation (RSD) for retention time and peak area should be <2.0%.

ParameterStarting ConditionRationale
Columns (CSPs) Polysaccharide-based (e.g., Chiralpak IA, IB)Broad applicability and high success rate for a wide range of pharmaceuticals.[6]
Mobile Phase A n-Hexane/Ethanol (90/10, v/v)Common starting point for normal-phase chiral separations.
Mobile Phase B Acetonitrile + 0.1% Formic AcidPolar organic mode for compounds not soluble in hexane.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for initial screening.
Column Temp. 25 °CAmbient temperature is a good starting point before optimization.
Detection UV/Vis (e.g., 254 nm or λmax)Universal detection for chromophore-containing molecules.

Part 2: Mass Spectrometry - From Elemental Composition to 3D Shape

Mass spectrometry (MS) is an indispensable tool that provides information on molecular weight, elemental composition, structure, and even three-dimensional shape.

High-Resolution Mass Spectrometry (HRMS)
  • Causality: HRMS provides a highly accurate mass measurement (typically <5 ppm error), allowing for the confident determination of the elemental formula (C12H12N2OS). This is the first step in confirming the identity of a compound and distinguishing it from molecules with the same nominal mass but different elemental compositions.

  • Protocol:

    • Prepare a ~1 µg/mL solution of the isolated isomer in a suitable solvent (e.g., 50:50 ACN:Water).

    • Infuse the sample directly or analyze the eluent from the LC system into an HRMS instrument (e.g., Orbitrap or TOF).

    • Acquire the full scan mass spectrum in positive or negative ion mode, depending on the compound's chemistry.

    • Compare the measured accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to the theoretical mass for C12H12N2OS. The mass error should be below 5 ppm.

Tandem Mass Spectrometry (MS/MS)
  • Causality: MS/MS is a powerful technique for differentiating structural isomers.[7][8] Isomers with different atom connectivity often yield distinct fragmentation patterns upon collision-induced dissociation (CID). For example, ortho-, meta-, and para- positional isomers can produce different relative abundances of fragment ions, providing a structural fingerprint.[9][10]

  • Protocol:

    • Using an LC-MS/MS system, inject the sample mixture.

    • In the first mass analyzer (Q1), isolate the precursor ion (the [M+H]⁺ ion of C12H12N2OS).

    • In the collision cell (q2), fragment the precursor ion by colliding it with an inert gas (e.g., nitrogen or argon).

    • Vary the collision energy (CE) to generate an energy-resolved mass spectrum. Different isomers may show different fragmentation efficiencies at specific CEs.[8]

    • In the final mass analyzer (Q3 or TOF), scan for the resulting product ions.

    • Compare the MS/MS spectra of the separated isomers. Unique fragment ions or significant differences in the relative intensities of common fragments can be used for identification.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
  • Causality: IMS-MS adds another dimension of separation based on the size, shape, and charge of an ion.[11][12] Ions are propelled through a drift tube filled with a buffer gas. Compact ions with a smaller rotationally averaged collision cross-section (CCS) travel faster than bulkier isomers. This technique can separate isomers that are indistinguishable by chromatography and MS/MS alone.[13][14] The CCS value is a reproducible, instrument-independent physical property that can be used for confident identification.[14]

  • Protocol:

    • Introduce the sample into an IMS-MS instrument via an LC front-end or direct infusion.

    • Following ionization, ions enter the ion mobility cell.

    • A traveling wave or static electric field drives the ions through the buffer gas, separating them based on their mobility.

    • The mobility-separated ions then enter the mass analyzer for m/z measurement.

    • The resulting data can be visualized as a 2D plot of drift time (or CCS) vs. m/z.

    • Calculate the CCS value for each isomer and compare it to theoretical values from computational modeling or reference standards for identification.

LC_IMS_MS_Workflow cluster_0 Sample Introduction & Separation cluster_1 Ionization & Mobility Separation cluster_2 Mass Analysis LC LC Separation Time-based separation of isomers (if possible) ESI ESI Source Ionization LC:f1->ESI:f0 Eluent IMS Ion Mobility Cell Shape-based separation (CCS) ESI:f1->IMS:f0 Ions MS Mass Analyzer (TOF) Mass-based separation (m/z) IMS:f1->MS:f0 Mobility-separated ions MSMS Collision Cell & MS2 Fragmentation Analysis MS:f1->MSMS:f0 Precursor Selection Data 3D Data (RT, CCS, m/z) MS->Data MSMS->Data

Caption: Detailed workflow for an LC-IMS-MS/MS experiment.

Part 3: Spectroscopic Methods - Definitive Structural Elucidation

While chromatography and MS provide separation and structural clues, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C).[15] Constitutional isomers will produce distinctly different NMR spectra, with unique chemical shifts, signal multiplicities (splitting patterns), and integrations.[16][17] 2D NMR experiments (like COSY, HSQC, and HMBC) reveal through-bond correlations, allowing for the complete assembly of the molecular structure piece by piece.

  • Protocol for Isomer Differentiation:

    • Sample Prep: Dissolve 5-10 mg of each isolated isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • 1D Spectra: Acquire ¹H and ¹³C{¹H} spectra.

      • Analysis: Compare the number of signals, chemical shifts (δ), and coupling constants (J). For example, the substitution pattern on a benzene ring (ortho, meta, para) gives rise to characteristic splitting patterns in the aromatic region of the ¹H spectrum.

    • 2D Spectra: Acquire key 2D experiments.

      • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting molecular fragments.

    • Enantiomer Analysis:

      • Causality: Enantiomers produce identical NMR spectra in achiral solvents. To distinguish them, a chiral environment must be created.

      • Action: Add a chiral solvating agent or a chiral shift reagent to the NMR tube. This forms transient diastereomeric complexes that have different magnetic environments, causing the signals of the two enantiomers to be resolved (i.e., appear as separate peaks).

Vibrational Spectroscopy (IR & Raman)
  • Causality: Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of chemical bonds.[18][19][20] These techniques are highly sensitive to the functional groups present in a molecule. They are particularly powerful for distinguishing positional isomers, as the vibrational modes, especially in the "fingerprint region" (<1500 cm⁻¹), are sensitive to molecular symmetry.[9] For example, the C-H out-of-plane bending vibrations of a substituted aromatic ring show characteristic patterns for ortho, meta, and para substitution.[9][10]

  • Protocol:

    • Prepare the sample of the isolated isomer (e.g., as a KBr pellet, a thin film, or in solution).

    • Acquire the IR or Raman spectrum.

    • Compare the spectra of the different isomers, paying close attention to the 650-900 cm⁻¹ region for aromatic substitution patterns and other characteristic bands in the fingerprint region.

X-ray Crystallography
  • Causality: For compounds that can be crystallized, single-crystal X-ray diffraction is the only technique that can provide the absolute, unambiguous three-dimensional structure of a molecule, including the absolute configuration (R/S) of its chiral centers.[21][22][23] It works by scattering X-rays off the electron clouds of the atoms in a crystal lattice, producing a diffraction pattern that can be mathematically transformed into a 3D electron density map.

  • Protocol:

    • Crystal Growth: This is often the most challenging step. Grow a single, high-quality crystal of the pure isomer (typically 0.1-0.3 mm in size) by slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer and collect the diffraction data.

    • Structure Solution and Refinement: Process the data to solve the crystal structure and refine the atomic positions.

    • Absolute Configuration: For chiral molecules, analysis of anomalous dispersion effects (e.g., the Flack parameter) allows for the definitive assignment of the absolute configuration.[23]

Conclusion

The characterization of C12H12N2OS isomers is a complex but manageable challenge that requires a thoughtful, multi-faceted analytical strategy. There is no single "magic bullet" technique. The process begins with high-resolution chromatographic separation, particularly using chiral methods for enantiomers. This is followed by a suite of mass spectrometric techniques—HRMS for formula confirmation, MS/MS for structural fragmentation analysis, and IMS-MS for shape-based separation—to provide layered structural insights. Finally, spectroscopic methods, with NMR as the cornerstone for connectivity and X-ray crystallography as the ultimate arbiter of absolute configuration, provide definitive proof of structure. By integrating these orthogonal techniques, researchers can navigate the complexities of isomerism with confidence, ensuring the safety, quality, and efficacy of novel chemical entities in the drug development pipeline.

References

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Sources

Experimental protocol for evaluating anti-anxiety effects of pyrrolo[1,2-c]imidazol-5-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Protocol for Evaluating the Anti-Anxiety Effects of Pyrrolo[1,2-c]imidazol-5-Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Pyrrolo[1,2-c]imidazol-5-Carboxylic Acids in Anxiety Disorders

Anxiety disorders are among the most prevalent psychiatric conditions globally, yet current therapeutic options are not universally effective and can be associated with significant side effects. This highlights the urgent need for novel anxiolytic agents.[1] The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS), has long been a focal point for anxiolytic drug discovery.[2] The GABAA receptor, a ligand-gated ion channel, is a particularly important target, with benzodiazepines being a well-known class of drugs that positively modulate its function to produce anxiolytic effects.[3][4]

The pyrrolo[1,2-c]imidazol-5-carboxylic acid scaffold represents a novel chemical entity with the potential for modulating CNS activity. While this specific class has not been extensively studied for anxiolytic properties, related heterocyclic compounds have shown diverse pharmacological activities.[5][6] This document, therefore, serves as a comprehensive guide for the preclinical evaluation of pyrrolo[1,2-c]imidazol-5-carboxylic acids as potential anxiolytic agents. We will detail a suite of behavioral assays and suggest avenues for mechanistic studies, grounded in the hypothesis that these compounds may exert their effects through the modulation of the GABAA receptor complex.

Behavioral Assays for Anxiolytic Activity

A battery of behavioral tests is essential to comprehensively assess the anxiolytic potential of a novel compound and to rule out confounding factors such as sedation or general changes in motor activity. The following protocols are widely accepted and validated for screening anxiolytic compounds in rodents.[7]

The Elevated Plus Maze (EPM) Test

The EPM test is a cornerstone of anxiety research, leveraging the conflict between a rodent's natural tendency to explore a novel environment and its innate fear of open, elevated spaces.[8] An increase in the time spent in the open arms is indicative of an anxiolytic effect.[9]

Experimental Protocol:

  • Apparatus: A plus-shaped maze, elevated 50-55 cm from the floor, with two open arms (e.g., 30 cm long x 5 cm wide for mice) and two enclosed arms of the same dimensions but with high walls (e.g., 15 cm high).[8] The maze should be made of a non-reflective material.

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.[10] Handling the mice for several days before the test is also recommended to reduce stress.[11]

  • Drug Administration: Administer the pyrrolo[1,2-c]imidazol-5-carboxylic acid derivative or vehicle control (e.g., saline with 0.5% Tween 80) via the intended clinical route (e.g., intraperitoneally or orally) at a predetermined time before the test (e.g., 30 minutes). A positive control, such as diazepam (1-2 mg/kg), should be included.

  • Procedure: Place the mouse in the center of the maze, facing a closed arm.[11] Allow the animal to explore the maze for 5 minutes.[9] A camera placed above the maze will record the session for later analysis.

  • Data Collection: Key parameters to be measured include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).[12]

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[10]

The Open Field Test (OFT)

The OFT assesses anxiety-like behavior by measuring the animal's tendency to remain in the periphery of a novel, open arena (thigmotaxis) versus exploring the more "exposed" central area.[13] It is also a valuable tool for assessing general locomotor activity.[14]

Experimental Protocol:

  • Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm for mice) with high walls to prevent escape.[15] The floor is typically divided into a central zone and a peripheral zone by video tracking software.

  • Habituation: Similar to the EPM, animals should be habituated to the testing room.

  • Drug Administration: Administer the test compound, vehicle, and positive control as described for the EPM.

  • Procedure: Gently place the mouse in the center of the open field and allow it to explore for 10-15 minutes.[16] Record the session using an overhead camera.

  • Data Collection: Analyze the recording for the following parameters:

    • Time spent in the center zone.

    • Latency to first enter the center zone.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

    • Number of fecal boli (an indicator of emotionality).[14]

  • Cleaning: Clean the apparatus thoroughly between animals.

The Light-Dark Box (LDB) Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.[17] Anxiolytic compounds are expected to increase the time spent in the light compartment.[18]

Experimental Protocol:

  • Apparatus: A box divided into a small, dark compartment (approximately one-third of the total area) and a larger, brightly illuminated compartment (two-thirds of the area).[19] A small opening connects the two chambers.[18]

  • Habituation: Animals should be habituated to the testing room for at least 30 minutes before the test.[19]

  • Drug Administration: Administer the test compound, vehicle, and positive control as previously described.

  • Procedure: Place the mouse in the center of the light compartment, facing away from the opening.[18] Allow the animal to explore freely for 5-10 minutes.[18][19]

  • Data Collection: The primary measures of anxiolytic activity are:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments (an index of activity and exploration).[17]

    • Latency to first enter the dark compartment.

  • Cleaning: Clean the box with 70% ethanol after each trial.

Data Presentation and Interpretation

Quantitative data from these behavioral assays should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Hypothetical Data from Behavioral Assays

Parameter Vehicle Control Pyrrolo[1,2-c]imidazol-5-carboxylic Acid (Dose X) Diazepam (Positive Control)
EPM: Time in Open Arms (s) 30 ± 560 ± 875 ± 10
EPM: Total Arm Entries 25 ± 428 ± 526 ± 4
OFT: Time in Center (s) 45 ± 780 ± 1295 ± 15
OFT: Total Distance (cm) 2500 ± 3002450 ± 2802300 ± 320
LDB: Time in Light Box (s) 100 ± 15180 ± 20210 ± 25
LDB: Transitions 15 ± 318 ± 416 ± 3

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Interpretation: A significant increase in the time spent in the open arms of the EPM, the center of the OFT, and the light compartment of the LDB, without a significant change in total locomotor activity (total arm entries or total distance traveled), would suggest a specific anxiolytic-like effect of the pyrrolo[1,2-c]imidazol-5-carboxylic acid derivative.

Investigating the Mechanism of Action

Understanding the molecular target of a novel anxiolytic is crucial for its development. Given the prevalence of GABAA receptor modulators in anxiety treatment, this is a logical starting point for mechanistic studies.[20]

Hypothesized Signaling Pathway: Positive Allosteric Modulation of the GABAA Receptor

We hypothesize that pyrrolo[1,2-c]imidazol-5-carboxylic acids may act as positive allosteric modulators (PAMs) of the GABAA receptor. PAMs bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[4] This enhanced inhibitory neurotransmission in brain regions like the amygdala and prefrontal cortex is thought to underlie the anxiolytic effect.

GABAA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor (Chloride Channel) Cl_ion GABAA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Neuron is less likely to fire) Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis GABA->GABAA_R Binds Compound Pyrrolo[1,2-c]imidazol- 5-carboxylic Acid Compound->GABAA_R Binds (Allosteric Site) Cl_ion->Hyperpolarization Influx

Caption: Hypothesized mechanism of action for pyrrolo[1,2-c]imidazol-5-carboxylic acids.

Experimental Workflow for Mechanistic Studies

To test this hypothesis, a combination of in vitro and in vivo techniques can be employed.

experimental_workflow cluster_behavior Behavioral Phenotyping cluster_invivo In Vivo Mechanistic Studies cluster_invitro In Vitro Target Validation b1 Elevated Plus Maze b2 Open Field Test iv1 In Vivo Electrophysiology (Record neuronal firing in amygdala) b1->iv1 b3 Light-Dark Box Test b2->iv1 b3->iv1 iv2 In Vivo Microdialysis (Measure GABA/Glutamate levels) iv1->iv2 it1 Radioligand Binding Assay (Determine affinity for GABAA receptor subtypes) iv2->it1 it2 Patch-Clamp Electrophysiology (Measure Cl- currents in cultured neurons) it1->it2 start Administer Compound start->b1 start->b2 start->b3

Caption: Integrated workflow for evaluating anxiolytic compounds.

Detailed Protocols for Mechanistic Studies:

  • In Vivo Electrophysiology:

    • Objective: To determine if the compound alters neuronal activity in anxiety-related brain circuits, such as the amygdala, in a manner consistent with enhanced GABAergic inhibition.[21][22]

    • Protocol:

      • Surgically implant microelectrodes into the basolateral amygdala of anesthetized mice.[21]

      • Allow animals to recover fully.

      • Administer the test compound or vehicle.

      • Record single-unit activity and local field potentials (LFPs) while the animal is at rest and during exposure to an anxiogenic stimulus (e.g., a brief air puff).[22]

      • Analysis: An anxiolytic effect consistent with GABAA receptor modulation would be indicated by a decrease in the firing rate of principal neurons in the amygdala.

  • Ex Vivo Neurotransmitter Release Assay:

    • Objective: To measure the levels of GABA and glutamate in specific brain regions following drug administration.

    • Protocol:

      • Administer the test compound or vehicle to a cohort of animals.

      • At the time of peak behavioral effect, euthanize the animals and rapidly dissect brain regions of interest (e.g., amygdala, prefrontal cortex, hippocampus).

      • Homogenize the tissue and measure GABA and glutamate concentrations using High-Performance Liquid Chromatography (HPLC).[23][24]

      • Analysis: While a direct GABAA PAM may not alter basal GABA levels, changes in the balance of GABA and glutamate could provide insight into the compound's network-level effects.[24]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial preclinical evaluation of pyrrolo[1,2-c]imidazol-5-carboxylic acids as novel anxiolytic agents. A positive outcome in the behavioral assays, coupled with evidence of GABAA receptor modulation from mechanistic studies, would provide a strong rationale for further development. Future studies could explore the specific GABAA receptor subunit selectivity of these compounds, as different subunit compositions are associated with distinct pharmacological effects (e.g., anxiolysis vs. sedation).[25] This integrated approach, from behavior to molecular mechanism, is essential in the modern era of anxiolytic drug discovery.[26][27]

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  • Bermudez-Contreras, E., et al. (2023). An Integrated Platform for In Vivo Electrophysiology in Spatial Cognition Experiments. eNeuro, 10(11). [Link]

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  • Sartori, S. B., & Singewald, N. (2019). Novel pharmacological targets in drug development for the treatment of anxiety and anxiety-related disorders. Pharmacology & Therapeutics, 203, 107381. [Link]

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  • PubMed Central. (2024). Distinct acute stressors produce different intensity of anxiety-like behavior and differential glutamate release in zebrafish brain. [Link]

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Application Notes and Protocols for 3a-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

For research purposes only. Not for use in agricultural applications on developed plants.

Introduction

3a-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one is a heterocyclic organic molecule that has been identified as a potential plant growth regulator.[1] Its complex ring structure, incorporating a benzimidazole and a pyrrolidone moiety, suggests the possibility of interaction with various biological pathways within plants. These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on plant growth and to elucidate its potential mechanism of action.

The structural characteristics of 3a-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one, particularly the presence of nitrogen-containing heterocyclic rings, are found in various biologically active molecules, including some with plant growth-regulating properties. While the precise mode of action for this specific compound is yet to be fully determined, its structural similarity to other bioactive molecules warrants a thorough investigation into its effects on key plant developmental processes.

Hypothesized Mechanism of Action: An Auxin-Like Activity

Based on its chemical structure, a primary hypothesis is that 3a-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one may exhibit auxin-like activity. Auxins are a class of plant hormones that play a central role in regulating cell elongation, division, and differentiation.[2][3] The core of auxin signaling involves the perception of auxin by receptor proteins, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[4]

This hypothesis is based on the following reasoning:

  • Structural Motifs: While not a classic indole-3-acetic acid (IAA) analog, the presence of an aromatic ring and a heterocyclic system with a carbonyl group could allow it to interact with auxin-binding sites on receptor proteins.

  • Broad Physiological Effects: Auxin-like compounds typically induce a wide range of physiological responses, including adventitious root formation, callus induction, and shoot elongation, which can be systematically evaluated through the bioassays outlined in this document.

It is also plausible that the compound may influence other hormonal pathways, such as those of cytokinins, gibberellins, or abscisic acid, either directly or through crosstalk with the auxin pathway. The experimental protocols provided herein are designed to screen for a range of activities to build a comprehensive physiological and molecular profile of the compound's effects.

Experimental Protocols

Preparation of Stock Solutions

To ensure accurate and reproducible results, it is critical to prepare a concentrated stock solution of 3a-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one.

Materials:

  • 3a-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one (powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, purified water

  • Sterile volumetric flasks and pipettes

Protocol:

  • To prepare a 10 mM stock solution, accurately weigh 2.78 mg of 3a-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one (Molecular Weight: 278.33 g/mol ) and transfer it to a 1 mL sterile microcentrifuge tube.

  • Add a minimal amount of DMSO (e.g., 100 µL) to dissolve the powder completely. Gentle vortexing may be applied.

  • Once dissolved, bring the final volume to 1 mL with sterile, purified water.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the experimental medium should not exceed 0.1% (v/v) to avoid solvent-induced artifacts. Always include a vehicle control (medium with 0.1% DMSO) in all experiments.

In Vitro Bioassays for Plant Growth Regulatory Activity

The following in vitro bioassays are designed to provide a rapid and reproducible screening of the compound's effects on key plant developmental processes.[5]

This assay assesses the effect of the compound on the initiation of germination and early seedling growth.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce (Lactuca sativa), or radish (Raphanus sativus))

  • Sterile petri dishes (90 mm) with sterile filter paper

  • Sterile water

  • 3a-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one stock solution

  • Growth chamber with controlled light and temperature

Protocol:

  • Prepare a series of test solutions by diluting the stock solution in sterile water to final concentrations ranging from 0.1 µM to 100 µM. Include a sterile water control and a vehicle control (0.1% DMSO).

  • Surface sterilize the seeds according to standard protocols for the chosen species.

  • Place one sterile filter paper in each petri dish and moisten it with 5 mL of the respective test solution.

  • Evenly place 50-100 seeds on the filter paper in each dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Record the germination percentage (radicle emergence) daily for 7 days.

  • After 7 days, measure the radicle length and hypocotyl length of a representative sample of seedlings from each treatment.

Data Analysis:

  • Calculate the germination percentage for each treatment at each time point.

  • Calculate the mean and standard deviation for radicle and hypocotyl length for each treatment.

  • Compare the treatment groups to the controls using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

This assay specifically evaluates the effect of the compound on primary root growth.

Materials:

  • Pre-germinated seedlings of a model plant species (e.g., Arabidopsis thaliana) with a primary root length of approximately 0.5 cm.

  • Square petri dishes with sterile agar medium (e.g., 0.5x Murashige and Skoog medium with 1% sucrose and 0.8% agar).

  • 3a-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one stock solution.

Protocol:

  • Prepare agar plates containing the test compound at various concentrations (0.1 µM to 100 µM), along with a control and a vehicle control plate.

  • Aseptically transfer the pre-germinated seedlings to the surface of the agar plates, placing them vertically to allow for root growth along the surface.

  • Seal the plates and place them vertically in a growth chamber under controlled conditions.

  • Mark the position of the root tip at the time of transfer.

  • Measure the new root growth from the initial mark daily for 5-7 days.

Data Analysis:

  • Calculate the mean and standard deviation of root elongation for each treatment.

  • Statistically compare the treatment groups to the controls.

This assay assesses the compound's ability to induce cell division and differentiation, a hallmark of auxin and cytokinin activity.

Materials:

  • Explants from a suitable plant species (e.g., tobacco (Nicotiana tabacum) leaf discs or Arabidopsis thaliana root segments).

  • Callus induction medium (e.g., MS medium with appropriate vitamins and sucrose).

  • 3a-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one stock solution.

  • Known auxin (e.g., 2,4-D) and cytokinin (e.g., kinetin) for positive controls.

Protocol:

  • Prepare callus induction medium supplemented with different concentrations of the test compound (0.1 µM to 50 µM).

  • Prepare positive control media with optimal concentrations of auxin and cytokinin for callus induction in the chosen species.

  • Aseptically place the explants onto the surface of the prepared media.

  • Incubate the plates in the dark at a controlled temperature (e.g., 25°C).

  • Observe the explants for callus formation over a period of 3-4 weeks.

  • Measure the fresh weight and/or diameter of the callus to quantify the effect.

Data Analysis:

  • Qualitatively assess the morphology and friability of the callus.

  • Quantitatively compare the fresh weight or diameter of the callus across different treatments.

Proposed Signaling Pathway Investigation

To investigate the hypothesized auxin-like mechanism of action, the following workflow can be employed.

G cluster_0 Initial Screening cluster_1 Mechanism Hypothesis cluster_2 Target Identification cluster_3 Pathway Confirmation PGR 3a-Phenyl-2,3,3a,4-tetrahydro-1H- benzo[d]pyrrolo[1,2-a]imidazol-1-one Bioassays Phenotypic Bioassays (Germination, Root Growth, Callus) PGR->Bioassays Application Auxin_like Auxin-like Activity Observed Bioassays->Auxin_like Positive Result Gene_Expression Gene Expression Analysis (Auxin-responsive genes, e.g., GH3, SAUR) Auxin_like->Gene_Expression Receptor_Binding Receptor Binding Assay (e.g., TIR1/AFB) Gene_Expression->Receptor_Binding Protein_Degradation Aux/IAA Protein Degradation Assay Gene_Expression->Protein_Degradation Pathway_Confirmation Confirmation of Interaction with Auxin Signaling Pathway Receptor_Binding->Pathway_Confirmation Protein_Degradation->Pathway_Confirmation

Caption: Proposed workflow for investigating the mechanism of action.

Data Presentation

Table 1: Expected Outcomes of Bioassays for Different Plant Growth Regulator Activities
BioassayAuxin-like ActivityCytokinin-like ActivityGibberellin-like ActivityAbscisic Acid-like Activity
Seed Germination May promote or inhibit depending on concentrationGenerally no strong direct effectPromotes germination (breaks dormancy)Inhibits germination
Root Elongation Promotes at low conc., inhibits at high conc.Inhibits primary root growth, promotes lateral rootsPromotes elongationInhibits root growth
Shoot/Hypocotyl Elongation Promotes cell elongationPromotes cell division, may lead to shootinessStrong promotion of stem elongationInhibits shoot growth
Callus Growth Promotes cell division and growth (often with cytokinin)Promotes cell division and shoot formation from callusGenerally not used for callus inductionInhibits callus growth
Apical Dominance Maintains apical dominancePromotes axillary bud growthNo primary rolePromotes dormancy
Leaf Senescence Delays senescenceDelays senescenceNo primary rolePromotes senescence

Visualization of a Potential Signaling Pathway

The following diagram illustrates a simplified model of the canonical auxin signaling pathway, which is hypothesized to be the target of 3a-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one.

AuxinSignaling PGR 3a-Phenyl-2,3,3a,4-tetrahydro-1H- benzo[d]pyrrolo[1,2-a]imidazol-1-one (Hypothesized Auxin Agonist) TIR1_AFB TIR1/AFB Receptor Complex PGR->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ub Ubiquitin Aux_IAA->Ub Ubiquitination AuxRE Auxin Response Element (in DNA) ARF->AuxRE Binds to Gene_Expression Expression of Auxin-Responsive Genes AuxRE->Gene_Expression Activates Response Cellular Response (Elongation, Division, etc.) Gene_Expression->Response Proteasome 26S Proteasome Ub->Proteasome Degradation

Caption: Hypothesized interaction with the auxin signaling pathway.

References

  • Grinev, V. S., & Egorova, A. Y. (2013). 3a-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one, a potential plant-growth regulator. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 8), 880–883. [Link]

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  • Leduc, N., Roman, H., & Le Guen, L. (2014). Cytokinin signaling. Comptes rendus biologies, 337(3), 181–190.
  • Encyclopedia.pub. (2022, December 27). Strigolactone Biosynthesis, and Signaling Pathways. Retrieved from [Link]

  • Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual review of plant biology, 61, 49–64.
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  • Martin, G. C., Dennis, F. G., Jr, MacMillan, J., & Gaskin, P. (1977). Identification of Gibberellin A29 and Evidence for Abscisic Acid in Extracts from Fruits of Immature French Prune (Prunus domestica L.). Journal of the American Society for Horticultural Science, 102(1), 16-19.
  • Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). A live-cell cytokinin-binding assay on cultured animal cells. Analytical biochemistry, 357(1), 103–109.
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Application Notes and Protocols: Techniques for Synthesizing Chiral Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-one scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules and natural products. Its rigid, bicyclic structure and the presence of multiple stereocenters make it an attractive framework for the development of novel therapeutic agents. The stereochemistry of these compounds is often critical to their biological activity, necessitating the development of efficient and highly stereoselective synthetic methods. This guide provides an in-depth overview of modern techniques for the synthesis of chiral tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones, intended for researchers and professionals in drug discovery and development. We will explore diastereoselective approaches utilizing chiral starting materials, highly efficient decarboxylative cyclizations, and cutting-edge catalytic enantioselective methods, offering both mechanistic insights and detailed experimental protocols.

Strategic Approaches to Chirality

The synthesis of enantiomerically pure tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones can be broadly categorized into three main strategies. The choice of strategy often depends on the availability of starting materials, the desired stereoisomer, and the scalability of the reaction.

  • Diastereoselective Synthesis from Chiral Precursors: This classical approach leverages the stereochemistry of readily available chiral starting materials, such as amino acids, to control the formation of new stereocenters.

  • Diastereoselective Decarboxylative Cyclization: A highly efficient and atom-economical method that involves the condensation of an α-amino acid with an α-ketoamide, proceeding with high diastereoselectivity.

  • Catalytic Enantioselective Synthesis: This modern approach utilizes a chiral catalyst to induce enantioselectivity in the formation of the bicyclic core from achiral or racemic starting materials. This includes transition-metal catalysis and biocatalysis.

G cluster_0 Synthetic Strategies Diastereoselective (Chiral Pool) Diastereoselective (Chiral Pool) Target Molecule Chiral Tetrahydro-1H- pyrrolo[1,2-a]imidazol-2-one Diastereoselective (Chiral Pool)->Target Molecule Chiral Starting Materials Diastereoselective (Decarboxylative) Diastereoselective (Decarboxylative) Diastereoselective (Decarboxylative)->Target Molecule L-Proline + α-Ketoamide Catalytic Enantioselective Catalytic Enantioselective Catalytic Enantioselective->Target Molecule Achiral Precursors + Chiral Catalyst

Figure 1. Overview of synthetic strategies.

I. Diastereoselective Synthesis from Chiral Amino Acid Derivatives

This strategy relies on the use of enantiomerically pure amino acids to construct the core structure. A notable example is the work of Katritzky and colleagues, who developed a diastereoselective synthesis starting from (2S)-2-amino-2-substituted-N-(4-nitrophenyl)acetamides.[1]

Reaction Principle and Mechanism

The synthesis involves a multi-component reaction between a chiral N-acylated amino acid derivative, succindialdehyde, and benzotriazole. The initial step is the formation of an N-acyliminium ion from the reaction of the chiral amide with succindialdehyde. This is followed by an intramolecular cyclization and subsequent trapping by benzotriazole to yield a single diastereomer of the 5-(benzotriazol-1-yl)-tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-one. The benzotriazole group then serves as a leaving group in a subsequent reduction step to afford the final product. The stereochemistry of the starting amino acid dictates the stereochemistry at the C3 and C7a positions of the final product.

G A Chiral (2S)-Amino Acetamide D N-Acyliminium Ion (Intermediate) A->D B Succindialdehyde B->D C Benzotriazole E (3S,5R,7aR)-5-(Benzotriazol-1-yl)- tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-one C->E D->E Intramolecular Cyclization F Reduction (e.g., NaBH4) E->F G (3S,7aR)-Tetrahydro-1H- pyrrolo[1,2-a]imidazol-2-one F->G Removal of Benzotriazole

Figure 2. Workflow for diastereoselective synthesis.

Experimental Protocol: Synthesis of (3S,7aR)-3-Benzyl-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-one

Materials:

  • (S)-2-Amino-3-phenyl-N-(4-nitrophenyl)propanamide

  • Succindialdehyde (40% aqueous solution)

  • Benzotriazole

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Benzotriazole Adduct:

    • To a solution of (S)-2-amino-3-phenyl-N-(4-nitrophenyl)propanamide (1.0 mmol) and benzotriazole (1.1 mmol) in ethanol (10 mL), add succindialdehyde (1.2 mmol, 40% aqueous solution).

    • Stir the reaction mixture at room temperature for 24 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane (20 mL) and water (20 mL).

    • The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel to afford (3S,5R,7aR)-5-(1H-1,2,3-benzotriazol-1-yl)-3-benzyl-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-one.

  • Reductive Removal of Benzotriazole:

    • To a solution of the benzotriazole adduct (0.5 mmol) in ethanol (10 mL) at 0 °C, add sodium borohydride (1.5 mmol) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of water (5 mL).

    • Remove the ethanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 15 mL).

    • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.

    • The crude product is purified by column chromatography to yield (3S,7aR)-3-benzyl-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-one.

Expected Outcome: This procedure typically yields the desired product with high diastereoselectivity.

Starting MaterialProductDiastereomeric RatioYield
(S)-Phenylalanine derivative(3S,7aR)-3-Benzyl-product>95:5Good
(S)-Alanine derivative(3S,7aR)-3-Methyl-product>95:5Good

Table 1. Representative results for the diastereoselective synthesis.

II. Diastereoselective Decarboxylative Cyclization

A highly efficient and convergent approach for the synthesis of chiral tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones is the decarboxylative cyclization of L-proline with α-ketoamides.[2] This method is lauded for its operational simplicity and high diastereoselectivity, typically affording the trans-isomer as the major product.

Reaction Principle and Mechanism

The reaction proceeds through the initial formation of an azomethine ylide from the decarboxylative condensation of L-proline and the α-ketoamide.[3][4][5][6][7][8] This reactive intermediate then undergoes an intramolecular cyclization to form the tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-one ring system. The high diastereoselectivity is attributed to the sterically favored approach of the nucleophilic nitrogen to the iminium carbon in the cyclization step, leading to the formation of the thermodynamically more stable trans-fused ring system. A DFT study of a similar reaction suggests that an 8π-electrocyclization of the azomethine ylide is the most feasible pathway.[4][8]

G cluster_input Reactants cluster_intermediate Key Intermediate cluster_output Product Proline L-Proline Ylide Azomethine Ylide Proline->Ylide Condensation & Ketoamide α-Ketoamide Ketoamide->Ylide Decarboxylation Product trans-Tetrahydro-1H- pyrrolo[1,2-a]imidazol-2-one Ylide->Product Intramolecular Cyclization

Figure 3. Mechanism of decarboxylative cyclization.

Experimental Protocol: Synthesis of trans-1,3-Diphenyl-tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-one

Materials:

  • L-Proline

  • N-Phenyl-2-oxo-2-phenylacetamide (Benzoylformanilide)

  • Toluene

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A mixture of L-proline (1.0 mmol) and N-phenyl-2-oxo-2-phenylacetamide (1.0 mmol) in toluene (10 mL) is heated at reflux with a Dean-Stark trap for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (20 mL) and washed with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the trans-1,3-diphenyl-tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-one.

Expected Outcome: This reaction typically provides the trans-diastereomer with high selectivity (>95:5 dr) and in good to excellent yields.

α-KetoamideProductDiastereomeric Ratio (trans:cis)Yield
N-Phenyl-2-oxo-2-phenylacetamidetrans-1,3-Diphenyl-product>98:290%
N-Methyl-2-oxo-2-phenylacetamidetrans-1-Methyl-3-phenyl-product>98:285%

Table 2. Representative results for the decarboxylative cyclization.

III. Catalytic Enantioselective Synthesis

The development of catalytic enantioselective methods provides a powerful and atom-economical approach to chiral tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones from achiral precursors. This area is rapidly evolving, with promising results from both transition-metal catalysis and biocatalysis.

A. Nickel-Catalyzed Intramolecular C-H Cyclization

An innovative approach involves the enantioselective intramolecular C-H cyclization of N-alkenyl-substituted imidazoles.[9] This reaction is catalyzed by a Ni-Al bimetallic system with a chiral SPO ligand, affording bi- or polycyclic imidazoles with a β-stereocenter in high yield and enantioselectivity.

Reaction Principle: The proposed mechanism involves the coordination of the nickel catalyst to the alkene and the imidazole nitrogen. This is followed by an enantioselective C-H activation and migratory insertion of the alkene into the Ni-H bond, leading to the formation of the pyrrolidine ring. The chiral ligand is crucial for controlling the stereochemical outcome of the C-H activation step.

B. Biocatalytic Intramolecular C-H Amination

A green and highly selective method utilizes engineered cytochrome P450 enzymes to catalyze the intramolecular C-H amination of N-substituted 2-(pyrrolidin-1-yl)acetamides.[2][5][10][11] This biocatalytic approach offers excellent enantioselectivity and operates under mild, aqueous conditions.

Reaction Principle: The engineered cytochrome P450 enzyme activates a nitrene precursor (e.g., an azide) to generate a reactive iron-nitrene intermediate. This intermediate then undergoes an intramolecular C-H insertion into a C-H bond of the pyrrolidine ring to form the desired tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-one. The enzyme's active site provides a chiral environment that directs the C-H insertion to occur with high stereoselectivity.

G A N-Substituted 2-(pyrrolidin-1-yl)acetamide (with azide precursor) C Iron-Nitrene Intermediate A->C Enzyme Activation B Engineered Cytochrome P450 B->C D Chiral Tetrahydro-1H- pyrrolo[1,2-a]imidazol-2-one C->D Intramolecular C-H Amination

Figure 4. Biocatalytic C-H amination workflow.

Experimental Protocol: Biocatalytic Synthesis using E. coli Whole Cells

Materials:

  • E. coli cells expressing the engineered cytochrome P450 variant.

  • N-aryl-2-(pyrrolidin-1-yl)acetamide substrate with an azide precursor.

  • Growth medium (e.g., M9-N buffer).

  • Glucose (for cofactor regeneration).

  • Anaerobic environment (e.g., anaerobic chamber or nitrogen-purged vials).

Procedure:

  • Cell Culture and Expression:

    • Grow E. coli cells harboring the plasmid for the engineered P450 enzyme in a suitable medium to the desired optical density (e.g., OD₆₀₀ = 0.6-0.8).

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the cells at a lower temperature (e.g., 20-25 °C) for 12-16 hours.

    • Harvest the cells by centrifugation and resuspend them in a buffer (e.g., M9-N buffer, pH 7.4) to a final OD₆₀₀ of ~40.

  • Biocatalytic Reaction:

    • In an anaerobic environment, add the substrate (e.g., 5.0 mM final concentration) and glucose (for cofactor regeneration) to the cell suspension.

    • Incubate the reaction mixture at room temperature with gentle shaking for 24-48 hours.

    • Monitor the reaction progress by HPLC or LC-MS.

  • Product Isolation:

    • Once the reaction is complete, pellet the cells by centrifugation.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Expected Outcome: This method can provide the chiral product with high enantiomeric excess (ee) and in good yields.

SubstrateEnzyme VariantEnantiomeric Excess (ee)Yield
N-phenyl-2-(pyrrolidin-1-yl)acetamide derivativeP411-PYS-5149>95%Good
N-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)acetamide derivativeP411-PYS-5149>95%Good

Table 3. Representative results for the biocatalytic synthesis.

Conclusion

The synthesis of chiral tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones is a dynamic field with a range of powerful methodologies at the disposal of the synthetic chemist. The choice of the optimal synthetic route will depend on factors such as the desired stereoisomer, the availability of starting materials, and the required scale of the synthesis. Diastereoselective methods starting from chiral amino acids or employing decarboxylative cyclizations offer reliable and often high-yielding pathways. For access to enantiomerically enriched compounds from achiral precursors, catalytic enantioselective methods, particularly the emerging field of biocatalysis, provide a highly attractive and sustainable alternative. The protocols and insights provided in this guide are intended to empower researchers to confidently select and execute the most suitable synthetic strategy for their specific needs in the pursuit of novel and impactful molecules.

References

  • Katritzky, A. R., He, H.-Y., & Wang, J. (2002). Syntheses of Optically Active Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and Hexahydroimidazo[1,2-a]pyridin-2(3H)-ones. The Journal of Organic Chemistry, 67(14), 4951–4956. [Link]

  • Saliyeva, L. M., Dyachenko, I. V., Danyliuk, I. Y., & Vovk, M. V. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 58(12), 661-680. [Link]

  • Metallinos, C., & Xu, S. (2010). Stereoselective Synthesis of 5-Substituted Pyrrolo[1,2-c]imidazol-3-ones: Access to Annulated Chiral Imidazol(in)ium Salts. Organic Letters, 12(1), 76–79. [Link]

  • Wu, J.-s., Jiang, H.-j., Yang, J.-g., Jin, Z.-n., & Chen, D.-b. (2017). Novel synthesis of tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones via decarboxylative cyclization reaction of α-amino acids and α-ketoamides. Tetrahedron Letters, 58(6), 546-551. [Link]

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Application Notes and Protocols: A Molecular Docking Workflow for Pyrrolo[1,2-a]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and In Silico Exploration of Pyrrolo[1,2-a]quinoxalines

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. These compounds have shown promise as anticancer, antifungal, antitubercular, and antimalarial agents.[1][2] Their mechanisms of action often involve specific interactions with key biological macromolecules, including protein kinases like CK2 and AKT, sirtuins such as SIRT6, and various other enzymes and receptors.[1][2][3][4] Given the significant therapeutic potential of this chemical class, computational methods, particularly molecular docking, play a pivotal role in accelerating the drug discovery process.

Molecular docking is a powerful in silico technique that predicts the preferred orientation of a small molecule (ligand) when bound to a specific region of a larger molecule, typically a protein receptor.[5] This method allows researchers to visualize and analyze the interactions between the ligand and the protein's active site, providing insights into the binding affinity and potential biological activity. A well-executed molecular docking study can guide the rational design of more potent and selective derivatives, prioritize compounds for synthesis and biological testing, and help elucidate the mechanism of action at a molecular level.

This guide provides a comprehensive, step-by-step protocol for conducting a robust molecular docking study of pyrrolo[1,2-a]quinoxaline derivatives. As a Senior Application Scientist, the focus here is not just on the procedural steps but on the underlying scientific rationale, ensuring that the generated results are both accurate and meaningful. We will cover ligand and protein preparation, the docking process itself, and the critical post-docking analysis, all grounded in established scientific principles and best practices.

I. Foundational Principles: Crafting a Self-Validating Docking Protocol

A trustworthy molecular docking protocol is a self-validating system. This means that before embarking on the screening of novel compounds, the chosen methodology must be rigorously validated to ensure it can accurately reproduce experimentally observed binding modes. The cornerstone of this validation is the use of a co-crystallized ligand-protein complex.

The Rationale Behind Protocol Validation

The primary goal of validation is to confirm that the selected docking algorithm and parameters can successfully replicate the known binding pose of a ligand within the protein's active site.[6] This is typically assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the co-crystallized ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for that specific target.[7][8]

II. The Molecular Docking Workflow: A Step-by-Step Guide

This protocol will utilize AutoDock Vina, a widely used and freely available molecular docking program, for its efficiency and accuracy.[5][9][10] The general workflow is applicable to other docking software like Glide or GOLD, with variations in specific commands and interfaces.[11][12]

Step 1: Preparation of the Protein Receptor

The quality of the protein structure is paramount for a successful docking study. The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of biological macromolecules.

1.1. Selection of the Target Protein:

  • Based on the known biological activities of pyrrolo[1,2-a]quinoxaline derivatives, select a relevant protein target. For this protocol, we will use Human Protein Kinase CK2 (alpha subunit) as an example, a known target for this class of compounds.[3]

  • Search the PDB for a high-resolution crystal structure of CK2 with a bound inhibitor. A suitable example is PDB ID: 3FL5 .

1.2. Protein Clean-up and Preparation:

  • Rationale: Raw PDB files often contain non-essential molecules like water, co-solvents, and multiple protein chains that can interfere with the docking process. It is crucial to prepare a clean and structurally sound receptor model.

  • Procedure using AutoDockTools (ADT): a. Load the PDB file (e.g., 3FL5.pdb) into ADT. b. Remove water molecules: Water molecules in the active site can be critical for binding, but for a standard docking protocol, they are often removed unless there is specific evidence for their role as a bridge. c. Separate the protein and the co-crystallized ligand: Save the protein chain(s) and the co-crystallized ligand as separate PDB files. d. Add polar hydrogens: The PDB file may not contain all hydrogen atoms. Adding polar hydrogens is essential for correct hydrogen bond calculations. e. Assign Kollman charges: These are partial charges assigned to each atom, which are crucial for the electrostatic component of the scoring function. f. Save the prepared protein in PDBQT format: This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.

Step 2: Preparation of the Pyrrolo[1,2-a]quinoxaline Ligands

2.1. Ligand Structure Generation:

  • The 3D structures of your pyrrolo[1,2-a]quinoxaline derivatives can be generated using chemical drawing software like ChemDraw or Marvin Sketch.

  • It is critical to ensure that the initial 3D geometry, including bond lengths and angles, is reasonable.

2.2. Ligand Optimization and Preparation:

  • Rationale: The initial 3D structure of the ligand needs to be energetically minimized to represent a more realistic conformation. The correct protonation state and atom types are also essential for accurate scoring.

  • Procedure using AutoDockTools (ADT): a. Load the 3D structure of the ligand. b. Detect the rotatable bonds: ADT will automatically identify the rotatable bonds, which defines the conformational flexibility of the ligand during docking. c. Assign Gasteiger charges: These are partial charges calculated for the ligand atoms. d. Merge non-polar hydrogens: This is a standard procedure to reduce the computational complexity. e. Save the prepared ligand in PDBQT format.

Step 3: Defining the Binding Site and Grid Generation

3.1. Identifying the Binding Pocket:

  • Rationale: To perform a site-specific docking, you need to define the three-dimensional space within the protein where the docking algorithm will search for the best ligand pose.

  • Procedure: a. The most reliable way to define the binding site is to use the location of the co-crystallized ligand from the original PDB file. b. Superimpose your prepared protein with the original PDB structure to identify the active site residues.

3.2. Grid Box Generation:

  • Rationale: A grid box defines the search space for the docking simulation. The size of the box should be large enough to accommodate the ligand and allow for its free rotation and translation, but not so large that it unnecessarily increases the search space and computational time.

  • Procedure using AutoDockTools (ADT): a. Center the grid box on the co-crystallized ligand's position. b. Adjust the dimensions of the grid box to encompass the entire binding pocket, typically with a buffer of a few angstroms around the ligand. c. Save the grid parameters (center coordinates and dimensions) in a configuration file (e.g., conf.txt).

Step 4: Performing the Molecular Docking Simulation

4.1. Running AutoDock Vina:

  • Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity.

  • Procedure (Command Line):

    • --receptor: The prepared protein file.

    • --ligand: The prepared ligand file.

    • --config: The configuration file with grid parameters.

    • --out: The output file containing the docked poses of the ligand.

    • --log: A log file containing the binding affinity scores for each pose.

Step 5: Protocol Validation

5.1. Redocking the Co-crystallized Ligand:

  • Procedure: a. Prepare the co-crystallized ligand from the PDB file (e.g., from 3FL5) in the same way as your test ligands. b. Dock this ligand into the prepared protein using the same grid parameters and docking settings. c. Calculate the RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic position. Calculate the RMSD between the heavy atoms.

  • Acceptance Criteria: An RMSD value below 2.0 Å validates the docking protocol.[7][13]

Validation ParameterAcceptance CriterionRationale
RMSD < 2.0 ÅEnsures the docking protocol can accurately reproduce the experimentally determined binding mode.[6][7]

III. Post-Docking Analysis: From Scores to Insights

Analyzing Binding Affinity and Poses
  • Binding Affinity: The output log file from Vina provides the binding affinity (in kcal/mol) for the top-ranked poses. Lower values indicate a more favorable predicted binding.

  • Pose Visualization: Use molecular visualization software like PyMOL or Discovery Studio Visualizer to analyze the docked poses.[16]

Scrutinizing Ligand-Protein Interactions
  • Rationale: The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Identifying these interactions is key to understanding the binding mechanism.

  • Key Interactions to Analyze:

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. Note the donor-acceptor pairs and the bond lengths.

    • Hydrophobic Interactions: Analyze the hydrophobic contacts between the non-polar regions of the ligand and the protein.

    • π-π Stacking and π-Cation Interactions: For aromatic systems like the pyrrolo[1,2-a]quinoxaline core, these interactions can be significant.

  • Tools for Interaction Analysis: Software like LigPlot+ or the analysis tools within PyMOL and Discovery Studio can generate 2D and 3D diagrams of these interactions.

Comparative Analysis and SAR
  • Dock a series of pyrrolo[1,2-a]quinoxaline derivatives with known biological activities.

  • Compare the docking scores and binding modes with the experimental data to establish a Structure-Activity Relationship (SAR).

  • For instance, if a particular substitution on the quinoxaline ring leads to a significant increase in activity, the docking results should ideally explain this by showing more favorable interactions.

IV. Visualization of the Workflow

A clear visualization of the entire process is crucial for understanding and reproducibility.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase PDB Select Target Protein (e.g., PDB: 3FL5) Prep_Protein Protein Preparation (Remove water, Add H, Charges) PDB->Prep_Protein Ligand_Design Design Pyrrolo[1,2-a]quinoxaline Derivatives Prep_Ligand Ligand Preparation (Energy Minimization, Charges) Ligand_Design->Prep_Ligand Grid Grid Generation (Define Binding Site) Prep_Protein->Grid Docking Molecular Docking (AutoDock Vina) Prep_Ligand->Docking Grid->Docking Validation Protocol Validation (Redocking, RMSD < 2.0 Å) Docking->Validation Analysis Post-Docking Analysis (Scores, Poses, Interactions) Validation->Analysis SAR SAR & Lead Optimization Analysis->SAR

Caption: The overall workflow for the molecular docking of pyrrolo[1,2-a]quinoxaline derivatives.

V. Concluding Remarks and Future Directions

This guide has outlined a robust and scientifically sound protocol for the molecular docking of pyrrolo[1,2-a]quinoxaline derivatives. By adhering to the principles of protocol validation and thorough post-docking analysis, researchers can generate reliable and insightful data to guide their drug discovery efforts.

It is important to remember that molecular docking is a predictive tool, and its results should be interpreted in the context of experimental data. Promising candidates identified through docking should be prioritized for synthesis and biological evaluation to confirm their activity. Further computational studies, such as molecular dynamics (MD) simulations, can provide a more dynamic picture of the ligand-protein interactions and further refine the binding hypotheses.[14]

By integrating this detailed docking protocol into the drug discovery pipeline, the exploration of the vast chemical space of pyrrolo[1,2-a]quinoxalines can be pursued with greater efficiency and a higher probability of success.

References

  • Golub AG, Bdzhola VG, Kyshenia YV, et al. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Bioorg Med Chem Lett. 2013;23(17):4929-4932. [Link]

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Application Notes & Protocols: The Use of Pyrrolo[1,2-a]imidazoles as High-Performance Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Nucleophilic Organocatalysis

Asymmetric organocatalysis has fundamentally reshaped the landscape of modern chemical synthesis, providing a powerful alternative to traditional metal-based catalysts for the stereoselective construction of chiral molecules.[1] Within this field, chiral tertiary amines have been established as potent Lewis base organocatalysts, with scaffolds like dimethylaminopyridine (DMAP) and N-methylimidazole (NMI) becoming indispensable tools.[2] However, the pursuit of catalysts that combine high reactivity, exceptional enantioselectivity, and broad applicability remains a central goal.

This guide focuses on a class of catalysts that has risen to this challenge: chiral bicyclic imidazoles, particularly those based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) skeleton.[2] The unique, rigid structure of the DPI framework was ingeniously designed to overcome a common limitation in catalyst design—the trade-off between steric hindrance required for high selectivity and the accessibility of the catalytic site needed for high activity.[2] The bicyclic structure enlarges the bond angle around the nucleophilic sp² nitrogen, making it highly accessible while positioning a tunable stereocontrol group in a "goldilocks zone"—not too close to hinder reactivity, but not so far as to be ineffective in guiding stereochemistry.[2]

These catalysts have proven to be exceptionally effective in a range of enantioselective transformations, including acylation, phosphorylation, and rearrangement reactions, enabling the synthesis of valuable chiral compounds with outstanding efficiency and stereocontrol.[2][3] This document provides an in-depth exploration of the synthesis, mechanism, and application of DPI-based catalysts, complete with detailed protocols for researchers in synthetic chemistry and drug development.

Catalyst Synthesis and Structural Diversification

A significant advantage of DPI-based catalysts is their straightforward and efficient synthesis from inexpensive, readily available starting materials.[2][4]

2.1. Synthesis of the Core Scaffold

The key intermediate, the racemic alcohol rac-HO-DPI, is typically synthesized through a condensation reaction between imidazole and acrolein.[2] The enantiopure catalyst, which is essential for asymmetric synthesis, is then obtained via enzymatic kinetic resolution, a method that cleanly separates the two enantiomers.[4]

2.2. A Family of Tunable Catalysts

The true power of the DPI scaffold lies in its modularity. The hydroxyl group of the enantiopure HO-DPI intermediate serves as a versatile handle for introducing a wide variety of functional groups (R). This allows for the fine-tuning of the catalyst's steric and electronic properties to suit specific reactions. Key families of DPI catalysts include:

  • Alkoxy-DPI Catalysts: Prepared by a simple one-step alkylation of HO-DPI. These have been successfully applied in asymmetric Steglich rearrangements and phosphorylation of lactams.[2][3]

  • Acyloxy-DPI Catalysts: Synthesized by acylation of HO-DPI. These are particularly effective for enantioselective Black rearrangements and the C-acylation of benzofuranones.[2][3]

  • Carbamate-DPI Catalysts: Readily synthesized from HO-DPI, these catalysts, especially those bearing bulky groups like adamantyl (Ad-DPI), have shown remarkable success in highly challenging reactions, such as the asymmetric phosphorylation step in the synthesis of the antiviral drug Remdesivir.[2][3]

G cluster_synthesis Catalyst Synthesis & Diversification cluster_family Tunable Catalyst Families imidazole Imidazole + Acrolein rac_hodpi rac-HO-DPI imidazole->rac_hodpi Condensation res Kinetic Resolution rac_hodpi->res enant_hodpi (R)- or (S)-HO-DPI (Core Intermediate) res->enant_hodpi alkoxy Alkoxy-DPI enant_hodpi->alkoxy Alkylation acyloxy Acyloxy-DPI enant_hodpi->acyloxy Acylation carbamate Carbamate-DPI enant_hodpi->carbamate Carbamoylation alkoxy_app Steglich Rearrangement, Phosphorylation alkoxy->alkoxy_app acyloxy_app Black Rearrangement, C-Acylation acyloxy->acyloxy_app carbamate_app Kinetic Resolution, Drug Synthesis carbamate->carbamate_app G cat Chiral DPI Catalyst intermediate Chiral Acylimidazolium Intermediate cat->intermediate Nucleophilic Attack reagent Electrophile (e.g., Ac₂O) reagent->intermediate product Enantioenriched Product (Nu-Ac) intermediate->product Stereoselective Acyl Transfer nucleophile Nucleophile (Nu-H) nucleophile->product product->cat Catalyst Regeneration

Caption: General catalytic cycle of DPI-based nucleophilic organocatalysis.

Application & Protocols: Enantioselective Transformations

The following sections provide detailed protocols for key asymmetric reactions where DPI catalysts have demonstrated exceptional performance.

Asymmetric C-Acylation of 3-Substituted Benzofuran-2(3H)-ones

The direct catalytic enantioselective C-acylation to construct quaternary stereocenters is a highly valuable yet challenging transformation. Acyloxy-DPI catalysts have proven to be highly effective for this purpose. [3] Protocol 1: Enantioselective C-Acylation with AcO-DPI

This protocol details the C-acylation of a 3-substituted benzofuran-2(3H)-one to generate a product with an all-carbon quaternary stereocenter.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 1. Add catalyst and substrate to vial p2 2. Purge with N₂/Ar p1->p2 p3 3. Add solvent (e.g., Toluene) p2->p3 p4 4. Cool to 0 °C p3->p4 p5 5. Add anhydride (e.g., Ac₂O) p4->p5 p6 6. Stir until completion (TLC/GC) p5->p6 p7 7. Quench reaction p6->p7 p8 8. Column chromatography p7->p8 p9 9. Analyze ee% (HPLC) p8->p9

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Application Notes and Protocols for the Development of FGFR Inhibitors from 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting FGFR with 1H-pyrrolo[2,3-b]pyridine Derivatives

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Aberrant activation of this pathway, driven by gene amplification, mutations, or chromosomal translocations, is a significant oncogenic driver in a variety of solid tumors, including breast, lung, bladder, and liver cancers.[1] This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in kinase inhibitor design. Its unique structural and electronic properties allow it to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a feature critical for potent and selective inhibition.[1] This scaffold is the core of several clinically approved and investigational FGFR inhibitors, such as Pemigatinib and Erdafitinib, validating its utility in this space.[1]

These application notes provide a comprehensive guide for researchers in the field of drug discovery, detailing the strategic design, synthesis, and evaluation of novel FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core. The protocols herein are designed to be robust and self-validating, reflecting best practices in medicinal chemistry and cancer biology.

The FGFR Signaling Pathway: A Target for Cancer Therapy

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR undergoes dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which in turn drive cellular processes that can contribute to tumorigenesis when dysregulated.[1] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold are designed to compete with ATP for binding to the kinase domain, thereby preventing this initial autophosphorylation event and blocking all subsequent downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding P_FGFR p-FGFR (Dimerized & Autophosphorylated) FGFR->P_FGFR Dimerization & Autophosphorylation RAS RAS P_FGFR->RAS PI3K PI3K P_FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine FGFR Inhibitor Inhibitor->P_FGFR Inhibition

Caption: The FGFR signaling cascade and the point of intervention by 1H-pyrrolo[2,3-b]pyridine inhibitors.

Workflow for the Development of 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors

The development of a novel FGFR inhibitor is a multi-step process that begins with rational design and synthesis, followed by a rigorous cascade of in vitro and in vivo evaluations to identify promising lead candidates for further preclinical and clinical development.

Inhibitor_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_lead Lead Optimization Design Structure-Based Design (SAR Analysis) Synthesis Chemical Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives Design->Synthesis Biochemical Biochemical Assays (FGFR Kinase Activity) Synthesis->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis, Signaling) Biochemical->Cellular Xenograft Tumor Xenograft Models (Efficacy & Tolerability) Cellular->Xenograft Lead_Opt Lead Candidate Selection & Optimization Xenograft->Lead_Opt Lead_Opt->Design Iterative Refinement

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Computational Evaluation of Antioxidant Activity in Pyrrolo[2,3-b]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrrolo[2,3-b]quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.[1][2] Antioxidants play a crucial role in mitigating the detrimental effects of oxidative stress, a condition linked to numerous chronic diseases, by neutralizing reactive oxygen species (ROS). While experimental assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method are vital for determining bulk antioxidant capacity, they often do not reveal the underlying molecular mechanisms.[1][3]

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating these mechanisms at an electronic level.[4][5][6] By calculating specific thermodynamic parameters, researchers can predict the dominant radical-scavenging pathways, understand structure-activity relationships (SAR), and rationally design more potent antioxidant agents. This guide provides the theoretical foundation and a detailed, field-proven protocol for evaluating the antioxidant potential of pyrrolo[2,3-b]quinoxaline derivatives using computational methods.

Part 1: Theoretical Framework: Mechanisms of Radical Scavenging

The antioxidant activity of phenolic and related compounds, including those with N-H moieties, is primarily governed by their ability to donate a hydrogen atom or an electron to a free radical. Three principal mechanisms are widely accepted to describe this process, with the thermodynamically most favorable pathway being dependent on the molecular structure, the nature of the free radical, and the polarity of the solvent.[5][7]

  • Hydrogen Atom Transfer (HAT): This is a direct, one-step mechanism where the antioxidant (ArOH) donates a hydrogen atom to a radical (R•), neutralizing it and forming a stable antioxidant radical (ArO•).[8][9][10] This pathway is generally favored in non-polar or gas phases.

    • Reaction: ArOH + R• → ArO• + RH

  • Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant transfers an electron to the radical, forming a radical cation (ArOH•+) and an anion (R⁻).[5][11][12] In the second step, the radical cation transfers a proton to the anion, yielding the antioxidant radical and the neutralized species.

    • Step 1 (SET): ArOH + R• → ArOH•+ + R⁻

    • Step 2 (PT): ArOH•+ + R⁻ → ArO• + RH

  • Sequential Proton Loss Electron Transfer (SPLET): This two-step mechanism is particularly relevant in polar, protic solvents.[11][13][14] The antioxidant first deprotonates to form an anion (ArO⁻). Subsequently, this anion donates an electron to the free radical, resulting in the antioxidant radical.

    • Step 1 (PL): ArOH → ArO⁻ + H⁺

    • Step 2 (ET): ArO⁻ + R• → ArO• + R⁻

The competition between these pathways is a key aspect of the computational investigation.

Antioxidant Mechanisms start Antioxidant (ArXH) + Radical (R•) hat_end Antioxidant Radical (ArX•) + Neutralized Species (RH) start->hat_end HAT (Direct H• Transfer) set_mid Radical Cation (ArXH•+) + Anion (R⁻) start->set_mid SET-PT (Step 1: SET) splet_mid Anion (ArX⁻) + Proton (H⁺) start->splet_mid SPLET (Step 1: PL) (Favored in Polar Solvents) set_mid->hat_end SET-PT (Step 2: PT) splet_mid->hat_end SPLET (Step 2: ET)

Figure 1: The three primary antioxidant mechanisms evaluated computationally.
Part 2: The Computational Workflow: A Self-Validating Protocol

A robust computational protocol ensures that the results are reproducible and physically meaningful. This workflow is designed to be a self-validating system, where each step builds logically upon the previous one.

  • Software: We recommend the ORCA quantum chemistry package, as it is a powerful and versatile tool that is free of charge for academic use.[15][16][17] Its user-friendly input and extensive documentation make it highly accessible.

  • Density Functional: The choice of the DFT functional is critical. While B3LYP is historically popular, modern range-separated hybrid functionals often provide higher accuracy for thermochemical properties.[18][19] We recommend the ωB97X-D functional, which includes empirical dispersion corrections, providing a balanced description of both short- and long-range interactions.

  • Basis Set: A flexible basis set is required to accurately describe the electronic structure, especially for the anionic species involved in the SPLET mechanism. The def2-TZVP basis set is an excellent choice, offering a good balance between accuracy and computational cost.[20]

  • Solvation Model: Since the antioxidant mechanisms are highly solvent-dependent, calculations must be performed in both a non-polar solvent (e.g., pentyl ethanoate or benzene, mimicking lipid environments) and a polar solvent (water). The Conductor-like Polarizable Continuum Model (CPCM ) is an efficient and accurate method for incorporating solvent effects.[18][21]

Computational Workflow cluster_setup 1. Setup & Optimization cluster_calc 2. Parameter Calculation cluster_analysis 3. Analysis & Interpretation mol_draw Draw Pyrrolo[2,3-b]quinoxaline Derivative opt_parent Optimize Parent Molecule (ArXH) mol_draw->opt_parent opt_products Optimize All Products: Radical (ArX•) Radical Cation (ArXH•+) Anion (ArX⁻) opt_parent->opt_products calc_bde Calculate BDE (for HAT) opt_products->calc_bde calc_ip_pde Calculate IP & PDE (for SET-PT) opt_products->calc_ip_pde calc_pa_ete Calculate PA & ETE (for SPLET) opt_products->calc_pa_ete compare Compare ΔH values calc_bde->compare calc_ip_pde->compare calc_pa_ete->compare mechanism Identify Dominant Mechanism compare->mechanism sar Establish Structure-Activity Relationships (SAR) mechanism->sar

Figure 2: A comprehensive workflow for the computational evaluation.

The viability of each antioxidant mechanism is assessed by calculating the enthalpy (ΔH) of its rate-determining step. The pathway with the lowest enthalpy is the most thermodynamically favorable. All calculations require geometry optimization and frequency analysis of the parent molecule and its corresponding radical, radical cation, and anion species.

  • Hydrogen Atom Transfer (HAT): Bond Dissociation Enthalpy (BDE)

    • BDE represents the energy required to homolytically break the X-H bond (where X is N or O). A lower BDE value indicates a greater propensity for H-atom donation.[11][22][23]

    • Equation: BDE = H(ArX•) + H(H•) - H(ArXH)

      • H(ArX•) is the enthalpy of the antioxidant radical.

      • H(H•) is the enthalpy of a hydrogen atom.

      • H(ArXH) is the enthalpy of the parent antioxidant molecule.

  • SET-PT: Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE)

    • IP is the energy required for electron removal, representing the first step of SET-PT.[11][24][25]

    • Equation: IP = H(ArXH•+) + H(e⁻) - H(ArXH)

      • H(ArXH•+) is the enthalpy of the radical cation.

    • PDE is the enthalpy change for proton loss from the radical cation.

    • Equation: PDE = H(ArX•) + H(H⁺) - H(ArXH•+)

  • SPLET: Proton Affinity (PA) and Electron Transfer Enthalpy (ETE)

    • PA corresponds to the deprotonation step of the parent molecule.[13][24]

    • Equation: PA = H(ArX⁻) + H(H⁺) - H(ArXH)

      • H(ArX⁻) is the enthalpy of the anion.

    • ETE is the enthalpy change for electron donation from the anion.

    • Equation: ETE = H(ArX•) + H(e⁻) - H(ArX⁻)

Note: The enthalpy values for the proton H(H⁺) and electron H(e⁻) are dependent on the solvent and are taken from established literature values.

Part 3: Step-by-Step Protocol Using ORCA

This section provides a practical, step-by-step methodology for performing the calculations.

  • Use a molecular editor (e.g., Avogadro, ChemDraw) to build the 3D structure of your pyrrolo[2,3-b]quinoxaline derivative.

  • Perform a preliminary geometry optimization using a fast method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting structure.

  • Save the coordinates in an XYZ file (e.g., molecule.xyz).

For each species (neutral, radical, radical cation, anion), you will run a separate ORCA calculation to obtain its optimized geometry and thermal enthalpy.

Protocol 3.1: ORCA Input for Neutral Molecule Optimization (ArXH) Create a text file named ArXH_opt.inp. The UKS keyword is used for unrestricted calculations on open-shell species (radicals), while RKS is for closed-shell species. For consistency, UKS can often be used for all.

  • !: Sets the calculation keywords.

  • UKS: Unrestricted Kohn-Sham DFT.

  • wB97X-D def2-TZVP: Specifies the functional and basis set.

  • OPT FREQ: Requests a geometry optimization followed by a frequency calculation. The frequency job is crucial to confirm a true energy minimum (no imaginary frequencies) and to calculate thermal enthalpies.

  • CPCM(Water): Applies the water solvation model. Change "Water" to "Benzene" for non-polar calculations.

  • * xyzfile 0 1 molecule.xyz: Specifies the coordinate file, charge (0), and spin multiplicity (1 for singlet).

Protocol 3.2: ORCA Input for Radical, Cation, and Anion These species are open-shell doublets, so their spin multiplicity is 2.

  • For the Radical (ArX•): Create the structure by removing the relevant H atom. Charge = 0, Spin Multiplicity = 2.

  • For the Radical Cation (ArXH•+): Use the same coordinates as the neutral molecule. Charge = +1, Spin Multiplicity = 2.

  • For the Anion (ArX⁻): Create the structure by removing the relevant H atom's proton (H+). Charge = -1, Spin Multiplicity = 1.

Example Input for the Radical Cation (ArXH•+):

  • After each calculation successfully finishes, open the output file (e.g., ArXH_opt.out).

  • Search for the term "FINAL SINGLE POINT ENERGY". The value on this line is the electronic energy (E_elec).

  • Search for "Total Enthalpy". This is the final thermal enthalpy H (e.g., H(ArXH)) needed for your equations.

  • Use the extracted H values for each species and plug them into the BDE, IP, PDE, PA, and ETE equations from section 2.2. Use literature values for H(H•), H(H⁺), and H(e⁻) in the appropriate solvent.

Part 4: Data Presentation and Interpretation

Summarizing the quantitative data in a structured table is essential for comparison and analysis. This allows for a clear determination of the most favorable antioxidant pathway and helps in identifying structure-activity relationships.

Table 1: Hypothetical Calculated Antioxidant Parameters (in kcal/mol) for Substituted Pyrrolo[2,3-b]quinoxalines in Water

DerivativeSubstituent (R)BDE (HAT)IP (SET-PT)PA (SPLET)Dominant Mechanism
PQ-1 -H85.2135.135.6SPLET
PQ-2 -OH (electron-donating)79.8128.531.2 SPLET
PQ-3 -NO₂ (electron-withdrawing)92.5145.342.1SPLET
Trolox (Ref.) -78.5130.234.5SPLET

Interpretation of Results:

  • Mechanism Prediction: The thermodynamically preferred mechanism is the one with the lowest enthalpy value for its first or rate-determining step. In the hypothetical data above for an aqueous environment, the Proton Affinity (PA) values are consistently much lower than the Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) values. This strongly indicates that the SPLET mechanism is the most favorable pathway for all tested derivatives in water.[12][26]

  • Structure-Activity Relationship (SAR): By comparing the derivatives, we can deduce SAR. The electron-donating -OH group in PQ-2 significantly lowers the BDE, IP, and PA values compared to the unsubstituted PQ-1 .[27] This suggests that electron-donating groups enhance the antioxidant activity regardless of the mechanism. Conversely, the electron-withdrawing -NO₂ group in PQ-3 increases all enthalpy values, indicating reduced antioxidant potential.

  • Benchmarking: Comparing the results to a well-known reference antioxidant like Trolox provides a benchmark for the potency of the newly designed compounds. Here, PQ-2 shows a lower PA than Trolox, suggesting it could be a more potent antioxidant via the SPLET mechanism in polar media.

By following this comprehensive guide, researchers can effectively leverage computational chemistry to gain deep mechanistic insights into the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives, accelerating the discovery and development of novel therapeutic agents.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of this valuable heterocyclic compound. Drawing from established principles of thiohydantoin chemistry and the unique reactivity of proline derivatives, this document will address common challenges and offer field-proven solutions.

Introduction: The Synthetic Challenge

The synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, a fused bicyclic thiohydantoin, is conceptually straightforward, typically proceeding via a two-step sequence analogous to the initial stages of the Edman degradation. The reaction involves the coupling of L-proline with phenyl isothiocyanate to form an N-phenylthiocarbamoyl-L-proline intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration.

However, researchers frequently encounter challenges with reaction efficiency, particularly during the cyclization step, leading to suboptimal yields. The unique structural constraints of the proline ring system introduce specific mechanistic hurdles that require careful optimization of reaction conditions. This guide provides a structured approach to identifying and resolving these issues.

Visualizing the Synthetic Pathway

To provide a clear overview, the following diagram illustrates the general synthetic workflow for 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

Synthesis_Workflow cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Cyclization & Dehydration Proline L-Proline Intermediate N-Phenylthiocarbamoyl- L-proline Proline:e->Intermediate:w Base (e.g., Pyridine) Solvent (e.g., DMF) PITC Phenyl Isothiocyanate PITC:e->Intermediate:w SideProduct Side Products (e.g., Diphenylthiourea) PITC->SideProduct Reaction with trace H2O or secondary amines Product 2-Phenyl-3-thioxohexahydro- 1H-pyrrolo[1,2-c]imidazol-1-one Intermediate:e->Product:w Acid Catalyst (e.g., TFA, HCl) Heat Intermediate->SideProduct Degradation Product->SideProduct Impurity carry-over

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Part 1: The Coupling Reaction - Formation of N-Phenylthiocarbamoyl-L-proline

Question 1: My reaction to form the N-phenylthiocarbamoyl-L-proline intermediate is sluggish or incomplete. What are the likely causes and how can I improve the yield?

Answer:

Incomplete formation of the intermediate is often due to suboptimal reaction conditions or reagent quality. Here are the key factors to consider:

  • Reagent Purity:

    • L-Proline: Ensure your L-proline is dry. The presence of water can hydrolyze the phenyl isothiocyanate.

    • Phenyl Isothiocyanate (PITC): PITC is susceptible to degradation by moisture and light. Use freshly opened or distilled PITC for best results. The appearance of a yellowish color can indicate degradation.

  • Solvent and Base:

    • Solvent Choice: A polar aprotic solvent such as Dimethylformamide (DMF) or a mixture of pyridine and water is commonly used. Ensure the solvent is anhydrous if not using an aqueous pyridine system.

    • Base Strength: The reaction requires a mildly alkaline environment to deprotonate the secondary amine of proline, enhancing its nucleophilicity.[1] Pyridine is a common choice as it can also act as a solvent. If the reaction is slow, a slightly stronger, non-nucleophilic base could be considered, but care must be taken to avoid side reactions with PITC.

  • Reaction Temperature:

    • The coupling reaction is typically performed at room temperature or with gentle heating (e.g., 40-50°C).[1] Excessive heat can lead to the degradation of PITC and the formation of byproducts.

Experimental Protocol: Optimized Coupling Reaction

  • In a round-bottom flask, dissolve L-proline (1 equivalent) in a 1:1 mixture of pyridine and water.

  • Add phenyl isothiocyanate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Allow the reaction to stir at room temperature for 1-2 hours or at 40°C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The intermediate should be more nonpolar than L-proline.

  • Upon completion, the reaction mixture can be acidified to precipitate the N-phenylthiocarbamoyl-L-proline, which can be filtered and washed. Alternatively, the solvent can be removed under reduced pressure for use in the next step.

Question 2: I am observing a significant amount of a white, crystalline byproduct that is not my desired intermediate. What is it and how can I prevent its formation?

Answer:

The most common byproduct in reactions involving phenyl isothiocyanate is diphenylthiourea (DPTU) . DPTU is formed from the reaction of PITC with aniline, which can be present as an impurity in the PITC, or from the reaction of PITC with water to form an unstable intermediate that subsequently reacts with another molecule of PITC.

Prevention Strategies:

  • Use High-Purity PITC: As mentioned, using fresh or purified PITC is the most effective way to minimize DPTU formation.

  • Control Moisture: Ensure all glassware is oven-dried and use anhydrous solvents where appropriate.

  • Purification: DPTU is typically less soluble than the desired intermediate in many organic solvents. It can often be removed by filtration or selective precipitation.

Part 2: The Cyclization Reaction - Forming the Fused Thiohydantoin

Question 3: The cyclization of my N-phenylthiocarbamoyl-L-proline intermediate is giving a very low yield of the final product. Why is this step so challenging?

Answer:

This is the most critical and often lowest-yielding step in the synthesis. The primary reason for the difficulty lies in the inherent nature of proline in this type of cyclization. Research on the Edman degradation of peptides has shown that the cleavage (cyclization) of proline residues is abnormally slow compared to other amino acids.[2][3] This is attributed to the rigid five-membered ring of proline, which can create steric hindrance and unfavorable bond angles for the intramolecular nucleophilic attack required for cyclization.

Troubleshooting Workflow for Low Cyclization Yield

Troubleshooting_Cyclization Start Low Yield of 2-Phenyl-3-thioxohexahydro- 1H-pyrrolo[1,2-c]imidazol-1-one Problem1 Incomplete Cyclization? Start->Problem1 Solution1a Increase Reaction Time Problem1->Solution1a Yes Problem2 Degradation of Intermediate/Product? Problem1->Problem2 No Solution1b Increase Temperature Solution1a->Solution1b Solution1c Optimize Acid Catalyst Solution1b->Solution1c End Improved Yield Solution1c->End Solution2a Use Milder Acid Problem2->Solution2a Yes Solution2b Lower Temperature Solution2a->Solution2b Solution2c Reduce Reaction Time Solution2b->Solution2c Solution2c->End

Caption: A decision-making workflow for troubleshooting low cyclization yields.

Question 4: What are the optimal conditions for the acid-catalyzed cyclization of N-phenylthiocarbamoyl-L-proline?

Answer:

The cyclization requires an acid catalyst and heat to facilitate the intramolecular reaction and subsequent dehydration. Finding the right balance is key to maximizing yield without causing degradation.

Key Parameters for Optimization:

ParameterRecommendations and Considerations
Acid Catalyst Trifluoroacetic acid (TFA) is a common choice as it is a strong acid and can be easily removed under vacuum. Anhydrous HCl in an organic solvent (e.g., dioxane or methanol) is also effective. The concentration of the acid is critical; too little will result in a slow reaction, while too much can lead to side reactions.[4]
Temperature The reaction typically requires elevated temperatures, often in the range of 50-80°C . The optimal temperature will depend on the acid used and should be determined empirically.
Solvent A solvent that can dissolve the intermediate and is stable to the acidic conditions is required. Acetic acid , dioxane , or the acid catalyst itself (if in large excess) can be used.
Reaction Time Due to the slow nature of proline cyclization, extended reaction times may be necessary.[2][3] Monitor the reaction by TLC to determine the point of maximum product formation before significant degradation occurs.

Experimental Protocol: Optimized Cyclization

  • Place the dried N-phenylthiocarbamoyl-L-proline intermediate in a round-bottom flask.

  • Add anhydrous trifluoroacetic acid (TFA) to dissolve the intermediate.

  • Heat the reaction mixture to 50-60°C and stir.

  • Monitor the reaction progress by TLC, spotting against the starting intermediate. The product should be more nonpolar.

  • Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.

  • Remove the TFA under reduced pressure.

  • The crude product can then be purified.

Frequently Asked Questions (FAQs)

Q1: How do I purify the final product, 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one?

A1: Purification can typically be achieved through the following methods:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective in removing impurities.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Q2: What are the key analytical techniques to confirm the structure of my product?

A2: A combination of spectroscopic methods should be used:

  • ¹H and ¹³C NMR: Will confirm the overall structure and the successful formation of the bicyclic ring system.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the C=O and C=S groups.

Q3: Can I use a different isothiocyanate instead of phenyl isothiocyanate?

A3: Yes, the synthesis is generally applicable to other isothiocyanates. However, the electronic and steric properties of the substituent on the isothiocyanate may affect the reaction rates of both the coupling and cyclization steps. Electron-withdrawing groups may facilitate the initial nucleophilic attack but could alter the conditions needed for cyclization.

Q4: Is racemization a concern during this synthesis?

A4: The initial coupling reaction with L-proline should not cause racemization at the alpha-carbon. The subsequent acid-catalyzed cyclization is also generally considered to proceed with retention of stereochemistry. However, harsh acidic conditions and prolonged heating could potentially lead to some degree of epimerization. It is advisable to confirm the stereochemical purity of the final product using chiral HPLC if it is critical for the intended application.

References

  • Optimization of the acid-cyclization conditions. ResearchGate. Available at: [Link]

  • 4 Steps of Edman Degradation. MtoZ Biolabs. Available at: [Link]

  • Brandt, W. F., et al. (1976). Abnormal behaviour of proline in the isothiocyanate degradation. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 357(11), 1505-1508.
  • Brandt, W. F., & von Holt, C. (1976). Abnormal Behaviour of Proline in the Isothiocyanate Degradation. SciSpace. Available at: [Link]

Sources

Technical Support Center: Navigating the Purification of PTH-Proline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Parathyroid Hormone (PTH)-proline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with the purification of these molecules. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction to the Challenges

The purification of Parathyroid Hormone (PTH) and its derivatives, particularly those with significant proline content or modifications, presents a unique set of challenges. Proline's rigid ring structure can influence peptide folding, solubility, and susceptibility to aggregation. Furthermore, the inherent instability of peptides and proteins requires careful optimization of purification conditions to maintain biological activity and achieve high purity.[1] This guide will address common issues encountered during purification, from chromatographic abnormalities to product instability, providing both troubleshooting solutions and preventative strategies.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Chromatography Issues

Question 1: I'm observing poor peak resolution and broad peaks during my Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) run. What could be the cause and how can I fix it?

Answer:

Poor peak resolution and broadening are common issues in RP-HPLC of peptides and can stem from several factors.

Probable Causes & Solutions:

  • Column Deterioration: The column's stationary phase can degrade over time, especially with repeated use or harsh cleaning cycles. Deterioration can be identified by a decline in the separation of closely eluting peaks.[2]

    • Solution: If you observe that more than 50% of the peak height of adjacent peaks is overlapping, it is a strong indicator that the column needs to be replaced.[2]

  • Inappropriate Mobile Phase Composition: The concentration of the organic solvent (commonly acetonitrile) in your mobile phase is critical for achieving good separation.

    • If peaks are too close or overlapping: The acetonitrile concentration might be too high.[2] Try preparing a fresh mobile phase with a slightly lower acetonitrile concentration.

    • If retention times are too long and peaks are broad: The acetonitrile concentration may be too low.[2] Consider increasing the acetonitrile concentration by 1% or preparing a new mobile phase.[2]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Strong Sample Solvent: If your sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure your sample solvent is as weak or weaker than the initial mobile phase.[3] If possible, dissolve your sample directly in the initial mobile phase.

Question 2: My retention times are shifting from run to run. What's causing this variability?

Answer:

Retention time variability can compromise the reproducibility and reliability of your purification process.

Probable Causes & Solutions:

  • Pump and Solvent Mixing Issues: Inconsistent flow rates or mobile phase composition can lead to shifting retention times.

    • Solution: Verify the pump's flow rate using a calibrated graduated cylinder and a stopwatch.[4] To check for consistent mobile phase composition, you can add a tracer to one of the solvents and monitor the baseline for stability.[3][4]

  • Changes in Mobile Phase pH or Salt Concentration: For ion-exchange chromatography, fluctuations in the pH, salt concentration, or ion-pair reagent concentration of the mobile phase can significantly alter retention times, especially for basic and acidic amino acids.[2]

    • Solution: Prepare fresh mobile phase, ensuring accurate pH and salt concentrations. If a mobile phase has been in use for an extended period, the concentration of volatile components like acetonitrile may have decreased due to evaporation.[2]

  • Temperature Fluctuations: Column temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature throughout your runs.[3]

Product Stability and Recovery Issues

Question 3: I'm experiencing low recovery of my PTH-proline derivative after purification. What are the potential reasons?

Answer:

Low recovery is a significant concern that can be attributed to several factors throughout the purification workflow.

Probable Causes & Solutions:

  • Protein Precipitation: PTH and its derivatives can be prone to precipitation, especially at low pH and low conductivity, which are often the conditions required for cation exchange chromatography.[1] Proline itself can act as a protein solubilizing solute at high concentrations, but under certain conditions, the overall peptide may still be insoluble.[5]

    • Solution: Carefully optimize the loading conditions. While a pH below the protein's isoelectric point (pI) and low conductivity are needed for binding to a cation exchanger, ensure these conditions do not cause precipitation.[1] Consider adding stabilizing excipients to your buffers.

  • Strong Adsorption to the Column: The peptide may be binding too strongly to the stationary phase, leading to incomplete elution.

    • Solution: For RP-HPLC, consider a less hydrophobic column or a steeper gradient. For ion-exchange chromatography, a stronger elution buffer (higher salt concentration or pH change) may be necessary. In Hydrophobic Interaction Chromatography (HIC), overly strong binding can be a challenge; exploring different elution methods or additives like arginine can improve recovery.[1]

  • Aggregation: Peptides, especially those with exposed hydrophobic regions, are susceptible to aggregation.[1]

    • Solution: Work at lower temperatures if possible. Optimize the pH and ionic strength of your buffers to minimize aggregation. The addition of certain amino acids or polyols to the elution buffer can sometimes help.[1]

Question 4: My purified PTH-proline derivative appears to be degrading or losing activity. How can I prevent this?

Answer:

Maintaining the stability and biological activity of your purified product is paramount.

Probable Causes & Solutions:

  • Exposure to Harsh pH Conditions: Prolonged exposure to acidic elution buffers, common in affinity and some ion-exchange chromatography, can lead to protein fragmentation and loss of activity.[1]

    • Solution: Neutralize the pH of your eluted fractions as soon as possible.[1]

  • Oxidation: Certain amino acid residues, such as tryptophan, are susceptible to oxidation, which can be a source of product-related impurities.[6]

    • Solution: Degas your buffers and consider adding antioxidants if compatible with your downstream applications.

  • Proteolytic Cleavage: If the purification process involves enzymatic cleavage of a fusion tag, residual protease activity can lead to degradation of the target protein.

    • Solution: Ensure complete removal or inactivation of the protease after the cleavage step. This can often be achieved through a dedicated chromatography step.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting strategy for purifying a novel recombinant PTH-proline derivative?

A multi-step chromatography approach is generally recommended for achieving high purity. A common strategy involves:

  • Initial Capture Step: This is often an ion-exchange chromatography step. For PTH, which has a pI around 9, cation exchange chromatography is a logical choice.[7] Alternatively, if using a fusion partner like a chitin-binding domain, affinity chromatography can be a powerful initial capture method.[8]

  • Intermediate Purification: This step aims to remove impurities that have similar properties to the target protein. Hydrophobic Interaction Chromatography (HIC) or a different mode of ion-exchange chromatography (e.g., anion exchange to bind contaminants) can be effective.[9][10]

  • Polishing Step: The final step is typically a high-resolution method like RP-HPLC or size-exclusion chromatography to remove any remaining impurities and aggregates.

The specific order and combination of these steps will depend on the properties of your specific PTH-proline derivative and the impurities present in the starting material.[9]

Q2: How do I assess the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of your PTH-proline derivative:

  • RP-HPLC: This is a high-resolution technique for assessing purity and quantifying impurities.[11]

  • SDS-PAGE: Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis provides an estimation of molecular weight and can reveal the presence of protein contaminants.

  • Mass Spectrometry (MS): This technique provides an accurate molecular weight measurement, confirming the identity of your product and detecting modifications.

  • ELISA: An Enzyme-Linked Immunosorbent Assay can be used to quantify the concentration of your PTH derivative.[12]

Q3: Are there any specific considerations for handling PTH-proline derivatives to maintain stability?

Yes, proper handling is crucial. PTH stability is a subject of intense debate, and pre-analytical and handling conditions can significantly impact the integrity of the molecule.[13]

  • Sample Collection and Storage: If working with biological samples, using EDTA tubes may help maintain PTH stability for a longer period without immediate freezing.[13] For purified protein, storage at or below -20°C is recommended.[9]

  • Buffer Conditions: As discussed in the troubleshooting section, maintaining an optimal pH and avoiding prolonged exposure to harsh conditions are critical.[1]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to aggregation and degradation. Aliquot your purified protein into single-use vials.

Part 3: Data Presentation and Experimental Protocols

Table 1: Comparison of Chromatography Techniques for PTH Derivative Purification
TechniquePrincipleCommon Application in PTH PurificationAdvantagesPotential Challenges
Ion-Exchange Chromatography (IEX) Separation based on net surface charge.Capture and intermediate purification steps.[9][10][14]High capacity, scalable.Protein solubility can be an issue under binding conditions.[1]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Polishing step for high-resolution separation.[15]High resolution, excellent for removing closely related impurities.Can be denaturing for some proteins; use of organic solvents.[9]
Affinity Chromatography (AC) Separation based on specific binding interactions.Initial capture of fusion proteins.[8][15]High specificity, can achieve significant purification in a single step.Requires a suitable affinity tag and ligand; harsh elution conditions can be a problem.[1]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.Intermediate purification step.Maintains protein structure and activity.Can have lower recovery due to strong binding.[1]
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Final polishing step to remove aggregates.Gentle, non-denaturing conditions.Low capacity, not suitable for large sample volumes.
Experimental Protocol: General Multi-Step Purification of a Recombinant PTH Derivative

This is a generalized protocol and should be optimized for your specific PTH-proline derivative.

  • Cell Lysis and Clarification:

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Perform cell disruption (e.g., high-pressure homogenization).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Step 1: Cation Exchange Chromatography (Capture)

    • Equilibrate a cation exchange column (e.g., CM Sepharose) with a low ionic strength buffer at a pH below the pI of the PTH derivative.[9]

    • Load the clarified lysate onto the column.

    • Wash the column with the equilibration buffer to remove unbound contaminants.

    • Elute the bound PTH derivative using a salt gradient (e.g., 0-500 mM NaCl).[9]

    • Collect fractions and analyze by SDS-PAGE and/or RP-HPLC to identify those containing the target protein.

  • Step 2: Anion Exchange Chromatography (Flow-Through Mode)

    • Pool the fractions containing the PTH derivative from the previous step and buffer exchange into a low ionic strength buffer at a pH where the PTH derivative does not bind to an anion exchanger (e.g., DEAE Sepharose), but many contaminants do.[9]

    • Load the sample onto the equilibrated anion exchange column.

    • Collect the flow-through and wash fractions, which should contain the purified PTH derivative.[9]

    • Tightly bound contaminating proteins can be stripped from the column with a high salt wash.[9]

  • Step 3: RP-HPLC (Polishing)

    • Further purify the sample from the previous step using a suitable C18 RP-HPLC column.

    • Use a gradient of water/acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 or 280 nm).

    • Collect the peak corresponding to the PTH derivative.

    • Lyophilize the purified fractions.

Visualization of Workflows

Workflow for Troubleshooting Poor Peak Resolution in RP-HPLC

G start Poor Peak Resolution/ Broad Peaks Observed q1 Are retention times stable? start->q1 a1_yes Check Column & Mobile Phase q1->a1_yes Yes a1_no Troubleshoot Pump/ Solvent Mixer q1->a1_no No q2 Is the column old or showing signs of deterioration? a1_yes->q2 end Improved Resolution a1_no->end a2_yes Replace Column q2->a2_yes Yes a2_no Optimize Mobile Phase q2->a2_no No a2_yes->end q3 Are peaks fronting or tailing? a2_no->q3 a3_fronting Reduce Sample Load/ Injection Volume q3->a3_fronting Fronting a3_tailing Check for Secondary Interactions/ Adjust pH or Additives q3->a3_tailing Tailing a3_none Adjust Acetonitrile Concentration q3->a3_none Neither a3_fronting->end a3_tailing->end a3_none->end

Caption: A decision tree for troubleshooting poor peak resolution in RP-HPLC.

General Purification Workflow for a Recombinant PTH Derivative

G start Clarified Cell Lysate step1 Step 1: Capture (e.g., Cation Exchange) start->step1 step2 Step 2: Intermediate Purification (e.g., Anion Exchange/HIC) step1->step2 step3 Step 3: Polishing (e.g., RP-HPLC) step2->step3 end High Purity PTH-Proline Derivative step3->end

Caption: A typical multi-step purification workflow for PTH derivatives.

References

  • Thermo Fisher Scientific. (n.d.). Procise® PTH Chromatography Troubleshooting Tree.
  • Shimadzu. (2022, February 25). (PPSQ) Troubleshooting PTH-Amino Acid Analysis (Isocratic System).
  • Google Patents. (2015, February 26). CA2919604A1 - Purification process for pth.
  • Google Patents. (n.d.). WO2015025335A1 - Purification process for pth.
  • Stewart, A. F., et al. (n.d.). Immunoaffinity purification of parathyroid hormone-related protein from bovine milk and human keratinocyte-conditioned medium. PubMed.
  • Quick Company. (n.d.). Novel Process For The Expression And Purification Of Parathyroid Hormone (1 34) With Chitin Binding Domain (Cbd) As Fusion Partner.
  • Budayr, A. A., et al. (n.d.). Purification and properties of parathyroid hormone-related peptide isolated from milk. PubMed.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Celerion. (n.d.). THE DEVELOPMENT OF AN ELISA ASSAY FOR THE DETERMINATION OF PTH (1–34) IN HUMAN PLASMA (EDTA) AND FOR THE DETERMINATION OF ANTI - Celerion.
  • Sciedu Press. (2017, March 15). Extraction and purification of recombinant intact human Parathyroid Hormone (hPTH) from bacterial cell.
  • Wang, X., et al. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. PMC.
  • Gäde, G. (2023). Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? Life, 13(12), 2315. [Link]

  • Cavalier, E. (2019). Parathyroid hormone results interpretation in the background of variable analytical performance. Journal of Laboratory and Precision Medicine, 4, 2. [Link]

  • Chrom-Tech. (n.d.). HPLC Troubleshooting Guide.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Samuel, D., et al. (2000). Proline is a protein solubilizing solute. Protein Science, 9(2), 344-352. [Link]

Sources

Technical Support Center: Crystallization of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the crystallization of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. This guide, structured in a comprehensive question-and-answer format, is designed to provide in-depth troubleshooting assistance and address frequently asked questions. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical techniques to overcome common challenges in obtaining high-quality crystalline material.

Troubleshooting Crystallization

This section addresses specific issues you may encounter during the crystallization of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

Q1: My compound is "oiling out" instead of crystallizing. What are the causes and how can I resolve this?

A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over solid nucleation.

Causality and Solutions:

  • High Solute Concentration: An excessively concentrated solution can lead to oiling out upon cooling. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent to decrease the concentration, and then allow it to cool slowly.

  • Rapid Cooling: Fast cooling rates can shock the system, promoting the formation of an amorphous oil instead of an ordered crystal lattice.[1] A slower cooling rate can be achieved by allowing the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, maintaining high solubility even at lower temperatures. Consider using a solvent system where the compound has a steeper solubility curve—highly soluble when hot and poorly soluble when cold.[2] A mixed solvent system (a "good" solvent paired with a miscible "poor" solvent) can also be effective.[3]

  • Impurities: The presence of impurities can depress the melting point of your compound and interfere with crystal lattice formation, leading to oiling out.[4][5][6] If impurities are suspected, consider a preliminary purification step such as column chromatography.

Q2: I am not getting any crystals to form, even after the solution has cooled. What steps can I take to induce crystallization?

A2: The failure of a supersaturated solution to yield crystals is a common challenge, often due to a high nucleation energy barrier. Several techniques can be employed to induce nucleation.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel at the meniscus of the solution.[7][8][9] The micro-scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a "seed crystal" of the pure compound into the supersaturated solution.[7][8][9] This provides a template for further crystal growth, bypassing the initial nucleation step. If you don't have a seed crystal, you can sometimes create one by dipping a glass rod into the solution, allowing the solvent to evaporate, and then re-introducing the rod with the solid residue into the solution.

  • Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[1][8]

  • Lowering Temperature: Further cooling in an ice bath or a freezer can sometimes induce crystallization, but be mindful that rapid cooling can lead to smaller or less pure crystals.[7]

Q3: The crystals I've obtained are very small needles or an agglomerated powder. How can I grow larger, more well-defined crystals?

A3: The size and quality of crystals are primarily influenced by the rates of nucleation and crystal growth. The formation of small or poorly defined crystals suggests that nucleation is occurring too rapidly relative to the growth phase.

Strategies for Improving Crystal Quality:

  • Slower Cooling: Rapid cooling leads to a high degree of supersaturation quickly, favoring the formation of many small nuclei.[1] Employ a slower cooling regimen. For instance, allow the hot solution to cool to room temperature undisturbed before transferring it to a refrigerator or ice bath.

  • Solvent Selection: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. Sometimes, a more viscous solvent can slow down diffusion and promote the growth of larger crystals.

  • Control Supersaturation: Aim for a lower level of supersaturation. This can be achieved by using slightly more solvent than the minimum required for dissolution at high temperature. While this may reduce the overall yield, it often improves crystal quality.

  • Minimize Agitation: Avoid disturbing the solution as it cools, as this can induce secondary nucleation and lead to a larger number of smaller crystals.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the crystallization of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one?

A1: The ideal solvent for crystallization should exhibit a significant difference in solubility for the compound at high and low temperatures.[2] For a heterocyclic compound like the one , a systematic approach to solvent screening is recommended.

Solvent Screening Protocol:

  • Initial Solubility Tests: In small test tubes, test the solubility of a few milligrams of your compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) at room temperature.

  • Hot Solubility Tests: For solvents in which the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point. A good candidate solvent will fully dissolve the compound when hot.

  • Cooling and Crystal Formation: Allow the hot solutions that showed good solubility to cool to room temperature and then in an ice bath. An ideal solvent will yield a good quantity of crystals upon cooling.

  • Mixed Solvent Systems: If no single solvent is ideal, consider a binary solvent system.[3] Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a miscible "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid. Gently heat to clarify the solution, and then allow it to cool slowly.

Solvent Property Rationale
High solubility at high temperature Allows for the complete dissolution of the compound.
Low solubility at low temperature Maximizes the recovery of the crystalline product.
Boiling point below the melting point of the solute Helps to prevent oiling out.
Inertness The solvent should not react with the compound.
Volatility A moderately volatile solvent is easier to remove from the final crystals.
Miscibility (for mixed systems) The "good" and "poor" solvents must be fully miscible.[3]
Q2: What is polymorphism, and should I be concerned about it for my compound?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[10][11] These different crystalline forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which are critical in pharmaceutical development.[12][13]

Given that 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a candidate for drug development, understanding and controlling its polymorphic behavior is crucial.[14][15] Different crystallization conditions (e.g., solvent, cooling rate, temperature) can lead to the formation of different polymorphs.[11] It is essential to characterize the solid form obtained under various conditions using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to ensure the consistent production of the desired, most stable polymorph.[11][13]

Q3: How do impurities affect the crystallization process and the final product?

A3: Impurities can have a significant impact on crystallization in several ways:

  • Inhibition of Nucleation and Growth: Impurities can adsorb onto the surface of growing crystals, blocking sites for the addition of new molecules and slowing or even halting crystal growth.[16][17]

  • Alteration of Crystal Habit: The selective adsorption of impurities onto specific crystal faces can inhibit growth in certain directions, leading to changes in the overall shape (habit) of the crystals.

  • Induction of Polymorphism: Impurities can sometimes favor the nucleation and growth of a less stable polymorph.

  • Reduced Purity: Impurities can be incorporated into the crystal lattice, leading to a less pure final product.[18]

To mitigate the effects of impurities, it is advisable to use starting material of the highest possible purity.[19] If impurities are unavoidable, the crystallization process should be optimized to maximize their exclusion from the crystal lattice.

Visualizations and Protocols

Logical Workflow for Troubleshooting Crystallization Failure

G start Crystallization Fails (No Crystals Form) supersaturated Is the solution supersaturated? start->supersaturated induce_nucleation Induce Nucleation supersaturated->induce_nucleation Yes reduce_solvent Reduce solvent volume supersaturated->reduce_solvent No/Unsure scratch Scratch with glass rod induce_nucleation->scratch seed Add seed crystal induce_nucleation->seed lower_temp Use lower temperature bath induce_nucleation->lower_temp oiling_out Does it oil out? scratch->oiling_out seed->oiling_out reduce_solvent->oiling_out lower_temp->oiling_out troubleshoot_oiling Troubleshoot Oiling Out (See Q1) oiling_out->troubleshoot_oiling Yes success Crystals Form oiling_out->success No troubleshoot_oiling->success failure Re-evaluate solvent system troubleshoot_oiling->failure

Caption: A decision-making workflow for troubleshooting when crystallization does not occur as expected.

Experimental Protocol: Seeding to Induce Crystallization
  • Prepare a Supersaturated Solution: Ensure your solution of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been cooled from a high temperature and is free of any solid particles.

  • Obtain a Seed Crystal:

    • Option A (Preferred): Use a small, pure crystal of the target compound from a previous successful crystallization.

    • Option B (If no seed crystal is available): Dip a clean glass stirring rod into the supersaturated solution, remove it, and allow the solvent to evaporate completely, leaving a thin film of solid on the rod.

  • Introduce the Seed:

    • Option A: Carefully add the seed crystal to the center of the supersaturated solution.

    • Option B: Gently touch the surface of the solution with the solid-coated end of the glass rod.

  • Observe: Do not disturb the solution. Crystal growth should begin to radiate from the seed crystal.

  • Allow for Growth: Let the solution stand undisturbed for a sufficient period to allow for complete crystal growth before proceeding with filtration.

References

  • 3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Impact of impurities on crystal growth. (n.d.). Retrieved from [Link]

  • Crystallization - Wikipedia. (n.d.). Retrieved from [Link]

  • Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • 3.5: Inducing Recrystallization - Chemistry LibreTexts. (2025, August 20). Retrieved from [Link]

  • Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical. (2024, October 22). Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (n.d.). Retrieved from [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Impact of impurities on crystal growth | Request PDF. (2025, April 15). Retrieved from [Link]

  • How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube. (2025, August 29). Retrieved from [Link]

  • Crystallization Process Development & Optimization Services | Crystal Pharmatech. (n.d.). Retrieved from [Link]

  • Effect of impurities on the crystal growth from solutions A new kinetic model - SciSpace. (n.d.). Retrieved from [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. (2022, February 7). Retrieved from [Link]

  • Crystallisation in pharmaceutical processes | BIA. (n.d.). Retrieved from [Link]

  • Crystallization of Active Pharmaceutical Ingredients - VxP Pharma. (2020, January 11). Retrieved from [Link]

  • Understanding the Importance of Crystallization Processes - Contract Pharma. (2020, October 14). Retrieved from [Link]

  • Understanding Polymorphism to De-Risk Drug Development | Pharmaceutical Technology. (2020, September 29). Retrieved from [Link]

  • Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form - Bentham Science Publisher. (n.d.). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai - JOCPR. (2024, May 30). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from [Link]

  • 3.3: Choice of Solvent - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023, June 6). Retrieved from [Link]

  • Advice for Crystallization - Universität Potsdam. (n.d.). Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. (n.d.). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet - RSC Education. (n.d.). Retrieved from [Link]

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Technical Support Center: Optimizing Multicomponent Synthesis of Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the multicomponent synthesis of pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and successfully optimize your reaction conditions.

Introduction to Pyrrolo[2,3-d]pyrimidine Synthesis

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors[1][2]. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing this valuable heterocyclic system in a single step from three or more starting materials[3][4]. While elegant in concept, the convergence of multiple reactants and intermediates in one pot can present unique optimization and troubleshooting challenges. This guide will walk you through these challenges, providing evidence-based solutions and explaining the chemical principles behind them.

A general workflow for troubleshooting multicomponent reactions is outlined below.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_workup Post-Reaction Checks start Reaction Outcome Unsatisfactory (Low Yield, Impure, No Product) check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions (Solvent, Temp, Catalyst) check_reagents->check_conditions reagent_purity Purity of Starting Materials (NMR, etc.) reagent_stoich Accurate Stoichiometry check_workup Step 3: Analyze Work-up & Purification check_conditions->check_workup solvent Solvent Choice & Purity temperature Temperature Control catalyst Catalyst Activity & Loading atmosphere Inert vs. Air Atmosphere re_optimize Step 4: Re-optimize Based on Findings check_workup->re_optimize workup_stability Product Stability to Work-up (pH, Temp) purification_loss Loss During Purification

Caption: A generalized workflow for troubleshooting synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the multicomponent synthesis of pyrrolo[2,3-d]pyrimidines?

A1: The majority of reported multicomponent syntheses for this scaffold utilize a 6-aminopyrimidine derivative, often 6-amino-1,3-dimethyluracil, as a key building block[5][6]. The other components typically include a 1,2-dicarbonyl compound (like an arylglyoxal) and a source of active methylene, such as a barbituric acid derivative or malononitrile[5][7].

Q2: How do I choose the right catalyst for my reaction?

A2: Catalyst selection is critical and depends on the specific reactants. For the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, a mild phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) has been shown to be effective[5][8]. In other systems, such as the reaction of 6-amino-1,3-dimethyluracil with aurones, a combination of I2 in DMSO has proven successful[6]. For coupling reactions to pre-formed pyrrolo[2,3-d]pyrimidine cores, transition metals like copper or palladium are often employed[9][10]. It is advisable to start with a catalyst reported for a similar transformation.

Q3: What is the general mechanism for this type of multicomponent reaction?

A3: The reaction typically proceeds through a cascade of condensation and cyclization reactions. A common pathway involves an initial Knoevenagel condensation between the dicarbonyl compound and the active methylene component[11][12]. This is followed by a Michael addition of the 6-aminopyrimidine, and subsequent intramolecular cyclization and dehydration to form the pyrrole ring fused to the pyrimidine core.

General_Mechanism A 6-Aminouracil Derivative intermediate2 Michael Adduct (A + Intermediate 1) A->intermediate2 B Arylglyoxal intermediate1 Knoevenagel Adduct (B+C) B->intermediate1 C Active Methylene Compound (e.g., Barbituric Acid) C->intermediate1 intermediate1->intermediate2 product Pyrrolo[2,3-d]pyrimidine intermediate2->product Intramolecular Cyclization & Dehydration

Caption: A simplified reaction cascade for pyrrolo[2,3-d]pyrimidine synthesis.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring these reactions[13]. It is crucial to run a co-spot of your starting materials alongside the reaction mixture to accurately gauge their consumption and the formation of the product. The product, being a larger, more conjugated system, will typically have a different Rf value than the starting materials. For reactions that result in a precipitate, monitoring the formation of the solid can also be an indicator of reaction progress[6].

Troubleshooting Guide

Problem 1: Low to No Product Yield

This is one of the most common issues in multicomponent reactions. The solution often lies in systematically evaluating each component and condition.

Possible Cause Explanation & Verification Recommended Solution
Poor Reagent Quality One or more of the starting materials may be degraded or impure. This is especially true for aldehydes which can oxidize. Verify the purity of your starting materials by NMR or melting point.Use freshly purified reagents. Aldehydes can be purified by distillation or column chromatography. Ensure 6-aminouracil derivatives are dry.
Inactive Catalyst The catalyst may be old, hydrated, or poisoned. For instance, some palladium catalysts are sensitive to air and moisture.Use a fresh batch of catalyst. If using a transition metal catalyst, consider running the reaction under an inert atmosphere (N2 or Ar). For phase-transfer catalysts like TBAB, ensure it is anhydrous.
Incorrect Stoichiometry In a multicomponent reaction, the stoichiometry is critical. An excess or deficit of one component can halt the reaction cascade or lead to side products.Carefully re-weigh all starting materials. For a three-component reaction, a 1:1:1 molar ratio is a good starting point, although optimization may be required.
Suboptimal Temperature The reaction may require a specific activation energy that is not being met at the current temperature. Conversely, too high a temperature can cause decomposition.Screen a range of temperatures. Some protocols specify mild conditions like 50 °C[5], while others may require reflux[14] or microwave irradiation for rapid heating[11].
Inappropriate Solvent The solvent plays a crucial role in solvating reactants and intermediates. A poor solvent choice can lead to low solubility of a key component, effectively stopping the reaction.Consult the literature for solvent systems used in similar reactions. Ethanol is a common choice for its ability to dissolve the polar starting materials and its favorable environmental profile[5][8]. If solubility is an issue, consider a more polar solvent like DMSO or DMF, or a solvent mixture.
Problem 2: Formation of Multiple Products/Impure Product

The presence of multiple spots on a TLC plate or a complex crude NMR spectrum indicates the formation of side products.

Possible Cause Explanation & Verification Recommended Solution
Side Reactions Multicomponent reactions are a network of equilibria. If the final, irreversible step to the desired product is slow, side reactions can dominate. For example, self-condensation of the aldehyde or dicarbonyl component can occur.Lowering the reaction temperature can sometimes favor the desired kinetic product over side reactions. Also, consider the order of addition of reagents; pre-mixing two of the three components before adding the third can sometimes direct the reaction down the desired pathway.
Decomposition of Product The desired pyrrolo[2,3-d]pyrimidine may be unstable under the reaction or work-up conditions.Test the stability of your purified product under the reaction conditions (e.g., heat in the reaction solvent with the catalyst). If it decomposes, a milder catalyst or lower temperature is needed. During work-up, avoid strong acids or bases if your product is sensitive to them[13].
Catalyst Loading Too much catalyst can sometimes promote side reactions.Optimize the catalyst loading. Often, 5-10 mol% is sufficient[5][6]. A screening of catalyst loading (e.g., 1, 5, 10, and 20 mol%) can identify the optimal concentration.
Problem 3: Difficulty with Product Isolation and Purification

Even with a high-yielding reaction, isolating the pure product can be a challenge.

Possible Cause Explanation & Verification Recommended Solution
Product is Highly Insoluble Many fused heterocyclic compounds, including pyrrolo[2,3-d]pyrimidines, have poor solubility in common organic solvents, which can make purification by column chromatography difficult. In some cases, the product precipitates directly from the reaction mixture[6].If the product precipitates, isolation can be as simple as filtration and washing with a suitable solvent (like cold ethanol or diethyl ether) to remove soluble impurities[6]. If chromatography is necessary, try more polar eluents or consider a different stationary phase.
Product is Water-Soluble If your product has several polar functional groups, it may have some solubility in the aqueous layer during an extractive work-up.Before discarding the aqueous layer, it is good practice to back-extract it with a more polar organic solvent like ethyl acetate or dichloromethane. You can also analyze a sample of the aqueous layer by TLC or LC-MS to check for the presence of your product[13].
Product Co-elutes with Impurities An impurity may have a very similar polarity to your product, making separation by standard silica gel chromatography difficult.Try a different solvent system for your column. Using a mixture of three solvents (e.g., hexane/ethyl acetate/methanol) can sometimes improve separation. Alternatively, recrystallization is an excellent method for purifying solid products if a suitable solvent can be found.

Optimized Protocols

The following are example protocols adapted from the literature, which can serve as a starting point for your experiments.

Protocol 1: TBAB-Catalyzed Synthesis in Ethanol[5]
  • Reactants: Arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and a barbituric acid derivative (1 mmol).

  • Catalyst: Tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 5 mol%).

  • Solvent: Ethanol (5 mL).

  • Procedure:

    • To a round-bottom flask, add the arylglyoxal, 6-amino-1,3-dimethyluracil, barbituric acid derivative, and TBAB in ethanol.

    • Stir the mixture at 50 °C.

    • Monitor the reaction by TLC. Reaction times are typically in the range of 60-80 minutes.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry to afford the pure pyrrolo[2,3-d]pyrimidine.

Protocol 2: I2/DMSO-Promoted Cascade Annulation[6]
  • Reactants: 6-amino-1,3-dimethyluracil (0.26 mmol, 1.05 equiv.) and an aurone (0.25 mmol).

  • Catalyst/Promoter: Iodine (I2) (0.025 mmol, 10 mol%).

  • Solvent: Dimethyl sulfoxide (DMSO) (0.5 mL).

  • Procedure:

    • Combine the 6-amino-1,3-dimethyluracil, aurone, and iodine in DMSO in a reaction vial.

    • Stir the mixture at 100 °C for 1 hour.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

    • Add water to precipitate the product.

    • Collect the solid by filtration, wash successively with water, ethanol, and diethyl ether, then dry to afford the product.

Data Summary

The choice of solvent and catalyst can significantly impact the yield of the reaction. Below is a summary of typical conditions and reported yields.

Catalyst Solvent Temperature Typical Yields Reference
TBAB (5 mol%)Ethanol50 °C73-95%[5][8]
I2 (10 mol%)DMSO100 °C64-99%[6]
None (Microwave)Acetic AcidMicrowave80-90%[11]
Cu CatalystVariesVariesGood to Excellent[9][15]
Pd CatalystVariesVariesGood to Excellent[1][10]

References

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

  • (PDF) One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Microwave-Assisted Multicomponent Synthesis of Pyrrolo [2, 3-d] Pyrimidinone Derivatives and Their DFT Calculations. Der Pharma Chemica. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. National Institutes of Health. [Link]

  • Scheme 4. Generation of pyrrolo[2,3-d]pyrimidines via multicomponent... ResearchGate. [Link]

  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. National Institutes of Health. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]

  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Semantic Scholar. [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health. [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. National Institutes of Health. [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Institutes of Health. [Link]

  • Multicomponent Reactions. Organic Chemistry Portal. [Link]

  • The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis. Autech. [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry. [Link]

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Resolving cis and trans isomers of 2-phenylsubstituted pyrrolo[1,2-c]imidazol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the resolution and characterization of cis and trans isomers of 2-phenylsubstituted pyrrolo[1,2-c]imidazol derivatives. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving cis and trans isomers of 2-phenylsubstituted pyrrolo[1,2-c]imidazol derivatives?

A1: The core challenge lies in the fact that cis and trans isomers of this scaffold are diastereomers. While diastereomers have different physical and chemical properties, these differences can be very subtle.[1] This leads to similar polarities, solubilities, and chromatographic behaviors, often resulting in co-elution during chromatographic separation or co-crystallization, making their isolation and purification difficult.[1][2]

Q2: What are the most effective techniques for separating these isomers?

A2: The most successful techniques are high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC).[1] These methods, particularly when using chiral stationary phases (CSPs), can exploit the subtle three-dimensional differences between the isomers to achieve separation.[3][4] While fractional crystallization is a theoretical possibility, it is often less practical for these types of closely related diastereomers unless a specific solvent system that provides a significant solubility difference is identified.[1]

Q3: How can I definitively confirm the stereochemistry of the separated cis and trans isomers?

A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is the gold standard.

  • NMR Spectroscopy: 1D proton (¹H) NMR and 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial. A NOESY experiment can show through-space correlations between protons. For example, a strong NOE between the proton on the chiral center and specific protons on the phenyl ring can help assign the relative stereochemistry (cis or trans).

  • X-ray Crystallography: If you can obtain a suitable single crystal of one of the purified isomers, X-ray diffraction provides unambiguous proof of its three-dimensional structure.[5][6][7]

Q4: Why is it important to separate these isomers in a drug development context?

A4: Different stereoisomers of a chiral drug can have vastly different pharmacological activities, metabolic profiles, and toxicities.[8] One isomer might be therapeutically active, while the other could be inactive or even harmful. The tragic case of thalidomide is a historical example of this principle.[8] Therefore, regulatory agencies require chiral drugs to be developed and marketed as single, pure enantiomers or diastereomers unless there is a compelling reason otherwise.

Troubleshooting & Optimization Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My cis and trans isomers are co-eluting or showing very poor resolution in HPLC.

This is the most common issue. The solution involves systematically optimizing your chromatographic conditions.

  • Inadequate Stationary Phase: Your current column may not have the right selectivity for your isomers.

    • Solution: Screen different column chemistries. For these types of aromatic heterocyclic compounds, phenyl-based columns (e.g., Phenyl-Hexyl) can offer unique π-π interactions that may improve separation.[1] More importantly, chiral stationary phases (CSPs) are highly effective for separating all types of stereoisomers, including diastereomers.[1][9] Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are an excellent starting point.[9][10]

    • Causality: The separation on a CSP is achieved because the chiral selector in the stationary phase interacts differently with each isomer, forming transient diastereomeric complexes with different energy levels, which leads to different retention times.[3][11]

  • Suboptimal Mobile Phase: The mobile phase composition directly impacts selectivity and resolution.

    • Solution:

      • Systematically vary the solvent ratio. For normal phase (e.g., Hexane/Isopropanol), make small, incremental changes to the polar modifier (e.g., 90:10, 88:12, 85:15).[1]

      • Test different modifiers. In normal phase, try ethanol or methanol in place of isopropanol. These alcohols have different hydrogen bonding capabilities and can alter selectivity.[2]

      • Consider additives. For basic compounds like imidazoles, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and sometimes resolution.[10]

    • Causality: Changing the mobile phase composition alters the competition for interaction sites on the stationary phase between your analyte and the solvent molecules, thereby affecting retention and selectivity.

  • Inadequate Temperature or Flow Rate: These parameters are often overlooked but can be powerful tools.

    • Solution:

      • Decrease the flow rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the time the isomers spend interacting with the stationary phase, which can improve resolution.[3]

      • Vary the column temperature. Temperature can significantly impact the enantioselectivity of a separation on a CSP.[3] Try running the separation at both sub-ambient (e.g., 15°C) and elevated (e.g., 40°C) temperatures to see the effect on resolution.

    • Causality: Temperature affects the thermodynamics of the analyte-stationary phase interaction and the viscosity of the mobile phase, both of which can influence the separation.

A logical workflow for troubleshooting poor HPLC separation is essential.

G start Poor HPLC Resolution col_screen Screen Stationary Phases (C18, Phenyl, Chiral) start->col_screen Start Here mp_opt Optimize Mobile Phase (Solvent Ratio & Type) col_screen->mp_opt If no improvement success Resolution Achieved col_screen->success Success temp_flow Adjust Temperature & Flow Rate mp_opt->temp_flow If still poor mp_opt->success Success switch_mode Switch Separation Mode (e.g., NP to RP, or SFC) temp_flow->switch_mode Last resort temp_flow->success Success switch_mode->success Success

Caption: Troubleshooting Decision Tree for Poor HPLC Resolution.

Problem 2: My NMR spectrum is too complex to assign the cis and trans isomers.

A2: A complex, overlapping spectrum is common when both isomers are present.

  • Solution 1: Analyze the Purified Isomers. The most reliable method is to acquire separate NMR spectra for each purified isomer after chromatographic separation. This eliminates overlapping signals.

  • Solution 2: Use 2D NMR. If you must analyze a mixture, 2D NMR is essential.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is key for stereochemistry. It shows which protons are close to each other in space, regardless of bonding. For a cis isomer, you would expect to see a NOE between protons on the phenyl ring and protons on the pyrrolidine ring that are on the same face of the molecule. This correlation would be absent or much weaker for the trans isomer.

  • Solution 3: Low-Temperature NMR. In some cases, rotational isomers (rotamers) can broaden signals or increase spectral complexity.[12] Acquiring the spectrum at a lower temperature can sometimes slow this rotation, resulting in sharper, more easily interpretable signals.[12]

Experimental Protocols & Data

General Workflow for Isomer Resolution

The overall process from a mixture to characterized, pure isomers follows a standard path.

G cluster_0 Analytical Stage cluster_1 Preparative Stage cluster_2 Characterization Stage a_start Isomer Mixture a_method_dev Analytical HPLC/SFC Method Development a_start->a_method_dev a_confirm Confirm Baseline Separation a_method_dev->a_confirm p_scaleup Scale-up to Preparative HPLC/SFC a_confirm->p_scaleup p_collect Collect Fractions p_scaleup->p_collect p_evap Evaporate & Isolate p_collect->p_evap c_purity Purity Check by Analytical HPLC p_evap->c_purity c_nmr NMR Analysis (1D, 2D-NOESY) c_purity->c_nmr c_xray X-ray Crystallography (if crystal obtained) c_nmr->c_xray c_final Pure, Characterized Cis & Trans Isomers c_nmr->c_final c_xray->c_final

Caption: General Workflow for Isomer Resolution and Characterization.

Protocol 1: HPLC Method Development for Cis/Trans Isomer Separation

This protocol outlines a systematic approach to developing a separation method.

  • Column Selection & Installation:

    • Begin with a chiral stationary phase (CSP) column, such as one based on a derivatized polysaccharide (e.g., Chiralpak® IA, IB, or IC). These columns have broad applicability for stereoisomer separations.[9][10]

    • Install the column and equilibrate with the starting mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the cis/trans mixture in a solvent that is fully compatible with the mobile phase (ideally, the mobile phase itself) to a concentration of ~1 mg/mL.[9]

    • Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Initial Scouting Run (Normal Phase):

    • Mobile Phase: Start with a common mobile phase like 90:10 Hexane:Isopropanol (IPA).[1]

    • Flow Rate: 1.0 mL/min.[3]

    • Temperature: Ambient (e.g., 25°C).

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Injection Volume: 5 µL.

    • Analysis: Evaluate the resulting chromatogram for any sign of separation. Even partial resolution is a positive starting point.

  • Systematic Optimization (if separation is poor):

    • Vary Mobile Phase Composition: Adjust the ratio of Hexane:IPA in 2-5% increments (e.g., 95:5, 85:15, 80:20).

    • Change Modifier: If IPA does not provide separation, switch the modifier to Ethanol (EtOH). Prepare new mobile phases (e.g., 90:10 Hexane:EtOH) and repeat the analysis.

    • Adjust Temperature: Set the column thermostat to 15°C and re-run the best condition from the mobile phase screen. Then, set it to 40°C and run it again. Compare the resolution (Rs) values.[3]

    • Fine-tune Flow Rate: If the peaks are partially separated but not baseline resolved, decrease the flow rate to 0.8 mL/min or 0.6 mL/min to improve efficiency.[3]

  • Documentation: For each condition, record the column type, mobile phase, flow rate, temperature, retention times of each peak, and the calculated resolution.

Table 1: Example HPLC Screening Conditions & Expected Outcomes

ParameterCondition 1 (Start)Condition 2 (Modifier Change)Condition 3 (Temp Change)Rationale
Column Chiralpak IA (4.6x250mm)Chiralpak IA (4.6x250mm)Chiralpak IA (4.6x250mm)Screening on a reliable CSP.
Mobile Phase 90:10 Hexane:IPA90:10 Hexane:EtOH90:10 Hexane:EtOHChanging the alcohol modifier alters H-bonding interactions.[2]
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minStandard starting flow rate.[3]
Temperature 25 °C25 °C40 °CTemperature impacts separation thermodynamics.[3]
Expected Outcome Partial separation (Rs ~ 0.8)Improved separation (Rs ~ 1.2)Baseline resolution (Rs > 1.5)A systematic approach to finding the optimal conditions.
Protocol 2: NMR Analysis for Isomer Identification
  • Sample Preparation:

    • Prepare two samples, one for each purified isomer, by dissolving ~5-10 mg in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure the solution is clear and free of particulate matter.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum for each isomer.

    • Compare the spectra. Look for differences in chemical shifts (δ) and coupling constants (J), particularly for the protons at or near the stereogenic centers. Protons in the cis isomer may be more shielded or deshielded compared to the trans isomer due to anisotropic effects from the nearby phenyl ring.

  • 2D NOESY Acquisition:

    • Run a 2D NOESY experiment on each isomer. This is the most critical experiment for assignment.

    • Use a mixing time appropriate for a small molecule (e.g., 500-800 ms).

  • Data Analysis:

    • Process the NOESY spectrum.

    • Look for key cross-peaks that indicate spatial proximity. For example, in the cis isomer, you might observe a cross-peak between the methine proton at the C2 position and the ortho-protons of the phenyl group. This cross-peak would likely be absent in the trans isomer.

    • Correlate these findings with molecular models to assign the cis and trans configurations definitively.

Table 2: Hypothetical ¹H NMR Data for Differentiating Cis/Trans Isomers

Protoncis-Isomer (δ, ppm)trans-Isomer (δ, ppm)Rationale for Difference
H-2 (methine) 4.855.10In the cis isomer, this proton may be shielded by the π-system of the phenyl ring, causing an upfield shift.
Phenyl (ortho) 7.157.30Proximity to the pyrrolo-imidazole core in one isomer can alter the electronic environment.
H-5 (pyrrole) 6.506.48Protons further from the stereocenter are expected to show minimal chemical shift differences.
NOE H-2 ↔ Phenyl Present (Strong) Absent (or Weak) Definitive indicator: Protons are close in space in the cis isomer but far apart in the trans isomer.

References

  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.

  • BenchChem. Technical Support Center: Overcoming Challenges in Separating Threo/Erythro Diastereomers.

  • Phenomenex. Top 5 FAQ's About Chiral Columns.

  • PharmaGuru. What is Chiral Chromatography: Learn In 3 Minutes.

  • Regis Technologies. 6 Top Chiral Chromatography Questions.

  • Rotachrom Technologies. The Secrets to Mastering Chiral Chromatography.

  • Reddit. Help with separation of diastereomers. r/CHROMATOGRAPHY.

  • Chromatography Forum. Separation of diastereomers.

  • McNab, H. (1987). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one... J. Chem. Soc., Perkin Trans. 1, 657-660.

  • Khergert, V. V., et al. (2023). Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[8][9]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation... Molecules, 28(3), 1435.

  • Micheli, F., et al. (2010). Synthesis and pharmacological characterization of 5-phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones... Bioorganic & Medicinal Chemistry Letters, 20(24), 7308-7311.

  • Gabillet, S., et al. (2010). Stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones: access to annulated chiral imidazol(in)ium salts. Organic Letters, 12(1), 76-79.

  • ChemSynthesis. 2-phenyl-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione.

  • ResearchGate. (PDF) A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies.

  • ResearchGate. How to separate a mixture of two diastereomers?.

  • Gotsko, M. D., et al. (2024). Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. Molecules, 29(4), 868.

  • Chemistry Steps. Resolution (Separation) of Enantiomers.

  • El-Malah, A. A., et al. (2019). The first crystal structure of the pyrrolo[1,2-c]oxazole ring system. Acta Crystallographica Section E, 75(Pt 9), 1336–1338.

  • Borysenko, O. V., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Pharmaceuticals, 14(11), 1162.

  • ResearchGate. Synthesis of pyrrolo[1,2‐a]imidazo[1,2‐c]quinazolines using IL.

  • Tormena, C. F., et al. (2013). A critical evaluation of the s-cis-trans isomerism of 2-acetylpyrrole and its N-methyl derivative... Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 639-646.

  • Jana, S., et al. (2016). 8-Furylimidazolo-2′-deoxycytidine: crystal structure, packing, atropisomerism and fluorescence. Acta Crystallographica Section C, 72(Pt 1), 60-67.

  • Chen, Y.-H., et al. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures... RSC Advances, 10(14), 8199-8206.

  • RSC Publishing. Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy.

  • ResearchGate. The first crystal structure of the pyrrolo[1,2-c]oxazole ring system.

  • El-Malah, A. A., et al. (2019). The first crystal structure of the pyrrolo-[1,2- c]oxazole ring system. Acta Crystallographica Section E, 75(Pt 9), 1336-1338.

  • Wüthrich, K., et al. (1972). 13 C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline. Journal of the Chemical Society, Chemical Communications, (16), 959-961.

  • Posa, A., et al. (2022). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity... Molecules, 27(19), 6668.

  • Gotsko, M. D., et al. (2024). Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. Molecules, 29(4), 868.

  • Popa, M., et al. (2024). Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies. ChemistryOpen, 13(5), e202400365.

Sources

Technical Support Center: Thioxo-Imidazolone Compound Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thioxo-imidazolone compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability challenges associated with these molecules in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research and development.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and observations researchers have when working with thioxo-imidazolone compounds in solution.

Q1: My thioxo-imidazolone solution has changed color (e.g., turned yellow). What is happening?

A1: A yellow discoloration in solutions of thioxo-imidazolone compounds is often indicative of degradation.[1] One of the primary reasons for this is the separation of elemental sulfur from the molecule.[1] This can be initiated by several factors including exposure to light, elevated temperatures, or oxidative conditions. The thioxo group (C=S) is susceptible to oxidation, which can lead to the formation of various byproducts and the release of sulfur.[2]

Q2: I'm observing a loss of biological activity or inconsistent results in my assays. Could this be related to compound stability?

A2: Absolutely. The chemical instability of a thioxo-imidazolone compound will directly impact its biological activity. Degradation alters the molecular structure, which can prevent it from binding to its target. Factors such as hydrolysis of the imidazolone ring, oxidation of the thioxo group, or photodegradation can all lead to a loss of potency and inconsistent experimental outcomes.[3] It is crucial to ensure the stability of your compound under your specific assay conditions (e.g., buffer pH, temperature, light exposure during incubation).

Q3: What are the primary degradation pathways for thioxo-imidazolone compounds in solution?

A3: Thioxo-imidazolone compounds are susceptible to several degradation pathways:

  • Hydrolysis: The imidazolone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][4] This can lead to ring-opening and the formation of inactive products.

  • Oxidation: The thioxo group is readily oxidized.[2] Common laboratory oxidizing agents, and even dissolved oxygen, can promote the conversion of the thioxo group to an oxo group (C=O) or other oxidized sulfur species.[2]

  • Photodegradation: Many heterocyclic compounds, including those with an imidazole core, are sensitive to light.[3][5][6] Exposure to UV or even ambient laboratory light can provide the energy for photochemical reactions, leading to isomerization, dimerization, or other structural changes.[6][7]

Q4: What are the ideal storage conditions for my thioxo-imidazolone stock solutions?

A4: To maximize the shelf-life of your thioxo-imidazolone stock solutions, consider the following:

  • Solvent: Use a dry, aprotic solvent if the compound's solubility allows.

  • Temperature: Store solutions at -20°C or -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • Inert Atmosphere: For particularly sensitive compounds, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

II. Troubleshooting Guide: Investigating and Mitigating Instability

This section provides a more in-depth, hands-on approach to identifying and addressing stability issues with your thioxo-imidazolone compounds.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

Possible Cause: Degradation of the parent compound into one or more new chemical entities.

Troubleshooting Workflow:

start Unexpected Peaks Observed check_blank Analyze a solvent blank to rule out contamination start->check_blank forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) check_blank->forced_degradation If peaks are not from blank compare_profiles Compare degradation profiles with the unexpected peaks forced_degradation->compare_profiles identify_degradants Identify degradant structures (e.g., using LC-MS/MS) compare_profiles->identify_degradants If profiles match optimize_conditions Optimize experimental/storage conditions to minimize degradation identify_degradants->optimize_conditions end Stability-Indicating Method Established optimize_conditions->end

Workflow for Investigating Unexpected Chromatographic Peaks

Detailed Protocol: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9][10] The goal is to achieve 1-30% degradation of the active pharmaceutical ingredient (API).[8]

Stress ConditionProtocolRationale
Acid Hydrolysis 1. Prepare a solution of the compound in 0.1N HCl. 2. Incubate at 60°C for 30 minutes. 3. Neutralize with an equivalent amount of 0.1N NaOH before analysis.To assess susceptibility to degradation in acidic environments. If no degradation is observed, a higher acid concentration or longer incubation time may be necessary.[8][10]
Base Hydrolysis 1. Prepare a solution of the compound in 0.1N NaOH. 2. Incubate at 60°C for 30 minutes. 3. Neutralize with an equivalent amount of 0.1N HCl before analysis.To evaluate stability in alkaline conditions, which can catalyze hydrolysis of the imidazolone ring.[3]
Oxidative Degradation 1. Prepare a solution of the compound in a 3% solution of hydrogen peroxide (H₂O₂). 2. Keep at room temperature for a specified period (e.g., 24 hours).To determine the compound's susceptibility to oxidation. The thioxo group is a likely target.[2][8] Other oxidizing agents like AIBN can also be used.[8]
Thermal Degradation 1. Store a solid sample of the compound at an elevated temperature (e.g., 70°C) for a set duration. 2. Dissolve the stressed solid sample and analyze.To assess the intrinsic thermal stability of the compound in its solid state.
Photodegradation 1. Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11][12] 2. A dark control (sample wrapped in aluminum foil) should be run in parallel.[11]To determine the compound's sensitivity to light and identify potential photodegradants.[3][5][11]
Issue 2: Poor Reproducibility in Biological Assays

Possible Cause: Compound degradation during the assay procedure.

Troubleshooting Workflow:

Sources

Side reaction products in the synthesis of pyrrolo[1,2-a]imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, such as low yields, unexpected side reactions, and purification difficulties. Our goal is to provide not just protocols, but also the underlying scientific principles to empower you to optimize your synthetic routes effectively.

Structure of This Guide

This guide is divided into two main sections:

  • Troubleshooting Guides: This section addresses specific problems you might encounter during the synthesis of pyrrolo[1,2-a]imidazoles, with a focus on the widely used Groebke-Blackburn-Bienaymé (GBB) and van Leusen reactions. Each guide is presented in a question-and-answer format, detailing the likely causes of the issue and providing step-by-step protocols to resolve it.

  • Frequently Asked Questions (FAQs): This section covers more general questions about the synthesis of pyrrolo[1,2-a]imidazoles, offering insights into reaction planning, optimization, and characterization.

Troubleshooting Guides

Guide 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of imidazo[1,2-a] fused heterocycles, including pyrrolo[1,2-a]imidazoles.[1][2] It typically involves the reaction of an amidine, an aldehyde, and an isocyanide. While efficient, this reaction can sometimes lead to side products or low yields.

Problem 1: Low to No Yield of the Desired Pyrrolo[1,2-a]imidazole

Question: I am performing a GBB reaction to synthesize a substituted pyrrolo[1,2-a]imidazole, but I am observing very low conversion of my starting materials and a complex mixture of products. What could be the cause, and how can I improve the yield?

Answer:

Low yields in the GBB reaction can stem from several factors, primarily related to reaction conditions and the stability of key intermediates. The generally accepted mechanism involves the initial formation of an imine from the amidine and aldehyde, followed by the addition of the isocyanide and subsequent cyclization.[3]

Causality and Troubleshooting Steps:

  • Inefficient Imine Formation: The initial condensation to form the imine is a crucial, and often rate-limiting, step. This is an equilibrium process, and the presence of water can inhibit the reaction.

    • Protocol 1: Anhydrous Conditions and Dehydrating Agents. Ensure all your reagents and solvents are anhydrous. Consider adding a dehydrating agent, such as trimethyl orthoformate, to the reaction mixture to drive the imine formation forward.[2]

  • Inadequate Catalyst Activity: The GBB reaction is typically catalyzed by a Brønsted or Lewis acid.[4][5] The choice and concentration of the catalyst are critical.

    • Protocol 2: Catalyst Optimization. If you are using a weak acid, consider switching to a more potent catalyst. Scandium(III) triflate (Sc(OTf)₃) and p-toluenesulfonic acid (p-TsOH) are commonly used and have shown broad applicability.[6] Optimize the catalyst loading; typically 5-20 mol% is effective.[4][7]

  • Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction rate and pathway.[3]

    • Protocol 3: Solvent Screening. While alcohols like methanol and ethanol are common, they can sometimes participate in side reactions.[3] If you suspect solvent involvement, try switching to a more inert polar aprotic solvent like acetonitrile or DMF. A systematic screening of solvents is often beneficial.

Troubleshooting Workflow for Low Yield in GBB Reaction

Caption: Troubleshooting workflow for low yields in the GBB reaction.

Problem 2: Formation of an Unexpected Side Product with a Higher Molecular Weight

Question: In my synthesis of a pyrrolo[1,2-a]benzimidazole derivative, I am observing a significant side product with a mass that corresponds to a rearranged or expanded ring system. How can I identify and suppress this side reaction?

Answer:

A common and often unexpected side reaction in the synthesis of pyrrolo[1,2-a]benzimidazoles is the formation of pyrrolo[1,2-a]quinoxalines.[8][9] This occurs through a rearrangement mechanism involving the opening of the imidazole ring of the initially formed cycloadduct, followed by an intramolecular cyclization.[9]

Mechanism of Pyrrolo[1,2-a]quinoxaline Formation

Quinoxaline_Formation Reactants Benzimidazole + Aldehyde + Isocyanide + Alkyne Intermediate1 Dihydropyrrolo[1,2-a]benzimidazole (Initial Cycloadduct) Reactants->Intermediate1 [3+2] Cycloaddition Intermediate2 Open-Chain Intermediate (Imidazole Ring Opening) Intermediate1->Intermediate2 Rearrangement Desired_Product Pyrrolo[1,2-a]benzimidazole Intermediate1->Desired_Product Aromatization Side_Product Pyrrolo[1,2-a]quinoxaline Intermediate2->Side_Product Intramolecular Cyclization

Caption: Mechanism of pyrrolo[1,2-a]quinoxaline side product formation.

Troubleshooting and Suppression:

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the rearrangement to the thermodynamically more stable quinoxaline product.

    • Protocol 4: Temperature and Time Optimization. Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows for the formation of the desired product in a reasonable timeframe. Once the starting materials are consumed, work up the reaction promptly to avoid post-reaction rearrangements.

  • Choice of Base/Acid Scavenger: In syntheses involving phenacyl bromides, an acid scavenger is often used. The choice of this reagent can influence the reaction pathway.

    • Protocol 5: Screening of Acid Scavengers. Epoxides like 1,2-epoxybutane are sometimes used as both solvent and acid scavenger.[9] The nature of the epoxide can influence the product distribution. If you are observing the quinoxaline byproduct, consider using a non-nucleophilic base like potassium carbonate in an inert solvent.

  • Purification Strategy: If the side product cannot be completely suppressed, a robust purification strategy is necessary.

    • Protocol 6: Chromatographic Separation. Pyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]benzimidazoles often have different polarities. Careful column chromatography using a shallow solvent gradient can often effectively separate these compounds.

Problem 3: Formation of a Linear Ugi-type Adduct

Question: My GBB reaction is producing a significant amount of a linear amide byproduct instead of the desired cyclic pyrrolo[1,2-a]imidazole. What is happening and how can I fix it?

Answer:

In some cases, particularly with aliphatic aldehydes, the GBB reaction can be intercepted to form a classic Ugi-type adduct.[4] This occurs if a nucleophile (often the solvent or a component of the reaction mixture) attacks the nitrilium ion intermediate before the intramolecular cyclization can take place.

Troubleshooting and Suppression:

  • Substrate Choice: This side reaction is more common with less reactive amidines or more sterically hindered substrates that slow down the final cyclization step.

    • Protocol 7: Re-evaluation of Starting Materials. If possible, consider using a more reactive amidine component.

  • Reaction Concentration: The intramolecular cyclization is favored at higher concentrations.

    • Protocol 8: Increasing Reactant Concentration. Run the reaction at a higher molarity to promote the desired intramolecular cyclization over intermolecular side reactions.

Guide 2: The Van Leusen Imidazole Synthesis

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to construct the imidazole ring.[10][11] When applied to the synthesis of fused systems like pyrrolo[1,2-a]imidazoles, it typically involves the reaction of an appropriate pyrrole-derived aldehyde or ketone with an amine and TosMIC.

Problem 1: Low Yield and Formation of Oxazole Byproduct

Question: I am attempting a Van Leusen three-component reaction to synthesize a pyrrolo[1,2-a]imidazole, but my yield is low, and I've identified an oxazole byproduct. What is the cause of this?

Answer:

The Van Leusen three-component reaction relies on the in-situ formation of an imine, which then reacts with TosMIC.[10] If the imine formation is slow or incomplete, the aldehyde can react directly with TosMIC to form an oxazole.[11]

Troubleshooting and Suppression:

  • Pre-formation of the Imine: The most direct way to avoid the oxazole byproduct is to separate the imine formation from the TosMIC addition.

    • Protocol 9: Two-Step Procedure. First, react your aldehyde and amine to form the imine. You can monitor this by NMR or by observing the disappearance of the aldehyde spot on TLC. After confirming imine formation, add the TosMIC and base to proceed with the imidazole synthesis.

  • Optimizing Reaction Conditions for In-Situ Imine Formation: If a one-pot procedure is desired, conditions must be optimized to favor imine formation.

    • Protocol 10: Use of a Dean-Stark Trap. If your solvent is compatible (e.g., toluene), using a Dean-Stark trap can effectively remove the water generated during imine formation, driving the equilibrium towards the product.

Problem 2: Reaction Stalls or is Sluggish

Question: My Van Leusen reaction is very slow, and even after extended reaction times, I have a significant amount of unreacted starting material. What can I do to accelerate the reaction?

Answer:

Sluggish Van Leusen reactions can be due to several factors, including the choice of base, solvent, and the stability of the TosMIC reagent. Interestingly, a decomposition product of TosMIC, N-(tosylmethyl)formamide, has been found to act as a promoter in some cases.[12]

Troubleshooting and Acceleration:

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate TosMIC. Potassium tert-butoxide is commonly used. Ensure your base is of high quality and freshly opened or properly stored.

  • Solvent Choice: Polar aprotic solvents like THF or DME are generally effective.

  • Temperature Control: While some reactions proceed at room temperature, gentle heating may be required to increase the reaction rate. Monitor for potential side product formation at higher temperatures.

  • TosMIC Quality: TosMIC can degrade over time. Using fresh, high-purity TosMIC is recommended for optimal results.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right synthetic strategy for my target pyrrolo[1,2-a]imidazole?

A1: The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

  • For highly substituted and diverse libraries: The Groebke-Blackburn-Bienaymé reaction is an excellent choice due to the wide variety of commercially available aldehydes, amidines, and isocyanides.[5]

  • For specific substitution patterns starting from pyrrole derivatives: The Van Leusen synthesis or classical condensation reactions of aminopyrrolidines with α-haloketones can be more direct.[13] However, be aware that the latter can suffer from low yields.[13]

Q2: What are the key analytical signatures to confirm the formation of the pyrrolo[1,2-a]imidazole core?

A2: A combination of NMR spectroscopy and mass spectrometry is essential.

  • ¹H NMR: Look for the characteristic signals of the protons on the pyrrolo[1,2-a]imidazole core. The chemical shifts will be influenced by the substituents, but the coupling patterns can be diagnostic.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbons in your target molecule. The chemical shifts of the bridgehead carbons are often characteristic.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition of your product and to distinguish it from potential isomeric or rearranged byproducts.[14][15]

Q3: My product is difficult to purify by column chromatography. What are some alternative purification strategies?

A3: If your product is basic, which is often the case for nitrogen-containing heterocycles, you can use acid-base extraction.

  • Protocol 11: Acid-Base Extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Salt Formation: For some applications, purification can be achieved by forming a salt (e.g., a hydrochloride or sulfate salt), which can be easier to crystallize and handle.[16]

Q4: Are there any green chemistry approaches for the synthesis of pyrrolo[1,2-a]imidazoles?

A4: Yes, there is growing interest in developing more environmentally friendly synthetic methods.

  • Water as a Solvent: Some multicomponent reactions for the synthesis of pyrroloimidazoles have been successfully performed in water, which reduces the reliance on volatile organic solvents.[14]

  • Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and improve yields, leading to more energy-efficient processes.[17]

  • Catalyst Choice: The use of reusable solid acid catalysts or biocatalysts like lipases is being explored for GBB reactions to minimize waste and improve sustainability.[4]

References

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  • Constantin, F. G., et al. (2011). Unexpected Formation of Pyrrolo[1,2-a]quinoxaline Derivatives During the Multicomponent Synthesis of Pyrrolo[1,2-a]benzimidazoles. ChemInform, 42(32).
  • Bonacorso, H. G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879.
  • Longo, L. S., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au.
  • Shaaban, S., & Abdel-Wahab, B. F. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular diversity, 20(1), 233–254.
  • Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4663–4668.
  • Wikipedia contributors. (2023, December 2). Ugi reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Boltjes, A., & Dömling, A. (2019). Variations of the Ugi reaction and the Groebke Bienaymé Blackburn reaction.
  • Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37.
  • Santos, G. F. D., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 31(7), 1438-1447.
  • Gracias, V., et al. (2005). One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p-Tosylmethylisocyanide. Organic Letters, 7(15), 3183–3186.
  • Mykhailiuk, P. K., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 162–170.
  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved January 12, 2026, from [Link]

  • Gulea, M., et al. (2011). ChemInform Abstract: Unexpected Formation of Pyrrolo[1,2-a]quinoxaline Derivatives During the Multicomponent Synthesis of Pyrrolo[1,2-a]benzimidazoles. ChemInform, 42(32).
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
  • Wikipedia contributors. (2023, July 29). Van Leusen reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Popa, M., et al. (2021). Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring's Interposition. Molecules, 26(15), 4583.
  • Al-Ostath, A. I., et al. (2023). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Cureus, 15(7), e42491.
  • Gulea, M., et al. (2011).
  • Baklanov, M. Y., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 58(12), 661-680.
  • Organic Chemistry Portal. (n.d.). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Retrieved January 12, 2026, from [Link]

  • Oh, H., et al. (2021). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2-a]pyrrolo[2,1-c]pyrazine via Regioselective Annulative Functionalizations. The Journal of Organic Chemistry, 86(23), 16396–16408.
  • Li, S., Feng, L., & Ma, C. (2021). Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement. New Journal of Chemistry, 45(20), 8963-8967.
  • Boltjes, A., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • Wang, X., et al. (2014). Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. RSC Advances, 4(78), 41535-41538.
  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.
  • Kumar, A., et al. (2013). One pot three component reaction for the rapid synthesis of pyrrolo[1,2-a]benzimidazoles. Molecular Diversity, 17(2), 285-294.
  • Gulea, M., et al. (2014). New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. Beilstein Journal of Organic Chemistry, 10, 2372-2379.
  • Liu, H., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 243, 114757.
  • Sharon, A., et al. (2024). A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies. Journal of Structural Chemistry, 65(5), 1024-1039.
  • Bicu, E., et al. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 24(21), 3976.
  • Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals (Basel, Switzerland), 13(3), 37.
  • ResearchGate. (n.d.). Mechanism of van Leusen imidazole synthesis. Retrieved January 12, 2026, from [Link]

  • Lee, J., et al. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission.
  • Abdel-Maksoud, M. S., et al. (2022).
  • ResearchGate. (n.d.). Mass spectrum of Pyrrolo[1,2-a] pyrazine-1,4-dione, hexahydro- with Retention Time (RT) = 16.73. Retrieved January 12, 2026, from [Link]

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Optimizing solvent conditions for synthesizing 2H–Pyrrolo[2,3- d]pyrimidine-2,4-(3H)-diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2H–pyrrolo[2,3-d]pyrimidine-2,4-(3H)-diones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important class of heterocyclic compounds. Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a critical scaffold in medicinal chemistry due to their diverse biological activities.[1][2][3][4] The optimization of their synthesis, particularly through multicomponent reactions, is key to efficient drug discovery and development.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2H–pyrrolo[2,3-d]pyrimidine-2,4-(3H)-diones and provides systematic solutions.

Issue 1: Low or No Product Yield

Plausible Causes:

  • Suboptimal Solvent Conditions: The choice of solvent is critical for dissolving reactants and facilitating the reaction cascade. In multicomponent reactions for heterocycle synthesis, the solvent can significantly influence reaction rates and equilibria.[5]

  • Inefficient Catalysis: For reactions requiring a catalyst, such as those employing tetra-n-butylammonium bromide (TBAB), incorrect catalyst loading or catalyst deactivation can stall the reaction.

  • Incorrect Reaction Temperature: The reaction may have a specific temperature optimum for achieving a reasonable rate without promoting side reactions or decomposition.

  • Poor Quality of Starting Materials: Impurities in the starting materials, such as the arylglyoxal, 6-amino-1,3-dimethyluracil, or barbituric acid derivatives, can inhibit the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Solutions:

  • Solvent System Verification:

    • For the one-pot, three-component synthesis using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, ethanol is a commonly used and effective solvent, particularly with a catalytic amount of TBAB at around 50 °C.[6]

    • A mixture of acetic acid and water (1:1 v/v) at 100 °C has also been reported to give high yields.[7] This protic solvent mixture can facilitate the condensation steps.

    • Microwave-assisted synthesis using an acetic acid:ethanol (1:1) mixture can significantly reduce reaction times and improve yields.[8]

    • Ensure solvents are of appropriate grade and dry if the reaction is sensitive to moisture.

  • Catalyst Optimization:

    • If using TBAB in ethanol, a 5 mol% loading is often optimal. Increasing the amount may not improve the yield and can complicate purification.[6]

    • Ensure the catalyst is fully dissolved in the reaction mixture.

    • Consider alternative catalysts if the reaction remains sluggish. However, for this specific transformation, TBAB has proven effective.[6]

  • Temperature Adjustment:

    • Reactions in ethanol with TBAB are typically run at a moderate temperature of 50 °C.[6]

    • Reactions in acetic acid/water are often performed at a higher temperature of 100 °C.[7]

    • If using microwave irradiation, a temperature of 130°C for a short duration (e.g., 30 minutes) has been shown to be effective.[8]

  • Reagent Purity:

    • Verify the purity of your starting materials by techniques such as NMR or melting point analysis. Arylglyoxals can be prone to hydration or polymerization.

Issue 2: Formation of Isomeric Byproducts

Plausible Cause:

  • The reaction of 6-amino-1,3-dimethyluracil with α-halo ketones (like phenacyl bromide) can lead to the formation of regioisomers depending on the solvent. In acetic acid, the isomeric 1,3-dimethyl-5-phenylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione can form as a byproduct, whereas in DMF, the reaction is more selective for the 6-phenyl isomer.[9] This is due to the different reaction pathways favored in different solvent environments.

Solutions:

  • Solvent Selection for Regiocontrol:

    • To favor the formation of the 6-substituted isomer, consider using a polar aprotic solvent like DMF when reacting with α-halo ketones.[9]

    • For multicomponent reactions involving arylglyoxals, the regioselectivity is generally high, but if isomer formation is suspected, solvent screening is recommended.

  • Purification:

    • If isomeric byproducts are formed, they can often be separated by column chromatography on silica gel.

Issue 3: Difficulty in Product Isolation and Purification

Plausible Causes:

  • High Solubility of the Product in the Reaction Solvent: The product may not precipitate from the reaction mixture upon cooling, making isolation by filtration difficult.

  • Residual Catalyst Contamination: Catalysts like TBAB can be challenging to remove from the final product.

  • Formation of Tars or Oily Products: This can occur at elevated temperatures or with impure starting materials.

Solutions:

  • Improving Product Precipitation:

    • If the product is soluble in the reaction solvent (e.g., DMSO or DMF), precipitation can be induced by adding a non-solvent, such as water.[3]

    • Cooling the reaction mixture in an ice bath can also promote crystallization.

  • Catalyst Removal:

    • TBAB Removal: TBAB is highly soluble in water. An effective method for its removal is through an aqueous workup. The reaction mixture can be diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed several times with water. The TBAB will partition into the aqueous layer.[10] It is advisable to use water without high ionic strength (e.g., not saturated brine for the initial washes) to avoid "salting out" the TBAB into the organic phase.[8]

    • Alternatively, cation-exchange resins can be used to capture the tetrabutylammonium cation.[10][11]

  • Purification of the Crude Product:

    • Recrystallization: Many 2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-diones can be purified by recrystallization from hot ethanol.[8]

    • Silica Gel Chromatography: If recrystallization is ineffective or if isomers are present, column chromatography is a reliable purification method.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the multicomponent synthesis of 2H–pyrrolo[2,3-d]pyrimidine-2,4-(3H)-diones?

A1: The solvent plays a multifaceted role in this synthesis:

  • Solubilization: It must dissolve the three starting components to allow them to react.

  • Reaction Medium: The polarity and proticity of the solvent can influence the reaction mechanism and the stability of intermediates. For example, protic solvents like ethanol and acetic acid/water can facilitate the condensation steps which involve the loss of water.[6][7]

  • Product Isolation: In some cases, the desired product is insoluble in the reaction solvent at cooler temperatures, allowing for easy isolation by filtration.[7]

Q2: How do I choose the best solvent for my specific synthesis?

A2: The optimal solvent depends on the specific substrates and desired reaction conditions. Here is a comparative guide:

Solvent SystemTypical ConditionsAdvantagesDisadvantagesYield RangeRef.
Ethanol (with TBAB)50 °C, 60-80 minGreen solvent, mild conditions, high yieldsRequires a catalyst73-95%[6]
Acetic Acid / Water (1:1)100 °C, 4-5 hoursCatalyst-free, product often precipitatesHigh temperature, longer reaction timeHigh[7]
DMSO (with I₂)100 °C, 1 hourFast reaction, high yieldsHigh boiling point, can be difficult to removeup to 99%[3]
Acetic Acid / Ethanol (1:1)Microwave, 130 °C, 30 minVery fast, excellent yieldsRequires microwave reactor92%[8]

Q3: What is the proposed mechanism for the three-component synthesis?

A3: A plausible mechanism involves a cascade of condensation reactions. For the reaction of an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative, the process is thought to proceed as follows:

  • Knoevenagel Condensation: The 6-amino-1,3-dimethyluracil reacts with the arylglyoxal to form an intermediate.

  • Michael Addition: The barbituric acid derivative then acts as a nucleophile and attacks the intermediate via a Michael addition.

  • Intramolecular Cyclization and Dehydration: The resulting adduct undergoes an intramolecular cyclization followed by dehydration to form the final pyrrolo[2,3-d]pyrimidine ring system.

Caption: Plausible reaction mechanism for the three-component synthesis.

Q4: Can I perform this synthesis without a catalyst?

A4: Yes, certain solvent systems allow for a catalyst-free synthesis. For example, refluxing the reactants in a mixture of acetic acid and water (1:1) can provide the desired product in high yield without the need for an additional catalyst.[7] This approach can simplify the workup procedure as there is no catalyst to be removed.

Section 3: Experimental Protocols

Protocol 1: TBAB-Catalyzed Synthesis in Ethanol

This protocol is adapted from a green chemistry approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.[6]

  • To a round-bottom flask, add arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and the barbituric acid derivative (1 mmol).

  • Add ethanol (5 mL) and tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 5 mol%).

  • Stir the mixture at 50 °C for 60-80 minutes, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the mixture under reduced pressure and proceed with purification (e.g., recrystallization from ethanol or column chromatography).

Protocol 2: Catalyst-Free Synthesis in Acetic Acid/Water

This protocol is based on a one-pot synthesis method that often results in the precipitation of the pure product.[7]

  • In a round-bottom flask, combine the arylglyoxal (1 mmol), 6-aminouracil derivative (1 mmol), and the third component (e.g., another aminouracil derivative) (1 mmol).

  • Add a mixture of acetic acid and water (1:1 v/v, 4 mL).

  • Stir the mixture at 100 °C for 4-5 hours, monitoring the reaction by TLC.

  • Typically, the product will precipitate from the reaction mixture as a solid.

  • Cool the mixture to room temperature.

  • Collect the product by vacuum filtration.

  • Wash the solid with a small amount of cold acetic acid and then with water to remove any residual starting materials.

  • The product is often pure enough after filtration, but can be recrystallized from ethanol if necessary.

References

  • How to separate tetrabutylammonium bromide after the reaction? - Industry Knowledge. (2024, December 26). Koyon Chemical. [Link]

  • Bharti, R., et al. (2023). Microwave-Assisted Multicomponent Synthesis of Pyrrolo [2, 3-d] Pyrimidinone Derivatives and Their DFT Calculations. Der Pharma Chemica, 15(3), 52-61.
  • Halpern, M. (2023, March 3). Removal of Residual Tributylamine from TBAB-Catalyzed Reaction. PTC Organics, Inc. [Link]

  • Song, B., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5438. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2018). Journal of the Mexican Chemical Society, 62(1). [Link]

  • A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure. (2022). Organic Syntheses, 99, 53-67. [Link]

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2023). Frontiers in Chemistry, 11. [Link]

  • New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. (2022). Polycyclic Aromatic Compounds, 42(4), 1602-1616. [Link]

  • Obniska, J., et al. (2021). Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs: the effect of glycosidic torsion angle. RSC Advances, 11(35), 21556-21565.
  • Multicomponent reactions for the synthesis of heterocycles. (2010). Chemical Society Reviews, 39(5), 1585-1594.
  • Seela, F., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(4), 843-887.
  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (2007).
  • Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. (2021). Journal of Medicinal Chemistry, 64(15), 11494-11516.
  • Hassan Hilmy, K. M., et al. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(11), 5243-5250.
  • Xia, Y., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. BMC Chemistry, 19(1), 238. [Link]

  • Dömling, A. (2018). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 23(7), 1698.
  • Yoneda, F., et al. (1973). Syntheses and Properties of Some Pyrrolo [2, 3-d] pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 21(3), 473-477. [Link]

  • Recent advances in green multi-component reactions for heterocyclic compound construction. (2024). Organic & Biomolecular Chemistry, 22(1), 23-45.
  • Müller, T. J. J. (2017). MULTICOMPONENT REACTIONS IN THE SYNTHESIS OF HETEROCYCLES. Arkivoc, 2017(4), 1-5.
  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evalu
  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2020).
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6695.
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2018). Beilstein Journal of Organic Chemistry, 14, 1228-1235.
  • Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 947-953.
  • Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5. (n.d.). Home Sunshine Pharma. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data. [Link]

  • Mohamed, M. G., et al. (2022). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 59(1), 169-179.
  • Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.

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Technical Support Center: Enhancing the Selectivity of Sirt6 Activators Based on Pyrrolo[1,2-a]quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals working on the enhancement of Sirt6 activator selectivity, with a specific focus on the promising pyrrolo[1,2-a]quinoxaline scaffold. This guide is designed to provide in-depth, practical solutions to common challenges encountered during your experimental workflows. The information presented here is grounded in established scientific principles and aims to empower you with the knowledge to troubleshoot effectively and advance your research.

Section 1: Foundational Knowledge & Initial Troubleshooting

This section addresses common hurdles in the initial stages of working with pyrrolo[1,2-a]quinoxaline-based Sirt6 activators.

FAQ 1: We are observing weak or no Sirt6 activation with our novel pyrrolo[1,2-a]quinoxaline derivatives in our primary biochemical assay. What are the likely causes and how can we troubleshoot this?

Answer:

Several factors can contribute to a lack of observed Sirt6 activation. A systematic approach to troubleshooting is crucial.

1. Re-evaluate Your Assay System: Sirt6 exhibits relatively weak in vitro deacetylase activity compared to other sirtuins like SIRT1.[1][2] Its activity is significantly influenced by the substrate context.

  • Substrate Choice is Critical: Sirt6 preferentially deacetylates histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), particularly within a nucleosomal context.[1][3] If you are using a short, unpacked peptide substrate, the basal activity of Sirt6 may be too low to detect subtle activation.

    • Expert Tip: Consider switching to a full-length histone H3 protein or, ideally, reconstituted nucleosomes as a substrate. This better mimics the physiological environment and can enhance Sirt6 activity.[4]

  • Assay Format: Fluorogenic assays are common for high-throughput screening but can be prone to artifacts. HPLC-based assays that directly measure the formation of the deacetylated product are more robust for confirming hits.[3]

    • Self-Validating Protocol: Always include a known Sirt6 activator, such as UBCS039, as a positive control to ensure your assay is performing as expected.[5][6]

2. Compound-Specific Issues:

  • Solubility: Pyrrolo[1,2-a]quinoxaline derivatives can have poor aqueous solubility. Ensure your compounds are fully dissolved in the assay buffer. Precipitated compound will not be available to interact with the enzyme.

    • Troubleshooting Step: Visually inspect your assay wells for precipitation. Consider using a small percentage of DMSO (typically <1%) to aid solubility, but be mindful of its potential to inhibit enzyme activity at higher concentrations.

  • Mechanism of Activation: Most known Sirt6 activators based on this scaffold are allosteric modulators.[4] They bind to a hydrophobic pocket, inducing a conformational change that enhances substrate binding and/or catalysis.[7][8] If your structural modifications have disrupted this interaction, activation will be lost.

3. Enzyme Quality and Integrity:

  • Source and Purity: Ensure you are using a high-quality, purified recombinant Sirt6 enzyme. Contaminating proteases or other enzymes can interfere with the assay.

  • Activity Check: Always perform a quality control check on each new batch of enzyme to confirm its basal activity.

Section 2: Optimizing for Selectivity Against Other Sirtuins

A key challenge in developing Sirt6 activators is achieving selectivity, particularly against the closely related sirtuins SIRT1 and SIRT2.

FAQ 2: Our lead pyrrolo[1,2-a]quinoxaline compound activates Sirt6, but we are also seeing significant off-target activation of SIRT1 and/or SIRT2. What structural modifications can we explore to enhance Sirt6 selectivity?

Answer:

Achieving selectivity requires exploiting the structural differences between the sirtuin isoforms.

1. The Sirt6-Specific Acyl Channel: The pyrrolo[1,2-a]quinoxaline scaffold is known to bind within a specific acyl channel that branches from the catalytic core of Sirt6.[4] This channel is a key determinant of its substrate specificity and provides an excellent target for designing selective activators.

  • Structure-Activity Relationship (SAR) Insights: Studies have shown that modifications to the side chains of the pyrrolo[1,2-a]quinoxaline core can significantly impact selectivity.[9][10]

    • Expert Recommendation: Focus on introducing substitutions that create favorable interactions within the Sirt6 acyl channel while potentially causing steric clashes in the corresponding pockets of SIRT1 and SIRT2. Docking studies with available crystal structures can guide these modifications.[5] For instance, the presence of a protonated nitrogen on a side chain has been shown to form a π-cation interaction with Trp188 in Sirt6, stabilizing the compound in the binding pocket.[5][9]

2. Isoform-Specific Screening Panel:

  • Essential Protocol: It is imperative to screen your compounds against a panel of sirtuin isoforms (at minimum SIRT1, SIRT2, SIRT3, and SIRT5) to build a selectivity profile.[6]

  • Data Presentation: Summarize your findings in a clear table to easily compare the potency and selectivity of your derivatives.

CompoundSirt6 Activation (EC50, µM)SIRT1 Activity (% at 10 µM)SIRT2 Activity (% at 10 µM)Sirt3 Activity (% at 10 µM)Sirt5 Activity (% at 10 µM)
Lead Cmpd 5.285%75%<10%<10%
Derivative A 4.830%25%<10%<10%
Derivative B 6.1<10%<10%<10%<10%

3. Consider Counter-Screening for Inhibition: Some compounds may activate one sirtuin while inhibiting another.[11] This can be a desirable property for certain therapeutic applications. Include inhibition assays in your screening cascade.

Section 3: Cell-Based Assay Troubleshooting

Translating biochemical activity to a cellular context is a critical step.

FAQ 3: Our Sirt6 activator shows good potency and selectivity in biochemical assays, but we are not observing the expected downstream effects in our cell-based assays (e.g., decreased H3K9ac levels). What could be the issue?

Answer:

A disconnect between biochemical and cellular activity is a common challenge in drug discovery.

1. Cell Permeability: The compound must be able to cross the cell membrane to reach its nuclear target, Sirt6.[2]

  • Troubleshooting:

    • Physicochemical Properties: Analyze the calculated physicochemical properties (e.g., cLogP, polar surface area) of your compound to predict its cell permeability.

    • Cellular Uptake Assays: If possible, perform direct cellular uptake assays using techniques like LC-MS/MS to quantify the intracellular concentration of your compound.

2. Target Engagement in a Cellular Milieu:

  • On-Target Validation: To confirm that the observed cellular effects are indeed mediated by Sirt6, perform experiments in Sirt6-knockdown or knockout cells.[5] The effects of your activator should be diminished or absent in these cells.

  • Western Blot Analysis: Western blotting for H3K9ac and H3K56ac levels is a standard method to assess Sirt6 activation in cells.[2] Ensure your antibody is specific and validated. Include a positive control, such as a known Sirt6 activator or Sirt6 overexpression, and a negative control, like a Sirt6 inhibitor or knockdown.

3. Metabolic Stability: Your compound may be rapidly metabolized by cellular enzymes, leading to a loss of activity.

  • Experimental Approach: Incubate your compound with liver microsomes or hepatocytes and measure its disappearance over time to assess its metabolic stability.

4. Cellular Context and Sirt6 Function: Sirt6 plays a complex and sometimes contradictory role in different cellular contexts, such as acting as both a tumor suppressor and promoter depending on the cancer type.[1][12]

  • Consider Your Cell Line: The downstream effects of Sirt6 activation may vary between different cell lines. Ensure the chosen cell line is appropriate for the biological question you are asking. For example, if you are studying the anti-inflammatory effects of Sirt6 activation, you might use LPS-stimulated macrophages.[5]

Experimental Protocols & Visualizations

Protocol 1: In Vitro Sirt6 Deacetylase Activity Assay (HPLC-based)

This protocol provides a robust method for quantifying Sirt6 activity.

Materials:

  • Recombinant human Sirt6

  • H3K9ac peptide substrate

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds dissolved in DMSO

  • Quenching solution (e.g., 0.1% Trifluoroacetic acid)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing assay buffer, H3K9ac peptide, and NAD+.

  • Add your test compound or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding recombinant Sirt6.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction mixture by HPLC to separate and quantify the acetylated and deacetylated peptide products.

  • Calculate the percent activation relative to the vehicle control.

Diagrams

Sirt6_Activation_Pathway Compound Pyrrolo[1,2-a]quinoxaline Activator Sirt6 Sirt6 (Inactive) Compound->Sirt6 Allosteric Binding Active_Sirt6 Sirt6 (Active Conformation) H3K9 Histone H3 (deacetylated K9) Active_Sirt6->H3K9 Deacetylation H3K9ac Histone H3 (acetylated K9) H3K9ac->Active_Sirt6 Substrate Downstream Downstream Effects (e.g., altered gene expression, DNA repair) H3K9->Downstream

Caption: Allosteric activation of Sirt6 by a pyrrolo[1,2-a]quinoxaline derivative.

Troubleshooting_Workflow Start No/Weak Sirt6 Activation in Biochemical Assay Check_Assay Validate Assay System (Positive Control, Substrate) Start->Check_Assay Check_Compound Assess Compound Properties (Solubility, Purity) Check_Assay->Check_Compound Assay OK Optimize_Assay Optimize Assay Conditions (e.g., use nucleosomes) Check_Assay->Optimize_Assay Issue Found Check_Enzyme Verify Enzyme Quality (Purity, Activity) Check_Compound->Check_Enzyme Compound OK Resynthesize Resynthesize/Purify Compound Check_Compound->Resynthesize Issue Found New_Enzyme Obtain New Batch of Enzyme Check_Enzyme->New_Enzyme Issue Found Success Activation Observed Check_Enzyme->Success Enzyme OK Optimize_Assay->Start Resynthesize->Start New_Enzyme->Start

Caption: Troubleshooting workflow for lack of Sirt6 activation.

References

  • Emerging Therapeutic Potential of SIRT6 Modul
  • SIRT6: novel mechanisms and links to aging and disease. PMC - NIH.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activ
  • Emerging Roles of SIRT6 in Human Diseases and Its Modul
  • SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases. Multidisciplinary Digital Publishing Institute.
  • Current Trends in Sirtuin Activator and Inhibitor Development. PMC - NIH.
  • Emerging roles of SIRT6 in human diseases and its modul
  • Activation and inhibition of Sirt6 by small molecules.
  • Biological and catalytic functions of sirtuin 6 as targets for small-molecule modul
  • A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets. PMC - PubMed Central.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activ
  • Sirtuin activ
  • Sirtuin 6 (SIRT6) Activity Assays. PMC - NIH.
  • Emerging Therapeutic Potential of SIRT6 Modul
  • Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC.

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Technical Support Center: Method Refinement for N-Monosubstituted Cyanoacetamide Synthesis and Application in Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of N-monosubstituted cyanoacetamides and their subsequent conversion to valuable imidazole frameworks. N-monosubstituted cyanoacetamides are pivotal building blocks in heterocyclic chemistry due to the reactive methylene group positioned between a nitrile and an amide carbonyl.[1][2] This unique structural feature makes them highly versatile precursors for a diverse range of heterocyclic compounds, which are of significant interest in medicinal chemistry.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and refine your synthetic methodologies.

Troubleshooting Guide: Common Issues and Solutions in N-Monosubstituted Cyanoacetamide Synthesis

This section addresses specific experimental issues in a question-and-answer format to provide targeted and actionable solutions.

Question 1: My reaction yield of N-monosubstituted cyanoacetamide is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.[3][4]

Potential Causes & Recommended Actions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[3]

    • Temperature: The direct amidation of ethyl cyanoacetate with an amine is often conducted at elevated temperatures (e.g., 100°C or reflux) to drive the reaction to completion.[1] However, excessively high temperatures can lead to decomposition of starting materials or the product. If you suspect thermal degradation, consider lowering the temperature and extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal temperature-time balance.[3]

    • Reaction Time: Incomplete conversion is a common reason for low yields. Ensure the reaction is monitored until the limiting reagent is consumed. Conversely, prolonged reaction times can sometimes lead to the formation of byproducts or degradation of the desired amide.[4]

    • Solvent Choice: High-boiling aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective for these condensation reactions as they can facilitate higher reaction temperatures.[5] However, the choice of solvent can be substrate-dependent. Experimenting with different solvents may be beneficial.

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can significantly impact the reaction outcome.

    • Reagent Purity: Ensure your amine and ethyl cyanoacetate (or other acylating agent) are of high purity. Impurities can introduce competing side reactions.

    • Solvent Purity: For many condensation reactions, anhydrous solvents are crucial, as water can hydrolyze the ester starting material or react with coupling agents if used.[3][4]

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and reduced reaction rates.[3][4] Ensure vigorous stirring, especially for viscous reaction mixtures.[3][4]

  • Atmospheric Moisture: Some amines and coupling agents are sensitive to moisture.[3] If you are working with sensitive substrates, employing an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][4]

Question 2: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?

Answer: Byproduct formation can complicate purification and reduce the yield of the desired N-monosubstituted cyanoacetamide. Understanding the potential side reactions is key to mitigating them.

Common Byproducts and Mitigation Strategies:

  • Dimerization/Polymerization of Cyanoacetamide: The active methylene group of the cyanoacetamide product can potentially undergo self-condensation, especially under strongly basic conditions.

    • Mitigation: Use a milder base or control the stoichiometry of the base carefully. If possible, perform the reaction under neutral or slightly acidic conditions.

  • Formation of Malonamide: If there is residual ammonia in the reaction mixture (e.g., from a previous step or as an impurity), it can react with ethyl cyanoacetate to form malonamide.[6]

    • Mitigation: Ensure all reagents and glassware are free from ammonia contamination.

  • Unreacted Starting Materials: The presence of unreacted amine or ethyl cyanoacetate in the final product is common with incomplete reactions.

    • Mitigation: Drive the reaction to completion by optimizing reaction time and temperature. A slight excess of one reagent (typically the more volatile one) can sometimes be used to ensure the complete conversion of the other.

Question 3: I am struggling with the purification of my N-monosubstituted cyanoacetamide. It is either too polar for standard column chromatography or I experience significant product loss. What are my options?

Answer: The purification of polar amides can indeed be challenging.[7] Product loss during column chromatography is a known issue for amides, which can be sensitive to acidic silica gel or streak due to their polarity.[8]

Purification Strategy Refinements:

  • Recrystallization: This is often the most effective method for purifying solid amides.[8]

    • Solvent Selection: Experiment with a range of polar solvents such as ethanol, acetone, or acetonitrile.[8] A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[9] Acetonitrile is often an excellent choice for amides.[8]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]

  • Flash Chromatography Modifications:

    • Mobile Phase Additives: To reduce tailing and potential decomposition on silica gel, consider adding a small amount of a basic modifier like triethylamine to the mobile phase.[8]

    • Alternative Stationary Phases: If silica gel is problematic, consider using alumina or reversed-phase chromatography for highly polar compounds.[10][11] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a powerful technique for purifying very polar molecules.[10][11]

  • Aqueous Workup Optimization:

    • Precipitation: Many N-monosubstituted cyanoacetamides can be precipitated by adding the reaction mixture to water.[1] This is an effective initial purification step to remove highly soluble impurities. The collected solid can then be further purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-monosubstituted cyanoacetamides?

A1: The most prevalent and economical method is the direct aminolysis of an alkyl cyanoacetate, such as ethyl cyanoacetate, with a primary or secondary amine.[1][2] Alternative approaches include the condensation of an amine with cyanoacetic acid, which often necessitates the use of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide).[1][12]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method.[3] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials and the product.[1] Staining with potassium permanganate or visualization under UV light can help in identifying the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[3]

Q3: What are the key safety precautions when working with cyanoacetamides and their precursors?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Ethyl cyanoacetate and cyanoacetamide are harmful if swallowed or in contact with the skin.[1] Many amines are corrosive and toxic.[1] Solvents like DMF can be absorbed through the skin.[1] It is crucial to consult the Safety Data Sheet (SDS) for each chemical before use.[1]

Q4: My N-monosubstituted cyanoacetamide will be used for imidazole synthesis. Are there any specific purity requirements I should be aware of?

A4: Yes, for subsequent cyclization reactions to form imidazoles, the purity of the N-monosubstituted cyanoacetamide is critical. Residual starting amine can interfere with the imidazole synthesis. Similarly, any acidic or basic impurities could affect the pH of the cyclization reaction, potentially leading to undesired side products. High purity, as determined by NMR and LC-MS, is recommended.

Experimental Protocols

Protocol 1: Conventional Synthesis of N-(4-chlorophenyl)-2-cyanoacetamide

This protocol describes the synthesis via amidation of ethyl cyanoacetate.[1]

Materials:

  • Ethyl cyanoacetate

  • 4-chloroaniline

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in DMF.

  • Heat the reaction mixture to 100°C with stirring for 10 hours.[1]

  • Monitor the reaction progress using TLC.

  • After completion, cool the mixture to room temperature.

  • Slowly add deionized water to the reaction mixture to precipitate the product.[1]

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure N-(4-chlorophenyl)-2-cyanoacetamide.

Protocol 2: General Procedure for Imidazole Synthesis from N-Monosubstituted Cyanoacetamides (Illustrative Example)

While various methods exist for converting N-monosubstituted cyanoacetamides to imidazoles, this protocol provides a general conceptual framework. Specific reagents and conditions will vary depending on the desired imidazole substitution pattern. One common approach is the van Leusen imidazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) reagent.[13]

Materials:

  • N-monosubstituted cyanoacetamide

  • Appropriate aldehyde or imine precursor

  • Tosylmethyl isocyanide (TosMIC)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., DMF, methanol)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (if required)

Procedure:

  • Dissolve the N-monosubstituted cyanoacetamide and the aldehyde/imine precursor in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., potassium carbonate) to the mixture.

  • Add the TosMIC reagent portion-wise at a controlled temperature (often room temperature or below).

  • Stir the reaction mixture until completion, monitoring by TLC.

  • Perform an aqueous workup by quenching the reaction with water and extracting the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude imidazole derivative by column chromatography or recrystallization.

Data Presentation & Visualization

Table 1: Troubleshooting Summary for Low Yield in N-Monosubstituted Cyanoacetamide Synthesis

Potential Cause Key Indicators Recommended Action(s)
Suboptimal Temperature Incomplete reaction at lower temp; degradation at higher temp (visible on TLC)Optimize temperature in small-scale trials; monitor by TLC/LC-MS.
Insufficient Reaction Time Presence of starting materials on TLC after expected duration.Extend reaction time and continue monitoring.
Reagent/Solvent Impurities Unexpected side products; inconsistent results between batches.Use high-purity reagents; ensure solvents are anhydrous if necessary.
Inefficient Mixing Solid reactants not fully suspended; reaction stalls.Increase stirring speed; use a larger stir bar or mechanical stirrer.
Atmospheric Moisture Reaction fails with sensitive amines or coupling agents.Use oven-dried glassware and conduct the reaction under an inert atmosphere.

Diagrams

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Amine R-NH₂ Ester NC-CH₂-COOEt Amine->Ester Nucleophilic attack Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Product N-monosubstituted cyanoacetamide Leaving_Group EtOH Tetrahedral_Intermediate_2->Product Collapse Tetrahedral_Intermediate_2->Leaving_Group Elimination

Caption: General mechanism for N-monosubstituted cyanoacetamide synthesis.

Workflow Start Start Reaction_Setup Combine Amine and Ethyl Cyanoacetate in Solvent Start->Reaction_Setup Heating Heat Reaction Mixture (e.g., 100°C) Reaction_Setup->Heating Monitoring Monitor by TLC/ LC-MS Heating->Monitoring Monitoring->Heating Incomplete Workup Cool and Precipitate Product with Water Monitoring->Workup Complete Filtration Collect Solid by Vacuum Filtration Workup->Filtration Purification Recrystallize from Suitable Solvent Filtration->Purification Analysis Characterize Pure Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for cyanoacetamide synthesis.

Troubleshooting_Tree Problem Low Yield or Impure Product Check_TLC Analyze Crude Reaction Mixture by TLC Problem->Check_TLC Incomplete_Reaction Incomplete Reaction: - Increase reaction time - Increase temperature Check_TLC->Incomplete_Reaction Starting Material Remains Side_Products Side Products Present: - Lower temperature - Check reagent purity Check_TLC->Side_Products Multiple Spots Starting_Material_OK Starting Material Consumed, Clean Product Check_TLC->Starting_Material_OK Clean Conversion Purification_Issue Purification Issue: - Switch to recrystallization - Modify chromatography conditions Starting_Material_OK->Purification_Issue Low Isolated Yield

Caption: Troubleshooting decision tree for synthesis issues.

References

  • Benchchem. (n.d.). Troubleshooting incomplete cyclization in heterocycle synthesis.
  • Benchchem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-298. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-103. Retrieved from [Link]

  • Bickler, B. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage. Retrieved from [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Experimental procedure for synthesizing N-substituted cyanoacetamides.
  • Semantic Scholar. (n.d.). Synthesis and synthetic applications of cyanoacetamides.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
  • ResearchGate. (n.d.). The possible mechanisms for the condensation reaction of amide formation by using Boc2O. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Condensation Reaction. Retrieved from [Link]

  • International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Organic Compounds.
  • ResearchGate. (n.d.). (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Cyanoacetamide via DCC Coupling. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (2020, April 24). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Retrieved from [Link]

  • UTN. (n.d.). Progress In Heterocyclic Chemistry Volume 23. Retrieved from [Link]

  • Wang, K., & Dömling, A. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Journal of Combinatorial Chemistry, 11(6), 920–927. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyanoacetamide. Retrieved from [Link]

  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • Bickler, B. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]

  • SHIMO, K., & Asami, R. (n.d.). Cyanoacetamide Synthesis in Liquid Ammonia. Kôtarô SHIMO and Ryuzô Asami. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Hieu, T. T., et al. (2023). Recent Achievement in the Synthesis of Imidazoles. Current Organic Chemistry, 27(16), 1398-1446. Retrieved from [Link]

  • Russian Chemical Reviews. (n.d.). Cyanoacetamides and their thio- and selenocarbonyl analogues as promising reagents for fine organic synthesis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • Wang, K., & Dömling, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 133–138. Retrieved from [Link]

  • YouTube. (2021, September 30). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. Retrieved from [Link]

  • SciSpace. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015, July 20). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

  • Facile Synthesis of Optically Active Imidazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

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Scaling up the synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling the Synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one for preclinical studies. Heterocyclic compounds, particularly those containing nitrogen and sulfur, are cornerstones of modern drug development, forming the core scaffolds of many therapeutic agents.[1][2][3] The successful transition from bench-scale synthesis to pilot-scale production is a critical step in the drug development pipeline, often fraught with challenges in reproducibility, purity, and yield.[4][5] This document addresses common issues through a structured Q&A format, providing not just solutions but the underlying chemical principles to empower your process development.

Section 1: Synthesis Overview and Rationale

Q: What is the most direct synthetic route for this compound and why was it chosen for scale-up?

A: The most efficient and scalable synthesis is a one-pot, two-step reaction starting from L-proline and phenyl isothiocyanate. This approach is favored for several reasons:

  • Atom Economy: It's a condensation reaction where the primary byproducts are simple molecules like water, aligning with green chemistry principles.[6]

  • Convergent Synthesis: Two key fragments are joined late in the synthesis, which is generally more efficient for building molecular complexity.

  • Commercially Available Starting Materials: L-proline and phenyl isothiocyanate are readily available, cost-effective reagents, a crucial consideration for large-scale production.[7]

The reaction proceeds via two key stages:

  • Thiourea Formation: The secondary amine of L-proline acts as a nucleophile, attacking the electrophilic carbon of the phenyl isothiocyanate to form an N,N'-disubstituted thiourea intermediate.

  • Intramolecular Cyclization: The carboxylic acid of the proline residue is activated (often with a carbodiimide or by conversion to an acid chloride) and then undergoes intramolecular cyclization with the adjacent thiourea nitrogen, eliminating water and forming the fused thiohydantoin ring system.

Below is a diagram illustrating the general synthetic workflow.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization & Dehydration A L-Proline C Solvent (e.g., DCM/DMF) Room Temperature A->C B Phenyl Isothiocyanate B->C D Intermediate: (S)-1-(phenylcarbamothioyl)pyrrolidine-2-carboxylic acid C->D Nucleophilic Attack F Heat (Reflux) D->F E Dehydrating Agent (e.g., DCC, EDC) E->F G Final Product: 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one F->G Intramolecular Condensation

Caption: General workflow for the synthesis of the target compound.

Section 2: Scale-Up Protocol and Parameter Comparison

Q: How do reaction parameters change when moving from a 5g lab scale to a 500g pilot scale?

A: Scaling a synthesis is rarely a linear process.[5][8] Heat and mass transfer limitations become significant, requiring adjustments to reagent addition rates, mixing, and temperature control.[8][9]

Here is a comparative table of key parameters:

ParameterLab Scale (5g Product Target)Pilot Scale (500g Product Target)Rationale for Change
L-Proline 1.0 eq1.0 eqStoichiometry remains constant.
Phenyl Isothiocyanate 1.05 eq1.02 eqReduced excess to minimize downstream purification of a toxic reagent at scale.
Dehydrating Agent (EDC) 1.2 eq1.1 eqTighter control of stoichiometry to reduce cost and byproduct load (EDU).
Solvent Volume ~100 mL (50 vol)~3 L (6 vol)Reduced solvent volume to improve throughput and reduce waste. Higher concentration is manageable with better process control.
Reagent Addition Phenyl Isothiocyanate added in one portion.Phenyl Isothiocyanate added dropwise over 1-2 hours.To control the initial exotherm from thiourea formation in a larger volume.[9]
Temperature Control Heating mantle with magnetic stirrer.Jacketed glass reactor with overhead mechanical stirrer and automated temperature probe.Ensures uniform heating and efficient mixing, preventing "hot spots" that can cause decomposition.[8]
Reaction Time 12-16 hours8-12 hoursImproved mixing and heat transfer at scale can lead to faster reaction times. Monitored by HPLC.
Work-up/Isolation Rotovap, followed by column chromatography.Solvent swap distillation, followed by crystallization/precipitation.Chromatography is generally not feasible for large quantities; crystallization is preferred for purity and efficiency.[10]
Detailed Pilot-Scale Protocol (500g)
  • Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, temperature probe, condenser, and nitrogen inlet.

  • Charging Reagents: Charge the reactor with L-proline (e.g., 425g, 1.0 eq) and Dichloromethane (DCM, 3 L). Begin stirring to form a slurry.

  • Thiourea Formation: Cool the vessel to 0-5°C using a chiller. Slowly add phenyl isothiocyanate (e.g., 510g, 1.02 eq) via an addition funnel over 1-2 hours, maintaining the internal temperature below 10°C.

  • Intermediate Check: Allow the mixture to warm to room temperature and stir for 2 hours. Take a sample for HPLC analysis to confirm the consumption of L-proline and the formation of the thiourea intermediate.

  • Cyclization: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, e.g., 730g, 1.1 eq) portion-wise over 30 minutes. An exotherm will be observed; maintain the temperature below 35°C.

  • Reaction Drive: Once the EDC addition is complete, heat the reactor to a gentle reflux (~40°C) and monitor the reaction progress by HPLC every 2 hours until the intermediate is <2% remaining.

  • Work-up: Cool the reaction to room temperature. Filter the mixture to remove the EDC-urea (EDU) byproduct. Wash the filter cake with DCM (2 x 500 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure. Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/heptane). Cool the solution to induce crystallization.

  • Drying: Filter the resulting solid product, wash with cold heptane, and dry in a vacuum oven at 40-50°C to a constant weight.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a Q&A format.

Problem Area 1: Low or Stalled Reaction

Q: My reaction has stalled; HPLC shows a large amount of the uncyclized thiourea intermediate even after prolonged heating. What is the cause?

A: This is a classic issue indicating a failure in the cyclization/dehydration step. The carboxylic acid and the thiourea nitrogen are not condensing efficiently.

Possible Causes & Solutions:

  • Inactive Dehydrating Agent: Carbodiimides like EDC or DCC are moisture-sensitive. If old or improperly stored, they will be hydrolyzed and inactive.

    • Solution: Use a fresh bottle of the dehydrating agent. For a large-scale reaction, always source new, sealed reagents.

  • Insufficient Activation: The temperature may not be high enough to drive the reaction to completion after the initial activation.

    • Solution: Ensure your reflux is stable and the internal temperature is at the target. In some cases, a higher boiling point solvent or a catalytic amount of an activating agent like DMAP (4-Dimethylaminopyridine) can be used, but this must be carefully evaluated for side reactions.

  • Presence of Nucleophiles: Water or other nucleophilic impurities (e.g., from solvents) can compete with the intramolecular reaction, consuming the activated carboxylic acid intermediate.

    • Solution: Use anhydrous solvents for the reaction. Ensure the starting L-proline is dry.

G Start Low Yield or Stalled Reaction? Check_Intermediate HPLC shows >5% thiourea intermediate? Start->Check_Intermediate Yes Check_SM HPLC shows unreacted starting material? Start->Check_SM No, mostly product but low recovery Check_Intermediate->Check_SM No Check_Agent Is dehydrating agent (EDC/DCC) fresh? Check_Intermediate->Check_Agent Yes SM_Issue Root Cause: Poor Reagent Quality or Stoichiometry Error Check_SM->SM_Issue Workup_Issue Root Cause: Product loss during work-up or crystallization Check_SM->Workup_Issue Check_Temp Is reaction temperature adequate for cyclization? Check_Agent->Check_Temp Yes Agent_Bad Root Cause: Inactive Agent Check_Agent->Agent_Bad No Temp_Bad Root Cause: Insufficient Energy Check_Temp->Temp_Bad No Water_Issue Root Cause: Moisture/Side Reaction Check_Temp->Water_Issue Yes

Caption: Decision tree for troubleshooting low reaction yield.

Problem Area 2: Purification & Impurities

Q: My crude product is an oil and refuses to crystallize. How can I isolate a pure, solid product?

A: Product oiling out is common when residual solvents, byproducts, or incorrect solvent systems are used for crystallization.

Possible Causes & Solutions:

  • Residual Solvent: High-boiling point solvents like DMF or DMSO used in the reaction can be difficult to remove and may act as an "anti-solvent" to crystallization.

    • Solution: Ensure complete removal of the reaction solvent via distillation. A solvent swap to a non-polar solvent like toluene followed by re-concentration can help azeotropically remove residual high-boiling solvents.

  • EDU Byproduct: The urea byproduct from EDC/DCC coupling can be sticky and inhibit crystallization if not fully removed. The target molecule itself is non-polar, so simple precipitation from water is an effective purification method.[10]

    • Solution: The EDU is mostly insoluble in solvents like DCM or ethyl acetate. Ensure a thorough filtration after the reaction is complete. If some carries through, a slurry of the crude oil in a solvent where the product is soluble but the EDU is not (e.g., ethyl acetate) can help.

  • Incorrect Crystallization System: The chosen solvent system may be inappropriate.

    • Solution: Systematically screen solvent/anti-solvent pairs. Good starting points for moderately polar compounds include Isopropanol/Heptane, Ethyl Acetate/Hexane, or Acetone/Water. Start with a hot, saturated solution in the primary solvent and slowly add the anti-solvent until turbidity appears, then cool slowly.

Q: I'm seeing an impurity with M+18 in the mass spectrum. What is it?

A: An M+18 peak (corresponding to the addition of water) strongly suggests the presence of the uncyclized thiourea intermediate. During mass spectrometry analysis, this intermediate can sometimes cyclize in the source, but its presence in the crude reaction mixture indicates an incomplete reaction.

Solution: Refer to "Problem Area 1" for addressing stalled cyclization. To remove this impurity from the final product, chromatography is often necessary if it's present in significant amounts, as its polarity is very close to the starting material.

Section 4: References

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews.

  • Debus–Radziszewski imidazole synthesis. Wikipedia.

  • Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. (2025). Mediterr.J.Chem..

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Pharmaceutical and Bio-Medical Science.

  • THE CRUCIAL EARLY CONTRIBUTIONS OF F. R. JAPP TO A GENERAL SYNTHESIS OF IMIDAZOLE DERIVATIVES. (2008). IDEALS.

  • A Simple Synthesis of 2-Thiohydantoins. (n.d.). PMC - PubMed Central - NIH.

  • Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing.

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). SpringerLink.

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.

  • 6 key challenges when scaling up sustainable chemical processes. (2025). UK-CPI.com.

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit.

  • How to deal with scale-up challenges of Chemistry? (n.d.). Prime Scholars.

Sources

Technical Support Center: Troubleshooting Low Solubility of Pyrroloimidazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrroloimidazole derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility of this important class of compounds in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and accuracy of your experimental data.

Introduction: The Solubility Challenge with Pyrroloimidazole Derivatives

Pyrroloimidazole and its related scaffolds, such as pyrrolopyrimidines, are privileged structures in medicinal chemistry, often targeting kinases and other key cellular proteins. However, their frequently rigid, planar, and lipophilic nature can lead to poor aqueous solubility. This presents a significant hurdle in biological assays, as undissolved compound can lead to inaccurate concentration-response curves, underestimated potency, and even false-negative results. This guide will walk you through a systematic approach to diagnose and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: My pyrroloimidazole derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?

This is a classic case of a compound "crashing out" of solution. Your compound is likely soluble in the 100% DMSO stock but exceeds its solubility limit when diluted into the predominantly aqueous environment of the assay buffer. The dramatic change in solvent polarity causes the compound to rapidly precipitate.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

For most cell lines, it is crucial to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity. Some robust cell lines may tolerate up to 1%, but this should be empirically determined. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any effects of the solvent itself.

Q3: What's the difference between kinetic and thermodynamic solubility, and why does it matter for my experiment?

  • Kinetic solubility is the concentration at which a compound, rapidly added from a concentrated stock (like DMSO), begins to precipitate. This is often an overestimation of the true solubility because a supersaturated solution can transiently form.[1]

  • Thermodynamic solubility is the true equilibrium solubility of the compound in a given solvent after an extended incubation period, where there is a balance between the dissolved and solid states.

For most in vitro assays, you are primarily concerned with the kinetic solubility over the time course of your experiment. If your compound's concentration is above its kinetic solubility limit, it will likely precipitate during the assay, leading to unreliable results.

Systematic Troubleshooting Workflow

When encountering solubility issues, a stepwise approach is recommended. Start with the simplest and most direct methods before moving to more complex formulation strategies.

Caption: A stepwise workflow for troubleshooting pyrroloimidazole derivative solubility.

Phase 1: Initial Assessment & Simple Fixes

These initial steps are often sufficient to resolve minor solubility issues and should always be the first line of defense.

1. Lower the Final Compound Concentration: The most straightforward solution is to work at a lower final concentration of your pyrroloimidazole derivative. If you are establishing a dose-response curve, you may find that precipitation only occurs at the highest concentrations, which may not be physiologically relevant.

2. Prepare Intermediate Dilutions: Instead of a large, single dilution from a high-concentration DMSO stock directly into the aqueous buffer, perform serial dilutions. This gradual reduction in DMSO concentration can help keep the compound in solution.

Protocol: Intermediate Dilution for Cell-Based Assays

  • Prepare a 10 mM stock solution of your pyrroloimidazole derivative in 100% DMSO.

  • Create an intermediate dilution (e.g., 200 µM) in 100% DMSO.

  • From this intermediate stock, perform your final dilution into the cell culture medium. This minimizes the volume of DMSO added to the final well.

  • Always add the compound solution to the medium, not the other way around, and mix gently but thoroughly.

3. Increase Mixing Energy: When making your dilutions, ensure rapid and thorough mixing. Gentle vortexing of the tube or plate immediately after adding the compound stock can help to disperse the molecules before they have a chance to aggregate and precipitate.

Phase 2: Buffer & Co-Solvent Optimization

If simple fixes are not effective, modifying the assay buffer composition can significantly improve solubility.

1. Adjust Buffer pH: The pyrroloimidazole scaffold contains a basic imidazole ring. The pKaH of imidazole is approximately 7.1, meaning that at a physiological pH of 7.4, a significant portion of the molecules will be in their neutral, less soluble form.[2] By slightly lowering the pH of your assay buffer, you can increase the proportion of the protonated, more soluble form of your compound.

Causality: The protonated nitrogen on the imidazole ring can form more favorable interactions with water molecules, thereby increasing aqueous solubility.

Experimental Protocol: pH Optimization

  • Prepare a series of your assay buffer at different pH values (e.g., pH 6.5, 6.8, 7.0, and 7.4).

  • Attempt to dissolve your pyrroloimidazole derivative at the desired final concentration in each buffer.

  • Visually inspect for precipitation and, if possible, quantify the amount of soluble compound using a suitable analytical method like HPLC-UV.

  • Important: Ensure that the altered pH does not negatively impact the activity of your target protein or the health of your cells. Run appropriate controls.

2. Add a Surfactant (for Biochemical Assays): For cell-free, biochemical assays, the addition of a non-ionic surfactant can be highly effective. Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[3]

Recommended Surfactants and Concentrations:

SurfactantRecommended Concentration (v/v)Notes
Tween-200.01% - 0.1%Commonly used, generally well-tolerated by enzymes.
Triton X-1000.01% - 0.1%Can be more effective for highly hydrophobic compounds.
Pluronic F-680.02% - 0.1%A mild surfactant, often used in cell culture applications.

Caution: Surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.

Phase 3: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary.

1. Incorporate Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from the aqueous environment and increasing solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[5]

Mechanism of Action:

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation Compound Hydrophobic Pyrroloimidazole Water Aqueous Buffer Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin HP-β-CD

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Add your concentrated DMSO stock of the pyrroloimidazole derivative to the HP-β-CD solution and mix thoroughly.

  • Allow the mixture to equilibrate for at least 30 minutes at room temperature to facilitate complex formation.

  • Use this solution for your final dilutions into the assay.

  • Note: The final concentration of HP-β-CD in the assay should be kept as low as possible while still achieving the desired solubility. For cell-based assays, concentrations up to 1-2% are generally well-tolerated.[1]

2. Consider Alternative Co-solvents: While DMSO is the most common co-solvent, others may be more suitable for certain compounds. However, their compatibility with your specific assay system must be carefully validated. Potential alternatives include:

  • Ethanol: Can be effective but is often more toxic to cells than DMSO.

  • Polyethylene glycol (PEG 400): A less toxic option that can improve the solubility of some hydrophobic compounds.

  • N,N-Dimethylformamide (DMF): A strong solvent, but its use in biological assays is limited due to toxicity.

Summary and Key Considerations

StrategyWhen to UseKey Considerations
Lower Concentration First-line approach for any precipitation.May not be feasible for potency determination.
Intermediate Dilutions When "crashing out" is observed.Requires careful pipetting to ensure accuracy.
pH Adjustment For compounds with basic nitrogens (like pyrroloimidazoles).Ensure pH is compatible with the biological system.
Surfactants Biochemical (cell-free) assays.Not suitable for cell-based assays.
Cyclodextrins For highly hydrophobic compounds.Determine the optimal concentration and potential for assay interference.
Alternative Co-solvents When DMSO is ineffective or causes interference.Validate toxicity and compatibility with the assay.

By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with pyrroloimidazole derivatives and obtain high-quality, reliable data in your biological assays.

References

  • BenchChem. (2025).
  • Biotage. (2023).
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Abcam. (n.d.).
  • WuXi AppTec DMPK. (2024).
  • ResearchGate. (2025). (PDF)
  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Sigma-Aldrich. (n.d.). (2-Hydroxypropyl)-b-cyclodextrin (C0926)
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility.
  • PubMed Central. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • Aragen. (2021).
  • SciSpace. (2018). Effect of β-cyclodextrin and Hydroxypropyl β- cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel.
  • ResearchGate. (2025). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
  • BenchChem. (2025). Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs.
  • PubMed Central. (2024). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib.
  • PubMed. (n.d.). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins.
  • ResearchGate. (2024). (PDF) Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib.
  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole.[6][7].

  • MDPI. (n.d.).
  • PubChem. (n.d.). 1H-Pyrrolo[1,2-a]imidazole.
  • YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach.
  • ResearchGate. (2018). I.

Sources

Technical Support Center: Optimization of Catalyst for One-Pot Synthesis of Pyrrolo[1,2-c]imidazole-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[1,2-c]imidazole-1-one analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to work on the construction of this valuable heterocyclic scaffold. The pyrrolo[1,2-c]imidazole core is a privileged structure found in numerous biologically active compounds, making its efficient synthesis a key objective in drug discovery.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established literature and field experience. Our goal is to empower you to overcome common synthetic challenges and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and hurdles researchers face when approaching the one-pot synthesis of this scaffold.

Q1: What is the most common one-pot strategy for synthesizing the pyrrolo[1,2-c]imidazole-1-one core?

A1: A prevalent and effective strategy is the multicomponent reaction (MCR) involving the condensation of a pyrrole-based starting material (e.g., a 1H-pyrrol-2-yl derivative), an isocyanate or isothiocyanate, and often a third component or a cyclization-promoting catalyst.[1] Another key approach involves the [3+2] cycloaddition of in situ generated N-ylides with activated alkynes or alkenes.[2][3] The choice of strategy often depends on the desired substitution pattern on the final molecule.

Q2: My reaction is not starting, or the conversion is very low. What are the first things to check?

A2: Before delving into complex optimization, always verify the fundamentals:

  • Reagent Quality: Ensure the purity of your starting materials, especially the pyrrole derivative and the isocyanate. Isocyanates are moisture-sensitive and can oligomerize or hydrolyze, reducing their reactivity. Use freshly opened or properly stored reagents.

  • Solvent Purity: Use anhydrous solvents, as trace amounts of water can quench catalysts (especially Lewis acids) and react with sensitive intermediates.

  • Inert Atmosphere: Many catalytic systems, particularly those involving organometallics, require a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation or unwanted side reactions.

Q3: Which class of catalysts is generally most effective for this synthesis?

A3: Both Lewis acids and Brønsted acids have proven effective, and the choice is highly substrate-dependent.[4]

  • Lewis Acids (e.g., Sc(OTf)₃, InCl₃, BF₃·Et₂O, Cu(OTf)₂) are excellent for activating carbonyls and imines, facilitating key bond-forming steps.[5][6]

  • Brønsted Acids (e.g., p-TsOH, benzoic acid) can catalyze cyclization and dehydration steps.[7]

  • In some cases, a catalyst-free approach under thermal or microwave conditions can be successful, relying on the inherent reactivity of the substrates.[8][9][10]

Q4: I'm observing multiple spots on my TLC plate that are not the starting material or the product. What could they be?

A4: The formation of multiple side products is a common issue. These often arise from:

  • Dimerization/Oligomerization: Isocyanates can dimerize or trimerize, especially at elevated temperatures.

  • Incomplete Cyclization: The reaction may stall after the initial addition, leaving open-chain adducts.[1]

  • Side Reactions of the Pyrrole Ring: Pyrrole is an electron-rich heterocycle susceptible to undesired electrophilic substitution or polymerization under strongly acidic conditions.[11][12]

  • Ring-Opening: The imidazole ring of the product or an intermediate can sometimes undergo ring-opening under harsh conditions.[2]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental problems.

Problem 1: Low or No Product Yield

A lack of product formation is the most common and frustrating issue. The following flowchart provides a logical path for troubleshooting.

G start Low / No Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions OK optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent Still Low Yield sub_catalyst Increase Loading (1-10 mol%) optimize_catalyst->sub_catalyst sub_catalyst2 Switch Catalyst Type (Lewis vs. Brønsted) optimize_catalyst->sub_catalyst2 sub_catalyst3 Consider Co-catalyst optimize_catalyst->sub_catalyst3 sub_solvent Aprotic Polar (DCM, MeCN, THF) optimize_solvent->sub_solvent sub_solvent2 Aprotic Nonpolar (Toluene, Dioxane) optimize_solvent->sub_solvent2 sub_solvent3 Microwave / Solvent-Free optimize_solvent->sub_solvent3 G R1 Pyrrole Derivative p1 R1->p1 R2 Isocyanate C1 Activated Isocyanate-LA Complex R2->C1 LA Lewis Acid (LA) LA->C1 C1->p1 Int1 Open-Chain Adduct Int2 Cyclized Intermediate Int1->Int2 Intramolecular Cyclization Prod Pyrrolo[1,2-c]imidazole-1-one Int2->Prod -H₂O (or other leaving group) p1->Int1 Nucleophilic Attack p2

Sources

Technical Support Center: Accelerating the Synthesis of 1,3-diphenyltetrahydro-1H-pyrrolo[1,2-a]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of complex heterocyclic scaffolds like 1,3-diphenyltetrahydro-1H-pyrrolo[1,2-a]imidazol-2(3H)-one is a cornerstone of modern medicinal chemistry and drug development. However, researchers frequently encounter challenges with long reaction times and suboptimal yields, which can significantly impede discovery timelines. This technical support guide provides a structured, experience-driven approach to troubleshooting and optimizing this synthesis. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering robust protocols and advanced techniques to dramatically reduce reaction times and enhance efficiency.

Section 1: Frequently Asked Questions (FAQs): Your First Line of Inquiry

This section addresses the most common initial queries encountered by researchers, providing rapid, actionable insights.

Q1: My synthesis is taking over 24 hours with poor conversion. What is the most likely cause?

A: The most common bottleneck in this synthesis is the rate of the key cyclization step. Without catalytic assistance, the intramolecular reaction can be kinetically slow. A recent review on the synthesis of di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles highlights that specific catalysts are crucial for accelerating this type of transformation[1][2].

Q2: What is the single most effective change I can make to dramatically shorten the reaction time?

A: The introduction of an acid catalyst is the most direct and impactful modification. Specifically, the use of benzoic acid has been demonstrated to significantly reduce the reaction duration for the synthesis of 1,3-diphenyltetrahydro-1H-pyrrolo[1,2-a]imidazol-2(3H)-one, often leading to a near-quantitative yield in a fraction of the time[1].

Q3: Are advanced energy sources like microwave or ultrasound irradiation applicable to this synthesis?

A: Absolutely. Both microwave-assisted and ultrasound-assisted synthesis are powerful techniques for accelerating heterocyclic compound formation. Microwave irradiation can reduce reaction times from hours to mere minutes by efficiently heating the reaction mixture[3][4][5][6]. Similarly, ultrasound (sonochemistry) enhances reaction rates through acoustic cavitation, providing a low-cost and efficient alternative[7][8][9].

Q4: How critical is my choice of solvent?

A: Solvent choice is paramount as it influences reactant solubility, reaction kinetics, and pathway stability. For related multi-component reactions leading to pyrrolo-fused heterocycles, polar protic solvents like ethanol have been shown to be superior in terms of both yield and reaction time[10]. However, for energy-assisted methods, solvent-free conditions can also be highly effective[3][11].

Q5: Besides benzoic acid, are other catalytic systems known for similar pyrrolo[1,2-a]imidazole scaffolds?

A: Yes, while benzoic acid is specifically cited for the target molecule, the broader family of pyrrolo[1,2-a]imidazoles can be synthesized using various catalysts. For instance, enantioselective cyclizations have been achieved using Ni-Al bimetallic systems, and biocatalytic routes employing mutant cytochrome P450 enzymes have also been developed[1]. These advanced methods highlight the diverse catalytic strategies available for this heterocyclic core.

Section 2: In-Depth Troubleshooting Guides

This section provides structured solutions to specific experimental failures, grounded in chemical principles.

Guide 1: Issue - Reaction Stalls with Low Conversion (<50%) After Extended Reflux

This common issue points to an activation energy barrier that is not being sufficiently overcome by thermal energy alone.

  • Potential Cause: Insufficient electrophilicity of the carbonyl intermediate, leading to a slow intramolecular nucleophilic attack and cyclization.

  • Scientific Rationale: The key bond-forming step involves the cyclization of an intermediate formed from L-proline and an α-ketoamide (or similar precursors). An acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the secondary amine of the proline moiety. This catalytic cycle dramatically lowers the activation energy of the rate-determining step.

  • Troubleshooting Workflow:

    Start Reaction Stalled (<50% Conversion) Check_Catalyst Is an acid catalyst (e.g., Benzoic Acid) present? Start->Check_Catalyst Add_Catalyst Implement Catalytic Protocol (See Protocol 1) Check_Catalyst->Add_Catalyst No Check_Temp Is temperature optimized? Check_Catalyst->Check_Temp Yes Success Reaction Complete (High Yield & Short Time) Add_Catalyst->Success Optimize_Temp Systematically increase temperature (e.g., 80°C -> 110°C) Check_Temp->Optimize_Temp No Consider_Advanced Evaluate Advanced Energy Methods (Microwave/Ultrasound) Check_Temp->Consider_Advanced Yes Optimize_Temp->Success Consider_Advanced->Success

    Caption: Troubleshooting workflow for stalled reactions.

Guide 2: Issue - Reaction is Fast but Yield is Low and Product is Impure

This scenario suggests that while the primary reaction is occurring, competing side reactions or degradation pathways are also being accelerated.

  • Potential Cause: The reaction conditions (e.g., excessive heat, wrong solvent) are promoting undesirable pathways.

  • Scientific Rationale: High temperatures, while increasing the rate of the desired reaction, can also provide sufficient energy to overcome the activation barriers of side reactions. Solvent polarity can also play a crucial role; an inappropriate solvent may favor an undesired transition state or lead to the formation of stable, off-pathway intermediates.

  • Solution: Systematic Optimization of Reaction Parameters

    • Reduce Temperature: If using a catalyst or advanced energy source, the required temperature is often lower. Attempt the reaction at a reduced temperature (e.g., drop from 110°C to 80°C).

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, Dioxane, Ethanol, Acetonitrile). As a starting point, ethanol has proven effective in similar syntheses[10].

    • Reagent Purity: Ensure all starting materials, especially aldehydes and amines, are pure and dry. Impurities can initiate polymerization or other side reactions.

Section 3: Advanced Protocols for Rapid Synthesis

For researchers seeking to move beyond conventional heating, these protocols offer validated methods for achieving synthesis in minutes, not hours.

Protocol 1: Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions by directly and efficiently coupling energy with polar molecules in the solution, leading to rapid heating far exceeding the efficiency of an oil bath.[4]

  • Experimental Protocol:

    • To a 10 mL microwave reaction vial, add L-proline (1 mmol), the appropriate N-aryl-α-ketoamide (1.1 mmol), and benzoic acid (0.1 mmol).

    • Add 5 mL of absolute ethanol.

    • Seal the vial with a septum cap.

    • Place the vial in the cavity of a dedicated laboratory microwave reactor.

    • Irradiate at 120°C for a specified time (e.g., 5-15 minutes), monitoring pressure to ensure it remains within safe limits.

    • After cooling, concentrate the reaction mixture in vacuo.

    • Purify the residue via flash column chromatography or recrystallization.

Protocol 2: Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasound induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, dramatically accelerating the reaction rate.[7][11]

  • Experimental Protocol:

    • In a round-bottom flask, combine L-proline (1 mmol), the N-aryl-α-ketoamide (1.1 mmol), and benzoic acid (0.1 mmol) in 10 mL of absolute ethanol.

    • Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level of the bath.

    • Turn on the ultrasound and monitor the reaction by TLC. The reaction is often complete within 15-40 minutes.

    • Upon completion, perform a standard aqueous workup.

    • Concentrate the organic layer and purify the product.

Data Summary: Comparison of Synthesis Methods

The following table, based on data from analogous heterocyclic syntheses, illustrates the potential time savings.

MethodTypical Reaction TimeTypical YieldKey AdvantageReference
Conventional Heating (Uncatalyzed)12 - 48 hours40 - 60%Simple setup[8]
Conventional Heating (Catalyzed)2 - 8 hours85 - 95%High yield, common equipment[1]
Microwave-Assisted5 - 20 minutes80 - 93%Extreme speed[6][8]
Ultrasound-Assisted15 - 40 minutes82 - 93%Speed, energy efficiency[8][9]

Section 4: Visual Guides & Workflows

General Reaction Scheme

This diagram illustrates a common synthetic route for the target scaffold.

cluster_0 Reactants cluster_1 Conditions cluster_2 Product L-Proline Product 1,3-disubstituted-tetrahydro- 1H-pyrrolo[1,2-a]imidazol-2(3H)-one L-Proline->Product Alpha-Ketoamide R-CO-CO-NH-Ar Alpha-Ketoamide->Product Catalyst Benzoic Acid Catalyst->Product Accelerates Decarboxylative Cyclization Energy Heat (Δ) or Microwave (µW) or Ultrasound ())) Energy->Product

Caption: General synthetic pathway to the target molecule.

Strategy Selection Flowchart

Use this flowchart to decide which acceleration method best suits your laboratory's capabilities and project goals.

Start Goal: Reduce Reaction Time Check_MW Microwave Reactor Available? Start->Check_MW Use_MW Use Microwave Protocol (Fastest Method) Check_MW->Use_MW Yes Check_US Ultrasonic Bath Available? Check_MW->Check_US No Use_US Use Ultrasound Protocol (Energy Efficient) Check_US->Use_US Yes Use_Cat Use Catalytic Protocol with Conventional Heat Check_US->Use_Cat No

Sources

Validation & Comparative

A Comparative Analysis of Neuropeptide S Receptor Antagonists: Benchmarking 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various non-peptide antagonists of the Neuropeptide S (NPS) receptor (NPSR), a G-protein coupled receptor implicated in a range of central nervous system disorders including anxiety, sleep disturbances, and substance abuse.[1] While direct experimental data for 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is not extensively available in the public domain, this guide will focus on a closely related class of pyrrolo[1,2-c]imidazol-1-ones and compare their potential with other prominent NPSR antagonists.[2] The objective is to provide a clear, data-driven perspective for researchers engaged in the discovery and development of novel NPSR-targeting therapeutics.

The NPS system, comprising the 20-amino acid neuropeptide S and its receptor, is a key modulator of arousal, anxiety, and motivational behaviors.[3][4] Blockade of the NPSR has emerged as a promising strategy for treating conditions such as drug addiction and certain anxiety disorders.[3][5] This has spurred the development of several classes of small molecule NPSR antagonists.

The Neuropeptide S Signaling Pathway

NPS binding to its receptor, NPSR, activates both Gq and Gs signaling pathways. This leads to an increase in intracellular calcium ([Ca2+]i) and cyclic adenosine monophosphate (cAMP) levels, respectively, resulting in neuronal excitation.[6][7] NPSR antagonists competitively block the binding of NPS, thereby inhibiting these downstream signaling events.

nps_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Antagonist Action NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds Gq Gq NPSR->Gq Activates Gs Gs NPSR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3->Ca_release PKA Protein Kinase A (PKA) cAMP->PKA Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKA->Neuronal_Excitation Antagonist NPSR Antagonist (e.g., 2-Phenyl-3-thioxo-analogs) Antagonist->NPSR Blocks NPS Binding

Figure 1: Simplified diagram of the Neuropeptide S signaling pathway and the mechanism of antagonist action.

A Comparative Look at Leading NPSR Antagonists

Several distinct chemical scaffolds have been identified as potent NPSR antagonists. This section provides a comparative overview of their performance based on available preclinical data.

Compound ClassRepresentative Compound(s)In Vitro Potency (Ki/IC50/Ke)In Vivo EfficacyKey Features & LimitationsReference(s)
Diphenyltetrahydro-oxazolo[3,4-a]pyrazines SHA-68, Compound 34SHA-68: Ke ~13.9 nMCompound 34: Ke = 36 nMSHA-68: Partial blockade of NPS effects in vivo.Compound 34: Significant blockade of NPS-induced locomotor activity at 50 mg/kg (i.p.).SHA-68 is a prototypical antagonist but has poor aqueous solubility. Compound 34 shows improved solubility and favorable pharmacokinetics.[4][8]
Imidazo-pyridiniums ML154 (CID-46930969)Potent antagonist activityCompletely antagonizes NPS activation in a rat food intake model (i.c.v.). Good microsomal stability.Reported as the most potent in vivo active compound at the time of its discovery.
Tricyclic Imidazoles NPSR-PI1, Compound 15Potent in vitro antagonismDemonstrated central exposure in vivo.A newer class of antagonists with CNS penetration.[3]
Furo[3,4-c]pyridines Compound 14bPotent in vitro antagonist activityBlocks NPS-stimulated locomotor activity in mice at 3 mg/kg (i.p.).Novel scaffold with potent in vivo activity, though it is rapidly cleared from plasma.[5]
Pyrrolo[1,2-c]imidazol-1-ones 5-Phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-oneLead compound for a new class of NPSR antagonists.Not specified.A novel chemical class with potential for further optimization. The "3-thioxo" modification in the topic compound suggests a focus on modulating metabolic stability and/or potency.[2]
Peptidergic Antagonists [D-Val⁵]NPS, [t-Bu-D-Gly⁵]NPSPotent antagonists.Used in preclinical in vivo studies to counteract NPS-induced hyperlocomotion.Useful as research tools but generally have poor oral bioavailability and are susceptible to degradation.[4][9]

Experimental Methodologies for NPSR Antagonist Characterization

The evaluation of novel NPSR antagonists involves a standardized set of in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of the test compound for the NPSR.

  • Protocol:

    • Prepare cell membranes from HEK293 cells stably expressing the human NPSR.

    • Incubate the membranes with a radiolabeled NPSR ligand (e.g., [¹²⁵I]-NPS) and varying concentrations of the test compound.

    • After incubation, separate bound and free radioligand by filtration.

    • Quantify the bound radioactivity using a gamma counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Functional Assay (Calcium Mobilization):

  • Objective: To measure the ability of the antagonist to block NPS-induced intracellular calcium release (a measure of Gq pathway activation).

  • Protocol:

    • Culture HEK293 cells stably expressing the NPSR in 96-well plates.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compound (antagonist) to the wells and incubate.

    • Stimulate the cells with a fixed concentration of NPS (agonist).

    • Measure the change in fluorescence intensity using a fluorescence plate reader.

    • Determine the IC50 of the antagonist in inhibiting the NPS-induced calcium signal.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (Calcium Mobilization, IC50) Binding_Assay->Functional_Assay Confirm Functional Activity PK_Studies Pharmacokinetic Studies (Brain Penetration, Half-life) Functional_Assay->PK_Studies Select Potent Compounds Behavioral_Model Behavioral Model (e.g., NPS-induced Locomotion) PK_Studies->Behavioral_Model Assess in vivo Efficacy SAR Structure-Activity Relationship (SAR) Behavioral_Model->SAR Inform Further Design SAR->Binding_Assay Synthesize New Analogs

Figure 2: A typical workflow for the discovery and characterization of novel NPSR antagonists.

In Vivo Assays

1. Pharmacokinetic (PK) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the antagonist, including its ability to cross the blood-brain barrier.

  • Protocol:

    • Administer the test compound to rodents (e.g., mice or rats) via a relevant route (e.g., intraperitoneal, i.p., or oral, p.o.).

    • Collect blood and brain tissue samples at various time points.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and brain-to-plasma ratio.

2. NPS-Induced Locomotor Activity:

  • Objective: To assess the in vivo efficacy of the antagonist in blocking a centrally-mediated effect of NPS.

  • Protocol:

    • Acclimate rodents to an open-field arena.

    • Administer the test compound (antagonist) via a systemic route (e.g., i.p.).

    • After a pre-treatment period, administer NPS directly into the brain (intracerebroventricularly, i.c.v.).

    • Record and quantify the locomotor activity (e.g., distance traveled) of the animals using automated tracking software.

    • Compare the locomotor activity of animals treated with the antagonist to that of vehicle-treated controls. A significant reduction in NPS-induced hyperlocomotion indicates in vivo efficacy of the antagonist.[10][8]

The Promise of the Pyrrolo[1,2-c]imidazol-1-one Scaffold

The identification of 5-phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one as a new class of NPSR antagonists is a significant development.[2] The pyrrolo[1,2-c]imidazole core is a versatile scaffold that has been explored for various biological targets. The "3-thioxo" modification in the compound of interest, 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, represents a bioisosteric replacement of the carbonyl oxygen with sulfur. This modification can have several effects:

  • Altered Potency and Selectivity: The change in electronics and steric profile can influence binding affinity for the NPSR.

  • Modified Metabolic Stability: Thioamides can have different metabolic fates compared to their amide counterparts, potentially leading to improved pharmacokinetic properties.

  • Changes in Physicochemical Properties: This can affect solubility and membrane permeability.

Further investigation into this specific analog and related compounds is warranted to fully characterize their potential as NPSR antagonists. The experimental workflows described above provide a clear roadmap for such an evaluation.

Conclusion

The field of NPSR antagonist development has yielded a diverse array of chemical scaffolds with promising therapeutic potential. While prototypical antagonists like SHA-68 have been invaluable research tools, newer compounds with improved drug-like properties are paving the way for clinical translation. The pyrrolo[1,2-c]imidazol-1-one class, including thioxo-analogs, represents an exciting new direction for the design of novel NPSR antagonists. A thorough characterization of their in vitro and in vivo pharmacological profiles will be crucial in determining their utility for the treatment of CNS disorders.

References

  • Gilmour, B. et al. (2014). Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation. ACS Chemical Neuroscience, 5(8), 715-720. [Link][10][8]

  • Guerrini, G. et al. (2010). Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor. Probe Reports from the NIH Molecular Libraries Program. [Link][6]

  • Cavecchi, A. et al. (2017). Neuropeptide S receptor ligands: a patent review (2005-2016). Expert Opinion on Therapeutic Patents, 27(3), 347-362. [Link][1]

  • Rizzi, A. et al. (2021). Synthesis and evaluation of a new series of Neuropeptide S receptor antagonists. Pharmaceuticals, 14(10), 1024. [Link][3]

  • Gilmour, B. et al. (2014). Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation. ACS Publications. [Link][8]

  • Ruzza, C. et al. (2021). Identification of Neuropeptide S Antagonists: Structure-Activity Relationship Studies, X-Ray Crystallography, and In vivo Evaluation. ResearchGate. [Link][7]

  • Fendt, M. et al. (2021). Pharmacology, Physiology and Genetics of the Neuropeptide S System. MDPI. [Link][4]

  • Trapella, C. et al. (2019). Neuropeptide S Receptor as an Innovative Therapeutic Target for Parkinson Disease. MDPI. [Link][9]

  • Runyon, S. P. et al. (2021). Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core. MDPI. [Link][5]

  • Guerrini, G. et al. (2010). Synthesis and pharmacological characterization of 5-phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones: a new class of Neuropeptide S antagonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7308-7311. [Link][2]

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A Head-to-Head In Vitro Comparison for Validating the Mechanism of Action of a Novel PTH Analogue, PTH-Proline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

The development of novel analogues for the Parathyroid Hormone (PTH) receptor (PTH1R) is a critical area of research for metabolic bone diseases like osteoporosis.[1] Standard PTH therapies, such as PTH(1-34) (teriparatide), effectively stimulate bone formation but are also associated with increased bone resorption and hypercalcemia.[2] This has driven the search for new molecules with more refined mechanisms. This guide introduces "PTH-proline," a hypothetical novel PTH analogue designed with specific proline substitutions. Proline residues are known to introduce unique structural constraints in peptides, potentially altering receptor interaction and downstream signaling.[3][4]

This guide provides a comprehensive framework for validating the in vitro mechanism of action of PTH-proline. We will focus on a head-to-head comparison with the gold-standard agonist, PTH(1-34), to elucidate any unique signaling properties, such as biased agonism. Biased agonism refers to the ability of a ligand to selectively activate a subset of a receptor's signaling pathways, offering a promising strategy to develop drugs with improved efficacy and fewer side effects.[5][6]

Our objective is to determine if the proline modification in PTH-proline alters its binding affinity or preferentially activates specific downstream pathways (e.g., Gs/cAMP vs. Gq/PLC vs. β-arrestin/ERK), thereby "biasing" the cellular response.[7]

Overall Experimental Strategy

The validation process is a systematic, multi-level investigation. We begin by confirming target engagement at the receptor level and then dissect the activation of distinct downstream signaling pathways. This approach allows us to build a comprehensive signaling profile for PTH-proline and directly compare it to the well-characterized profile of PTH(1-34).

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Primary Signaling Pathways cluster_2 Phase 3: Downstream & Non-Canonical Pathways cluster_3 Phase 4: Data Synthesis Binding Receptor Binding Affinity Assay (Determine Kd and Bmax) cAMP cAMP Accumulation Assay (Gs Pathway) Binding->cAMP Proceed if binding is confirmed IP1 Inositol Monophosphate (IP1) Assay (Gq Pathway) Binding->IP1 ERK ERK1/2 Phosphorylation Assay (MAPK Pathway / β-arrestin) cAMP->ERK IP1->ERK Analysis Comparative Analysis & Biased Agonism Modeling (Potency, Efficacy, Bias Factor) ERK->Analysis

Caption: High-level experimental workflow for validating PTH-proline's mechanism of action.

The PTH1R Signaling Network: A Primer

The PTH1R is a classic G protein-coupled receptor (GPCR) that activates multiple intracellular signaling cascades upon ligand binding.[8] Understanding these pathways is fundamental to interpreting the experimental data.

  • Gs Pathway: The canonical pathway involves coupling to the Gs protein, which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[9] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets.

  • Gq Pathway: PTH1R can also couple to Gq proteins, activating Phospholipase C (PLC).[10] PLC cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[11]

  • β-Arrestin/ERK Pathway: Following G protein activation, GPCRs are typically phosphorylated, leading to the recruitment of β-arrestins. β-arrestins not only desensitize G protein signaling but can also act as signal transducers themselves, for instance, by activating the ERK1/2 MAP kinase pathway.[1][12] Ligands that preferentially activate this pathway are termed β-arrestin biased agonists.[7]

cluster_G_Proteins G Protein-Mediated cluster_Arrestin G Protein-Independent PTH_Ligand PTH-Proline or PTH(1-34) PTH1R PTH1R PTH_Ligand->PTH1R Gs Gs PTH1R->Gs Gq Gq PTH1R->Gq Barr β-arrestin PTH1R->Barr AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC ERK p-ERK1/2 Barr->ERK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IP3 IP3 PLC->IP3 Ca2 [Ca2+]i IP3->Ca2

Caption: Simplified PTH1R signaling pathways.

Phase 1: Receptor Binding Affinity

Before assessing function, we must confirm that PTH-proline physically interacts with the PTH1R. A competitive radioligand binding assay is the gold standard for determining binding affinity (Ki).

Objective: To determine the binding affinity of PTH-proline for the PTH1R compared to PTH(1-34).

Experimental System:

  • Cell Line: HEK293T cells stably expressing the human PTH1R (hPTH1R).[13][14] This provides a robust and clean system with high receptor expression.

  • Membrane Preparation: Crude membranes are prepared from the hPTH1R-HEK293T cells.

  • Radioligand: A radiolabeled PTH analogue, such as [¹²⁵I]-PTH(1-34), is used as the tracer.[15]

Protocol: Competitive Radioligand Binding Assay
  • Plate Preparation: Add 5-10 µg of hPTH1R-expressing cell membranes to each well of a 96-well plate in binding buffer.

  • Competitor Addition: Add increasing concentrations of unlabeled competitor ligands (PTH-proline or PTH(1-34)) to the wells. Include a "no competitor" control for total binding and a control with a vast excess of unlabeled ligand for non-specific binding.

  • Radioligand Addition: Add a fixed, low concentration of [¹²⁵I]-PTH(1-34) to all wells.

  • Incubation: Incubate the plate for 90 minutes at room temperature to reach equilibrium.[16]

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter mat.

  • Detection: Wash the filters, and quantify the bound radioactivity using a gamma counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.

Data Interpretation
CompoundKi (nM)Interpretation
PTH(1-34) 1.5 ± 0.2High-affinity binding, consistent with literature values (reference standard).
PTH-Proline 5.8 ± 0.5Binds with measurable affinity, approximately 4-fold lower than PTH(1-34).
Vehicle > 10,000No binding, as expected for a negative control.

A measurable Ki for PTH-proline confirms target engagement. A significant difference in Ki compared to PTH(1-34) suggests the proline modification alters how the peptide docks with the receptor.

Phase 2: Primary G Protein Signaling Pathways

With binding confirmed, we next investigate the activation of the primary G protein-coupled pathways: Gs/cAMP and Gq/PLC.

A. cAMP Accumulation Assay (Gs Pathway)

Objective: To quantify the ability of PTH-proline to stimulate cAMP production.

Experimental System:

  • Cell Line: hPTH1R-HEK293T cells.[13]

  • Assay Principle: We will use a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, which are highly sensitive and suitable for high-throughput screening.[17] These assays measure the amount of cAMP produced by cells following stimulation.[18]

Protocol: HTRF cAMP Assay
  • Cell Plating: Seed hPTH1R-HEK293T cells in a 384-well plate and culture overnight.

  • Pre-incubation: Aspirate media and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.[19] Incubate for 30 minutes.

  • Ligand Stimulation: Add a range of concentrations of PTH-proline, PTH(1-34) (positive control), or vehicle (negative control). Also include Forskolin, a direct adenylyl cyclase activator, as a system-positive control.[20] Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate) as per the manufacturer's protocol.[9]

  • Reading: After a 1-hour incubation, read the plate on an HTRF-compatible reader.

  • Analysis: Convert the raw HTRF ratio to cAMP concentration using a standard curve. Plot the dose-response curve to determine Emax (maximum effect) and EC50 (potency).

B. Inositol Monophosphate (IP1) Assay (Gq Pathway)

Objective: To quantify the ability of PTH-proline to activate the PLC pathway.

Rationale: Directly measuring IP3 is challenging due to its very short half-life.[21] Therefore, we measure its downstream, more stable metabolite, inositol monophosphate (IP1), which accumulates in the presence of lithium chloride (LiCl).[11]

Experimental System:

  • Cell Line: hPTH1R-HEK293T cells.

  • Assay Principle: An HTRF-based competitive immunoassay for IP1.[10][22]

Protocol: HTRF IP1 Assay
  • Cell Plating: Seed hPTH1R-HEK293T cells in a 384-well plate.

  • Ligand Stimulation: The next day, replace the medium with stimulation buffer containing LiCl and the desired concentrations of PTH-proline, PTH(1-34), or vehicle.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and add the HTRF IP1 detection reagents as per the manufacturer's protocol.

  • Reading & Analysis: Read the plate and analyze the data as described for the cAMP assay to determine Emax and EC50 for IP1 accumulation.

Data Interpretation for G Protein Pathways
CompoundcAMP EC50 (nM)cAMP Emax (% of PTH(1-34))IP1 EC50 (nM)IP1 Emax (% of PTH(1-34))
PTH(1-34) 0.8100%15.2100%
PTH-Proline 1.295%85.740%

These hypothetical results suggest PTH-proline is a full agonist for the Gs/cAMP pathway, with potency similar to PTH(1-34). However, it is a much weaker partial agonist for the Gq/IP1 pathway. This discrepancy is a strong indicator of biased agonism .

Phase 3: Downstream ERK1/2 Phosphorylation

ERK1/2 phosphorylation can be initiated by both G protein-dependent and β-arrestin-dependent pathways.[12] By comparing its activation profile to the G protein signals, we can infer the potential involvement of β-arrestin.

Objective: To measure the extent and time course of ERK1/2 phosphorylation induced by PTH-proline.

Experimental System:

  • Cell Line: hPTH1R-HEK293T cells.

  • Assay Principle: Western blotting is a robust method to specifically detect the phosphorylated, active form of ERK1/2 (p-ERK) relative to the total amount of ERK1/2 protein.[23][24]

Protocol: Western Blot for p-ERK1/2
  • Cell Culture & Starvation: Plate hPTH1R-HEK293T cells. Before the experiment, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.[12]

  • Stimulation: Treat cells with PTH-proline or PTH(1-34) at their EC80 concentration (from the cAMP assay) for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes).

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[12]

  • Analysis: Quantify band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal for each sample.[25]

Data Interpretation

If PTH-proline produces a sustained or more potent ERK phosphorylation signal compared to PTH(1-34), despite its weaker Gq/IP1 signal, this would strongly suggest it preferentially engages the β-arrestin pathway. This finding, combined with the G protein data, would build a compelling case for PTH-proline as a Gs/β-arrestin biased agonist.

Synthesis: Visualizing and Quantifying Biased Agonism

The ultimate goal is to synthesize the data from all assays to build a complete picture of PTH-proline's mechanism. If the data indicate differential activation of signaling pathways, the compound can be classified as a biased agonist.

cluster_ligands Ligands cluster_pathways Signaling Pathways PTH_Standard PTH(1-34) (Reference Agonist) Receptor PTH1R PTH_Standard->Receptor Gs Gs / cAMP Pathway Gq Gq / IP1 Pathway Barr β-arrestin / ERK Pathway PTH_Proline PTH-Proline (Test Agonist) PTH_Proline->Receptor PTH_Proline->Gs Strong Activation PTH_Proline->Gq Weak Activation PTH_Proline->Barr Strong Activation Receptor:e->Gs:w Strong Activation Receptor:e->Gq:w Strong Activation Receptor:e->Barr:w Moderate Activation

Caption: Conceptual model of PTH-proline as a Gs/β-arrestin biased agonist.

By employing this rigorous, comparative in vitro validation framework, researchers can effectively characterize the mechanism of novel PTH analogues. Identifying a biased agonist like the hypothetical PTH-proline could lead to the development of next-generation therapeutics for bone disorders with superior safety and efficacy profiles.[1][2]

References

  • Gellerman, L. et al. (2017). Biased agonism at the parathyroid hormone receptor: a demonstration of functional selectivity in bone metabolism. PubMed. Available at: [Link]

  • Gesty-Palmer, D. & Reiter, C. M. (2010). 'Biasing' the parathyroid hormone receptor: A novel anabolic approach to increasing bone mass? NIH. Available at: [Link]

  • Reiter, C. M. & Gesty-Palmer, D. (2010). β-arrestin-biased agonism at the parathyroid hormone receptor uncouples bone formation from bone resorption. PubMed. Available at: [Link]

  • Clark, L. J. et al. (2012). PTH receptor-1 signalling—mechanistic insights and therapeutic prospects. PMC - NIH. Available at: [Link]

  • Gesty-Palmer, D. et al. (2010). A β-Arrestin–Biased Agonist of the Parathyroid Hormone Receptor (PTH1R) Promotes Bone Formation Independent of G Protein Activation. PMC - PubMed Central. Available at: [Link]

  • Partridge, N. C. et al. (2000). Development of an In Vitro Screening Assay for Compounds that Increase Bone Formation. Endocrine Society. Available at: [Link]

  • eENZYME (n.d.). Parathyroid Hormone 1 Receptor (PTH1R) ACTOne Stable Cell Line. eENZYME. Available at: [Link]

  • Zheng, W. et al. (2007). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH. Available at: [Link]

  • Assay Guidance Manual (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Available at: [Link]

  • DiscoveRx Corporation (n.d.). cAMP Hunter™ eXpress GPCR Assay. DiscoverX. Available at: [Link]

  • Creative Bioarray (n.d.). IP3/IP1 Assay. Creative Bioarray. Available at: [Link]

  • Bio-protocol (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. Available at: [Link]

  • Schulze, J. et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Star Protocols - NIH. Available at: [Link]

  • Zheng, W. et al. (2007). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well. Semantic Scholar. Available at: [Link]

  • BMG Labtech (n.d.). HitHunter ® IP3 assay for GPCR screening using the PHERAstar ® FS. BMG Labtech. Available at: [Link]

  • Vieira, J. G. H. (2012). PTH Assays: Understanding What We Have and Forecasting What We Will Have. PMC. Available at: [Link]

  • Shukla, A. K. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC - NIH. Available at: [Link]

  • Trinquet, E. et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. PubMed. Available at: [Link]

  • Hoare, S. R. J. & Usdin, T. B. (1999). Quantitative cell membrane-based radioligand binding assays for parathyroid hormone receptors. PubMed. Available at: [Link]

  • Yaron, A. & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. PubMed. Available at: [Link]

  • Eapen, S. et al. (2011). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. PMC - NIH. Available at: [Link]

  • Egorova, T. et al. (2016). Molecular insights into protein synthesis with proline residues. PMC - NIH. Available at: [Link]

  • ResearchGate (n.d.). ERK phosphorylation.Detection of phosphorylation of ERK1/2 by Western... ResearchGate. Available at: [Link]

  • Hattersley, G. et al. (2016). Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling. Endocrinology | Oxford Academic. Available at: [Link]

  • ResearchGate (n.d.). ERK1/2 and AKT phosphorylation. Western blot analysis (WB) of MEK-(ERK... ResearchGate. Available at: [Link]

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A Comparative Guide to the Biological Activity of Pyrrolo[1,2-c]imidazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is paramount. Among the privileged heterocyclic structures, the pyrrolo[1,2-c]imidazolone core has emerged as a compelling framework. Its rigid, bicyclic structure offers a three-dimensional arrangement of substituents that is well-suited for specific interactions with biological targets, particularly the ATP-binding pockets of kinases and other enzymes.[1] This guide provides a comparative analysis of the biological activity of various pyrrolo[1,2-c]imidazolone derivatives, with a primary focus on their anticancer properties. We will delve into their mechanisms of action, supported by comparative experimental data, and provide detailed protocols for key biological assays to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

The Pyrrolo[1,2-c]imidazolone Scaffold: A Privileged Core for Kinase Inhibition

The pyrrolo[1,2-c]imidazolone scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in drug discovery. Its chemical architecture provides a robust platform for generating libraries of diverse compounds through targeted synthetic modifications.[2][3] The key appeal of this scaffold lies in its ability to act as a bioisostere for other established pharmacophores, enabling it to interact with a wide range of biological targets. Notably, derivatives of the closely related pyrrolo[2,1-f][4][5][6]triazine have shown potent cytotoxic activity in various cancer cell lines, underscoring the potential of such fused pyrrole systems.[7]

The dysregulation of signaling pathways, particularly those governed by kinases, is a hallmark of cancer.[8] The phosphatidylinositol-3-kinase (PI3K) pathway is one such critical signaling cascade that, when aberrantly activated, promotes uncontrolled cell proliferation and survival.[8] Consequently, the development of small molecule inhibitors targeting PI3K has been a major focus of anticancer drug discovery.[9] Additionally, inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA damage repair, have shown remarkable efficacy in cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[10] Pyrrolo-fused heterocyclic derivatives have demonstrated inhibitory activity against both of these important cancer targets.[10][11][12]

Comparative Analysis of Biological Activities

The primary therapeutic application explored for pyrrolo[1,2-c]imidazolone and its analogs is in oncology. The subsequent sections will compare derivatives based on their activity against key cancer targets.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its frequent mutation and overactivation in various cancers make it a prime target for therapeutic intervention. Several pyrrolo-fused heterocyclic derivatives have been developed as potent PI3K inhibitors.[9] For instance, studies on condensed pyrrolo[1,2-c]pyrimidines, which share a similar fused heterocyclic core, have demonstrated that these molecules can exhibit PI3K inhibitory activity at low micromolar or even nanomolar concentrations.[9]

To illustrate the structure-activity relationship (SAR), let's consider a hypothetical comparative study of pyrrolo[1,2-c]imidazolone derivatives with varying substituents. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative PI3Kα Inhibitory Activity and Cytotoxicity of Hypothetical Pyrrolo[1,2-c]imidazolone Derivatives

Compound IDR1 SubstituentR2 SubstituentPI3Kα IC50 (nM)MCF-7 Cytotoxicity IC50 (µM)
PZ-1 PhenylMethyl15012.5
PZ-2 4-FluorophenylMethyl858.2
PZ-3 4-MethoxyphenylMethyl21015.1
PZ-4 PhenylEthyl16513.0
PZ-5 4-FluorophenylHydrogen959.0

Note: The data in this table is illustrative and intended to demonstrate comparative principles.

From this hypothetical data, we can infer key SAR insights. The introduction of an electron-withdrawing fluorine atom on the R1 phenyl ring (PZ-2 vs. PZ-1) appears to enhance PI3Kα inhibitory potency. Conversely, an electron-donating methoxy group (PZ-3) may be less favorable. The nature of the R2 substituent seems to have a less pronounced effect in this hypothetical series (PZ-1 vs. PZ-4). Such analyses are crucial for guiding the optimization of lead compounds.

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of intervention for pyrrolo[1,2-c]imidazolone inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrrolo[1,2-c]imidazolone Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrrolo[1,2-c]imidazolone derivatives on PI3K.

Anticancer Activity: PARP Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair pathway, a mechanism for repairing single-strand DNA breaks. In cancers with homologous recombination deficiencies, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Optimization of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has led to compounds with excellent PARP-1 enzyme potency and selective inhibition of proliferation in BRCA-deficient cells.[10] A similar therapeutic strategy is applicable to pyrrolo[1,2-c]imidazolone derivatives.

Table 2: Comparative PARP-1 Inhibitory Activity of Pyrrolo-Fused Heterocycles

Compound IDScaffoldPARP-1 IC50 (nM)PARP-2 IC50 (nM)V-C8 (BRCA2-/-) Cell CC50 (nM)
Compound 15a Pyrrolo[1,2-b]pyridazine[11]4.4128Not Reported
Compound 15b Pyrrolo[1,2-b]pyridazine[11]9.146340
Olaparib Phthalazinone (Reference)1.91.5~20

Note: Data for compounds 15a and 15b are from reference[11]. CC50 is the concentration that causes 50% cell death.

The data in Table 2 for pyrrolo[1,2-b]pyridazine derivatives, a structurally related class, highlights the potential for achieving potent and selective PARP-1 inhibition.[11] Compound 15a shows approximately 29-fold selectivity for PARP-1 over PARP-2.[11] This selectivity can be crucial for minimizing off-target effects and improving the therapeutic window. The cellular potency of compound 15b in a BRCA2-deficient cell line (V-C8) further validates the synthetic lethality approach.[11]

Key Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of biological data, standardized and well-defined experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to characterize the anticancer activity of pyrrolo[1,2-c]imidazolone derivatives.

Protocol 1: In Vitro Antiproliferative Activity (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[13][14] It is a reliable method for cytotoxicity screening.[13][15]

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, NCI-H460, SF-268) into 96-well plates at a density of 5,000-10,000 cells per well in the appropriate culture medium.[16][17] Incubate at 37°C in a humidified 5% CO2 incubator and allow cells to adhere overnight.[5]

  • Drug Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM).[16] Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[16]

  • Cell Fixation: Gently add cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[6][13]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% (vol/vol) acetic acid to remove the TCA and excess medium.[5][6] Allow the plates to air-dry completely.[5]

  • Staining: Add 0.04% or 0.057% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5][18]

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB dye.[5][18]

  • Solubilization: Allow the plates to air-dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[5][6] Place the plates on an orbital shaker for 10 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[5][13]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.[16]

Protocol 2: In Vitro Kinase Inhibition (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a universal method for assessing kinase activity.[4][19]

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction. This typically includes the kinase of interest (e.g., PI3Kα), the substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.[20][21] The final reaction volume is typically 5 µl.[20]

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.[20][21]

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.[19][20] Incubate at room temperature for 40 minutes.[19][20]

  • ADP to ATP Conversion: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to detect the newly synthesized ATP.[19][20]

  • Signal Generation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[20]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[20]

  • Data Analysis: Correlate the luminescence signal to the amount of ADP produced. The inhibition of kinase activity by the test compound is determined by the reduction in the luminescent signal compared to the vehicle control. Calculate the IC50 value from the dose-response curve.

The following diagram illustrates the experimental workflow for in vitro testing of novel anticancer agents.

experimental_workflow cluster_invitro In Vitro Screening start Synthesized Pyrrolo[1,2-c]imidazolone Derivatives cell_culture 1. Cell Culture (e.g., MCF-7, PC-3) start->cell_culture treatment 2. Drug Treatment (Dose-Response) cell_culture->treatment srb_assay 3a. Cytotoxicity Assay (SRB Assay) treatment->srb_assay kinase_assay 3b. Mechanistic Assay (ADP-Glo Kinase Assay) treatment->kinase_assay data_analysis 4. Data Analysis (IC50 Determination) srb_assay->data_analysis kinase_assay->data_analysis sar 5. Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized experimental workflow for the in vitro evaluation of pyrrolo[1,2-c]imidazolone derivatives.

Conclusion and Future Perspectives

The pyrrolo[1,2-c]imidazolone scaffold and its close analogs represent a versatile and promising platform for the development of novel anticancer agents.[22] Their ability to potently and selectively inhibit key oncogenic targets like PI3K and PARP has been demonstrated in various related pyrrolo-fused systems.[9][11] The structure-activity relationships derived from comparative analyses are invaluable for guiding medicinal chemistry efforts toward compounds with improved potency and drug-like properties.

Future research should focus on expanding the diversity of substituents on the pyrrolo[1,2-c]imidazolone core to comprehensively explore the chemical space and identify novel derivatives with superior activity and selectivity profiles. Moreover, investigating these compounds against a broader panel of kinases and other cancer-related targets could uncover new mechanisms of action and therapeutic applications. As our understanding of cancer biology deepens, the rational design of targeted therapies based on privileged scaffolds like pyrrolo[1,2-c]imidazolone will undoubtedly play a crucial role in the future of oncology.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol.

  • Bio-protocol. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation.

  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.

  • Promega Corporation. ADP Glo Protocol.

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116.

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol.

  • BenchChem. Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.

  • PubMed. Sulforhodamine B colorimetric assay for cytotoxicity screening.

  • protocols.io. SRB assay for measuring target cell killing.

  • Xiang, H. Y., et al. (2021). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127710.

  • PubMed. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases.

  • JoVE. Assessing Specificity of Anticancer Drugs In Vitro.

  • MDPI. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach.

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  • Journal of Cardiovascular Disease Research. Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs.

  • InTechOpen. New Anticancer Agents: In Vitro and In Vivo Evaluation.

  • Wiley Online Library. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma.

  • PubMed. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins.

  • PubMed. Identification and SAR of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1).

  • PubMed. Synthesis and biological evaluation of imidazoquinoxalinones, imidazole analogues of pyrroloiminoquinone marine natural products.

  • PMC. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells.

  • PMC. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates.

  • MDPI. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.

  • RSC Publishing. Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines.

  • ResearchGate. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.

  • PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

  • PubMed. Synthesis and Biological Evaluation of Pyrrolo[2,1-f][4][5][6]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety.

  • PubMed. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy.

  • ResearchGate. Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors.

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.

  • NIH. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.

  • ResearchGate. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins.

  • Taylor & Francis Online. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.

  • PubMed. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives.

  • PubMed. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives.

  • PubMed. Corrigendum to "Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors" [Bioorg. Med. Chem. Lett. 31 (2021) 127710].

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one Analogs: An Analysis Based on Structurally Related Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel central nervous system (CNS) agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within this landscape, fused heterocyclic scaffolds have garnered significant attention due to their conformational rigidity and ability to present pharmacophoric elements in a defined spatial orientation. The 2-phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one core represents a promising, yet underexplored, scaffold. While direct and comprehensive structure-activity relationship (SAR) studies on a series of its analogs are not extensively available in the public domain, valuable insights can be gleaned from the analysis of structurally related compounds.

This guide presents a comparative analysis of the SAR of 2-phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one analogs by examining the anticonvulsant properties of the closely related 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives. By understanding the impact of structural modifications on the biological activity of these analogs, we can infer potential SAR trends for the target thioxo-scaffold, thereby providing a rational basis for the design and synthesis of novel therapeutic candidates.

Synthetic Strategies: Building the Core Scaffold

The synthesis of pyrrolo-fused imidazolone systems is a critical aspect of exploring their therapeutic potential. A general and efficient method for constructing the related 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one scaffold provides a valuable template for the synthesis of the target thioxo-analogs.

A plausible synthetic route, adapted from established methodologies for similar heterocyclic systems, is outlined below. This approach typically involves a multi-step sequence starting from readily available precursors.

G A Proline C Intermediate Thiohydantoin A->C Reaction with Isothiocyanate B Substituted Phenyl Isothiocyanate B->C D Cyclization C->D Intramolecular Cyclization E 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one Analog D->E SAR Core Pyrrolo[1,2-c]imidazol-1-one Core Position 2 (Phenyl Substituent) Position 3 (Thioxo Group) Pyrrolidine Ring Modifications Activity Biological Activity Core:f1->Activity Electron-withdrawing groups on the phenyl ring may enhance activity. Core:f2->Activity The thioxo group is expected to significantly influence lipophilicity and target interaction compared to a carbonyl. Core:f3->Activity Substitutions on the pyrrolidine ring can modulate pharmacokinetics and potency.

Figure 2. Inferred SAR for 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one analogs.

Key Inferences from Analog Studies:
  • Substitution on the Benzene Ring (Position 6 of the Benzimidazole): The introduction of a chloro group at the 6-position of the benzimidazole ring (analogous to the phenyl ring in the target scaffold) consistently enhances anticonvulsant activity. For instance, compound 2 (ED50 = 35.5 mg/kg) is significantly more potent than the unsubstituted parent compound 1 (ED50 > 100 mg/kg). [1]This suggests that electron-withdrawing groups on the aromatic ring are favorable for activity.

  • Substitution at the 3a-Position: The introduction of a p-tolyl group at the 3a-position dramatically increases potency. Compound 3 (ED50 = 15.2 mg/kg) is much more active than compound 1 . [2]This highlights the importance of a bulky, lipophilic group at this position for interacting with the biological target.

  • Combined Substitutions: The most potent compound in the series, 4 , combines the favorable substitutions of a 6-chloro and a 3a-p-tolyl group, resulting in a remarkable ED50 of 7.1 mg/kg and a high protective index of 13.8. [1]This additive effect underscores the importance of multi-site optimization.

  • Substitution on the Pyrrolidine Ring (Position 2): In contrast, the introduction of a methyl group at the 2-position of the pyrrolidine ring appears to be detrimental or only slightly beneficial to activity. Compound 5 was inactive, and while the 6-chloro derivative 6 showed some activity, it was less potent than compound 2 . [1]

Hypothesized SAR for 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one Analogs:

Based on the findings from the pyrrolo[1,2-a]benzimidazol-1-one series, we can propose the following SAR hypotheses for the target thioxo-analogs:

  • Phenyl Ring Substitution (Position 2): Electron-withdrawing substituents (e.g., chloro, fluoro, nitro) on the 2-phenyl ring are likely to enhance anticonvulsant activity.

  • The Thioxo Group (Position 3): The replacement of a carbonyl with a thioxo group will increase the lipophilicity of the molecule. This could impact its ability to cross the blood-brain barrier and may alter its binding affinity and selectivity for the target protein. Experimental validation is crucial to determine the effect of this substitution.

  • Pyrrolidine Ring Modifications: Small alkyl substitutions on the pyrrolidine ring may not be well-tolerated. Further exploration of different substituents at various positions of this ring is necessary to define their impact on activity.

Experimental Protocols

To ensure the scientific rigor of future SAR studies on 2-phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one analogs, standardized and validated experimental protocols are essential. The following are detailed methodologies for key anticonvulsant screening assays, adapted from established procedures. [2][1]

Maximal Electroshock (MES) Seizure Test in Rats

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Workflow:

MES_Workflow A Administer test compound or vehicle (i.p.) to male Wistar rats. B After a specified pre-treatment time (e.g., 30 min), apply electrical stimulus (e.g., 150 mA, 0.2 s, 60 Hz) via corneal electrodes. A->B C Observe for the presence or absence of the tonic hindlimb extension phase. B->C D Absence of tonic hindlimb extension is considered protection. C->D E Calculate the ED50 value. D->E

Figure 3. Workflow for the Maximal Electroshock (MES) seizure test.

Detailed Steps:

  • Animal Preparation: Male Wistar rats (150-200 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.

  • Electrical Stimulation: After a pre-determined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of anesthetic/electrolyte solution is applied to the eyes before electrode placement.

  • Observation: The animals are observed for the occurrence of a tonic-clonic seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the compound required to protect 50% of the animals from the tonic hindlimb extension is calculated as the ED50 value using probit analysis.

Assessment of Neurotoxicity (Rotarod Test)

This test is used to evaluate the potential for motor impairment, a common side effect of CNS-active drugs.

Detailed Steps:

  • Animal Training: Mice or rats are trained to remain on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for a set period (e.g., 1 minute) in three successive trials.

  • Compound Administration: The test compound is administered at various doses.

  • Testing: At specified time intervals after administration, the animals are placed on the rotating rod.

  • Observation: Neurotoxicity is indicated if the animal falls off the rod three times within the set period.

  • Data Analysis: The dose of the compound that causes neurotoxicity in 50% of the animals is determined as the TD50 value.

Conclusion and Future Directions

While direct experimental data on the structure-activity relationship of 2-phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one analogs is currently lacking in the scientific literature, a comparative analysis of the structurally related 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-ones provides valuable inferential insights. The anticonvulsant activity of these analogs is significantly influenced by substitutions on the aromatic ring and at the bridgehead carbon, with electron-withdrawing and bulky lipophilic groups, respectively, enhancing potency.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2-phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one analogs to establish a direct and robust SAR. Key areas of investigation should include:

  • Exploring a diverse range of substituents on the 2-phenyl ring to probe electronic and steric effects.

  • Investigating the impact of the 3-thioxo group by comparing the activity of these analogs with their carbonyl counterparts.

  • Synthesizing and testing analogs with substitutions on the pyrrolidine ring to map the steric and electronic requirements in this region of the molecule.

  • Elucidating the mechanism of action of the most potent compounds to identify their molecular targets.

By leveraging the insights from related scaffolds and employing rigorous experimental methodologies, the therapeutic potential of this promising class of compounds can be fully explored.

References

  • Chimirri, A., De Sarro, A., De Sarro, G., Gitto, R., Grasso, S., & Zappala, M. (1995). Synthesis and anticonvulsant properties of 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-ones. Il Farmaco, 50(4), 243-247.
  • Gitto, R., Grasso, S., Micale, N., De Sarro, A., De Sarro, G., & Chimirri, A. (2001).

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A Comparative Guide to the Antioxidant Efficacy of Pyrroloimidazoles and Conventional Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the antioxidant efficacy of emerging pyrroloimidazole compounds against established conventional antioxidants. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, comparative experimental data, and the rationale behind standard analytical protocols to offer a nuanced understanding of their relative performance.

Introduction: The Landscape of Oxidative Stress and Antioxidant Defense

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions. Antioxidants mitigate this damage by neutralizing these reactive species. While conventional antioxidants like Vitamin E, Vitamin C, and their derivatives have long been the benchmark, the search for novel scaffolds with enhanced efficacy, stability, and target specificity has led to significant interest in heterocyclic compounds, particularly the pyrroloimidazole class. This guide aims to objectively compare the performance of these novel agents against their conventional counterparts using standardized, validated in vitro methodologies.

Mechanistic Foundations of Antioxidant Action

The efficacy of an antioxidant is intrinsically linked to its mechanism of action. Understanding these pathways is critical for interpreting experimental data and selecting the appropriate compound for a given biological context.

Conventional Antioxidants: The Chain-Breaking Mainstays

Conventional antioxidants primarily function as "chain-breaking" antioxidants.

  • Vitamin E and its analogue Trolox: As lipophilic (Vitamin E) and hydrophilic (Trolox) compounds, they are quintessential scavengers of peroxyl radicals.[1][2] The core of their activity lies in the hydroxyl group on the chromanol ring, which readily donates a hydrogen atom (H•) to a peroxyl radical (ROO•), thus terminating the lipid peroxidation chain reaction. The resulting antioxidant radical is relatively stable and does not propagate the oxidative chain.[3]

  • Vitamin C (Ascorbic Acid): This water-soluble antioxidant scavenges free radicals in aqueous environments. Crucially, it can also regenerate the oxidized form of Vitamin E, allowing it to participate in further radical scavenging cycles, demonstrating a synergistic relationship.

G cluster_0 Lipid Peroxidation Cycle cluster_1 Chain-Breaking Mechanism Lipid Lipid Lipid_Radical Lipid_Radical Lipid->Lipid_Radical Initiation (ROS) Peroxyl_Radical Peroxyl_Radical Lipid_Radical->Peroxyl_Radical + O2 Peroxyl_Radical->Lipid Propagation VitE_OH Vitamin E / Trolox (Active Form) Peroxyl_Radical->VitE_OH H• Donation VitE_O Vitamin E Radical (Stable) VitE_OH->VitE_O VitC_Active Vitamin C (Ascorbate) VitE_O->VitC_Active Regeneration VitC_Oxidized Oxidized Vitamin C VitC_Active->VitC_Oxidized

Fig. 1: Mechanism of conventional chain-breaking antioxidants.
Pyrroloimidazoles: A Mechanistically Versatile Class

The antioxidant activity of pyrrole-containing heterocycles, including pyrroloimidazoles, is more diverse.[4] Their mechanism is highly dependent on their specific chemical structure and the surrounding solvent environment.[5]

  • Hydrogen Atom Transfer (HAT): Similar to conventional antioxidants, many pyrrole derivatives can donate a hydrogen atom, typically from a nitrogen atom (N-H) within the pyrrole ring, to neutralize a free radical.[4][5]

  • Proton-Coupled Electron Transfer (PCET) / Single Electron Transfer (SET): Some pyrrolic structures can engage in electron transfer mechanisms. Depending on the solvent polarity and the nature of the radical, they may donate an electron (SET) or undergo a concerted transfer of a proton and an electron (PCET).[5] This versatility allows them to potentially interact with a broader range of radical species.

G cluster_0 Radical Source cluster_1 Pyrroloimidazole Antioxidant Pathways Radical Free Radical (R•) Pyrrole_NH Pyrroloimidazole (Active N-H) Radical->Pyrrole_NH H• Donation (HAT) Radical->Pyrrole_NH e- Donation (SET/PCET) Pyrrole_N_Radical Pyrrole Radical (Stabilized) Pyrrole_NH->Pyrrole_N_Radical Pyrrole_Cation Pyrrole Cation Radical Pyrrole_NH->Pyrrole_Cation

Fig. 2: Potential antioxidant mechanisms of pyrroloimidazoles.

Standardized Methodologies for Efficacy Assessment

To ensure a valid comparison, a battery of in vitro assays is employed. No single assay can capture the total antioxidant profile of a compound; therefore, using multiple methods with different chemical principles provides a more comprehensive and trustworthy evaluation.[6][7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8][9] The reduction of the deep violet DPPH radical to the pale yellow hydrazine (DPPHH) is measured spectrophotometrically at ~517 nm.[8][10]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Protect from light.

    • Prepare a series of concentrations for the test compounds (pyrroloimidazoles) and standards (Trolox, Vitamin C) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the test compound or standard at various concentrations. For the blank, add 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • The results are typically expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

Fig. 3: Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This radical, which has a characteristic blue-green color, is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[11] Antioxidants reduce the ABTS•+, causing the solution to decolorize, which is measured at ~734 nm. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[12]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Generate the ABTS•+ radical stock by mixing the two solutions in equal volumes and allowing them to stand in the dark at room temperature for 12-16 hours.[11]

    • Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[13]

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the test compound or standard (e.g., Trolox) at various concentrations.

    • Incubate at room temperature for a defined time (e.g., 6-10 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

Fig. 4: Workflow for the ABTS antioxidant assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is distinct as it measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by a biologically relevant peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14][15][16] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).

    • Prepare fresh AAPH solution (peroxyl radical initiator) in the same buffer.

    • Prepare a series of concentrations for the test compounds and the standard (Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the test compound, standard, or buffer (for the blank).

    • Pre-incubate the plate at 37°C for 30 minutes in the plate reader.[17]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[18]

  • Measurement:

    • Immediately begin monitoring the fluorescence decay (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for at least 60-90 minutes at 37°C.[17]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample.

    • Determine the Net AUC by subtracting the AUC of the blank from the AUC of the sample.

    • Plot a standard curve of Net AUC versus Trolox concentration. The antioxidant capacity of the samples is expressed as µmol of Trolox Equivalents (TE) per gram or liter.[17]

Fig. 5: Workflow for the ORAC antioxidant assay.

Comparative Efficacy: Quantitative Data Analysis

The following table summarizes representative data from the literature and illustrates the comparative antioxidant efficacy of select pyrroloimidazole derivatives against conventional standards. The IC50 values represent the concentration required for 50% radical inhibition, while ORAC values are expressed in Trolox Equivalents (TE).

CompoundClassDPPH (IC50, µM)ABTS (TEAC)ORAC (µmol TE/g)Source(s)
Pyrrolo[1,2-α]benzimidazole (RU-792) Pyrroloimidazole< Trolox > Trolox N/A[19]
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate PyrroloimidazolePotent Scavenger N/AN/A[20][21]
Makaluvamine J PyrroloiminoquinoneActive N/AActive [22]
Trolox Conventional~451.00 (Standard)1.00 (Standard)[19][23]
Vitamin C (Ascorbic Acid) Conventional~30~0.95~0.98[24][25]
Vitamin E (α-Tocopherol) Conventional~50 (in non-polar)~0.90~1.10[2][26]

Note: This table is a synthesis of findings. "Potent," "< Trolox," and "> Trolox" are used where specific numerical data was not available in the source but a direct comparison was made. The performance of pyrroloimidazoles is highly structure-dependent.

Analysis of Results: The data indicates that certain pyrroloimidazole derivatives exhibit potent antioxidant activity, in some cases exceeding that of the benchmark antioxidant, Trolox. For example, the pyrrolobenzimidazole derivative RU-792 was found to be superior to Trolox in the ABTS assay, though less effective in another model system, highlighting the importance of multi-assay evaluation.[19] Similarly, derivatives of pyrrolo[2,3-b]quinoxaline have been identified as having great potential as radical scavengers.[20][21] This suggests that the pyrroloimidazole scaffold is a highly promising backbone for the development of novel antioxidant agents.

Conclusion and Future Outlook

This guide demonstrates that pyrroloimidazoles represent a versatile and powerful class of antioxidants. Their efficacy, which is rooted in flexible HAT and SET/PCET mechanisms, can be comparable, and in some instances superior, to conventional antioxidants like Trolox and Vitamin E in standardized in vitro assays.

The choice between a pyrroloimidazole derivative and a conventional antioxidant is not straightforward and must be guided by the specific application. Factors such as the nature of the oxidative threat (e.g., aqueous vs. lipid-based radicals), the required solubility, and the biological environment are paramount.

While the in vitro data presented here is compelling, the next critical step for the field is the comprehensive evaluation of these compounds in cell-based assays and in vivo models.[27][28] Such studies will elucidate their bioavailability, metabolic stability, and true physiological impact, paving the way for their potential application in therapeutic and nutraceutical development.

References

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The Bench-to-Bedside Journey: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolo[1,2-a]imidazole Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[1,2-a]imidazole scaffold and its related nitrogen-fused heterocyclic analogues represent a promising class of compounds in oncology drug discovery. Their rigid, planar structure makes them ideal candidates for interacting with biological targets such as protein kinases. However, the journey from a potent in vitro "hit" to an effective in vivo therapeutic is fraught with challenges that can lead to a significant disconnect between laboratory assays and clinical outcomes. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of drugs based on this scaffold, using the structurally related imidazo[1,2-a]quinoxaline derivative, EAPB0203 , as a primary case study. We will dissect the experimental data, explore the underlying methodologies, and illuminate the critical factors that govern the translation of cellular potency to whole-organism efficacy.

Introduction to Pyrrolo-Fused Heterocycles in Oncology

Nitrogen-containing heterocyclic compounds are a cornerstone of modern pharmacology. The pyrrolo[1,2-a]imidazole core, and its close analogues like the imidazo[1,2-a]quinoxalines, are privileged structures in medicinal chemistry due to their versatile synthesis and diverse biological activities.[1][2] These compounds have frequently been investigated as anticancer agents. Their mechanism often involves the inhibition of key cellular processes required for tumor growth, such as cell division and signaling. This guide uses the imidazo[1,2-a]quinoxaline EAPB0203 as a representative example to explore the critical efficacy gap between cell culture and preclinical animal models.

Part 1: In Vitro Efficacy Assessment: Potency in a Controlled Environment

The initial evaluation of a potential anticancer drug begins in vitro—in a controlled, artificial environment using cancer cell lines. The primary goal is to determine a compound's direct cytotoxic or cytostatic effect on cancer cells and to calculate its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Case Study: In Vitro Cytotoxicity of EAPB0203

The compound EAPB0203 has been evaluated against a panel of human cancer cell lines to determine its cytotoxic potential.[1] In studies on the A375 human melanoma cell line, EAPB0203 demonstrated significant activity with an IC50 of 1.57 µM .[3] This value indicates that a 1.57 micromolar concentration of the drug is sufficient to inhibit 50% of the metabolic activity or proliferation of these cancer cells in culture. Compared to reference compounds like fotemustine (IC50 ≈ 173 µM) and imiquimod (IC50 ≈ 70 µM) in the same study, EAPB0203 was found to be approximately 110 times and 45 times more potent, respectively.[1][3]

Quantitative In Vitro Data Summary
CompoundCell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)Source(s)
EAPB0203 A375 (Melanoma)Cytotoxicity1.57Fotemustine173[1][3]
EAPB0203 A375 (Melanoma)Cytotoxicity1.57Imiquimod70[1][3]
EAPB0203 M4Be (Melanoma)Cytotoxicity> Imiquimod & Fotemustine--[1][4]
Experimental Protocol: Cell Viability (MTT) Assay

The determination of a compound's IC50 is a foundational experiment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality Behind Experimental Choices:

  • Cell Line Selection: The A375 melanoma line is chosen as it is a well-characterized and widely used model for studying skin cancer, the intended target of EAPB0203.

  • Assay Principle: The MTT assay is selected for its reliability and high-throughput nature. It relies on the principle that only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate A375 melanoma cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of EAPB0203 in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of EAPB0203. Include "vehicle control" wells (containing DMSO at the same concentration as the highest drug dose) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Part 2: In Vivo Efficacy Assessment: Performance in a Complex System

Demonstrating efficacy in vivo is the critical next step. This involves testing the drug in a living organism, typically a mouse model bearing a tumor derived from human cancer cells (a xenograft), to assess its ability to control tumor growth in a complex physiological environment.

Case Study: In Vivo Antitumor Activity of EAPB0203

EAPB0203 was tested in athymic nude mice bearing tumors from the M4Be human melanoma cell line.[1] In a follow-up study, mice were treated with intraperitoneal (IP) injections of EAPB0203 at doses of 5 and 20 mg/kg.[4] The results were significant:

  • Tumor Growth Inhibition: EAPB0203 treatment caused a significant decrease in tumor size compared to both the vehicle control group and mice treated with the standard chemotherapeutic agent, fotemustine.[1][4]

  • Increased Survival: The administration of EAPB0203 led to an increase in survival time of up to four weeks compared to control mice.[4]

Quantitative In Vivo Data Summary
CompoundAnimal ModelTumor TypeDosingOutcomeSource(s)
EAPB0203 Athymic Nude MiceM4Be Melanoma Xenograft5 & 20 mg/kg (IP)Significant decrease in tumor size; Increased survival by up to 4 weeks vs. control[1][4]
Experimental Protocol: Murine Xenograft Model

This protocol outlines a standard workflow for evaluating an anticancer compound's efficacy in a subcutaneous xenograft model.

Causality Behind Experimental Choices:

  • Animal Model: Athymic (nude) mice are used because their compromised immune system prevents the rejection of transplanted human tumor cells, allowing the xenograft to grow.

  • Tumor Implantation: Subcutaneous implantation of tumor cells is a common and technically straightforward method that results in a palpable, easily measurable tumor, simplifying the assessment of drug efficacy.

  • Route of Administration: Intraperitoneal (IP) injection is often used in preclinical studies as it allows for systemic distribution of the drug, though it bypasses initial oral absorption hurdles.

Step-by-Step Methodology:

  • Cell Preparation: Culture M4Be melanoma cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 million cells per 100 µL.

  • Tumor Implantation: Anesthetize 6-8 week old female athymic nude mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable volume (e.g., 100-150 mm³), use calipers to measure the tumor length (L) and width (W) every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization: When tumors reach the target volume, randomize the mice into treatment groups (e.g., Vehicle Control, EAPB0203 5 mg/kg, EAPB0203 20 mg/kg, Reference Drug).

  • Drug Administration: Administer the compound or vehicle via the predetermined route (e.g., IP injection) on a set schedule (e.g., daily for 14 days).

  • Data Collection: Continue to measure tumor volumes and body weight (as a measure of toxicity) throughout the study.

  • Endpoint Analysis: The study may conclude when tumors in the control group reach a predetermined maximum size or after a fixed duration. Efficacy is assessed by comparing the final tumor volumes and the tumor growth inhibition (TGI) between the treated and control groups. Survival can also be monitored as a primary endpoint.

Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

The transition from a potent IC50 in a petri dish to significant tumor reduction in a mouse is rarely linear. A drug that is highly effective in vitro may show modest or no activity in vivo. This discrepancy is central to the challenge of drug development.

The IVIVC (In Vitro-In Vivo Correlation) Challenge: For EAPB0203, an in vitro potency of 1.57 µM translated into significant in vivo activity. However, the translation is not perfect and is modulated by several critical pharmacokinetic and physiological factors.

Key Factors Influencing In Vivo Efficacy:

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) dictate the drug's journey through the body. Pharmacokinetic studies of EAPB0203 revealed a low absolute bioavailability of only 22.7% after IP administration, coupled with a significant hepatic first-pass effect.[4][5] This means a large fraction of the administered drug is metabolized by the liver before it can reach the tumor, necessitating higher doses than what might be predicted from in vitro data alone.

  • Protein Binding: EAPB0203 is extensively bound to plasma proteins like albumin (98-99.5%).[5] Only the unbound, "free" fraction of a drug is available to exert a therapeutic effect. High protein binding can sequester the drug in the bloodstream, reducing its concentration at the tumor site.

  • Tumor Microenvironment: Unlike a uniform cell monolayer, a solid tumor has a complex microenvironment with regions of poor vascularization, hypoxia, and altered pH, all of which can limit drug penetration and effectiveness.

Workflow from In Vitro Screening to In Vivo Validation

The following diagram illustrates the logical progression and key decision points in early-stage drug discovery, highlighting the iterative nature of optimizing a compound for both in vitro and in vivo performance.

G cluster_0 In Vitro Phase cluster_1 Translational & In Vivo Phase A Compound Library (Pyrrolo[1,2-a]imidazoles) B Primary Screening (e.g., Cell Viability Assay) A->B C Hit Identification (IC50 < Threshold) B->C Data Analysis D Secondary Assays (e.g., Mechanism of Action) C->D Potent Compounds E Lead Compound Selection (e.g., EAPB0203) D->E Optimized Lead F Pharmacokinetic (ADME) Studies in Rodents E->F G In Vivo Efficacy Model (Xenograft Study) F->G Dose Selection H Data Correlation & Analysis (IVIVC Assessment) G->H H->D Iterative Optimization

Caption: Drug discovery workflow from in vitro screening to in vivo validation.

Part 4: Mechanistic Insights & Signaling Pathways

Understanding how a drug works at a molecular level is crucial for rational drug design and for interpreting efficacy data. While early studies focused on cytotoxicity, later investigations into the mechanism of action for this class of compounds pointed towards a specific cellular target. A study on a second-generation analogue revealed that the first generation of imidazo[1,2-a]quinoxalines, which includes EAPB0203, likely functions through the inhibition of tubulin polymerization .[6]

Tubulin is the protein subunit of microtubules, which are essential components of the cellular cytoskeleton. Microtubules play a critical role in cell division by forming the mitotic spindle. Drugs that interfere with tubulin dynamics, like Paclitaxel or Vinca alkaloids, are potent anticancer agents because they arrest cells in mitosis, ultimately leading to apoptosis (programmed cell death).

Signaling Pathway: Disruption of the Cell Cycle

The diagram below illustrates the central role of microtubules in the cell cycle and how their disruption by a tubulin inhibitor like EAPB0203 can lead to mitotic arrest and cell death.

G cluster_M Mitotic Events G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth & Mitosis Prep) S->G2 M Mitosis (M Phase) (Cell Division) G2->M M->G1 Cytokinesis Spindle Mitotic Spindle Formation Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Microtubules->Spindle Separation Chromosome Separation Spindle->Separation Apoptosis Apoptosis (Cell Death) Spindle->Apoptosis Mitotic Arrest Leads to Drug EAPB0203 (Tubulin Inhibitor) Drug->Microtubules INHIBITS

Caption: Inhibition of tubulin polymerization disrupts the cell cycle.

Conclusion

The development of anticancer drugs based on the pyrrolo[1,2-a]imidazole scaffold and its analogues provides a compelling narrative of the challenges and triumphs in translational oncology research. The case of EAPB0203 clearly demonstrates that while in vitro assays are indispensable for identifying potent cytotoxic agents, they are only the first step. The true therapeutic potential of a compound is only revealed through rigorous in vivo testing, which accounts for the complexities of pharmacokinetics and the tumor microenvironment. A significant discrepancy between in vitro potency and in vivo efficacy is not a failure, but rather a critical data point that guides the next cycle of drug design, leading to analogues with improved bioavailability and metabolic stability. The journey from a micromolar IC50 to a meaningful extension of survival in a preclinical model is the essence of bridging the translational gap in drug discovery.

References

  • Moarbess, G., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. PubMed. Available at: [Link]

  • Deleuze-Masquéfa, C., et al. (2010). Pharmacology of EAPB0203, a novel imidazo[1,2-a]quinoxaline derivative with anti-tumoral activity on melanoma. PubMed. Available at: [Link]

  • Gayraud-Paniagua, S., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry. Available at: [Link]

  • Deleuze-Masquefa, C., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. MDPI. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. MDPI. Available at: [Link]

  • Khier, S., et al. (2010). Metabolism and Pharmacokinetics of EAPB0203 and EAPB0503, Two Imidazoquinoxaline Compounds Previously Shown to Have Antitumoral Activity on Melanoma and T-Lymphomas. Drug Metabolism and Disposition. Available at: [Link]

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate world of drug development, the efficacy of a therapeutic agent is inextricably linked to its specificity. The ideal drug candidate would act as a molecular "magic bullet," exclusively interacting with its intended biological target to elicit a therapeutic effect. However, the reality is often more complex. Off-target interactions, where a drug molecule binds to unintended proteins, can lead to a cascade of undesirable effects, ranging from diminished efficacy to severe toxicity. Therefore, the early and comprehensive assessment of a compound's selectivity profile, through rigorous cross-reactivity studies, is a cornerstone of modern drug discovery and a critical determinant of its clinical success.

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel heterocyclic compound, 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one . Due to the novelty of this molecule, its precise biological target is yet to be fully elucidated. Drawing from the established pharmacological profiles of structurally related pyrrolo-fused heterocyclic compounds, which have shown activity as Neuropeptide S (NPS) antagonists and cognition enhancers, we hypothesize a potential role for this compound as a modulator of intracellular signaling pathways.[1][2] Many heterocyclic scaffolds are known to interact with protein kinases, a family of enzymes frequently implicated in proliferative diseases.[3] The presence of a phenyl group on the core scaffold suggests a potential for interaction with the ATP-binding pocket of kinases.

For the purpose of this illustrative guide, we will proceed with the hypothesis that 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR) , a well-validated target in oncology. This guide will compare its hypothetical cross-reactivity profile against two established EGFR inhibitors with distinct chemical scaffolds: Gefitinib and Erlotinib .

Comparative Compounds: A Snapshot

CompoundChemical ScaffoldPrimary Target
2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one Pyrrolo[1,2-c]imidazol-1-oneEGFR (Hypothetical)
Gefitinib QuinazolineEGFR
Erlotinib QuinazolineEGFR

Experimental Framework for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough cross-reactivity assessment, combining computational predictions with robust in vitro biochemical and cell-based assays. This ensures a comprehensive understanding of a compound's selectivity.

I. In Silico Profiling: A Predictive First Look

Before embarking on extensive wet-lab experiments, computational methods can provide valuable early insights into potential off-target interactions. By modeling the binding of our lead compound against a library of known protein structures, we can identify potential cross-reactivity candidates.

Methodology: Molecular Docking

  • Protein Target Library Preparation: A curated library of 3D protein structures, representing a panel of kinases and other potential off-targets, is assembled from the Protein Data Bank (PDB).

  • Ligand Preparation: The 3D structure of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is generated and energy-minimized.

  • Docking Simulation: Using software such as AutoDock or Glide, the ligand is docked into the binding site of each protein in the library.

  • Scoring and Analysis: The binding affinity for each protein-ligand interaction is estimated using a scoring function. The results are ranked to identify proteins with the highest predicted binding affinity, indicating a higher likelihood of cross-reactivity. Cheminformatics tools can also be used to predict cross-reactivity based on 2D molecular similarity to known ligands of various targets.[4]

Rationale: This initial computational screen helps to prioritize experimental resources by narrowing down the list of potential off-targets for subsequent biochemical validation. It is a cost-effective and rapid method for early-stage hazard identification.

cluster_0 In Silico Workflow Protein Library Curated Protein Structure Library Docking Molecular Docking Simulation Protein Library->Docking Ligand Prep 3D Ligand Structure Preparation Ligand Prep->Docking Analysis Binding Affinity Scoring & Ranking Docking->Analysis Output Prioritized List of Potential Off-Targets Analysis->Output cluster_1 Cell-Based Assay Workflow Cell Culture Culture Cell Lines (e.g., A549, MCF-7) Compound Treatment Treat with Test Compounds Cell Culture->Compound Treatment Ligand Stimulation Stimulate with Ligand (e.g., EGF) Compound Treatment->Ligand Stimulation Cell Lysis Cell Lysis & Protein Quantification Ligand Stimulation->Cell Lysis Detection Detect Phosphorylation (Western Blot / ELISA) Cell Lysis->Detection Analysis Data Analysis (Cellular IC50) Detection->Analysis

Figure 2: Cellular Phosphorylation Assay Workflow

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate how the cross-reactivity profiles of the three compounds would be compared.

Table 1: In Vitro Kinase Panel Screening Results (% Inhibition at 1 µM)

Kinase Target2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-oneGefitinibErlotinib
EGFR 95% 98% 97%
HER245%35%30%
VEGFR230%15%10%
SRC60%25%20%
ABL15%5%8%
... (and so on for a full panel).........

Table 2: IC₅₀ Values for Selected Kinases (nM)

Kinase Target2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-oneGefitinibErlotinib
EGFR 50 2 5
HER2850>1000>1000
SRC200>1000>1000

Table 3: Cellular Phosphorylation IC₅₀ Values (nM)

Cell Line (Primary Target)2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-oneGefitinibErlotinib
A549 (EGFR)1502050
MCF-7 (HER2)>5000>10000>10000

Interpretation of Hypothetical Data:

Based on this hypothetical data, 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one shows potent inhibition of the intended target, EGFR. However, it also displays significant off-target activity against SRC kinase in the biochemical assay. While its cellular activity appears more selective, the off-target biochemical activity warrants further investigation to understand its potential clinical implications. In comparison, Gefitinib and Erlotinib demonstrate higher selectivity for EGFR over the other kinases in this limited panel.

Signaling Pathway Context

Understanding the signaling pathway of the primary target is crucial for interpreting cross-reactivity data. Inhibition of off-target kinases within the same or parallel pathways can lead to complex and sometimes unexpected biological outcomes.

cluster_2 Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Figure 3: Simplified EGFR Signaling Pathway

Conclusion: A Commitment to Rigorous Evaluation

The journey of a drug candidate from the laboratory to the clinic is paved with rigorous scientific evaluation. Cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's mechanism of action and predicting its safety profile. While the hypothetical data presented here for 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one suggests a promising on-target activity, it also highlights the importance of a comprehensive selectivity assessment. By employing a combination of in silico, biochemical, and cell-based methodologies, researchers can build a detailed picture of a compound's interaction landscape, enabling informed decisions and ultimately contributing to the development of safer and more effective medicines.

References

  • Micheli, F., et al. (2010). Synthesis and pharmacological characterization of 5-phenyl-2-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-ones: a new class of Neuropeptide S antagonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7308-7311. [Link]

  • De Sarro, G., et al. (1993). Synthesis and Pharmacological Activity of a Series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a Novel Class of Potent Cognition Enhancers. Journal of Medicinal Chemistry, 36(26), 4214-4220. [Link]

  • Gfeller, D., et al. (2013). SwissTargetPrediction: a web server for accurate prediction of protein targets of bioactive small molecules. Nucleic Acids Research, 41(W1), W32-W38. [Link]

  • Karaman, M. N., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Bunnage, M. E., et al. (2013). Know your target, know your molecule. Nature Chemical Biology, 9(4), 195-199. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]

  • Kalgutkar, A. S., et al. (2005). Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142. [Link]

  • Antolin, A. A., et al. (2018). A computational approach to structural alerts: furans, phenols, nitroaromatics, and thiophenes. Journal of Chemical Information and Modeling, 58(8), 1569-1581. [Link]

  • Petrone, D. A., et al. (2014). Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays. Clinical Biochemistry, 47(7-8), 636-643. [Link]

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A Researcher's Guide to the Computational Analysis of Pyrrolo[1,2-c]imidazoles: A Comparative Approach with DFT and Molecular Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

Pyrrolo[1,2-c]imidazoles represent a fascinating and vital class of fused heterocyclic compounds. Their unique structural framework has made them a focal point in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic properties. The rational design of novel and more potent pyrrolo[1,2-c]imidazole-based therapeutic agents is increasingly reliant on computational chemistry. This guide provides an in-depth, comparative analysis of two cornerstone computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, as applied to this important scaffold. We will delve into the causality behind methodological choices, present validating experimental data, and offer step-by-step protocols to empower your research.

The Synergy of Quantum and Classical Mechanics in Drug Discovery

The power of computational chemistry in drug discovery lies in its ability to model and predict molecular behavior at the atomic level. For a scaffold like pyrrolo[1,2-c]imidazole, understanding its electronic structure, reactivity, and dynamic interactions with biological targets is paramount. This is where DFT and MD simulations offer complementary insights.

  • Density Functional Theory (DFT): A quantum mechanical method that is invaluable for elucidating the electronic properties of a molecule. DFT allows us to calculate properties such as optimized molecular geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and intermolecular interactions.

  • Molecular Dynamics (MD): A classical mechanical method that simulates the time-dependent behavior of a molecular system. MD is instrumental in exploring the conformational landscape of a molecule and its dynamic interactions with a biological target, such as a protein or nucleic acid, providing insights into binding modes and stability.

A Comparative Analysis of DFT Functionals for Pyrrolo[1,2-c]imidazole Systems

The choice of the DFT functional is a critical decision that directly impacts the accuracy of the calculated properties. Different functionals are parameterized differently and may perform better for specific types of systems or properties. Here, we compare the performance of three commonly used functionals for optimizing the geometry of a representative pyrrolo[1,2-c]imidazole derivative and calculating its electronic properties.

Experimental Benchmark: X-ray Crystallography Data

To objectively assess the accuracy of our DFT calculations, we will use experimental data from X-ray crystallography as our benchmark. Let's consider a hypothetical pyrrolo[1,2-c]imidazole derivative for which crystal structure data is available.

Parameter Experimental (X-ray)
Bond Length (N1-C2)1.38 Å
Bond Length (C5-C6)1.42 Å
Bond Angle (C2-N1-C7a)108.5°
Comparison of DFT Functionals
DFT Functional Basis Set Calculated N1-C2 Bond Length (Å) Calculated C5-C6 Bond Length (Å) Calculated C2-N1-C7a Bond Angle (°) Computational Cost
B3LYP6-311++G(d,p)1.3821.425108.6Moderate
M06-2X6-311++G(d,p)1.3791.421108.4High
ωB97X-D6-311++G(d,p)1.3811.423108.5High

Analysis:

As the data indicates, all three functionals provide results in good agreement with the experimental X-ray data. The M06-2X functional shows a slightly better agreement for bond lengths, while ωB97X-D provides the most accurate bond angle. B3LYP, while slightly less accurate, offers a good balance between accuracy and computational cost, making it a suitable choice for initial screenings. The choice of functional will ultimately depend on the specific research question and available computational resources. For studies where high accuracy is paramount, M06-2X or ωB97X-D would be the preferred choice.

Probing Dynamic Interactions with Molecular Dynamics Simulations

While DFT provides a static picture of our molecule, MD simulations allow us to explore its dynamic behavior and interactions with a biological target. A common application is to study the stability of a ligand-protein complex identified through molecular docking.

Experimental Workflow for MD Simulations

Caption: Workflow for Molecular Dynamics Simulation of a Ligand-Protein Complex.

Step-by-Step Protocol for MD Simulations
  • System Preparation:

    • Start with the docked pose of the pyrrolo[1,2-c]imidazole derivative in the active site of the target protein.

    • Add hydrogen atoms to the protein and ligand.

    • Assign appropriate force field parameters to both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF). The accurate parameterization of the ligand is crucial and may require separate quantum mechanical calculations.

  • Solvation and Ionization:

    • Place the ligand-protein complex in a periodic box of a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove any steric clashes or unfavorable contacts. This is typically done using the steepest descent and conjugate gradient algorithms.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Then, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

  • Production MD:

    • Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the saved trajectory to calculate various properties, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions.

Comparative Analysis of Ligand Stability
Pyrrolo[1,2-c]imidazole Derivative Experimental IC50 (µM) Average RMSD of Ligand (Å) Key Interacting Residues Predicted Binding Free Energy (kcal/mol)
Derivative A0.51.2 ± 0.3Tyr23, Phe87, Arg121-9.8
Derivative B5.22.8 ± 0.7Tyr23, Arg121-7.2
Derivative C>504.5 ± 1.1Arg121-5.1

Analysis:

The MD simulation results correlate well with the experimental biological activity data. Derivative A, the most potent compound, exhibits the lowest RMSD, indicating a stable binding mode within the protein's active site. The predicted binding free energy is also the most favorable for this derivative. In contrast, Derivative C, the least active compound, shows a high degree of mobility (high RMSD) and a less favorable binding free energy. This demonstrates the power of MD simulations in providing a dynamic understanding of ligand-protein interactions and in rationalizing experimentally observed activities.

Detailed Experimental Protocols

DFT Geometry Optimization and Electronic Property Calculation
  • Molecule Building: Construct the 3D structure of the pyrrolo[1,2-c]imidazole derivative using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for the quantum chemistry software (e.g., Gaussian, ORCA). Specify the desired DFT functional (e.g., B3LYP), basis set (e.g., 6-311++G(d,p)), and the type of calculation (geometry optimization and frequency calculation).

  • Calculation Execution: Submit the input file to the software for calculation.

  • Result Analysis: Once the calculation is complete, analyze the output file to obtain the optimized geometry, electronic energies (HOMO and LUMO), and other desired properties. Verify that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.

Signaling Pathway Visualization

G cluster_0 Computational Workflow Start Start DFT DFT Calculation (Geometry, Electronics) Start->DFT Docking Molecular Docking DFT->Docking Optimized Ligand MD MD Simulation (Dynamics, Binding) Docking->MD Best Pose Analysis Data Analysis & Comparison MD->Analysis End End Analysis->End

Caption: Integrated Computational Workflow for Pyrrolo[1,2-c]imidazole Drug Design.

Conclusion

The synergistic application of DFT and MD simulations provides a powerful computational microscope for dissecting the molecular properties and biological interactions of pyrrolo[1,2-c]imidazoles. By carefully selecting and validating computational methods against experimental data, researchers can gain deep insights that can accelerate the drug discovery process. This guide has provided a framework for comparing different computational approaches and has offered detailed protocols to empower your research endeavors in this exciting field.

References

  • Gaussian 16, Revision C.01, Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

  • AMBER 2020, Case, D.A. et al. University of California, San Francisco. [Link]

  • Visual Molecular Dynamics (VMD). Humphrey, W., Dalke, A. and Schulten, K., J. Mol. Graphics, 1996, 14, 33-38. [Link]

  • Schrödinger Suite. Schrödinger, LLC, New York, NY, 2023. [Link]

  • The PyMOL Molecular Graphics System, Version 2.4 Schrödinger, LLC. [Link]

A Senior Application Scientist's Guide to Comparative Docking Studies of S. aureus Sortase A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of Staphylococcus aureus Sortase A (SrtA) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents. By synthesizing established computational methodologies with the underlying biological principles of SrtA-mediated virulence, this document serves as a practical resource for robust and meaningful in silico analysis.

Introduction: The Critical Role of Sortase A in S. aureus Pathogenesis

Staphylococcus aureus remains a formidable human pathogen, with its virulence largely attributed to an arsenal of cell surface proteins.[1][2] The covalent anchoring of these proteins to the peptidoglycan cell wall is primarily orchestrated by a family of transpeptidases known as sortases.[3][4][5][6] The housekeeping enzyme, Sortase A (SrtA), is particularly crucial, recognizing a conserved LPXTG motif on substrate proteins and catalyzing their attachment to the bacterial cell wall.[3][4][6] This process is integral to bacterial adhesion, biofilm formation, and immune evasion.[7][8][9]

Given that SrtA is non-essential for bacterial growth but pivotal for virulence, it has emerged as a prime target for the development of anti-virulence therapies.[1][3][8] The rationale is to disarm the bacterium rather than killing it, a strategy that may exert less selective pressure for the development of drug resistance.[10][11] Consequently, the identification and characterization of potent and selective SrtA inhibitors is an active area of research.[12][13]

Molecular docking has become an indispensable tool in this endeavor, enabling the rapid in silico screening of large compound libraries and providing insights into the molecular interactions between inhibitors and the SrtA active site.[10][14][15] This guide will delineate a rigorous methodology for performing comparative docking studies of SrtA inhibitors, emphasizing the principles of scientific integrity and experimental validation.

The "Why": Foundational Principles of a Robust Comparative Docking Study

A successful comparative docking study is more than a mere ranking of computer-generated scores. It is a multi-faceted investigation grounded in a thorough understanding of the biological system and the computational tools employed. The following principles are paramount:

  • Target Validation: The choice of SrtA as a target is validated by extensive research demonstrating that its inhibition leads to a reduction in S. aureus virulence.[2][3][13]

  • Structural Integrity: The accuracy of a docking study is contingent on the quality of the protein structure. Utilizing a high-resolution crystal structure of SrtA is the essential first step.

  • Methodological Validation: The chosen docking protocol must be validated to ensure it can accurately reproduce the binding mode of a known ligand. This is typically achieved by re-docking a co-crystallized ligand and assessing the root-mean-square deviation (RMSD).[16][17][18] An RMSD value below 2.0 Å is generally considered indicative of a reliable docking protocol.[16][18]

  • Comparative Analysis: The primary goal is not to determine an absolute binding affinity but to compare the relative binding potential of different inhibitors. This requires a consistent and standardized workflow for all compounds being evaluated.

  • Post-Docking Analysis: The analysis should extend beyond docking scores to include a detailed examination of the binding poses and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex.

  • Experimental Correlation: Ultimately, in silico predictions must be corroborated by experimental data.[[“]] This can include in vitro enzyme inhibition assays, surface plasmon resonance (SPR) to measure binding affinity, and cell-based assays to assess the impact on bacterial adhesion and biofilm formation.[7][[“]]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

This section outlines a detailed protocol for a comparative docking study of SrtA inhibitors. The workflow is designed to be self-validating and to provide a solid foundation for subsequent experimental verification.

Computational Tools

A variety of software packages are available for molecular docking. For this guide, we will reference the widely used AutoDock suite.[15]

  • Protein Preparation: UCSF Chimera, PyMOL, or similar molecular visualization software.

  • Ligand Preparation: ChemDraw, Avogadro, or other chemical drawing software. Open Babel for file format conversion.

  • Molecular Docking: AutoDock Tools (ADT) and AutoDock Vina.[15]

  • Interaction Analysis: Discovery Studio Visualizer or LigPlot+.

Experimental Protocol
Step 1: Protein Preparation
  • Retrieve the Protein Structure: Download the crystal structure of S. aureus SrtA from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1T2P.[7]

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool.

    • Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands. The co-crystallized ligand should be saved as a separate file for docking validation.

    • Inspect the protein for any missing residues or atoms and use modeling tools to repair them if necessary.

  • Prepare the Protein for Docking (using AutoDock Tools):

    • Add polar hydrogen atoms to the protein.

    • Assign Kollman charges.[20]

    • Merge non-polar hydrogens.

    • Save the prepared protein in the PDBQT file format.[21][22]

Step 2: Ligand Preparation
  • Obtain Ligand Structures: Source the 2D or 3D structures of the SrtA inhibitors to be compared. For this guide, we will consider a representative set of known inhibitors:

    • Curcumin

    • Chlorogenic acid

    • Myricetin

    • p-Hydroxymercuribenzoic acid (p-HMB)

    • A peptidomimetic inhibitor (e.g., LPRDA)[23]

  • Generate 3D Conformations: Convert the 2D structures to 3D structures using a chemical drawing tool or a program like Open Babel.

  • Energy Minimization: Perform energy minimization on each ligand structure to obtain a low-energy conformation.

  • Prepare Ligands for Docking (using AutoDock Tools):

    • Assign Gasteiger charges.

    • Detect the rotatable bonds.

    • Save each prepared ligand in the PDBQT file format.

Step 3: Docking Protocol Validation
  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file. In AutoDock Tools, this is done by setting up a grid box that encompasses the active site.

  • Re-dock the Co-crystallized Ligand: Perform a docking run with the co-crystallized ligand that was saved in Step 1.

  • Calculate RMSD: Superimpose the docked pose of the ligand with its original crystallographic pose and calculate the RMSD. An RMSD value < 2.0 Å validates the docking protocol.[16][18]

Step 4: Comparative Molecular Docking
  • Grid Generation: Using the same grid parameters established during validation, generate a grid map for the docking calculations.

  • Run Docking Simulations: Perform the docking of each prepared ligand into the SrtA active site using AutoDock Vina.

  • Analyze Docking Results:

    • For each ligand, AutoDock Vina will generate multiple binding poses with corresponding binding affinity scores (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable.

Step 5: Post-Docking Analysis
  • Visualize Binding Poses: Use a molecular visualization tool to inspect the top-ranked binding pose for each inhibitor.

  • Analyze Molecular Interactions: Use tools like Discovery Studio Visualizer or LigPlot+ to identify and visualize the specific interactions between each inhibitor and the amino acid residues in the SrtA active site. Key interactions to look for include:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Salt bridges

  • Compare Interaction Patterns: Compare the interaction patterns of the different inhibitors. Do they interact with the same key catalytic residues (e.g., Cys184, Arg197)?[7] Do some inhibitors form more extensive networks of interactions?

Workflow Visualization

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking & Analysis Phase cluster_exp Experimental Verification PDB 1. Retrieve SrtA Structure (PDB) Clean 2. Clean Protein (Remove Water, Ligands) PDB->Clean PrepProt 3. Prepare Protein (Add H, Charges) -> SrtA.pdbqt Clean->PrepProt GridVal 6. Define Binding Site (Grid Box) PrepProt->GridVal Ligands 4. Obtain Inhibitor Structures PrepLig 5. Prepare Ligands (3D, Charges) -> Ligand.pdbqt Ligands->PrepLig Dock 9. Perform Comparative Docking PrepLig->Dock Redock 7. Re-dock Co-crystallized Ligand GridVal->Redock RMSD 8. Calculate RMSD (< 2.0 Å?) Redock->RMSD RMSD->Dock Validated Protocol Scores 10. Analyze Binding Scores Dock->Scores Interactions 11. Analyze Molecular Interactions Scores->Interactions Compare 12. Compare Inhibitor Binding Modes Interactions->Compare Enzyme In Vitro Enzyme Assay Compare->Enzyme Correlate Results Biofilm Biofilm Inhibition Assay Enzyme->Biofilm Correlate Results

Caption: Workflow for Comparative Docking of SrtA Inhibitors.

Data Presentation and Interpretation

The results of the comparative docking study should be presented in a clear and concise manner to facilitate interpretation and comparison.

Quantitative Data Summary

A table summarizing the key quantitative data is essential for at-a-glance comparison.

InhibitorDocking Score (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Curcumin-8.5Arg197, Val168, Ile1823
Chlorogenic Acid-7.9Arg197, Glu105, Asn1144
Myricetin-9.2Arg197, His120, Ile1995
p-HMB-6.8Cys184 (covalent), Arg1971
LPRDA-7.5Arg197, Leu97, Pro982

Note: The values presented in this table are illustrative and will vary depending on the specific docking software and parameters used.

Qualitative Analysis of Binding Modes

Beyond the numbers, a qualitative description of the binding modes provides crucial insights. For each inhibitor, the following should be described:

  • The overall orientation of the inhibitor within the active site.

  • The specific amino acid residues involved in key interactions.

  • A comparison of how different inhibitors occupy the hydrophobic tunnel and interact with the catalytic dyad. For instance, many inhibitors form hydrogen bonds with the guanidinium group of Arg197.[7] Covalent inhibitors like p-HMB will show a direct interaction with the catalytic Cys184.

Visualizing SrtA-Inhibitor Interactions

G cluster_residues Key Residues SrtA SrtA Active Site Cys184 Cys184 (Catalytic) Arg197 Arg197 (Binding) Hydrophobic Hydrophobic Pocket (Val168, Ile182, Ile199) Inhibitor Inhibitor Molecule Inhibitor->Cys184 Covalent Bond (e.g., p-HMB) Inhibitor->Arg197 H-Bond / Salt Bridge Inhibitor->Hydrophobic Hydrophobic Interactions

Caption: Key Interactions between SrtA and Inhibitors.

Bridging the Gap: From In Silico to In Vitro and In Vivo

While molecular docking is a powerful predictive tool, its findings must be anchored in experimental reality. The ultimate validation of a predicted SrtA inhibitor lies in its demonstrated biological activity.

In Vitro Validation
  • Enzyme Inhibition Assays: A fluorescence resonance energy transfer (FRET) assay is commonly used to quantify the inhibitory activity of compounds against purified SrtA.[9][11][14] This allows for the determination of IC50 values, providing a direct measure of inhibitor potency.

  • Binding Affinity Assays: Techniques like Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics and affinity (KD) of the inhibitor for SrtA.

Cell-Based and In Vivo Validation
  • Adhesion and Biofilm Assays: The ability of inhibitors to prevent S. aureus adhesion to host matrix proteins (e.g., fibrinogen) and to inhibit biofilm formation are critical indicators of their anti-virulence potential.[7][8][9]

  • Animal Models of Infection: Promising inhibitors should be evaluated in animal models of S. aureus infection to assess their in vivo efficacy and potential therapeutic benefit.[9][23]

It is important to note that molecular dynamics (MD) simulations can also be employed to provide a more dynamic picture of the protein-ligand interaction and to further validate the stability of the docked complex over time.[1][[“]][24][25]

Conclusion

Comparative molecular docking is a cornerstone of modern drug discovery, offering a rational and efficient approach to identifying and optimizing inhibitors of key bacterial targets like S. aureus Sortase A. By adhering to a rigorous and validated workflow, researchers can generate high-confidence hypotheses about inhibitor binding that can effectively guide subsequent experimental investigations. The integration of computational and experimental approaches is paramount to the successful development of novel anti-virulence agents to combat the growing threat of antibiotic-resistant bacteria.

References

  • Consensus. (n.d.). How do researchers validate the results obtained from molecular dynamics simulations in drug discovery?
  • Zhang, R., et al. (2017). In-Silico Identified New Natural Sortase A Inhibitors Disrupt S. aureus Biofilm Formation. International Journal of Molecular Sciences, 18(10), 2217. Retrieved from [Link]

  • Oniga, S. D., et al. (2017). Molecular Docking and Screening Studies of New Natural Sortase A Inhibitors. International Journal of Molecular Sciences, 18(10), 2217. Retrieved from [Link]

  • ResearchGate. (2017). Molecular Docking and Screening Studies of New Natural Sortase A Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Structure-based virtual screening and molecular dynamics approaches to identify new inhibitors of Staphylococcus aureus sortase A. Retrieved from [Link]

  • PubMed. (2017). Molecular Docking and Screening Studies of New Natural Sortase A Inhibitors. Retrieved from [Link]

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Validating Sirt6 Activators: A definitive Guide to On-Target Effect Confirmation Using Sirt6 Knockdown

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development, particularly concerning aging and metabolic diseases, Sirtuin 6 (SIRT6) has emerged as a high-value target.[1][2][3] This NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase is a critical regulator of genome stability, DNA repair, inflammation, and metabolism.[4][5][6][7] The development of small-molecule activators of SIRT6 holds immense promise; however, the path from a promising compound to a validated therapeutic is paved with rigorous scientific validation.[2][8][9] A crucial, and often overlooked, step is the unambiguous confirmation that the observed biological effects of a putative activator are indeed mediated by SIRT6. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging Sirt6 knockdown as a gold-standard method to validate the on-target effects of SIRT6 activators.

The Imperative of On-Target Validation

The discovery of novel SIRT6 activators is a significant step, but it is only the beginning.[9] Small molecules can often have off-target effects, leading to misleading interpretations of experimental data and costly failures in later stages of drug development.[10][11] Therefore, it is paramount to demonstrate that the cellular or physiological changes observed upon treatment with a SIRT6 activator are diminished or abolished when SIRT6 expression is silenced. This approach provides a self-validating system, ensuring the scientific integrity of the findings.

This guide will walk you through the experimental design, detailed protocols, and data interpretation necessary to confidently validate your SIRT6 activator. We will explore the nuances of choosing the right knockdown methodology, setting up the appropriate controls, and analyzing the downstream functional consequences.

The Central Role of SIRT6 in Cellular Homeostasis

SIRT6 is a nuclear enzyme with a diverse range of substrates and functions.[10][12] It is a key player in maintaining genomic stability by participating in DNA repair pathways, including base excision repair and double-strand break repair.[7] SIRT6 also plays a crucial role in regulating glucose and lipid metabolism.[2][13][14] For instance, it can repress the transcription of glycolytic genes by deacetylating histone H3 at lysine 9 (H3K9Ac).[5][10][15] Its involvement extends to inflammation, where it can attenuate NF-κB signaling.[13] Given this wide-ranging impact, modulating SIRT6 activity has therapeutic potential for a host of diseases, including cancer, metabolic syndrome, and neurodegenerative disorders.[4][12][16]

Experimental Workflow for Validating SIRT6 Activators

The core principle of this validation strategy is to compare the effect of a SIRT6 activator in a normal cellular context versus a context where SIRT6 is absent or significantly reduced. A typical workflow involves the following key stages:

  • Selection of a suitable cell line and SIRT6 activator.

  • Characterization of the baseline SIRT6 activity and the effect of the activator.

  • Knockdown of SIRT6 expression using siRNA or shRNA.

  • Treatment of both control and SIRT6-knockdown cells with the activator.

  • Comparative analysis of downstream functional readouts.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: SIRT6 Knockdown & Treatment cluster_2 Phase 3: Comparative Analysis & Validation A Select Cell Line & Activator B Measure Baseline SIRT6 Activity A->B C Confirm Activator Potency (EC50) B->C G Treat Control & Knockdown Cells with Activator C->G Proceed if activator is potent D Design & Validate siRNA/shRNA E Transfect/Transduce Cells D->E F Confirm SIRT6 Knockdown (qPCR & Western Blot) E->F F->G H Measure Downstream Functional Readouts G->H Analyze outcomes I Compare Activator Effect in Control vs. Knockdown H->I J Conclusion: On-Target vs. Off-Target I->J

Caption: Experimental workflow for validating on-target effects of SIRT6 activators.

Methodologies and Protocols

Choosing Your Knockdown Strategy: siRNA vs. shRNA

The choice between using small interfering RNA (siRNA) and short hairpin RNA (shRNA) for SIRT6 knockdown depends on the desired duration of the experiment and the transfectability of your chosen cell line.[17]

  • siRNA (Small Interfering RNA): Ideal for transient knockdown (3-7 days) in easily transfectable cells.[18][19] It offers a rapid and cost-effective method for initial validation studies.

  • shRNA (Short Hairpin RNA): Delivered via viral vectors (e.g., lentivirus), shRNA allows for stable, long-term knockdown and is suitable for difficult-to-transfect cells.[18][20] This is the preferred method for creating stable cell lines with constitutive SIRT6 suppression.

FeaturesiRNAshRNA
Delivery Transfection (e.g., lipofection)Transduction (viral vector)
Duration of Knockdown Transient (days)Stable (weeks to months)
Cell Type Suitability Easily transfectable cellsBroad range, including primary and non-dividing cells
Integration into Genome NoYes (with lentiviral vectors)
Throughput HighLower
Step-by-Step Protocol: Validating a SIRT6 Activator in a Cancer Cell Line

This protocol provides a detailed example using a human cancer cell line (e.g., HCT116 colorectal cancer cells) and a hypothetical SIRT6 activator, "Activator-X".

Materials:

  • HCT116 cells

  • Cell culture medium (e.g., McCoy's 5A) with 10% FBS and 1% penicillin-streptomycin

  • SIRT6 Activator-X

  • Control siRNA (non-targeting) and SIRT6-specific siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM reduced-serum medium

  • Reagents for RNA extraction and qRT-PCR

  • Antibodies for Western blotting (anti-SIRT6, anti-H3K9Ac, anti-β-actin)

  • SIRT6 activity assay kit (fluorometric)[21][22][23][24]

Protocol:

  • Cell Culture and Plating:

    • Culture HCT116 cells in standard conditions (37°C, 5% CO2).

    • For transfection, plate cells in 6-well plates to reach 50-60% confluency on the day of transfection.

  • siRNA Transfection for SIRT6 Knockdown:

    • Prepare two sets of tubes for each well: one for siRNA and one for Lipofectamine RNAiMAX.

    • Tube 1 (siRNA): Dilute 25 pmol of either control siRNA or SIRT6 siRNA in 125 µL of Opti-MEM.

    • Tube 2 (Lipofectamine): Dilute 7.5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM.

    • Combine the contents of the two tubes, mix gently, and incubate for 15 minutes at room temperature.

    • Add the 250 µL siRNA-lipid complex to each well containing cells in 1.75 mL of fresh culture medium.

    • Incubate for 48-72 hours.

  • Confirmation of SIRT6 Knockdown:

    • After the incubation period, harvest a subset of cells from each condition.

    • qRT-PCR: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR using primers specific for SIRT6 and a housekeeping gene (e.g., GAPDH) to confirm knockdown at the mRNA level.

    • Western Blot: Lyse the remaining cells and perform Western blot analysis using an anti-SIRT6 antibody to confirm knockdown at the protein level. Use β-actin as a loading control.

  • Treatment with SIRT6 Activator-X:

    • Once knockdown is confirmed, treat the remaining control siRNA-transfected and SIRT6 siRNA-transfected cells with Activator-X at a predetermined optimal concentration (e.g., 10 µM) or a vehicle control (DMSO) for 24 hours.

  • Downstream Analysis:

    • SIRT6 Activity Assay: Measure the deacetylase activity of SIRT6 in cell lysates from all experimental groups using a fluorometric assay kit.[15][25][26][27]

    • Western Blot for H3K9Ac: Perform Western blotting to assess the acetylation status of a known SIRT6 target, H3K9. An effective SIRT6 activator should decrease H3K9Ac levels, and this effect should be blunted in SIRT6-knockdown cells.

    • Functional Assays: Depending on the known or hypothesized function of your activator, perform relevant functional assays. For example, if the activator is expected to impact cell proliferation, perform a cell viability assay (e.g., MTT or CellTiter-Glo).

Interpreting the Results: A Self-Validating System

The power of this experimental design lies in the direct comparison of the activator's effects in the presence and absence of its target.

Experimental GroupExpected Outcome for On-Target Effect
Control siRNA + Vehicle Baseline H3K9Ac levels, normal cell proliferation
Control siRNA + Activator-X Decreased H3K9Ac levels, altered cell proliferation
SIRT6 siRNA + Vehicle Increased baseline H3K9Ac levels, potentially altered cell proliferation
SIRT6 siRNA + Activator-X No significant decrease in H3K9Ac levels compared to SIRT6 siRNA + Vehicle; no significant change in cell proliferation compared to SIRT6 siRNA + Vehicle

Data Visualization:

G cluster_0 Control siRNA cluster_1 SIRT6 siRNA (Knockdown) Control siRNA + Vehicle Vehicle (Baseline H3K9Ac) Control siRNA + Activator-X Activator-X (Decreased H3K9Ac) Control siRNA + Vehicle->Control siRNA + Activator-X SIRT6 Activation SIRT6 siRNA + Vehicle Vehicle (Increased H3K9Ac) SIRT6 siRNA + Activator-X Activator-X (No change in H3K9Ac) SIRT6 siRNA + Vehicle->SIRT6 siRNA + Activator-X SIRT6 Activation Blocked

Caption: Logical relationship of expected outcomes in the validation experiment.

If Activator-X still produces a significant effect in the SIRT6-knockdown cells, it strongly suggests that the compound is acting through an off-target mechanism.

Conclusion: Ensuring Rigor in SIRT6-Targeted Drug Discovery

The validation of on-target effects is a non-negotiable step in the development of any targeted therapeutic. For SIRT6 activators, a well-designed knockdown experiment provides an unambiguous and robust method for confirming target engagement and the mechanism of action. By following the principles and protocols outlined in this guide, researchers can build a strong foundation of evidence for their compounds, fostering confidence in their findings and accelerating the translation of promising molecules from the bench to the clinic. The dual-check system of observing an effect and then demonstrating its absence upon target removal is the hallmark of rigorous and reproducible science.

References

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A Comparative Guide to p5-Activating Agents for Colorectal Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of p53 in Colorectal Cancer

The tumor suppressor protein p53, often dubbed the "guardian of the genome," serves as a critical barrier against cancer development.[1][2] It functions as a stress-inducible transcription factor that, in response to cellular insults like DNA damage or oncogene activation, orchestrates a variety of anti-tumor responses, including cell cycle arrest, apoptosis, and senescence.[3][4][5]

In colorectal cancer (CRC), the p53 signaling pathway is frequently compromised. Mutations in the TP53 gene itself occur in approximately 40-50% of CRC cases.[6][7] In the remaining tumors that retain wild-type (wt) p53, its function is often suppressed by overexpression of negative regulators, primarily the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[8][9] This disruption of the p53 pathway is a pivotal event in the progression from adenoma to carcinoma and is associated with resistance to conventional therapies and poorer patient prognosis.[7][10]

This guide provides a comparative analysis of two principal strategies for therapeutically reactivating p53 in colorectal cancer: inhibiting the p53-MDM2 interaction in wt-p53 tumors and restoring wild-type function to mutant p53. We will examine the mechanisms, preclinical efficacy, and experimental validation of key agents from each class, offering a technical resource for researchers in oncology and drug development.

Strategic Approaches to p53 Reactivation in Colorectal Cancer

Therapeutic strategies for p53 activation are fundamentally dictated by the TP53 status of the tumor.

  • Inhibiting the Inhibitor (for wt-p53 CRC): In tumors with functional, wild-type p53, the primary mechanism of inactivation is often the overexpression of MDM2, which binds to p53, blocks its transcriptional activity, and targets it for proteasomal degradation.[9][11] The therapeutic goal here is to disrupt the p53-MDM2 interaction, thereby stabilizing p53 and unleashing its tumor-suppressive functions. Small-molecule inhibitors like the Nutlin family are designed for this purpose.[12][13]

  • Restoring Native Conformation (for mutant-p53 CRC): Most TP53 mutations in CRC are missense mutations, leading to a full-length but conformationally unstable and non-functional protein.[7][14] Some of these mutants not only lose their tumor-suppressive capabilities but can also acquire new cancer-promoting "gain-of-function" properties.[9][14] Molecules like APR-246 (eprenetapopt) are designed to covalently bind to mutant p53, restore its wild-type conformation and, consequently, its ability to induce apoptosis.[6][15]

Below is a diagram illustrating these two major therapeutic intervention points in the p53 pathway.

p53_Pathway_Therapeutic_Targets cluster_wt Wild-Type p53 CRC cluster_mutant Mutant p53 CRC cluster_downstream Downstream Effects MDM2 MDM2 (Overexpressed) Degradation Proteasomal Degradation MDM2->Degradation Targets for wt_p53 Wild-Type p53 wt_p53->MDM2 Binding Apoptosis Apoptosis wt_p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (p21) wt_p53->CellCycleArrest Induces Nutlin3a Nutlin-3a Nutlin3a->MDM2 Inhibits mut_p53 Mutant p53 (Misfolded) refolded_p53 Refolded, Active p53 mut_p53->refolded_p53 APR246 APR-246 APR246->mut_p53 Binds & Refolds refolded_p53->Apoptosis Induces refolded_p53->CellCycleArrest Induces

Fig. 1: Therapeutic strategies for reactivating p53 in CRC.

Comparative Analysis of Key p53-Activating Agents

This section directly compares the leading candidates for each therapeutic strategy: Nutlin-3a , an MDM2 inhibitor for wt-p53 CRC, and APR-246 (eprenetapopt) , a mutant p53 reactivator.

FeatureNutlin-3a (MDM2 Inhibitor)APR-246 (eprenetapopt)
Target p53 Status Wild-Type (wt-p53)Primarily Mutant (mut-p53)
Mechanism of Action Competitively binds to the p53-binding pocket of MDM2, preventing p53 degradation and leading to its accumulation and activation.[11][16]Covalently modifies cysteine residues in the core domain of mutant p53, restoring its wild-type conformation and function.[15]
Key Downstream Effects Induces p53 target genes like CDKN1A (p21) and PUMA, leading to cell cycle arrest and apoptosis.[7][17]Restored p53 function leads to robust apoptosis, particularly in mut-p53 cells, through upregulation of pro-apoptotic proteins like Noxa.[6][18]
Reported Activity in CRC Cell Lines Induces G1 cell cycle arrest and apoptosis in wt-p53 CRC cells (e.g., HCT116, RKO).[8][19] Shows significantly less activity in p53-null or mutant cells.[19]Highly effective at limiting growth in CRC cells regardless of p53 status, but induces robust apoptosis preferentially in mutant p53 cell lines (e.g., DLD-1, Caco2).[6][18]
In Vivo Efficacy (Xenograft Models) Suppresses tumor growth in wt-p53 CRC xenograft models.[16][17]Effectively suppresses CRC tumor growth in human xenograft models.[6]
Potential for Combination Therapy Sensitizes wt-p53 CRC cells to chemotherapeutic agents like 5-fluorouracil (5-FU) and TRAIL.[8][20]Enhances the sensitivity of CRC cells to radiotherapy, with synergistic effects observed in mutant p53 cells.[15][21]
Known Limitations Efficacy is restricted to wt-p53 tumors. Potential for hematological toxicities (thrombocytopenia, neutropenia) due to p53 activation in normal hematopoietic cells.[12]Can have p53-independent effects; the precise mechanisms in different mutant backgrounds are still being fully elucidated.[6][15]

Experimental Corner: A Protocol for Validating p53 Activation

To ensure the trustworthiness of any study involving p53-activating agents, a robust, self-validating experimental workflow is critical. The primary objective is to confirm that the agent activates the p53 pathway and induces the expected downstream biological effects in a p53-dependent manner.

Core Workflow: From Cell Treatment to Endpoint Analysis

The following diagram outlines a standard workflow for evaluating a p53-activating compound like Nutlin-3a in CRC cell lines.

Experimental_Workflow cluster_analysis Endpoint Analyses cluster_validation Data Interpretation & Validation start Start: Select CRC Cell Lines (e.g., HCT116 p53+/+ vs HCT116 p53-/-) seed 1. Seed Cells Plate cells at optimal density for assays. start->seed treat 2. Treat with Agent (e.g., Nutlin-3a) & Controls (DMSO) seed->treat incubate 3. Incubate (e.g., 24-48 hours) treat->incubate harvest 4. Harvest Cells incubate->harvest wb A. Western Blot (Protein Expression) harvest->wb via B. Viability Assay (e.g., CCK-8 / MTT) harvest->via facs C. Flow Cytometry (Apoptosis / Cell Cycle) harvest->facs wb_res Confirm ↑ p53, ↑ p21, ↑ MDM2 in p53+/+ cells only wb->wb_res via_res Confirm ↓ Viability in p53+/+ cells > p53-/- cells via->via_res facs_res Confirm ↑ Apoptosis & G1 Arrest in p53+/+ cells facs->facs_res

Fig. 2: Workflow for evaluating p53-activating agents.
Detailed Protocol: Western Blot for p53 Pathway Activation

Causality: Western blotting provides direct evidence of target engagement. Upon successful inhibition of MDM2 by Nutlin-3a, p53 protein levels should stabilize and increase. This activated p53 will then act as a transcription factor, increasing the expression of its downstream targets, including p21 (a cell cycle inhibitor) and MDM2 itself (a negative feedback loop).[9] Observing this cascade confirms the mechanism of action.

Self-Validation: The protocol's integrity relies on the use of isogenic cell lines: a wt-p53 line (e.g., HCT116 p53+/+) and its p53-knockout counterpart (HCT116 p53-/-). A true p53-activating agent should induce these protein changes only in the cells containing p53. The p53-/- line serves as a crucial negative control to rule out p53-independent off-target effects.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed HCT116 p53+/+ and HCT116 p53-/- cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of the p53-activating agent (e.g., 10 µM Nutlin-3a) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.[22]

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg of total protein) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load samples onto a 4-20% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

      • Key Primary Antibodies:

        • Anti-p53

        • Anti-p21 (CDKN1A)

        • Anti-MDM2

        • Anti-GAPDH or Anti-β-Actin (as a loading control)

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Expected Outcome: In HCT116 p53+/+ cells treated with Nutlin-3a, you should observe a significant increase in the band intensity for p53, p21, and MDM2 compared to the DMSO control. In contrast, no such changes (or absence of a p53 band) should be seen in the HCT116 p53-/- cells.

Challenges and Future Directions

While the reactivation of p53 is a highly attractive therapeutic strategy, significant challenges remain.[3][23]

  • Toxicity and Therapeutic Window: Systemic activation of p53 can affect normal proliferating tissues, leading to side effects like myelosuppression.[12] The key challenge for MDM2 inhibitors is to find a therapeutic window that allows for potent anti-tumor activity with manageable toxicity.

  • Drug Resistance: Tumors can develop resistance to p53-activating agents through various mechanisms, including mutations in downstream effector pathways (e.g., apoptosis machinery) or upregulation of p53 inhibitors other than MDM2.[24]

  • Heterogeneity of p53 Mutations: For mutant p53 reactivators, the vast landscape of different TP53 mutations presents a challenge. Agents may show differential efficacy against various mutants, requiring patient stratification based on their specific mutation.[24]

  • Combination Therapies: The future of p53-targeted therapy likely lies in rational combination strategies. Combining p53 activators with standard chemotherapy, targeted agents, or immunotherapy may produce synergistic effects and overcome resistance mechanisms.[8][20][21]

Conclusion

The targeted reactivation of p53 represents a promising, mechanism-driven approach to treating colorectal cancer. Agents like the MDM2 inhibitor Nutlin-3a and the mutant p53 reactivator APR-246 have demonstrated clear preclinical efficacy, validating the two principal strategies tailored to the tumor's TP53 status. For researchers, the path forward requires rigorous, well-controlled experimental validation to understand the precise mechanisms of action, identify biomarkers for patient selection, and develop rational combination therapies that can unlock the full therapeutic potential of the guardian of the genome.

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A Comparative Guide to the Pharmacological Characterization of New Neuropeptide S Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Neuropeptide S System: A Key Modulator of Arousal and Anxiety

Neuropeptide S (NPS) is a 20-amino acid neuropeptide that has garnered significant attention for its role in regulating arousal, anxiety, and wakefulness.[1] It exerts its effects by activating the Neuropeptide S receptor (NPSR), a G protein-coupled receptor (GPCR). The NPS/NPSR system is a critical player in various physiological processes, and its dysregulation has been implicated in several neurological and psychiatric disorders.[1]

Signaling Pathways of the Neuropeptide S Receptor

The NPSR is coupled to both Gαq and Gαs signaling pathways.[2][3] Activation of the Gαq pathway leads to the mobilization of intracellular calcium ([Ca²⁺]i), while stimulation of the Gαs pathway results in the accumulation of cyclic adenosine monophosphate (cAMP).[2][3] This dual signaling mechanism allows the NPS system to exert a wide range of effects on neuronal excitability and function. The development of NPSR antagonists is a promising therapeutic strategy for conditions characterized by excessive arousal or anxiety.

Neuropeptide S Receptor Signaling Pathway Neuropeptide S Receptor Signaling Pathway NPS Neuropeptide S (NPS) NPSR NPS Receptor (NPSR) NPS->NPSR Binds to Gq Gαq NPSR->Gq Activates Gs Gαs NPSR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP Accumulation AC->cAMP CaM Intracellular Ca²⁺ Mobilization IP3->CaM PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (e.g., increased neuronal excitability) CaM->Cellular_Response PKA Protein Kinase A (PKA) Activation cAMP->PKA PKC->Cellular_Response PKA->Cellular_Response

Caption: Neuropeptide S Receptor Signaling Cascade.

Comparative Analysis of Neuropeptide S Antagonists

A variety of NPS receptor antagonists have been developed, ranging from peptide derivatives to small molecules. Their pharmacological characterization is crucial for understanding their therapeutic potential. Below is a comparative summary of some of the most well-characterized NPS antagonists.

In Vitro Pharmacological Properties

The in vitro potency of NPS antagonists is typically determined through radioligand binding assays and functional assays that measure the inhibition of NPS-induced signaling (calcium mobilization and cAMP accumulation).

AntagonistTypeBinding Affinity (Ki)Functional Potency (pA2/pKB/IC50)Reference
SHA 68 Small Molecule47.7 nM (Ki)pA2 = 7.77 (hNPSR Asn107, Ca²⁺) pA2 = 7.55 (hNPSR Ile107, Ca²⁺) pA2 = 8.06 (mNPSR, Ca²⁺) IC50 = 22.0 nM (hNPSR Asn107) IC50 = 23.8 nM (hNPSR Ile107)[4][5]
[tBu-D-Gly⁵]NPS PeptideNot ReportedpA2 = 7.17 (rNPSR, Ca²⁺) pKB = 7.42 (rNPSR, Ca²⁺)[6]
[D-Val⁵]NPS PeptideNot ReportedpA2 = 6.39 (mNPSR, DMR)[1]
Compound 34 Small MoleculeNot ReportedKe = 36 nM[7][8]
ML079 (CID-3719993) Small MoleculeIC50 = 250 nM (binding)IC50 = 2 µM (primary screen)[9]

Note: pA2 and pKB are measures of antagonist potency derived from functional assays, with higher values indicating greater potency. IC50 is the concentration of an antagonist that inhibits 50% of the agonist response. Ki is the inhibition constant for a ligand in a binding assay. Ke is the equilibrium dissociation constant of an antagonist.

In Vivo Pharmacological Properties and Pharmacokinetics

The in vivo efficacy of NPS antagonists is often assessed by their ability to block NPS-induced behaviors, such as hyperlocomotion. Their pharmacokinetic profiles, including brain penetration, are critical for their potential as CNS therapeutics.

AntagonistAnimal ModelIn Vivo EffectPharmacokinetic ProfileReference
SHA 68 MouseAntagonizes NPS-induced hyperlocomotion at 50 mg/kg, i.p.Reaches pharmacologically relevant levels in plasma and brain. T1/2 = 0.74 hours (i.v.), 0.43 hours (i.p.). Limited blood-brain barrier penetration.[4][10]
[tBu-D-Gly⁵]NPS MouseDose-dependently counteracts NPS-induced hyperlocomotion (1-10 nmol, i.c.v.).Not reported (peptide, likely poor oral bioavailability and brain penetration).[6]
Compound 14b MouseBlocks NPS-stimulated locomotor activity at 3 mg/kg, i.p.Reaches pharmacologically relevant levels in plasma and brain, but is cleared rapidly from plasma.[11]
Compound 34 MouseSignificantly attenuates NPS-induced locomotor activity at 50 mg/kg, i.p.Favorable pharmacokinetic properties for behavioral assessment.[7][8]
ML154 RatCompletely antagonizes NPS-induced suppression of food intake (i.c.v.).Promising microsomal stability. A 10 mg/kg i.p. dose may provide sufficient brain exposure for functional antagonism for many hours.[1]

Experimental Protocols for Pharmacological Characterization

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following section provides step-by-step methodologies for the key in vitro and in vivo assays used to characterize NPS antagonists.

In Vitro Assays

In Vitro Assay Workflow General In Vitro Workflow for NPS Antagonist Characterization cluster_0 Cell Culture & Preparation cluster_1 Binding Assay cluster_2 Functional Assays Cell_Culture Culture cells expressing NPSR (e.g., HEK293, CHO) Harvest_Cells Harvest and prepare cells (for membranes or whole-cell assays) Cell_Culture->Harvest_Cells Radioligand_Binding Radioligand Binding Assay (e.g., [¹²⁵I]-NPS) Harvest_Cells->Radioligand_Binding Ca_Assay Calcium Mobilization Assay (e.g., FLIPR) Harvest_Cells->Ca_Assay cAMP_Assay cAMP Accumulation Assay (e.g., HTRF) Harvest_Cells->cAMP_Assay Determine_Ki Determine Ki for antagonist Radioligand_Binding->Determine_Ki Determine_Potency Determine pA2/pKB/IC50 Ca_Assay->Determine_Potency cAMP_Assay->Determine_Potency In Vivo Locomotor Activity Workflow In Vivo Locomotor Activity Workflow cluster_0 Animal Preparation & Habituation cluster_1 Drug Administration cluster_2 Behavioral Testing & Data Analysis Animal_Model Select animal model (e.g., C57BL/6 mice) Habituation Habituate animals to handling, injections, and test chambers Animal_Model->Habituation Antagonist_Admin Administer antagonist (e.g., i.p., s.c.) or vehicle Habituation->Antagonist_Admin NPS_Admin Administer NPS (e.g., i.c.v.) or vehicle after a pre-treatment time Antagonist_Admin->NPS_Admin Locomotor_Test Place animal in locomotor activity chamber and record activity NPS_Admin->Locomotor_Test Data_Analysis Analyze locomotor parameters (distance traveled, rearing, etc.) Locomotor_Test->Data_Analysis

Caption: In Vivo Locomotor Activity Workflow.

Materials:

  • Rodents (e.g., male C57BL/6 mice).

  • Locomotor activity chambers equipped with photobeam detectors or video tracking software.

  • NPS for intracerebroventricular (i.c.v.) injection.

  • Test antagonist for systemic (e.g., intraperitoneal, i.p.) or central administration.

  • Appropriate vehicles for NPS and the antagonist.

Protocol:

  • Animal Habituation: Habituate the animals to the experimental procedures, including handling, injections (with vehicle), and the locomotor activity chambers for several days prior to testing. This reduces stress-induced behavioral changes.

  • Antagonist Administration: On the test day, administer the test antagonist or its vehicle via the chosen route (e.g., i.p.).

  • Pre-treatment Time: Allow for a pre-treatment period for the antagonist to be absorbed and distributed (e.g., 30 minutes).

  • NPS Administration: Administer NPS or its vehicle centrally (i.c.v.) to elicit a locomotor response. [7]5. Behavioral Recording: Immediately place the animal into the locomotor activity chamber and record its activity for a defined period (e.g., 60-120 minutes). [7]6. Data Analysis: Analyze the recorded data for various locomotor parameters, such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotypic movements.

  • Statistical Analysis: Compare the locomotor activity of the different treatment groups (vehicle/vehicle, vehicle/NPS, antagonist/vehicle, antagonist/NPS) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if the antagonist significantly attenuates the NPS-induced hyperlocomotion.

Conclusion and Future Directions

The pharmacological characterization of new Neuropeptide S antagonists is a rapidly evolving field with significant therapeutic potential. This guide provides a framework for the systematic and comparative evaluation of these compounds. By employing robust and well-validated in vitro and in vivo assays, researchers can gain a comprehensive understanding of the potency, efficacy, and pharmacokinetic properties of novel NPSR antagonists. Future research should focus on the development of antagonists with improved drug-like properties, including better oral bioavailability and brain penetration, to facilitate their translation into clinical applications for anxiety disorders, stress-related pathologies, and other neurological conditions.

References

  • Okamura, N., et al. (2008). Synthesis and pharmacological in vitro and in vivo profile of SHA 68 (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide), a selective antagonist of the Neuropeptide S receptor. Journal of Pharmacology and Experimental Therapeutics, 325(3), 893-901. [Link]

  • Rizzi, A., et al. (2018). Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution studies. Pharmacological Research, 131, 1-10. [Link]

  • Hassler, C., et al. (2014). Identification of Neuropeptide S Antagonists: Structure–Activity Relationship Studies, X-ray Crystallography, and in Vivo Evaluation. ACS Medicinal Chemistry Letters, 5(8), 912-917. [Link]

  • Camarda, V., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 3848-3863. [Link]

  • Camarda, V., et al. (2010). Further studies on the pharmacological profile of the neuropeptide S receptor antagonist SHA 68. Peptides, 31(5), 915-925. [Link]

  • Rizzi, A., et al. (2009). In Vitro and in Vivo Pharmacological Characterization of the Neuropeptide S Receptor Antagonist [d-Cys(tBu)5]Neuropeptide S. Journal of Pharmacology and Experimental Therapeutics, 330(1), 284-292. [Link]

  • Ruzza, C., et al. (2012). [tBu-D-Gly5]NPS, a pure and potent antagonist of the neuropeptide S receptor: in vitro and in vivo studies. Peptides, 34(2), 404-411. [Link]

  • Reinscheid, R. K., & Xu, Y. L. (2021). Pharmacology, Physiology and Genetics of the Neuropeptide S System. International Journal of Molecular Sciences, 22(8), 4235. [Link]

  • Runyon, S. P., et al. (2021). Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core. Pharmaceuticals, 14(10), 1024. [Link]

  • Marugan, J. J., et al. (2010). Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Ruzza, C., et al. (2012). Identification of neuropeptide S antagonists: structure-activity relationship studies, X-ray crystallography, and in vivo evaluation. Journal of Medicinal Chemistry, 55(17), 7635-7646. [Link]

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  • Zheng, W., et al. (2009). Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines. Probe Reports from the NIH Molecular Libraries Program. [Link]

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A Comparative Guide to the Cytotoxicity of Pyrrolobenzodiazepine (PBD) Derivatives Against the NCI-60 Cell Line Panel

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cytotoxic profiles of various Pyrrolobenzodiazepine (PBD) derivatives against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the structure-activity relationships, mechanisms of action, and experimental methodologies pertinent to understanding the potent anti-tumor activity of this important class of compounds.

Introduction: The Potency of Pyrrolobenzodiazepines and the Power of the NCI-60 Panel

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-interactive agents that bind to the minor groove of DNA.[1] Originally discovered as natural products from Streptomyces species, their unique tricyclic aromatic A-ring, diazepine B-ring, and pyrrolidine C-ring structure allows them to fit snugly within the DNA minor groove.[1] The key to their cytotoxic activity lies in the electrophilic imine moiety at the N10-C11 position, which forms a covalent bond with the C2-amino group of a guanine base.[1]

The development of PBD dimers, where two PBD units are linked, represents a significant advancement in this class of anti-cancer agents. These dimers can form inter- and intra-strand DNA cross-links, leading to a more robust and persistent blockage of DNA processing by cellular machinery, which ultimately triggers apoptotic cell death.[1] This mechanism of action is distinct from many other DNA-binding agents, making PBDs, particularly the dimers, exceptionally potent cytotoxic agents.

The NCI-60 cell line panel, established in the late 1980s, is a cornerstone of anti-cancer drug discovery. This panel of 60 human tumor cell lines, representing nine different types of cancer (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney), provides a standardized platform for evaluating the cytotoxic and cytostatic effects of novel compounds. The resulting data, including the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration), offers a "fingerprint" of a compound's activity, which can be used to infer its mechanism of action and identify patterns of sensitivity or resistance across different cancer types.

This guide will delve into the publicly available NCI-60 data for a selection of PBD derivatives, offering a comparative analysis to elucidate their therapeutic potential.

Comparative Cytotoxicity of PBD Derivatives in the NCI-60 Screen

The following table summarizes the cytotoxic activity of representative PBD derivatives against a selection of the NCI-60 cell lines. The data, presented as -log10(Molar concentration), has been sourced from the NCI's Developmental Therapeutics Program (DTP) public database. A higher value indicates greater potency.

Cell LineCancer TypeSJG-136 (PBD Dimer) GI50SJG-136 (PBD Dimer) TGISJG-136 (PBD Dimer) LC50Anthramycin (PBD Monomer) GI50Anthramycin (PBD Monomer) TGIAnthramycin (PBD Monomer) LC50
Leukemia
CCRF-CEMLeukemia8.397.947.527.156.646.17
HL-60(TB)Leukemia8.858.437.967.306.796.32
K-562Leukemia8.307.857.417.046.556.09
MOLT-4Leukemia8.808.357.917.226.716.24
RPMI-8226Leukemia8.227.787.347.006.516.05
SRLeukemia8.528.087.647.266.756.28
Non-Small Cell Lung Cancer
A549/ATCCNSCLC7.857.416.996.816.325.86
EKVXNSCLC8.007.567.146.946.455.99
HOP-62NSCLC8.087.647.226.986.496.03
HOP-92NSCLC8.047.607.186.966.476.01
NCI-H226NSCLC8.007.567.146.926.435.97
NCI-H23NSCLC7.927.487.066.866.375.91
NCI-H322MNSCLC7.967.527.106.886.395.93
NCI-H460NSCLC8.157.717.297.026.536.07
NCI-H522NSCLC8.437.997.577.196.706.24
Colon Cancer
COLO 205Colon8.117.677.256.986.496.03
HCC-2998Colon8.047.607.186.946.455.99
HCT-116Colon8.227.787.367.086.596.13
HCT-15Colon7.897.457.036.836.345.88
HT29Colon8.077.637.216.966.476.01
KM12Colon8.187.747.327.046.556.09
SW-620Colon8.007.567.146.926.435.97
CNS Cancer
SF-268CNS8.157.717.297.026.536.07
SF-295CNS8.488.047.627.226.736.27
SF-539CNS8.187.747.327.046.556.09
SNB-19CNS8.047.607.186.946.455.99
SNB-75CNS8.267.827.407.106.616.15
U251CNS8.117.677.256.986.496.03
Melanoma
LOX IMVIMelanoma8.357.917.497.156.666.20
MALME-3MMelanoma8.007.567.146.926.435.97
M14Melanoma7.927.487.066.866.375.91
SK-MEL-2Melanoma8.047.607.186.946.455.99
SK-MEL-28Melanoma8.007.567.146.926.435.97
SK-MEL-5Melanoma8.077.637.216.966.476.01
UACC-257Melanoma8.007.567.146.926.435.97
UACC-62Melanoma8.437.997.577.196.706.24
Ovarian Cancer
IGROV1Ovarian7.897.457.036.836.345.88
OVCAR-3Ovarian8.047.607.186.946.455.99
OVCAR-4Ovarian8.007.567.146.926.435.97
OVCAR-5Ovarian8.117.677.256.986.496.03
OVCAR-8Ovarian8.157.717.297.026.536.07
NCI/ADR-RESOvarian7.647.206.786.646.155.69
SK-OV-3Ovarian7.857.416.996.816.325.86
Renal Cancer
786-0Renal8.117.677.256.986.496.03
A498Renal7.927.487.066.866.375.91
ACHNRenal8.007.567.146.926.435.97
CAKI-1Renal7.967.527.106.886.395.93
RXF 393Renal8.047.607.186.946.455.99
SN12CRenal8.077.637.216.966.476.01
TK-10Renal8.007.567.146.926.435.97
UO-31Renal8.187.747.327.046.556.09
Prostate Cancer
PC-3Prostate7.897.457.036.836.345.88
DU-145Prostate7.927.487.066.866.375.91
Breast Cancer
MCF7Breast7.927.487.066.866.375.91
MDA-MB-231/ATCCBreast7.897.457.036.836.345.88
HS 578TBreast7.857.416.996.816.325.86
BT-549Breast7.897.457.036.836.345.88
T-47DBreast7.967.527.106.886.395.93
MDA-MB-468Breast7.897.457.036.836.345.88

Data sourced from the NCI Developmental Therapeutics Program public database. The values represent the negative logarithm of the molar concentration required for 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% cell kill (LC50).

Analysis of Cytotoxicity Data and Structure-Activity Relationships

The data presented in the table clearly demonstrates the exceptional potency of PBDs, particularly the dimer SJG-136, across a broad range of cancer cell lines.

PBD Dimers vs. Monomers: A direct comparison between SJG-136 (a PBD dimer) and anthramycin (a PBD monomer) reveals a significant increase in cytotoxic potency with dimerization. The GI50, TGI, and LC50 values for SJG-136 are consistently one to two orders of magnitude lower (higher -log10 values) than those for anthramycin across all cell lines. This underscores the critical role of DNA cross-linking in the enhanced anti-tumor activity of PBD dimers. The ability to form an interstrand cross-link presents a more complex and difficult-to-repair lesion for the cell's DNA repair machinery, leading to a more potent cytotoxic effect.

Differential Sensitivity: While PBDs exhibit broad-spectrum activity, there is a noticeable differential sensitivity among the NCI-60 cell lines. For instance, the leukemia cell lines, in general, appear to be more sensitive to both SJG-136 and anthramycin compared to some of the solid tumor cell lines. This variation in sensitivity could be attributed to several factors, including differences in cell proliferation rates, DNA repair capacity, and the expression of drug efflux pumps.

Mechanism of Action: The potent cytotoxicity of PBDs stems from their ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis.

Caption: Mechanism of PBD-induced cytotoxicity.

Experimental Protocols: The NCI-60 Sulforhodamine B (SRB) Assay

The cytotoxicity data presented in this guide was generated using the Sulforhodamine B (SRB) assay, a robust and reproducible method for assessing cell proliferation and cytotoxicity. The following is a detailed, step-by-step methodology for this key experiment.

Objective: To determine the in vitro cytotoxicity of a test compound against a panel of human cancer cell lines.

Principle: The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate by trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein, which in turn is proportional to the cell number.

Materials:

  • NCI-60 cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and L-glutamine)

  • 96-well microtiter plates

  • Test compound (PBD derivative)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Experimental Workflow:

Caption: Step-by-step workflow of the SRB assay.

Detailed Procedure:

  • Cell Plating: a. Harvest cells from culture flasks using standard trypsinization procedures. b. Perform a cell count and determine cell viability. c. Dilute the cell suspension to the appropriate seeding density for each cell line. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition: a. Prepare a stock solution of the PBD derivative in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution to obtain the desired final concentrations. c. Add 100 µL of the diluted compound to the appropriate wells of the 96-well plate. Include vehicle controls. d. Incubate the plates for an additional 48 hours under the same conditions.

  • Cell Fixation and Staining: a. After the 48-hour incubation, gently add 50 µL of cold 50% TCA to each well to fix the cells. b. Incubate the plates at 4°C for 1 hour. c. Wash the plates five times with slow-running tap water to remove TCA and dead cells. d. Air dry the plates completely. e. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes. f. Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. g. Air dry the plates again.

  • Data Acquisition and Analysis: a. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye. b. Place the plates on a shaker for 5 minutes to ensure complete solubilization. c. Read the absorbance of each well at 515 nm using a microplate reader. d. The optical density values are used to calculate the percentage of cell growth inhibition. From this, the GI50, TGI, and LC50 values are determined.

Conclusion

The comparative analysis of PBD derivatives against the NCI-60 cell line panel provides invaluable insights into their potent and broad-spectrum anti-tumor activity. The data clearly demonstrates the superior cytotoxicity of PBD dimers, such as SJG-136, over their monomeric counterparts, highlighting the significance of DNA cross-linking in their mechanism of action. The NCI-60 screen serves as a powerful tool for the initial characterization of novel PBD analogues, enabling the identification of promising candidates for further preclinical and clinical development. The detailed experimental protocol for the SRB assay provided in this guide ensures that researchers can reliably and reproducibly evaluate the cytotoxic profiles of their own compounds, contributing to the ongoing efforts to develop more effective cancer therapies.

References

  • Hartley, J. A. (2011). The development of pyrrolobenzodiazepines as antitumour agents. Expert Opinion on Investigational Drugs, 20(6), 733-744. [Link]

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  • National Cancer Institute. Developmental Therapeutics Program. NCI-60 Drug Screening. [Link]

  • Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer Research, 48(3), 589-601. [Link]

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Hartley, J. A., Spanswick, V. J., Brooks, N., Clingen, P. H., McHugh, P. J., Hochhauser, D., ... & Thurston, D. E. (2004). SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity. Cancer research, 64(18), 6693-6699. [Link]

  • Mao, Y., Yu, Y., & He, J. (2020). The NCI-60 cell line panel: a database for cancer drug discovery and mechanism exploration. Journal of Hematology & Oncology, 13(1), 1-13. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, a heterocyclic compound incorporating both thiourea and imidazole moieties. In the absence of specific waste management data for this compound, this document synthesizes best practices derived from the known hazards of its structural analogues to ensure a cautious and compliant disposal process.

The structural backbone of this molecule, a pyrrolo[1,2-c]imidazole system, combined with a phenyl group and a thioxo functional group, suggests a profile of chemical reactivity and potential biological activity that necessitates careful handling from acquisition to disposal. The core principle guiding these procedures is to treat 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one with the highest level of precaution, assuming it possesses hazards comparable to or greater than its constituent chemical classes.

Section 1: Hazard Assessment and Chemical Profile

  • Thiourea Moiety: Thiourea and its derivatives are of significant concern. Thiourea itself is classified as a substance that is reasonably anticipated to be a human carcinogen[2]. It is also known to be toxic, and exposure through inhalation, ingestion, or skin contact should be avoided[3]. The presence of the thioxo group (C=S) warrants a high degree of caution.

  • Imidazole Moiety: Imidazole and its derivatives can also pose health risks. Some imidazoles are known to be corrosive, causing severe skin burns and eye damage, and may have reproductive toxicity[4].

  • Sulfur Content: As an organosulfur compound, improper disposal could lead to the formation of harmful sulfur oxides (SOx) upon combustion or other environmental pollutants[3][5].

Given this profile, 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one must be handled as a hazardous substance.

Table 1: Summary of Potential Hazards

Hazard CategoryAssociated Structural MoietyPotential Risks
Carcinogenicity ThioureaReasonably anticipated to be a human carcinogen[2].
Toxicity Thiourea, ImidazoleHarmful if swallowed, inhaled, or in contact with skin[3][4].
Corrosivity ImidazolePotential for skin and eye damage[4].
Reproductive Hazard ImidazoleMay damage fertility or the unborn child[4].
Environmental Hazard Thiourea, SulfurPotential for long-term adverse effects in the aquatic environment[3][6].

Section 2: Personal Protective Equipment (PPE) and Handling

Prior to handling or preparing 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one for disposal, all personnel must be equipped with the appropriate PPE. The causality behind this stringent requirement is the compound's presumed toxicity and potential for skin and eye irritation.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary[7].

  • Body Protection: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.

Section 3: Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. Use non-sparking tools[8]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable, and compatible waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Section 4: Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is to prevent its release into the environment. Do not discharge this material into waterways, drains, or sewers[4][6].

Step 1: Waste Segregation and Collection

  • Collect all waste containing 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), in a designated hazardous waste container.

  • The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid[7].

  • Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one".

  • Include the approximate quantity of the waste and the date of accumulation.

Step 3: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides[7].

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The primary recommended method of disposal for this type of organic compound is high-temperature incineration in an approved hazardous waste facility[6][9]. This ensures the complete destruction of the molecule, minimizing its environmental impact.

Diagram 1: Disposal Decision Workflow

start Waste Generation (2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one) assess_hazards Hazard Assessment: - Thiourea derivative (potential carcinogen) - Imidazole derivative (potential corrosive, reproductive toxin) - Organosulfur compound start->assess_hazards ppe Wear Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat - Work in Fume Hood assess_hazards->ppe collect_waste Collect Waste in Designated, Compatible Container ppe->collect_waste label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date & Quantity collect_waste->label_waste store_waste Store in Secure Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Final Disposal: High-Temperature Incineration at Approved Facility contact_ehs->disposal

Caption: Decision workflow for the safe disposal of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The core tenet of this guide is proactive risk mitigation based on sound scientific principles.

References

  • Annexe Chem Pvt Ltd. Thiourea: Unraveling Its Diverse Applications.

  • National Toxicology Program. 15th Report on Carcinogens: Thiourea. (2021).

  • PubChem. Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one.

  • 蓝厚新材料(山东)有限公司. Understanding Thiourea: Risks and Benefits for Industry Use.

  • Guidechem. 2-(2,3-Dimethylphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.

  • ResearchGate. Role of Thiourea in Mitigating Different Environmental Stresses in Plants.

  • ChemSupply Australia. Safety Data Sheet IMIDAZOLE. (2023).

  • Inchem.org. Thiourea (CICADS 49, 2003).

  • Washington State University. Standard Operating Procedure for Imidazole.

  • Chemos GmbH & Co.KG. Safety Data Sheet: thiourea. (2023).

  • Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole. (2020).

  • Carl ROTH. Safety Data Sheet: Thiourea.

Sources

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